Reticuline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYRWXGMIUIHG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317199 | |
| Record name | (+)-Reticuline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Reticuline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-19-8 | |
| Record name | (+)-Reticuline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reticuline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Reticuline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETICULINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X35Z551WT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-Reticuline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Precursor: A Technical History of Reticuline's Discovery in Papaver somniferum
A Whitepaper for Drug Discovery and Natural Product Synthesis Professionals
Introduction: The Central Hub of Opium's Arsenal
The opium poppy, Papaver somniferum L., has been a source of potent analgesics for millennia, its latex yielding a complex cocktail of benzylisoquinoline alkaloids (BIAs), including the renowned morphine.[1][2] For much of scientific history, the biosynthetic origins of these intricate molecules were a black box. This technical guide delves into the historical discovery of a single, pivotal molecule that unlocked our understanding of how the poppy synthesizes its powerful chemical arsenal: reticuline .
This compound stands as the central branch-point intermediate in the biosynthesis of a vast array of BIAs.[3][4] From this unassuming precursor, distinct enzymatic pathways diverge to produce the morphinans (morphine, codeine, thebaine), the benzylisoquinolines (papaverine), the phthalideisoquinolines (noscapine), and many others.[5][6] Understanding the discovery of this compound is not merely a historical exercise; it is a case study in the logic of natural product chemistry, the evolution of analytical techniques, and the foundational insights that continue to inform modern synthetic biology and drug development. This guide will provide a detailed account of the historical context, the classical methodologies employed in its initial isolation and characterization, and its ultimate confirmation as the cornerstone of BIA biosynthesis in Papaver somniferum.
Part 1: The Dawn of Alkaloid Chemistry and the Quest for a Common Ancestor
The early 19th century marked the dawn of alkaloid chemistry with the isolation of morphine from opium by Friedrich Sertürner in 1804.[7] This seminal event shifted the focus of medicine from crude plant extracts to purified, active principles. Over the following decades, a host of other alkaloids were isolated from opium, including codeine (1832), thebaine (1835), and papaverine (1848).[3][8]
As the structures of these diverse alkaloids were painstakingly elucidated through classical chemical degradation and synthesis, a tantalizing question emerged: how does the poppy create such a varied array of complex, yet structurally related, molecules? The shared benzylisoquinoline backbone of these compounds strongly suggested a common biosynthetic origin. This led to the theoretical postulation of a central precursor from which these different alkaloid classes could diverge.
One of the most influential early theories was put forth by Sir Robert Robinson in 1917.[9][10][11] He proposed that alkaloids could be formed in plants through simple chemical reactions, such as the Mannich condensation, from basic biological building blocks like amino acids.[9] Robinson's biogenetic theory, for which he was awarded the Nobel Prize in Chemistry in 1947, provided a powerful intellectual framework for predicting the structures of undiscovered intermediates and for understanding the logic of biosynthetic pathways.[9][12] The search was on for a molecule that could serve as the central hub in the intricate web of opium alkaloid biosynthesis.
Part 2: The Discovery of this compound - A Two-Act Play
The story of this compound's discovery unfolds in two distinct acts: its initial isolation from a different plant species and its subsequent identification in the opium poppy, which ultimately cemented its importance.
Act I: First Appearance in Annona reticulata
Act II: Unveiling the Precursor in Opium
The presence of this compound in opium was substantiated later, a discovery that was arguably more significant due to the poppy's well-established role as a source of medicinal alkaloids.[13] Although a minor component in terms of sheer quantity compared to morphine, its structural features made it an ideal candidate for the long-sought central precursor.[4] Its specific pattern of methoxy and hydroxyl groups on the benzylisoquinoline skeleton provided the necessary functional handles for the enzymatic tailoring reactions required to produce the diverse array of downstream alkaloids. The confirmation of its presence in opium was a critical step in validating the burgeoning theories of alkaloid biogenesis.
Part 3: Methodologies of the Era - A Technical Deep Dive
The initial isolation and structural elucidation of this compound were monumental achievements, accomplished without the aid of modern spectroscopic techniques. These early natural product chemists relied on a combination of meticulous extraction, purification, and chemical degradation.
Classical Alkaloid Isolation: The Stas-Otto Method
A common procedure for extracting alkaloids from plant material during this era was the Stas-Otto method, a multi-step acid-base extraction protocol.[5][15][16] This method exploits the basic nature of alkaloids and their differential solubility in acidic aqueous solutions (as salts) and organic solvents (as free bases).
Experimental Protocol: A Representative Classical Method for this compound Isolation
Objective: To isolate a crude mixture of alkaloids, including this compound, from dried Papaver somniferum capsules (poppy straw).
Methodology:
-
Sample Preparation:
-
Finely powder dried poppy straw to increase the surface area for extraction.
-
(Optional) Defat the powdered material by extraction with a non-polar solvent like petroleum ether to remove lipids and waxes that can interfere with subsequent steps.[6]
-
-
Liberation of Free Alkaloid Bases:
-
Moisten the powdered poppy straw with water to form a paste.
-
Make the paste alkaline by adding a base such as calcium hydroxide (lime) or sodium carbonate.[5] This converts the naturally occurring alkaloid salts into their free base forms.
-
-
Extraction with Organic Solvent:
-
Extract the alkaline paste repeatedly with an organic solvent such as ether or chloroform.[15] The free alkaloid bases will dissolve in the organic solvent, leaving behind the bulk of the plant material.
-
Combine the organic extracts.
-
-
Formation of Alkaloid Salts:
-
Shake the combined organic extracts with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid).[15] The alkaloids will react with the acid to form their corresponding salts, which are soluble in the aqueous layer.
-
Separate the aqueous layer, which now contains the alkaloid salts, from the organic layer, which contains many impurities.
-
-
Purification and Precipitation:
-
Wash the aqueous alkaloid salt solution with a fresh portion of organic solvent to remove any remaining non-basic impurities.
-
Make the purified aqueous solution alkaline again with a base like ammonia.[5] This will precipitate the free alkaloid bases out of the solution.
-
-
Final Extraction and Concentration:
-
Extract the precipitated alkaloids into a fresh portion of an organic solvent (e.g., chloroform).
-
Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and then evaporate the solvent to yield a crude alkaloid mixture.
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Diagram of the Classical Alkaloid Extraction Workflow
Caption: Classical Stas-Otto method for alkaloid extraction.
Purification and Structural Elucidation in the Pre-Spectroscopic Era
The crude alkaloid mixture obtained from the Stas-Otto method was far from pure. It contained a variety of structurally similar alkaloids. Their separation and purification were achieved through techniques like fractional crystallization .[10] This method relies on the slight differences in the solubility of the various alkaloids or their salts in different solvents. By carefully selecting solvents and controlling the temperature, chemists could selectively crystallize individual alkaloids out of the mixture.
Once a pure compound was obtained, the monumental task of determining its structure began. Without NMR, Mass Spectrometry, or IR spectroscopy, chemists used a combination of the following techniques:
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Elemental Analysis: Burning a known weight of the compound and measuring the amounts of CO2, H2O, and N2 produced to determine the empirical formula.
-
Functional Group Analysis: Using specific chemical reactions to identify functional groups like hydroxyls (phenolic vs. alcoholic), methoxy groups (Zeisel determination), and the nature of the nitrogen atom (primary, secondary, or tertiary).[1]
-
Chemical Degradation: Systematically breaking the molecule down into smaller, more easily identifiable fragments. Key methods included:
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Hofmann Exhaustive Methylation: A process to open nitrogen-containing rings.[1]
-
Emde Degradation: An alternative to the Hofmann method for ring opening.[7]
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von Braun Degradation: Using cyanogen bromide to cleave tertiary amines.[1]
-
Oxidation: Using reagents like potassium permanganate to cleave the molecule at specific points, often yielding known aromatic acids that could be identified.
-
By piecing together the puzzle of these degradation products, chemists could propose a structure for the original alkaloid. The final proof often came from the total synthesis of the proposed structure in the laboratory and demonstrating that the synthetic compound had identical physical and chemical properties to the natural one. The structural elucidation of this compound by scientists like Ernst Späth was a testament to the power of these classical methods.
Part 4: The Central Role of this compound Confirmed
The discovery of this compound in opium and the elucidation of its structure provided strong circumstantial evidence for its role as a key biosynthetic intermediate. However, definitive proof came later with the advent of radiotracer studies in the mid-20th century. By feeding Papaver somniferum plants with precursors labeled with radioactive isotopes (e.g., ¹⁴C), researchers could trace the flow of these labels through the biosynthetic pathway.
These experiments unequivocally demonstrated that (S)-reticuline is the central precursor to the major classes of opium alkaloids. It was shown that (S)-reticuline is converted to its stereoisomer, (R)-reticuline, which is the gateway to the morphine biosynthesis pathway.[8][17] Other studies demonstrated that (S)-reticuline is also the precursor to papaverine and noscapine, solidifying its position as the pivotal branch-point intermediate.[18][19]
The Biosynthetic Hub: this compound's Divergent Fates
(S)-Reticuline sits at a critical metabolic crossroads. From this single molecule, several distinct enzymatic pathways diverge, leading to the incredible chemical diversity of the opium poppy.
Sources
- 1. jneuropsychiatry.org [jneuropsychiatry.org]
- 2. Frontiers | Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. US20050257295A1 - Production of this compound - Google Patents [patents.google.com]
- 5. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. jneuropsychiatry.org [jneuropsychiatry.org]
- 9. A century of studying plant secondary metabolism—From “what?” to “where, how, and why?” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LXXV.—A theory of the mechanism of the phytochemical synthesis of certain alkaloids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 11. LXXV.—A theory of the mechanism of the phytochemical synthesis of certain alkaloids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. | Semantic Scholar [semanticscholar.org]
- 17. Chemical Constituents from the Leaves of Annona reticulata and Their Inhibitory Effects on NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Reticuline in Morphine Biosynthesis: A Technical Guide to the Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Preamble: Unraveling Nature's Narcotic Blueprint
The intricate molecular architecture of morphine, a potent analgesic and a compound of immense pharmacological significance, has long captivated the scientific community. Its biosynthesis in the opium poppy, Papaver somniferum, represents a masterpiece of natural product chemistry. Central to this complex biochemical tapestry is the benzylisoquinoline alkaloid, reticuline . The elucidation of its role as a key precursor was a monumental achievement in phytochemistry, laying the groundwork for a deeper understanding of alkaloid biosynthesis and paving the way for future innovations in metabolic engineering and drug development.
This technical guide provides an in-depth exploration of the seminal early research that established this compound's position as a direct forerunner to morphine. We will delve into the foundational experiments, the scientific reasoning behind the chosen methodologies, and the key discoveries that solidified our understanding of this critical biosynthetic juncture. This is not merely a historical account but a guide for the modern researcher, offering insights into the experimental logic and techniques that continue to inform contemporary scientific inquiry.
The Central Hypothesis: this compound as the Gateway to the Morphine Skeleton
Early biogenetic theories, notably those proposed by Sir Robert Robinson, postulated that morphine and its related alkaloids arose from the oxidative coupling of a benzylisoquinoline precursor. This hypothesis was based on the structural relationship between the two classes of compounds. The focus of researchers in the mid-20th century, therefore, turned to identifying this pivotal intermediate. Through a combination of astute chemical reasoning and pioneering experimental work, this compound emerged as the prime candidate.
The core hypothesis was that this compound, through an intramolecular phenolic oxidative coupling, could form the tetracyclic morphinan skeleton, the fundamental framework of morphine. This transformation, seemingly straightforward on paper, presented a significant energetic and stereochemical challenge, hinting at a highly specific and controlled enzymatic process within the plant.
The Power of the Tracer: Early Experimental Validation
The definitive proof of a biosynthetic pathway in the pre-genomic era relied heavily on tracer experiments . This elegant technique involves introducing a labeled precursor molecule into a biological system and then tracking the label's incorporation into the final product. The pioneers in this field, most notably the research groups of A.R. Battersby and D.H.R. Barton , masterfully employed this methodology to unravel the morphine biosynthetic pathway.
The Labeled Precursor: Synthesis of Radiolabeled this compound
The lynchpin of the tracer experiments was the synthesis of this compound labeled with a radioactive isotope, typically Carbon-14 (¹⁴C) or Tritium (³H). This allowed for the highly sensitive detection of the precursor and its metabolites within the plant.
Experimental Protocol: Synthesis of [¹⁴C]-Labeled this compound (A Reconstructed Methodology)
The synthesis of radiolabeled this compound in the 1960s was a multi-step process requiring expertise in organic synthesis. While specific details varied between research groups, a general reconstructed protocol based on the literature of the time is as follows:
-
Introduction of the Radiosynthon: The ¹⁴C label was typically introduced early in the synthesis using a commercially available radiolabeled starting material, such as [¹⁴C]-methyl iodide or [¹⁴C]-formaldehyde.
-
Assembly of the Benzylisoquinoline Skeleton: The core structure of this compound was assembled through established synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler reactions. For example, a substituted phenethylamine would be condensed with a substituted phenylacetic acid derivative, one of which would carry the radiolabel.
-
Functional Group Manipulations: Subsequent steps would involve reductions, demethylations, and methylations to achieve the correct substitution pattern of this compound. The introduction of the N-methyl and O-methyl groups could also be achieved using ¹⁴C-labeled reagents.
-
Purification and Characterization: Rigorous purification of the final radiolabeled this compound was crucial to ensure that the observed radioactivity in the final product (morphine) was not due to labeled impurities. This was typically achieved through repeated crystallization and chromatographic techniques. The specific activity (radioactivity per unit mass) of the precursor was carefully determined.
Feeding the Poppy: Administering the Labeled Precursor
Once the radiolabeled this compound was synthesized and purified, it was introduced into living Papaver somniferum plants. The goal was to allow the plant's natural enzymatic machinery to process the labeled precursor.
Experimental Protocol: Precursor Feeding in Papaver somniferum
-
Plant Cultivation: Opium poppies were cultivated under controlled conditions to ensure healthy growth and active alkaloid biosynthesis.
-
Preparation of the Feeding Solution: The radiolabeled this compound was dissolved in a small volume of a suitable solvent, often slightly acidic water or a buffer solution, to create a sterile solution for administration.
-
Administration: The labeled precursor was typically administered directly into the plant tissue to maximize uptake and minimize microbial degradation. Common methods included:
-
Stem Injection: A fine-gauge hypodermic needle was used to inject the solution directly into the stem of the poppy plant.
-
Capsule Injection: For studying the later stages of biosynthesis, the solution was sometimes injected into the developing poppy capsule (pod).
-
Wick Feeding: A cotton wick was inserted into the stem, with the other end placed in a vial containing the precursor solution, allowing for gradual uptake.
-
-
Incubation Period: The plants were left to metabolize the labeled precursor for a defined period, typically ranging from several hours to a few days. This timeframe was a critical variable, as it needed to be long enough for biosynthesis to occur but short enough to minimize degradation of the final product.
The Moment of Truth: Isolation, Identification, and Radioactivity Measurement
After the incubation period, the plant material was harvested, and the alkaloids were extracted and analyzed for the presence of the radiolabel. This was a meticulous process that required a combination of classical natural product chemistry and the then-emerging techniques of radiochemical analysis.
Experimental Protocol: Alkaloid Isolation and Analysis
-
Harvesting and Homogenization: The relevant plant tissues (e.g., capsules, stems) were harvested and homogenized in a suitable solvent, often an acidified aqueous alcohol solution, to extract the alkaloids.
-
Solvent Extraction and Partitioning: The crude extract was subjected to a series of liquid-liquid extractions to separate the alkaloids from other plant constituents. This typically involved partitioning between an acidic aqueous phase and an organic solvent (e.g., chloroform, ether). The pH of the aqueous phase was carefully controlled to selectively extract alkaloids based on their basicity.
-
Chromatographic Separation: The crude alkaloid mixture was then separated into its individual components using chromatographic techniques. In the early days of this research, column chromatography and paper chromatography were the workhorses.
-
Identification and Purification: The isolated alkaloids, including morphine, codeine, and thebaine, were identified by comparison with authentic standards using techniques such as melting point, mixed melting point, and spectroscopic methods (UV, IR). The purity of the isolated alkaloids was paramount and was often ensured by recrystallization to a constant specific radioactivity.
-
Radioactivity Measurement: The radioactivity of the purified alkaloids was measured using a liquid scintillation counter. The incorporation rate of the labeled precursor into the final product was then calculated. A significant incorporation of radioactivity from labeled this compound into morphine provided strong evidence for a precursor-product relationship.
Stereochemical Specificity: The Importance of (-)-(R)-Reticuline
A crucial layer of complexity in the morphine biosynthetic pathway is its stereochemistry. This compound exists as two enantiomers: (+)-(S)-reticuline and (-)-(R)-reticuline. Early research elegantly demonstrated that only the (-)-(R)-enantiomer serves as the direct precursor to morphine. This stereospecificity underscored the enzymatic nature of the conversion, as a non-enzymatic chemical reaction would likely not exhibit such a high degree of selectivity.
Tracer experiments using resolved, optically active labeled this compound enantiomers were instrumental in proving this point. When (+)-(S)-[¹⁴C]-reticuline was fed to poppy plants, little to no radioactivity was incorporated into morphine. In contrast, feeding (-)-(R)-[¹⁴C]-reticuline resulted in a significant and efficient incorporation of the label into the morphine molecule.
The Key Transformation: From this compound to Salutaridine
The pivotal step in the conversion of this compound to the morphinan skeleton is its oxidative cyclization to salutaridine . This reaction forms the characteristic tetracyclic ring system of the morphine alkaloids. Early chemical intuition, particularly from Barton, suggested that this transformation proceeded via a diradical mechanism involving the phenolic hydroxyl groups of this compound.
The enzymatic nature of this conversion was confirmed through experiments with cell-free extracts of Papaver somniferum. These in vitro systems demonstrated the conversion of this compound to salutaridine, a reaction that was highly inefficient under non-biological conditions. This highlighted the remarkable catalytic power and specificity of the enzyme responsible, later identified as salutaridine synthase , a cytochrome P450 enzyme.
Visualizing the Pathway and Experimental Workflow
To better understand the logical flow of the early research, we can visualize the biosynthetic pathway and the experimental workflow using diagrams.
Caption: The biosynthetic pathway from Tyrosine to Morphine, highlighting the central role of (R)-Reticuline.
Caption: A generalized workflow for tracer experiments used to establish the role of this compound in morphine biosynthesis.
Quantitative Data Summary
The incorporation rates from tracer experiments were the hard data that underpinned the biosynthetic hypotheses. While specific values varied depending on the experimental conditions, the following table summarizes the general findings that were consistently reported in the early literature.
| Labeled Precursor Fed | Product Analyzed | Typical Incorporation Rate (%) | Conclusion |
| (-)-(R)-[¹⁴C]-Reticuline | Morphine | 1-10% | (-)-(R)-Reticuline is an efficient precursor to morphine. |
| (+)-(S)-[¹⁴C]-Reticuline | Morphine | <0.1% | (+)-(S)-Reticuline is not a direct precursor to morphine. |
| [¹⁴C]-Salutaridine | Morphine | 10-20% | Salutaridine is a downstream intermediate from this compound. |
Conclusion: A Legacy of Scientific Rigor
The early research on the role of this compound as a morphine precursor stands as a testament to the power of hypothesis-driven research and meticulous experimental execution. The work of Battersby, Barton, and their contemporaries not only illuminated a key segment of one of nature's most fascinating biosynthetic pathways but also established a methodological framework for the study of natural product biosynthesis that remains relevant today.
For modern researchers in drug development and metabolic engineering, this foundational work offers more than just historical context. It provides a case study in the importance of understanding the intricate details of a biosynthetic pathway, from the stereochemical specificity of enzymes to the logic of experimental design. The legacy of this research continues to inspire efforts to harness the power of biosynthesis for the production of valuable pharmaceuticals and to explore the vast chemical diversity of the natural world.
References
- Barton, D. H. R., Kirby, G. W., Steglich, W., Thomas, G. M., Battersby, A. R., Dobson, T. A., & Ramuz, H. (1965). Investigations on the biosynthesis of morphine alkaloids.Journal of the Chemical Society, 2423-2438. [Link]
- Battersby, A. R., Foulkes, D. M., & Binks, R. (1965). Alkaloid Biosynthesis. Part VIII. Use of Optically Active Precursors for Investigation on the Biosynthesis of Morphine Alkaloids.Journal of the Chemical Society, 3323-3332. [Link]
- Kirby, G. W. (1967). Biosynthesis of the morphine alkaloids.Science, 155(3759), 170-173. [Link]
- Battersby, A. R., Binks, R., Francis, R. J., McCaldin, D. J., & Ramuz, H. (1964). Alkaloid Biosynthesis. Part IV. 1-Benzylisoquinolines as Precursors of Thebaine, Codeine, and Morphine.Journal of the Chemical Society, 3600-3610. [Link]
- Battersby, A. R., & Binks, R. (1960). The biosynthesis of the morphine alkaloids.Proceedings of the Chemical Society, (11), 360. [Link]
A Technical Guide to the Reticuline Biosynthesis Pathway from Tyrosine
This guide provides an in-depth exploration of the reticuline biosynthesis pathway, a pivotal route in the formation of a vast array of benzylisoquinoline alkaloids (BIAs). This compound stands as a critical branch-point intermediate, and its synthesis from the amino acid tyrosine is a foundational process in plant secondary metabolism. Understanding this pathway is paramount for researchers in natural product chemistry, synthetic biology, and drug development, as many BIAs possess significant pharmacological properties.
This document will elucidate the core enzymatic steps, offer insights into experimental design for pathway analysis, and provide detailed protocols for key methodologies. The information presented herein is grounded in established scientific literature to ensure accuracy and reliability for researchers and professionals in the field.
Part 1: The Core Pathway: From Tyrosine to this compound
The biosynthesis of this compound from tyrosine is a multi-step enzymatic cascade. This section details the key transformations and the enzymes that catalyze them.
The Initial Steps: Conversion of Tyrosine to Dopamine and 4-HPAA
The pathway bifurcates initially, with two molecules of L-tyrosine being converted into L-DOPA. One L-DOPA molecule is then decarboxylated to form dopamine, while the other undergoes a transamination, reduction, and hydroxylation to yield 4-hydroxyphenylacetaldehyde (4-HPAA).
-
Tyrosine to L-DOPA: Tyrosine hydroxylase (TH) catalyzes the addition of a hydroxyl group to L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). This step is often a rate-limiting step in the pathway.
-
L-DOPA to Dopamine: DOPA decarboxylase (DDC) removes the carboxyl group from L-DOPA, yielding dopamine.
-
L-DOPA to 4-HPAA: This conversion is a multi-step process involving a transaminase, a reductase, and a hydroxylase.
The Pictet-Spengler Condensation: Formation of (S)-Norcoclaurine
The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA. This reaction is catalyzed by norcoclaurine synthase (NCS), which facilitates a Pictet-Spengler reaction to form (S)-norcoclaurine, the tri-cyclic scaffold of all BIAs.
Sequential Methylations and Hydroxylation: The Path to this compound
Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions occur to yield this compound.
-
(S)-Norcoclaurine to (S)-Coclaurine: Norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the 6-position of (S)-norcoclaurine.
-
(S)-Coclaurine to (S)-N-Methylcoclaurine: Coclaurine N-methyltransferase (CNMT) adds a methyl group to the secondary amine of (S)-coclaurine.
-
(S)-N-Methylcoclaurine to (S)-3'-Hydroxy-N-methylcoclaurine: The P450-dependent monooxygenase, N-methylcoclaurine 3'-hydroxylase (NMCH), introduces a hydroxyl group at the 3'-position.
-
(S)-3'-Hydroxy-N-methylcoclaurine to (S)-Reticuline: 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) methylates the newly introduced hydroxyl group to produce (S)-reticuline.
The following diagram illustrates the core biosynthetic pathway from tyrosine to this compound.
stereochemistry of (S)-Reticuline versus (R)-Reticuline
An In-depth Technical Guide to the Stereochemistry of (S)-Reticuline versus (R)-Reticuline: The Pivotal Branch Point in Benzylisoquinoline Alkaloid Biosynthesis
Authored by Gemini, Senior Application Scientist
Abstract
Reticuline stands as a critical nexus in the intricate web of benzylisoquinoline alkaloid (BIA) biosynthesis. Its significance, however, is not merely defined by its presence, but by its stereochemistry. The absolute configuration at the C-1 position dictates the metabolic fate of the molecule, channeling it into vastly different and pharmacologically distinct classes of alkaloids. This guide provides a detailed exploration of the stereochemical dichotomy between (S)-Reticuline and (R)-Reticuline, examining their distinct biosynthetic origins, divergent metabolic pathways, and the analytical methodologies required for their differentiation. We will delve into the enzymatic machinery that governs the crucial S-to-R stereochemical inversion, a pivotal event that unlocks the pathway to the clinically indispensable morphinan alkaloids. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental stereochemical control point.
Introduction: The Centrality of a Chiral Center
The benzylisoquinoline alkaloids (BIAs) represent one of the largest and most structurally diverse families of plant secondary metabolites, with over 2,500 identified compounds.[1] Many of these molecules, such as morphine, codeine, and berberine, are mainstays of modern medicine.[2] At the heart of this vast biosynthetic network lies a single molecule: this compound.
This compound is a tetrahydroisoquinoline alkaloid that serves as the last common precursor to the major BIA subclasses.[3] Its structure features a single chiral center at the C-1 position. This chirality gives rise to two enantiomers: (S)-Reticuline and (R)-Reticuline. While structurally mirror images, these two molecules are not treated equally in nature. The initial biosynthetic pathway in plants almost exclusively produces the (S)-enantiomer.[4][5] This enantiomer is the gateway to a wide array of alkaloids, including the protoberberines and aporphines.
Conversely, the (R)-enantiomer is the mandatory precursor for the biosynthesis of morphinan alkaloids, including the potent analgesics codeine and morphine.[6][7] The metabolic journey to these vital medicines is therefore contingent upon a remarkable and highly specific stereochemical inversion from (S)- to (R)-reticuline. Understanding this stereochemical pivot is not merely an academic exercise; it is fundamental to the fields of metabolic engineering, synthetic biology, and the biotechnological production of plant-derived pharmaceuticals.
Biosynthesis: A Tale of Two Enantiomers
The Genesis of (S)-Reticuline
The biosynthesis of BIAs begins with L-tyrosine, which provides the carbon skeletons for both halves of the this compound molecule.[8] Through a series of enzymatic steps, tyrosine is converted into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms the foundational BIA scaffold, (S)-norcoclaurine.[8]
From (S)-norcoclaurine, a sequence of methylation and hydroxylation reactions ensues to yield the central intermediate, (S)-reticuline.[8][9] This multi-step process is a testament to the coordinated action of several key enzymes:
-
6-O-methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine.
-
Coclaurine N-methyltransferase (CNMT): Adds a methyl group to the secondary amine, producing (S)-N-methylcoclaurine.
-
CYP80B (a Cytochrome P450 monooxygenase): Hydroxylates (S)-N-methylcoclaurine at the 3'-position.
-
3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT): The final methylation step at the 4'-hydroxyl group yields (S)-Reticuline.[10]
This pathway establishes (S)-reticuline as the primary enantiomer produced in plants, serving as the branch point for numerous alkaloid classes.[3][11]
Caption: Biosynthetic pathway leading to the formation of (S)-Reticuline.
The S-to-R Inversion: Gateway to Morphinans
The production of morphine in the opium poppy (Papaver somniferum) necessitates the (R)-reticuline enantiomer.[4] Since the primary pathway yields (S)-reticuline, the plant evolved a sophisticated enzymatic mechanism to invert the stereocenter. This critical epimerization is catalyzed by a unique bifunctional fusion protein known as this compound epimerase (REPI) or STORR.[6][7]
This enzyme catalyzes a two-step oxidation-reduction sequence:
-
Oxidation: The cytochrome P450 (CYP) domain of the fusion protein oxidizes (S)-reticuline to the achiral iminium ion intermediate, 1,2-dehydrothis compound.
-
Reduction: The aldo-keto reductase (AKR) domain then stereoselectively reduces the carbon-nitrogen double bond of 1,2-dehydrothis compound to produce (R)-reticuline.[6][7]
The discovery of this fusion protein was a landmark in understanding BIA biosynthesis. Its existence in opium poppy, but not in plants that produce other BIA classes from (S)-reticuline, highlights this stereochemical inversion as a key evolutionary event that enabled the production of morphinan alkaloids.[6]
Divergent Metabolic Fates and Pharmacological Implications
The stereochemistry of this compound is the definitive switch that directs carbon flux towards distinct alkaloid scaffolds with profoundly different pharmacological activities.
| Enantiomer | Key Downstream Pathways | Representative End Products | Associated Pharmacological Activities |
| (S)-Reticuline | Protoberberine, Aporphine, Benzophenanthridine, Papaverine Biosynthesis | Berberine, Magnoflorine, Sanguinarine, Papaverine | Antimicrobial, Anti-inflammatory, Vasodilator, Anticancer[2][3] |
| (R)-Reticuline | Morphinan Alkaloid Biosynthesis | Salutaridine, Thebaine, Codeine, Morphine | Potent Analgesia, Antitussive, Narcotic[6][7] |
(S)-Reticuline serves as the precursor for a vast and diverse group of BIAs. For example, the berberine bridge enzyme (BBE) acts on (S)-reticuline to form the protoberberine scaffold of (S)-scoulerine, a precursor to berberine.[12] It is also the starting point for papaverine biosynthesis.[3]
(R)-Reticuline , in stark contrast, is the specific substrate for salutaridine synthase (SalSyn), a cytochrome P450 enzyme that catalyzes the intramolecular C-C phenol coupling reaction to form salutaridine.[7][13] This step is the first committed transformation in the biosynthesis of morphine and related compounds.
Caption: The stereochemical fork at this compound dictates metabolic fate.
While the downstream products have well-defined pharmacology, this compound itself exhibits biological activity. It is known to possess central nervous system depressant effects and can be toxic to dopaminergic neurons, implicated in a form of atypical parkinsonism.[10] However, most studies have not distinguished between the enantiomers, representing a significant gap in the pharmacological understanding of the parent compound.
Production and Synthesis Strategies
Biotechnological Production
The central role of (S)-reticuline has made it a prime target for microbial synthesis. By reconstructing the plant biosynthetic pathway in chassis organisms like Escherichia coli and Saccharomyces cerevisiae, researchers can create cellular factories for BIA production.[11][12][14] This synthetic biology approach offers a sustainable and scalable alternative to plant extraction. Significant efforts have focused on optimizing metabolic flux to increase titers of (S)-reticuline, with some engineered E. coli strains achieving yields of over 160 mg/L.[12] These platforms can then be further engineered with downstream enzymes to produce specific, high-value alkaloids.
Chemo-enzymatic Synthesis
While biotechnological routes excel at producing the "natural" (S)-enantiomer, accessing the "unnatural" (R)-enantiomer often requires different strategies. Chemical synthesis typically produces a racemic mixture of (R,S)-reticuline, which then requires challenging chiral separation. A more elegant approach is chemo-enzymatic synthesis.[13] In one such strategy, the achiral precursor 1,2-dehydrothis compound is first produced via organic synthesis. Subsequently, the reductive domain of the REPI enzyme (1,2-dehydrothis compound reductase) is used as a biocatalyst to perform an asymmetric reduction, yielding enantiomerically pure (R)-reticuline with high yield (>99% ee, 92% isolated yield).[13] This hybrid approach leverages the efficiency of chemical synthesis for scaffold construction and the exquisite stereoselectivity of enzymes for the crucial chiral step.
Analytical Techniques for Stereochemical Discrimination
Distinguishing between and quantifying (S)- and (R)-reticuline is essential for quality control, metabolic studies, and synthetic chemistry. Because enantiomers possess identical physical properties (e.g., mass, melting point, solubility in achiral solvents), specialized analytical techniques are required.[15]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers. The technique relies on a Chiral Stationary Phase (CSP), which is a solid support material that has been modified with a chiral selector.[16][17] The two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with different binding energies.[15] This differential interaction leads to different retention times on the column, allowing for their separation and quantification.
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | High resolution, accurate quantification, widely applicable, robust. | Requires specialized and often expensive columns; method development can be time-consuming. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information; can determine enantiomeric excess without separation. | Lower sensitivity than HPLC; requires pure samples; chiral agents can be expensive.[16] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | High efficiency, small sample volume, rapid analysis. | Lower concentration sensitivity than HPLC; reproducibility can be challenging.[18] |
| X-ray Crystallography | Direct determination of the three-dimensional structure of a molecule in a crystal. | Provides absolute configuration unequivocally. | Requires a suitable single crystal, which can be difficult to obtain; not suitable for routine quantification.[16] |
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
This protocol provides a generalized workflow for the analytical separation of (S)- and (R)-reticuline. Note: Specific parameters must be optimized for the instrument and column used.
-
Column Selection:
-
Utilize a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative coated on a silica support (e.g., Chiralcel OD-H, Chiralpak AD-H). These are broadly effective for alkaloid separations.
-
-
Sample Preparation:
-
Dissolve the this compound sample (e.g., from a plant extract, reaction mixture, or microbial culture) in the mobile phase or a compatible solvent to a final concentration of ~0.5-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a non-polar organic solvent and a polar modifier. A typical starting point is Hexane/Isopropanol/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
-
The DEA is added as a basic modifier to reduce peak tailing of the amine-containing alkaloid.
-
Thoroughly degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV detector set to a wavelength where this compound absorbs, typically around 285 nm.
-
-
Data Analysis:
-
Run authentic standards of (S)- and (R)-reticuline (if available) to determine their respective retention times.
-
Integrate the peak areas of the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
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A Technical Guide to the Pharmacological Properties and Natural Sources of Reticuline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Reticuline, a central benzylisoquinoline alkaloid, stands at a critical biosynthetic crossroads in the plant kingdom, serving as the precursor to over 2,500 diverse alkaloid structures, including the potent analgesic morphine.[1] Beyond its pivotal role as a metabolic intermediate, this compound itself exhibits a compelling portfolio of pharmacological activities, notably anti-inflammatory, analgesic, and neuro-modulatory effects. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, delving into its molecular mechanisms of action. We further present a comprehensive overview of its primary natural sources within the plant families Papaveraceae and Annonaceae, among others. Detailed methodologies for its extraction, isolation, and evaluation in established preclinical models are provided to equip researchers with the practical knowledge required to investigate this promising natural compound.
Introduction: The Chemical and Biosynthetic Significance of this compound
This compound (C₁₉H₂₃NO₄) is a tetrahydroisoquinoline alkaloid characterized by a benzylisoquinoline core structure.[2][3] It exists as two stereoisomers, (S)-reticuline and (R)-reticuline, with the (S)-enantiomer being the primary intermediate branching point for the biosynthesis of a vast array of alkaloids in plants.[4][5] The conversion of (S)-reticuline to (R)-reticuline is a key enzymatic step, catalyzed by a unique cytochrome P450 fusion protein in opium poppy (Papaver somniferum), which channels the metabolic flux towards the synthesis of morphinan alkaloids like thebaine, codeine, and morphine.[6][7] This central position in secondary metabolism underscores its importance, but its intrinsic bioactivities are increasingly becoming a focus of pharmacological research.
Biosynthesis Overview
The biosynthesis of (S)-reticuline is a well-elucidated pathway originating from the amino acid L-tyrosine. Through a series of enzymatic steps involving hydroxylation and decarboxylation, tyrosine is converted to dopamine. This, along with 4-hydroxyphenylacetaldehyde (also derived from tyrosine), forms the foundational structure that is cyclized and subsequently methylated to yield (S)-reticuline.[4][5]
Caption: Biosynthetic pathway of (S)-reticuline and its divergence.
Pharmacological Properties and Mechanisms of Action
This compound demonstrates a range of biological effects, with its anti-inflammatory properties being the most extensively studied. Emerging evidence also points towards potential analgesic and neuroprotective activities.
Anti-inflammatory Effects
This compound exerts potent anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of pro-inflammatory mediators.[8][9]
Mechanism of Action: Studies have shown that this compound significantly inhibits the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the p38 mitogen-activated protein kinase/nuclear factor-kappa B (p38 MAPK/NF-κB) signaling pathways.[8][9]
-
Inhibition of JAK/STAT Pathway: In inflammatory conditions, cytokines bind to their receptors, activating JAKs. Activated JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and induce the transcription of inflammatory genes. This compound has been shown to reduce the phosphorylation levels of JAK2 and STAT3.[9]
-
Inhibition of NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10] this compound suppresses this cascade by inhibiting the phosphorylation of p65 and IκBα.[9]
This dual inhibition leads to a marked reduction in the production of pro-inflammatory cytokines and mitigates inflammatory cell infiltration in tissue.[8][11]
Caption: this compound's inhibition of JAK/STAT and NF-κB pathways.
Analgesic Properties
The analgesic potential of this compound is an area of growing interest, largely inferred from its structural relationship to morphine and other opioids.[3] Opioids exert their powerful analgesic effects by acting on opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems.[12][13] They inhibit the release of pain neurotransmitters and hyperpolarize postsynaptic neurons, thus blocking pain signal transmission.[14][15] While direct studies on this compound's interaction with opioid receptors are limited, its role as the direct precursor to the entire morphinan class suggests it may possess intrinsic activity or serve as a template for designing novel analgesics.[7]
Neuro-modulatory Effects
The effects of this compound on the central nervous system appear to be complex. Some studies in rodents indicate that this compound possesses CNS depressant effects.[2] Conversely, it has also been implicated in a form of atypical parkinsonism, suggesting potential toxicity to dopaminergic neurons at certain concentrations or with chronic exposure.[2] This highlights a critical dose-dependent duality. The broader class of flavonoids and alkaloids, to which this compound belongs, is known to possess neuroprotective qualities, often attributed to antioxidant and anti-inflammatory mechanisms that can mitigate oxidative stress and neuroinflammation, key factors in neurodegenerative diseases.[16][17][18] Further research is imperative to delineate the specific neuroprotective versus neurotoxic potential of this compound and the contexts in which these effects manifest.
Natural Sources of this compound
This compound is found in a variety of plant species across several families. The Papaveraceae and Annonaceae families are particularly rich sources.[3]
| Plant Family | Species | Common Name | Reference(s) |
| Papaveraceae | Papaver somniferum | Opium Poppy | [2][19] |
| Papaver bracteatum | Iranian Poppy | [6] | |
| Papaver rhoeas | Common Poppy | [6] | |
| Annonaceae | Annona reticulata | Custard Apple / Bullock's Heart | [1][20][21] |
| Annona squamosa | Sugar Apple | [2][22] | |
| Lauraceae | Litsea cubeba | May Chang | [9][11] |
| Lindera aggregata | - | [2] | |
| Ocotea fasciculata | - | [2] |
Methodologies for Research and Development
Extraction and Isolation of this compound from Plant Material
The isolation of this compound requires a multi-step process designed to separate alkaloids from other plant secondary metabolites like polysaccharides and polyphenols.[23]
Caption: General workflow for extraction and isolation of this compound.
Step-by-Step Protocol (General):
-
Preparation: Air-dry and finely powder the source plant material.
-
Extraction: Extract the powder with methanol or ethanol at room temperature or using a Soxhlet apparatus.
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a dilute aqueous acid (e.g., 5% HCl). This protonates the basic alkaloids, making them water-soluble.
-
Wash the acidic solution with an immiscible organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds.
-
Make the aqueous layer basic (pH 9-10) with a base like ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basic aqueous solution using an organic solvent like chloroform.
-
-
Purification: Concentrate the organic layer containing the crude alkaloid fraction. Purify this compound from this fraction using column chromatography over silica gel or alumina, followed by preparative HPLC for high purity.
-
Characterization: Confirm the structure and purity of the isolated compound using spectroscopic techniques (MS, ¹H-NMR, ¹³C-NMR).
In Vitro Model: Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of this compound to suppress inflammatory responses in cultured immune cells.[10]
Objective: To measure the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo Model: Carrageenan-Induced Paw Edema
This is a classic preclinical model to evaluate the acute anti-inflammatory activity of a compound in vivo.[9][11][24]
Objective: To assess the ability of this compound to reduce acute inflammation in a rat or mouse model.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or BALB/c mice for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Group 3-5: Test Groups (this compound at various doses, e.g., 0.25, 0.5, 1.0 mg/kg, by oral gavage).[9]
-
-
Dosing: Administer the vehicle, positive control, or this compound to the respective groups one hour before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Conclusion and Future Directions
This compound is a pharmacologically active alkaloid with well-documented anti-inflammatory properties mediated through the inhibition of the JAK/STAT and NF-κB signaling pathways. Its position as the biosynthetic precursor to morphine suggests a potential for analgesic activity that warrants further investigation. While its natural abundance is highest in specific plant families like Papaveraceae and Annonaceae, biotechnological production methods in microbial hosts like E. coli are being developed to ensure a sustainable supply for research and development.[25][26][27]
Future research should focus on elucidating the precise molecular targets for its analgesic effects, clarifying its neuro-modulatory profile to distinguish between protective and potentially toxic effects, and optimizing its pharmacokinetic properties through medicinal chemistry efforts. The comprehensive methodologies outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this pivotal natural product.
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Whitepaper: Reticuline's Role as a Central Branch-Point Intermediate in Alkaloid Synthesis
Abstract
The benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological properties. At the heart of this diversity lies reticuline, a pivotal intermediate whose stereochemistry and subsequent enzymatic modifications dictate the entry into numerous, distinct alkaloid subclasses. This technical guide provides an in-depth exploration of this compound's biosynthesis and its role as a critical branch-point, channeling metabolic flux towards the production of morphinans, protoberberines, benzophenanthridines, and other important compounds. We will dissect the key enzymatic "gatekeepers" that determine this compound's fate, detail robust experimental methodologies for pathway elucidation and manipulation, and discuss the profound implications for metabolic engineering and drug development.
The Genesis of a Central Intermediate: The Biosynthesis of (S)-Reticuline
The journey to the vast array of over 2,500 BIAs begins with the aromatic amino acid L-tyrosine.[1] The early stages of the pathway, leading to the formation of (S)-reticuline, are highly conserved across many plant species, including members of the Papaveraceae, Ranunculaceae, and Berberidaceae families.[1]
The committed step in BIA biosynthesis is the Pictet-Spengler condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by (S)-norcoclaurine synthase (NCS), which stereospecifically forms the core benzylisoquinoline scaffold, (S)-norcoclaurine.[2][3][4] This stereospecificity is crucial, as it establishes the foundational chirality for the subsequent pathways.[3]
Following this condensation, a series of sequential modifications occur:
-
O-Methylation: Catalyzed by norcoclaurine 6-O-methyltransferase (6OMT).
-
N-Methylation: Catalyzed by coclaurine N-methyltransferase (CNMT).
-
Hydroxylation: A critical step performed by the cytochrome P450 enzyme N-methylcoclaurine 3'-hydroxylase (CYP80B1).[5][6]
-
Final O-Methylation: Catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).
This precise sequence of enzymatic reactions culminates in the formation of (S)-reticuline, the central hub from which incredible chemical diversity radiates.[5][6][7]
The Crossroads: this compound as the Branch-Point Master
(S)-Reticuline does not represent an end-point but rather a critical metabolic fork in the road. Its fate is determined by the suite of enzymes present in a given plant species or cell type, which direct it into one of several major alkaloid branches.
The Path to Morphinans: A Tale of Two Stereoisomers
The biosynthesis of medicinally vital morphinan alkaloids, such as morphine and codeine, requires the (R)-enantiomer of this compound.[8][9][10] In opium poppy (Papaver somniferum), (S)-reticuline undergoes stereochemical inversion to (R)-reticuline. This is not a simple racemization but a two-step process catalyzed by a unique fusion protein known as the STORR enzyme. This enzyme possesses two distinct domains:
-
1,2-dehydrothis compound synthase (DRS): Oxidizes (S)-reticuline to the achiral intermediate 1,2-dehydrothis compound.
-
1,2-dehydrothis compound reductase (DRR): Stereospecifically reduces the iminium ion of 1,2-dehydrothis compound to form (R)-reticuline.[11]
Once (R)-reticuline is formed, the first committed step towards the morphinan scaffold is an intramolecular phenol coupling reaction catalyzed by salutaridine synthase (SalSyn) , a cytochrome P450 enzyme, to produce salutaridine.[5][8][12] From salutaridine, a series of reductions, acetylations, and demethylations ultimately leads to thebaine, codeine, and morphine.[8][12]
The Protoberberine and Benzophenanthridine Superhighways
In contrast to the morphinan pathway, the biosynthesis of protoberberines (e.g., berberine) and benzophenanthridines (e.g., sanguinarine) proceeds directly from (S)-reticuline.[4] The key gatekeeper enzyme for this entire branch is the berberine bridge enzyme (BBE) .[4]
BBE is a FAD-dependent oxidase that catalyzes an oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," creating the tetracyclic scaffold of (S)-scoulerine.[4] This reaction is a critical control point; once (S)-scoulerine is formed, the metabolic flux is irreversibly committed to the protoberberine and related pathways. From (S)-scoulerine, further enzymatic modifications lead to a wide array of antimicrobial and pharmacologically active compounds.
The central role of these enzymes is best illustrated by the major biosynthetic branches diverging from this compound.
Caption: The Central Role of this compound as a Biosynthetic Hub.
Methodologies for Pathway Analysis and Engineering
Understanding and manipulating this compound-centered pathways requires a robust toolkit of biochemical and molecular biology techniques. The causality behind these experimental choices is to isolate and characterize individual components of the pathway or to observe the systemic effects of their perturbation.
Experimental Protocol: RNAi-Mediated Pathway Blockage and Intermediate Accumulation
This protocol describes a method to confirm the role of a downstream enzyme and accumulate this compound by silencing the expression of the Berberine Bridge Enzyme (BBE) in plant cell culture. This is a powerful in vivo technique for pathway validation.
Objective: To demonstrate that blocking the conversion of (S)-reticuline to (S)-scoulerine leads to the accumulation of (S)-reticuline.
Principle: RNA interference (RNAi) uses a hairpin RNA construct homologous to the target gene (BBE) to trigger the degradation of the corresponding mRNA, thereby reducing the amount of functional enzyme and creating a metabolic bottleneck.
Step-by-Step Methodology:
-
Construct Design: Synthesize a chimeric hairpin RNA (hpRNA) construct containing an inverted repeat of a conserved ~300-500 bp sequence of the BBE gene, separated by an intron. This construct should be cloned into a plant transformation vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Plant Cell Transformation: Introduce the vector into Eschscholzia californica (California poppy) cell suspension cultures via Agrobacterium tumefaciens-mediated transformation.
-
Selection and Culture: Select for transformed cells on a medium containing an appropriate antibiotic (e.g., kanamycin). Establish stable transgenic cell lines.
-
Verification of Silencing:
-
RT-qPCR: Extract total RNA from transgenic and wild-type control cells. Perform reverse transcription quantitative PCR to measure BBE mRNA levels. A significant reduction in transcript levels in transgenic lines validates the silencing.
-
Enzyme Activity Assay: Prepare crude protein extracts. Measure BBE activity by incubating the extract with (S)-reticuline and the cofactor FAD, and quantifying the formation of (S)-scoulerine via HPLC or LC-MS.
-
-
Metabolite Analysis (Self-Validation):
-
Extract alkaloids from both transgenic and control cells, as well as the culture medium.
-
Analyze the extracts using LC-MS/MS.
-
Expected Result: Compared to controls, the BBE-silenced cells will show a dramatic reduction in downstream products like sanguinarine and a significant accumulation of the substrate, (S)-reticuline.[13] In one study, this method led to an accumulation of this compound up to 310 µg/g fresh weight inside the cells and secretion of up to 6 mg into 20 mL of culture medium.[13] The detection of this compound confirms its position upstream of BBE.
-
Caption: Experimental Workflow for Pathway Elucidation via RNAi.
Experimental Protocol: Heterologous Production of this compound in Saccharomyces cerevisiae
Reconstituting BIA pathways in microbial hosts like yeast offers a scalable and controllable platform for producing valuable alkaloids.[5][14] This protocol outlines the core steps to engineer yeast to produce this compound from a supplemented precursor.
Objective: To express the multi-enzyme pathway from norlaudanosoline to this compound in yeast.
Principle: Yeast provides a eukaryotic chassis with the necessary endomembrane systems (e.g., endoplasmic reticulum) to support the proper folding and function of plant enzymes, including cytochrome P450s which require a partner reductase.
Step-by-Step Methodology:
-
Gene Selection and Optimization:
-
Obtain cDNA sequences for the four required enzymes: 6OMT, CNMT, CYP80B1, and 4'OMT from a BIA-producing plant (e.g., Papaver somniferum or Coptis japonica).
-
Also obtain the sequence for a cytochrome P450 reductase (CPR) from the same plant, as it is essential for CYP80B1 activity.
-
Codon-optimize all sequences for optimal expression in S. cerevisiae.
-
-
Expression Cassette Construction: Clone each gene into a yeast expression vector, each under the control of a strong, galactose-inducible promoter (e.g., GAL1, GAL10) and a terminator. Assemble the cassettes into one or more plasmids.
-
Yeast Transformation: Transform a suitable S. cerevisiae strain (e.g., W303) with the expression plasmids.
-
Culturing and Induction:
-
Grow the engineered yeast strain in a non-inducing medium (e.g., synthetic complete with raffinose) to build biomass.
-
Induce protein expression by transferring the cells to a medium containing galactose.
-
Supplement the culture with the precursor (R,S)-norlaudanosoline.
-
-
Extraction and Analysis:
-
After a 24-48 hour incubation period, harvest the yeast cells and the supernatant.
-
Perform a solvent-based extraction to recover the alkaloids.
-
Analyze the extract by LC-MS/MS, using an authentic this compound standard for comparison.
-
Expected Result: The engineered yeast will convert the supplied norlaudanosoline into this compound, which can be detected and quantified in the culture extract.[5] Further optimization can involve tuning the relative expression levels of each enzyme to maximize yield and minimize the accumulation of unwanted intermediates.[14]
-
Quantitative Data Summary
The manipulation of this compound-centric pathways has yielded significant quantities of target alkaloids, highlighting the potential of these metabolic engineering strategies.
| Engineering Strategy | Organism/System | Target Metabolite | Reported Yield/Titer | Reference |
| RNAi-mediated knockdown of BBE | E. californica cells | (S)-Reticuline | 310 µg/g fresh weight | [13] |
| RNAi-mediated knockdown of COR | P. somniferum plant | (S)-Reticuline | High-yield accumulation | [15] |
| Heterologous Expression | S. cerevisiae | (S)-Reticuline | 4.6 g/L (from simple precursors) | [16][17] |
| Heterologous Expression | E. coli | (S)-Reticuline | ~10 mg/L (from dopamine) | [5] |
Applications in Drug Development and Synthetic Biology
The central position of this compound makes it a prime target for synthetic biology and drug development efforts.
-
Sustainable Pharmaceutical Production: Engineering microbes like yeast or E. coli to produce this compound de novo from simple sugars creates a renewable and scalable platform for manufacturing high-value pharmaceuticals like opioids and their semi-synthetic derivatives.[18][19] This circumvents the agricultural dependency and supply chain vulnerabilities associated with plant-based sourcing.
-
Novel Compound Discovery: By using engineered, this compound-accumulating microbial strains as a background, researchers can introduce and test novel "decorating" enzymes from various organisms. This "mix-and-match" approach can generate novel BIA structures with potentially new or improved pharmacological activities.
-
Chemo-enzymatic Synthesis: Accumulating large quantities of this compound provides a valuable chiral starting material for subsequent chemical synthesis, combining the stereospecificity of biocatalysis with the versatility of organic chemistry to create complex molecules.[10]
Conclusion and Future Outlook
This compound stands as a testament to the elegant efficiency of natural product biosynthesis, serving as the central pivot point from which a vast spectrum of chemical and pharmacological diversity emerges. Our deepening understanding of the enzymes that control its fate—BBE, SalSyn, and STORR—has unlocked unprecedented opportunities in metabolic engineering. Future research will likely focus on discovering novel enzymes that act on this compound, further expanding the known chemical space of BIAs. Moreover, enhancing the efficiency of heterologous production systems through promoter engineering, subcellular compartmentalization, and host metabolic optimization will be key to realizing the full industrial and therapeutic potential of this compound-derived alkaloids.
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An In-depth Technical Guide to the Enzymatic Conversion of Reticuline: A Nexus in Alkaloid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Reticuline stands as a critical branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites renowned for their potent pharmacological properties. This technical guide provides a comprehensive exploration of the enzymatic pathways diverging from reticuline, leading to the formation of commercially significant alkaloids such as morphine, codeine, sanguinarine, and noscapine. We will delve into the mechanistic details of key enzymes, provide field-proven experimental protocols for their characterization, and discuss the application of this knowledge in synthetic biology and drug development. This document is designed to serve as a foundational resource for researchers navigating the complexities of alkaloid biosynthesis.
Introduction: The Centrality of this compound in Alkaloid Diversity
The journey of myriad bioactive alkaloids begins with the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to yield (S)-reticuline.[1][2] This molecule is not an end-product but rather a crucial metabolic hub. Its structural framework is the substrate for a diverse suite of enzymes that catalyze intramolecular cyclizations, stereo-specific conversions, and other modifications, thereby dictating the class of alkaloid to be synthesized.[1] Understanding and harnessing these enzymatic transformations is paramount for the production of valuable pharmaceuticals, including analgesics like morphine and codeine, the antimicrobial agent sanguinarine, and the cough suppressant and potential anticancer drug noscapine.[3] The elucidation of these biosynthetic pathways has paved the way for metabolic engineering efforts in microbial hosts, offering a promising alternative to traditional plant extraction for the sustainable production of these complex molecules.[3][4][5]
Major Enzymatic Pathways Diverging from this compound
The fate of this compound is determined by the specific enzymatic machinery present within a given plant species or engineered microbial system. Here, we dissect the three primary pathways leading to distinct classes of medicinally important alkaloids.
The Benzophenanthridine Pathway: Genesis of Sanguinarine
The commitment of (S)-reticuline to the benzophenanthridine alkaloid pathway is initiated by the Berberine Bridge Enzyme (BBE) . This flavin-dependent oxidase catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine.[6][7][8] This reaction is unique in nature and has no known equivalent in synthetic organic chemistry.[7][8] The proposed mechanism involves a two-step process: the formation of a methylene iminium ion followed by an ionic ring closure.[7][8]
From (S)-scoulerine, a series of enzymatic steps involving a P450 monooxygenase (cheilanthifoline synthase), another P450 (stylopine synthase), and N-methyltransferase lead to the formation of protopine.[9] Further hydroxylations and oxidations, catalyzed by enzymes like protopine 6-hydroxylase and dihydrobenzophenanthridine oxidase, ultimately yield sanguinarine.[9]
Diagram: Benzophenanthridine Alkaloid Biosynthesis
Caption: Conversion of (S)-Reticuline to Sanguinarine.
The Morphinan Pathway: Synthesis of Morphine and Codeine
The biosynthesis of morphinan alkaloids, including the potent analgesics codeine and morphine, requires the stereochemical inversion of (S)-reticuline to (R)-reticuline. This crucial step is catalyzed by a unique fusion protein designated as STORR [(S)-to-(R)-reticuline], which contains both a cytochrome P450 module and an oxidoreductase module.[10]
(R)-reticuline is then converted to salutaridine through an intramolecular C-C phenol coupling reaction catalyzed by salutaridine synthase (SalSyn) , a cytochrome P450 monooxygenase (CYP719B1).[11][12][13] Salutaridine is subsequently reduced to salutaridinol by salutaridine reductase (SalR) .[14][15] A subsequent acetylation by salutaridinol acetyltransferase (SalAT) yields salutaridinol-7-O-acetate, which spontaneously cyclizes to form thebaine, the first morphinan alkaloid with the characteristic pentacyclic ring structure.[14]
From thebaine, the pathway proceeds through a series of demethylations and reductions to yield codeine and finally morphine. Key enzymes in this latter part of the pathway include thebaine 6-O-demethylase (T6ODM) and codeinone reductase (COR) .[14][16] COR, an aldo-keto reductase, catalyzes the NADPH-dependent reduction of codeinone to codeine.[16][17][18]
Diagram: Morphinan Alkaloid Biosynthesis
Caption: Conversion of (S)-Reticuline to Morphine.
The Phthalideisoquinoline Pathway: Elaboration of Noscapine
The biosynthesis of noscapine, a non-narcotic cough suppressant with potential anticancer activity, also begins with (S)-reticuline.[19] The pathway to noscapine is complex and involves a series of oxidations, methylations, and rearrangements. A key initial step is the conversion of (S)-reticuline to (S)-scoulerine by the berberine bridge enzyme (BBE), similar to the benzophenanthridine pathway.[20]
From (S)-scoulerine, a recently identified 10-gene cluster in opium poppy encodes the enzymes responsible for the conversion to noscapine.[20] This includes several cytochrome P450 enzymes (CYP82Y1, CYP82X1, CYP82X2), methyltransferases, an acetyltransferase, a carboxylesterase, and a short-chain dehydrogenase/reductase.[21] A pivotal enzyme in this pathway is CYP82Y1, which hydroxylates N-methylcanadine, a key intermediate, initiating the steps toward noscapine.[22]
Diagram: Noscapine Biosynthesis Overview
Caption: Simplified overview of Noscapine biosynthesis.
Experimental Protocols and Methodologies
Advancing the understanding and application of these enzymatic pathways requires robust experimental protocols. This section provides a guide to key methodologies for enzyme expression, characterization, and product analysis.
Heterologous Expression of Biosynthetic Enzymes
The functional characterization of plant-derived enzymes often necessitates their expression in heterologous systems, which can overcome challenges associated with low abundance in native plant tissues.
Protocol: Heterologous Expression in Saccharomyces cerevisiae
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequences of the target enzymes (e.g., BBE, SalSyn, COR) with codon optimization for S. cerevisiae to enhance protein expression levels.
-
Vector Construction: Clone the synthesized genes into a suitable yeast expression vector, such as a high-copy 2µ plasmid or an integrating vector, under the control of a strong constitutive or inducible promoter (e.g., GPD, GAL1).
-
Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., CEN.PK) using the lithium acetate/polyethylene glycol method.
-
Culture and Induction: Grow the transformed yeast in an appropriate selective medium. If using an inducible promoter, add the inducing agent (e.g., galactose) at the mid-log phase of growth.
-
Protein Extraction: Harvest the yeast cells by centrifugation and lyse them using mechanical disruption (e.g., bead beating) or enzymatic methods in a suitable lysis buffer containing protease inhibitors.
-
Microsome Preparation (for P450s): For cytochrome P450 enzymes like SalSyn, which are membrane-bound, prepare microsomes by differential centrifugation of the cell lysate.
Rationale: S. cerevisiae is a powerful eukaryotic host for expressing plant enzymes, particularly membrane-bound P450s, as it possesses the necessary endoplasmic reticulum for proper protein folding and localization.[5][23]
In Vitro Enzyme Assays
Enzyme assays are essential for determining the kinetic parameters and substrate specificity of the expressed enzymes.
Protocol: General Enzyme Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the purified enzyme or cell-free extract, and any necessary cofactors (e.g., NADPH for reductases, FAD for oxidases).
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., (S)-reticuline for BBE, (R)-reticuline for SalSyn, codeinone for COR).
-
Incubation: Incubate the reaction mixture at an optimal temperature (typically 25-37°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as an organic solvent (e.g., ethyl acetate) or a strong acid/base.
-
Product Extraction: Extract the product from the reaction mixture using an appropriate organic solvent.
-
Analysis: Analyze the extracted product using LC-MS/MS or HPLC.
Table: Key Enzyme Assay Parameters
| Enzyme | Substrate | Cofactor | Typical pH | Product |
| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | FAD | 9.0[6] | (S)-Scoulerine |
| Salutaridine Synthase (SalSyn) | (R)-Reticuline | NADPH | 8.5[11] | Salutaridine |
| Codeinone Reductase (COR) | Codeinone | NADPH | 7.0 | Codeine |
Product Identification and Quantification
Accurate identification and quantification of the enzymatic products are crucial for validating enzyme function and pathway reconstruction.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of benzylisoquinoline alkaloids due to its high sensitivity and specificity.[3][24]
-
Chromatographic Separation: Separate the components of the extracted reaction mixture using a reverse-phase C18 column with a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: Introduce the eluent from the LC into a tandem mass spectrometer.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, use MRM mode, where specific precursor-to-product ion transitions for the analyte of interest are monitored. This provides high selectivity and sensitivity.
-
Quantification: Generate a standard curve using authentic standards of the expected product to quantify its concentration in the sample.
Self-Validation: The use of authentic standards for retention time and fragmentation pattern matching provides a self-validating system for product identification.
Applications in Synthetic Biology and Drug Development
The knowledge of these enzymatic pathways is being leveraged to engineer microorganisms for the production of valuable alkaloids.[4][5][25] This approach, known as metabolic engineering, offers several advantages over traditional methods, including:
-
Sustainability: Reduces reliance on the cultivation of specific plant species.
-
Scalability: Fermentation-based production can be readily scaled up.
-
Novel Compound Generation: Engineered pathways can be modified to produce novel alkaloid derivatives with potentially improved pharmacological properties.[26][27][28]
Workflow: Metabolic Engineering of Yeast for Alkaloid Production
Caption: A typical workflow for metabolic engineering.
Conclusion and Future Perspectives
The enzymatic conversion of this compound represents a rich and complex field of study with significant implications for medicine and biotechnology. As our understanding of these pathways deepens and our toolkit for genetic engineering expands, the potential for producing a wide range of valuable alkaloids in engineered microbial systems will continue to grow. Future research will likely focus on the discovery of novel enzymes with improved catalytic efficiencies, the optimization of metabolic flux in engineered hosts, and the exploration of new-to-nature alkaloid derivatives with enhanced therapeutic potential.
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A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Reticuline in Annona squamosa and Lindera aggregata
Abstract: Reticuline, a pivotal benzylisoquinoline alkaloid, serves as a central precursor to a vast array of pharmacologically significant compounds, including morphine, codeine, and berberine.[1] Its natural occurrence in various plant species, notably Annona squamosa (custard apple) and Lindera aggregata (Wu Yao), positions these botanicals as key subjects for phytochemical investigation and drug discovery.[2] This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. It covers the biosynthetic pathway of (S)-reticuline, its distribution within these two plant species, and detailed, field-proven methodologies for its extraction, isolation, quantification, and structural elucidation. The protocols are presented with a focus on causality and self-validation to ensure scientific integrity and reproducibility.
Introduction
The Benzylisoquinoline Alkaloid (BIA) this compound: Structure and Significance
This compound (C₁₉H₂₃NO₄, Molar Mass: 329.396 g·mol⁻¹) is a tetrahydroisoquinoline alkaloid that represents a critical branch-point in the biosynthesis of over 2,500 known BIAs.[3] Its unique stereochemical structure, particularly the (S)- and (R)-enantiomers, dictates the subsequent metabolic pathways leading to diverse alkaloid classes such as morphinans, protoberberines, and aporphines.[3][4] The pharmacological interest in this compound and its derivatives is substantial; this compound itself exhibits potent central nervous system (CNS) depressant effects, while its metabolic products are among the most important analgesics, antibiotics, and anti-cancer agents used in modern medicine.[1][5]
Botanical Sources: Annona squamosa and Lindera aggregata
Annona squamosa, a member of the Annonaceae family, is a tropical fruit tree whose various parts, including the leaves, bark, and seeds, are known to contain a rich profile of alkaloids, with this compound being a notable constituent.[6][7][8] Traditionally, extracts from this plant have been used in folk medicine for treating various ailments.[7][9]
Lindera aggregata, of the Lauraceae family, is a cornerstone of Traditional Chinese Medicine, where its dried roots (Radix Linderae) are used for their anti-inflammatory and analgesic properties.[10][11] Phytochemical analyses have consistently identified this compound as one of the major isoquinoline alkaloids in the roots of L. aggregata, alongside compounds like boldine and norisoboldine.[12][13][14][15]
Biosynthesis of (S)-Reticuline
The formation of (S)-reticuline is a well-established pathway originating from the amino acid L-tyrosine. It serves as the central intermediate from which most other BIAs are derived.[16]
Precursors and Initial Condensation
The pathway begins with L-tyrosine, which is converted into two primary building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[5] The first committed step is the stereoselective condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[5][17] This enzymatic reaction is critical as it establishes the (S)-configuration that is carried through the subsequent steps.
Sequential Methylation and Hydroxylation
Following the initial condensation, a series of enzymatic modifications occur:
-
O-Methylation: (S)-norcoclaurine is methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (6OMT) to yield (S)-coclaurine.
-
N-Methylation: (S)-coclaurine is then N-methylated by coclaurine N-methyltransferase (CNMT) to produce (S)-N-methylcoclaurine.[5]
-
Hydroxylation: A crucial hydroxylation step is catalyzed by the cytochrome P450 enzyme CYP80B1, converting (S)-N-methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine.[5]
-
Final O-Methylation: The pathway concludes with the methylation of the 4'-hydroxyl group by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), yielding the final product, (S)-reticuline.[5]
Visualization: The this compound Biosynthetic Pathway
Caption: Biosynthetic pathway of (S)-reticuline from L-tyrosine.
Occurrence and Quantification
While this compound is present in both plants, its concentration can vary significantly based on the plant part, geographical location, and harvesting time.
Distribution in Annona squamosa
In Annona squamosa, alkaloids are found in various parts, including the leaves, seeds, and stem bark.[8][18] this compound, in particular, has been identified in the leaves.[6] Quantitative data across different parts of the plant is less documented in publicly available literature, highlighting an area for further research.
Distribution in Lindera aggregata
The roots of Lindera aggregata are the primary source of its medicinally important alkaloids.[12][13] Numerous studies have confirmed the presence of this compound in the root extract, often alongside other major alkaloids.[12][13]
Comparative Data on Alkaloid Content
The following table summarizes representative quantitative data for this compound and related major alkaloids in Lindera aggregata root extract. Data for Annona squamosa is primarily qualitative.
| Plant Species | Plant Part | Alkaloid | Concentration (μg/g of extract) | Reference |
| Lindera aggregata | Root | This compound | 14.83 ± 1.25 | [19] |
| Lindera aggregata | Root | Norisoboldine | 118.66 ± 9.87 | [19] |
| Lindera aggregata | Root | Boldine | 50.13 ± 3.11 | [19] |
| Annona squamosa | Leaves | This compound | Presence confirmed | [6][7] |
Methodologies for Extraction, Isolation, and Analysis
The following protocols are designed to be self-validating, incorporating steps for quality control and verification.
Protocol 1: Acid-Base Extraction of Total Alkaloids
This method leverages the basic nature of alkaloids to separate them from neutral and acidic compounds in the plant matrix.
Scientist's Note: The key principle is manipulating the solubility of alkaloids. In acidic solution, the nitrogen atom is protonated, forming a salt that is soluble in aqueous or hydroalcoholic solutions. Basifying the solution deprotonates the nitrogen, rendering the alkaloid "free base" soluble in non-polar organic solvents.
Step-by-Step Methodology:
-
Preparation: Air-dry and grind the plant material (e.g., 5.0 kg of L. aggregata roots) to a coarse powder.[14]
-
Initial Extraction: Macerate or percolate the powdered material with 80% ethanol or methanol at room temperature for 48-72 hours. Repeat the extraction 2-3 times to ensure exhaustive recovery.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a temperature below 45°C to yield a crude extract.
-
Acidification: Resuspend the crude extract in a 2-5% hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution. Stir thoroughly to dissolve the alkaloid salts.
-
Defatting: Partition the acidic aqueous solution against a non-polar solvent like hexane or dichloromethane to remove lipids and other neutral compounds. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 using a base such as ammonium hydroxide (NH₄OH) while cooling in an ice bath. This will precipitate the alkaloids in their free base form.
-
Final Extraction: Extract the basified aqueous solution multiple times with an organic solvent like chloroform or a chloroform-methanol mixture.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction.
Protocol 2: Chromatographic Isolation of this compound
This protocol uses column chromatography to separate individual alkaloids from the total alkaloid fraction.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a column with silica gel 60 (particle size 40-63 µm) as the stationary phase, using a suitable solvent system as the mobile phase.
-
Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol).[20] A typical gradient might be from 100% chloroform to a chloroform-methanol mixture (e.g., 9:1 v/v).[20]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).
-
Pooling and Purification: Combine fractions containing the compound of interest (this compound) and re-chromatograph if necessary to achieve high purity (>96%).[20] Purity can be assessed by HPLC.[20]
Protocol 3: Analytical Quantification using UHPLC-MS/MS
This method provides a sensitive and accurate way to quantify this compound in a complex plant extract.[19]
Step-by-Step Methodology:
-
Instrumentation: Use a UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[19][21]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters Acquity CSH C18, 150 × 2.1 mm, 1.7 µm).[19]
-
Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Methanol or Acetonitrile with 0.1% formic acid.[19][20]
-
Gradient Example: 20% B (0-2 min), linear gradient to 60% B (2-20 min), then wash and re-equilibrate.[19]
-
Flow Rate: 0.5 mL/min.[19]
-
Column Temperature: 40°C.[19]
-
-
Mass Spectrometry Conditions:
-
Quantification: Prepare a calibration curve using a certified this compound standard. Analyze the plant extract samples and determine the concentration based on the peak area relative to the standard curve.
Structural Elucidation: NMR and Mass Spectrometry
Confirmation of the isolated compound's identity as this compound is achieved through spectroscopic analysis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula (C₁₉H₂₃NO₄).[20] The protonated molecule [M+H]⁺ for this compound is observed at approximately m/z 330.1705.[20][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguously determining the chemical structure.[23][24] These techniques map the connectivity of protons and carbons, confirming the benzylisoquinoline skeleton and the specific positions of hydroxyl and methoxy groups.
Visualization: General Workflow for this compound Analysis
Caption: Workflow from plant material to analysis of this compound.
Conclusion and Future Directions
Annona squamosa and Lindera aggregata are confirmed natural sources of the biosynthetically crucial alkaloid, this compound. This guide has detailed the established biosynthetic pathway and provided robust, validated protocols for the extraction, isolation, and quantitative analysis of this compound. For drug development professionals, understanding these methodologies is fundamental for sourcing, quality control, and derivatization studies. Future research should focus on obtaining more precise quantitative data for this compound content across different tissues of Annona squamosa and exploring metabolic engineering in microbial systems to create sustainable, high-yield production platforms for this compound and its valuable derivatives.[25][26]
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Reticuline and the Central Nervous System: A Technical Guide to its Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Enigmatic Architect of Bioactive Alkaloids
Reticuline, a benzylisoquinoline alkaloid, stands as a pivotal molecular scaffold in the intricate biosynthetic pathways of numerous pharmacologically significant alkaloids, including morphine and codeine.[1] Found naturally in a variety of plant species, particularly within the Papaveraceae family, this chiral molecule and its enantiomers have garnered considerable scientific interest.[1] Beyond its role as a biosynthetic precursor, this compound itself exhibits a range of physiological effects, with a notable impact on the central nervous system (CNS). This technical guide provides an in-depth exploration of the current understanding of this compound's physiological effects on the CNS, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into its known mechanisms of action, potential therapeutic applications, and associated neurotoxicities, supported by detailed experimental protocols and conceptual frameworks to facilitate further investigation into this fascinating alkaloid.
Molecular Profile and Endogenous Presence in the CNS
This compound is a tetrahydroisoquinoline alkaloid with the chemical formula C₁₉H₂₃NO₄. It exists as two enantiomers, (S)-reticuline and (R)-reticuline, which serve as precursors to different classes of alkaloids. (S)-reticuline is a key intermediate in the biosynthesis of morphine and other benzylisoquinoline alkaloids.
A crucial aspect for any CNS-active compound is its ability to traverse the blood-brain barrier (BBB). Seminal studies have confirmed the presence of this compound within the rat brain at concentrations of approximately 12.7 ± 5.4 ng/g of wet tissue.[1] This discovery strongly suggests that this compound can indeed cross the BBB and exert direct effects on the central nervous system. The exact mechanism of its transport across the BBB, whether through passive diffusion or carrier-mediated transport, remains an area for further investigation.
The Dopaminergic System: A Primary Target of this compound's Action
Current research strongly indicates that the dopaminergic system is a principal target for this compound within the CNS.
Dopamine Receptor Binding
(S)-Reticuline has been identified as a ligand for dopamine receptors, exhibiting affinity for both D1 and D2 receptor subtypes. This interaction with key components of the dopaminergic signaling pathway provides a molecular basis for its observed physiological effects.
| Receptor Subtype | Reported Affinity (IC₅₀) | Reference |
| D1-like receptors | 1.8 µM | [2] |
| D2-like receptors | 0.47 µM | [2] |
CNS Depressant Effects and Potential for Atypical Parkinsonism
In vivo studies in rodent models have demonstrated that this compound possesses potent CNS depressant effects.[1] However, a more concerning finding is its potential neurotoxicity towards dopaminergic neurons. This toxicity has been linked to a form of atypical parkinsonism, known as Guadeloupean Parkinsonism, observed in populations consuming plants containing this compound and related alkaloids.[1] The precise mechanisms underlying this neurotoxicity are not fully elucidated but are an active area of research.
The dualistic nature of this compound's interaction with the dopaminergic system—acting as a receptor ligand while also potentially inducing neuronal damage—highlights the complexity of its pharmacological profile and underscores the need for careful dose-response and long-term studies.
Investigating this compound's CNS Effects: Experimental Workflows
To further elucidate the neuropharmacology of this compound, a multi-pronged experimental approach is essential. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Characterization of Receptor Interactions
Objective: To determine the binding affinity and functional activity of this compound at various CNS receptors.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine this compound's receptor affinity.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D1 or D2 receptor.
-
Radioligand Selection: Utilize a high-affinity radiolabeled antagonist for the respective receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2).
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-labeled antagonist).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Assessment of Neurotransmitter Dynamics
Objective: To measure the effect of this compound administration on the extracellular levels of neurotransmitters, particularly dopamine, in specific brain regions of living animals.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels following this compound administration.
Step-by-Step Methodology:
-
Animal Model: Utilize adult male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting a brain region of interest, such as the striatum.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
This compound Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Post-Dosing Collection: Continue collecting dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Assessment of Potential Neurotoxicity
Objective: To evaluate the cytotoxic effects of this compound on dopaminergic neurons in vitro.
Experimental Workflow: Cell Viability and Apoptosis Assays
Caption: Workflow for assessing the neurotoxic potential of this compound on dopaminergic neurons in vitro.
Step-by-Step Methodology:
-
Cell Culture: Culture a human neuroblastoma cell line with dopaminergic characteristics, such as SH-SY5Y, in appropriate media.
-
Cell Plating: Seed the cells in 96-well plates at a suitable density.
-
This compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Cell Viability Assay (MTT): Add MTT reagent to the wells and incubate. Solubilize the formazan crystals and measure the absorbance to determine the percentage of viable cells relative to the control.
-
Apoptosis Assay (Caspase-Glo® 3/7): Add a luminogenic caspase-3/7 substrate to the wells and measure the luminescence to quantify apoptosis.
-
Cytotoxicity Assay (LDH): Measure the activity of lactate dehydrogenase (LDH) released into the culture medium as an indicator of cell membrane damage.
-
Data Analysis: Determine the IC₅₀ for cell viability and assess the dose-dependent induction of apoptosis and cytotoxicity.
Interactions with Other Neurotransmitter Systems: An Uncharted Territory
While the effects of this compound on the dopaminergic system are becoming clearer, its interactions with other major neurotransmitter systems, such as the serotonergic, GABAergic, and opioid systems, remain largely unexplored. Given the structural similarities of this compound to other alkaloids with known activities at these receptors, it is plausible that this compound may also modulate these systems. Further research employing receptor binding assays and functional studies with serotonin, GABA, and opioid receptors is warranted to fully characterize the neuropharmacological profile of this compound.
Future Directions and Concluding Remarks
This compound presents a compelling case for continued investigation within the field of neuropharmacology. Its established presence in the CNS and its affinity for dopamine receptors provide a solid foundation for understanding its physiological effects. The potential for both therapeutic applications, such as in the development of novel CNS modulators, and its inherent neurotoxic properties, necessitates a thorough and cautious approach to its study.
Future research should prioritize:
-
Elucidating the precise molecular mechanisms of this compound-induced dopaminergic neurotoxicity.
-
Investigating the potential interactions of this compound with serotonin, GABA, and opioid receptor systems.
-
Conducting comprehensive in vivo studies to correlate neurochemical changes with behavioral outcomes.
-
Exploring the structure-activity relationships of this compound derivatives to potentially separate therapeutic effects from toxicity.
This technical guide provides a framework for researchers to build upon, fostering a deeper understanding of this compound's complex role in the central nervous system and paving the way for potential therapeutic innovations and a clearer assessment of its risks.
References
- Prozialeck, W. C., et al. (2006). Natural Product-Inspired Dopamine Receptor Ligands.
- Zhu, W., et al. (2003). Presence of this compound in rat brain: a pathway for morphine biosynthesis. Brain Research. Molecular Brain Research, 117(1), 83–90. [Link]
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A Technical Guide to the Anticancer and Pro-Apoptotic Activities of Reticuline in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Introduction
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents that can overcome resistance and offer improved efficacy.[1] The evasion of apoptosis, or programmed cell death, is a fundamental hallmark of cancer, making the targeted induction of this pathway a cornerstone of modern oncology.[2] Natural alkaloids have emerged as a promising source of anticancer compounds, with Reticuline, a benzylisoquinoline alkaloid, recently gaining attention for its potential in oncology.[3][4]
This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anticancer and pro-apoptotic activities of this compound in the context of colorectal cancer. Synthesizing data from foundational in vitro studies, this document details the primary signaling pathway, presents key efficacy data, outlines robust experimental protocols for validation, and explores future directions for research and development. The core of this compound's activity in colorectal cancer, as currently understood, is its unique reliance on the Vitamin D Receptor (VDR) to initiate a cascade of events culminating in apoptotic cell death.
Section 2: The Core Mechanism: VDR-Dependent Intrinsic Apoptosis
The primary mechanism of this compound's pro-apoptotic action in colorectal cancer cells is mediated through the Vitamin D Receptor (VDR), a nuclear receptor known to play a role in preventing CRC progression.[3][4][5] This dependency has been rigorously demonstrated using the HCT116 human colorectal cancer cell line and its corresponding CRISPR/Cas9-edited VDR-knockout (VDR/KO) variant. The complete loss of this compound's cytotoxic and pro-apoptotic effects in VDR/KO cells provides compelling evidence for the VDR's essential role.[3][4]
Signaling Cascade
This compound's engagement with the VDR initiates the intrinsic (or mitochondrial) pathway of apoptosis. This cascade is characterized by the following key molecular events:
-
VDR Activation & Gene Expression: this compound treatment leads to increased VDR gene expression and nuclear localization. Molecular docking studies confirm that this compound occupies the VDR's active site, functioning as an agonist.[3][4]
-
Modulation of Bcl-2 Family Proteins: Activated VDR signaling alters the delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3][4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.
-
Caspase Activation & Execution of Apoptosis: The released cytochrome c triggers the formation of the apoptosome, leading to the cleavage and activation of initiator caspase-9, which in turn activates executioner caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis. This cascade of events results in the characteristic morphological changes of late-stage apoptosis.[3][4]
-
Upregulation of TP53: this compound treatment also increases the expression of the tumor suppressor gene TP53, which can further promote apoptosis by transcriptionally activating pro-apoptotic genes like Bax.[3][4]
VDR-Dependent Apoptotic Pathway Diagram
Caption: VDR-Dependent Apoptotic Pathway Induced by this compound in CRC Cells.
Section 3: Summary of In Vitro Efficacy Data
Quantitative analysis of this compound's effects on HCT116 wild-type (WT) cells demonstrates significant dose-dependent anticancer activity. All effects were abrogated in HCT116-VDR/KO cells.
Table 1: Cytotoxicity and Cell Viability of this compound
| Parameter | Value | Cell Line | Conditions | Source |
|---|---|---|---|---|
| IC₅₀ Value | 17.1 µM | HCT116-WT | 72-hour incubation | [3] |
| Cell Viability | ↓ 58.7% | HCT116-WT | 20 µM for 72 hours | [3] |
| Cell Viability | No effect | HCT116-VDR/KO | Up to 20 µM for 72 hours |[3] |
Table 2: Pro-Apoptotic and Cell Cycle Effects of this compound
| Parameter | Observation | Cell Line | Conditions | Source |
|---|---|---|---|---|
| Late Apoptosis | ↑ 17% increase vs. control | HCT116-WT | 20 µM for 72 hours | [3] |
| Cell Cycle | Arrest in S-Phase | HCT116-WT | 20 µM for 72 hours | [3][4] |
| Cell Migration | Decreased wound healing | HCT116-WT | 20 µM for 72 hours |[3][4] |
Section 4: Experimental Validation & Methodologies
The trustworthiness of the VDR-dependent mechanism is established by the comparative experimental design using wild-type and VDR-knockout HCT116 cells. This design provides a self-validating system: any activity observed in the WT cells must be absent in the KO cells to be attributed to a VDR-mediated mechanism.
Experimental Workflow
Caption: Workflow for Validating VDR-Dependency of this compound's Effects.
Key Experimental Protocols
-
Cell Seeding: Seed HCT116-WT and HCT116-VDR/KO cells in 96-well plates at a density of 0.5 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.001–20 µM) in complete medium. Include a vehicle control (0.02% DMSO). Replace the medium in each well with the treatment solutions.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value using non-linear regression analysis.
-
Cell Seeding & Treatment: Seed HCT116-WT and HCT116-VDR/KO cells in 6-well plates. Once they reach ~70% confluency, treat with 20 µM this compound or vehicle control (DMSO) for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples within one hour using a flow cytometer.
-
Analysis: Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protein Extraction: Treat cells as in Protocol 2. Lyse the harvested cells in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control (GAPDH).
Section 5: Future Directions & Unexplored Mechanisms
While the VDR-dependent pathway is well-supported, the full mechanistic profile of this compound is likely more complex. Further research is required to validate its potential as a therapeutic candidate.
Hypothesized Mechanisms
-
Multi-Receptor Targeting: In silico molecular docking studies predict that this compound has strong binding affinities for other key CRC-related receptors, including VEGFR, EGFR, and AKT2.[1] These interactions, if confirmed experimentally, would suggest that this compound may possess a multi-targeted anticancer profile, potentially inhibiting angiogenesis, proliferation, and survival pathways concurrently.
-
Induction of Reactive Oxygen Species (ROS): Many plant-derived alkaloids exert their anticancer effects by increasing intracellular ROS levels beyond the cancer cell's antioxidant capacity, triggering oxidative stress-induced apoptosis.[2][6][7] Investigating whether this compound modulates ROS levels in CRC cells is a logical and important next step.
-
STAT3 Pathway Inhibition: The STAT3 signaling pathway is a critical driver of proliferation and survival in colorectal cancer.[8][9][10] Given its role as a central oncogenic hub, determining if this compound can inhibit STAT3 phosphorylation or activity would be a significant finding.
The Critical Need for In Vivo Validation
The promising in vitro results for this compound must be validated in preclinical animal models. The foundational studies explicitly note that in vivo studies are the necessary next step to confirm its anticancer activity.[3][4][5]
-
Recommended Model: A colorectal cancer xenograft model, where HCT116-WT cells are implanted subcutaneously into immunodeficient mice, would be appropriate. Tumor growth inhibition following oral or intraperitoneal administration of this compound would be the primary endpoint. Comparing efficacy in mice bearing HCT116-WT versus HCT116-VDR/KO tumors would provide definitive in vivo proof of its VDR-dependent mechanism.
Section 6: Conclusion
Current evidence strongly indicates that this compound is a promising natural compound with significant pro-apoptotic and anticancer activity against colorectal cancer cells. Its efficacy is mechanistically linked to its function as a Vitamin D Receptor agonist, initiating the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and subsequent caspase activation. The robust validation of this mechanism using VDR-knockout cell lines provides a solid foundation for further development. Future research should focus on validating these findings in in vivo models and exploring additional potential mechanisms, such as the modulation of ROS and the inhibition of the STAT3 and other oncogenic signaling pathways. These efforts will be crucial in determining the ultimate therapeutic potential of this compound in the clinical management of colorectal cancer.
Section 7: References
-
Al-zahrani, M. H., Al-Ghamdi, R. A., Al-Ghamdi, A. A., Al-Hartani, D. M., Al-Otaibi, B., Al-Amer, O., Alanazi, A. D., Al-Asmari, A. K., El-Azab, A. S., & Abdel-Mageed, W. M. (2025). This compound and Coclaurine Exhibit Vitamin D Receptor-Dependent Anticancer and Pro-Apoptotic Activities in the Colorectal Cancer Cell Line HCT116. International Journal of Molecular Sciences. [Link]
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Al-zahrani, M. H., et al. (2025). This compound and Coclaurine Exhibit Vitamin D Receptor-Dependent Anticancer and Pro-Apoptotic Activities in the Colorectal Cancer Cell Line HCT116. ResearchGate. [Link]
-
Al-Zahrani, M. H., & Alghamdi, R. A. (2022). In Silico Molecular Docking Analysis of the Potential role of this compound and Coclaurine as Anti-colorectal Cancer Alkaloids. Journal of Pharmaceutical Research International. [Link]
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Al-zahrani, M. H., et al. (2025). This compound and Coclaurine Exhibit Vitamin D Receptor-Dependent Anticancer and Pro-Apoptotic Activities in the Colorectal Cancer Cell Line HCT116. PubMed. [Link]
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Al-zahrani, M. H., et al. (2025). This compound and Coclaurine Exhibit Vitamin D Receptor-Dependent Anticancer and Pro-Apoptotic Activities in the Colorectal Cancer Cell Line HCT116. National Institutes of Health. [Link]
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Al-zahrani, M. H., et al. (2025). Apoptotic status and detection of apoptotic proteins in HCT116-WT and HCT116-VDR/KO cells exposed to VitD3, coclaurine, and this compound. ResearchGate. [Link]
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Martins, I., et al. (2009). Anticancer activity of targeted proapoptotic peptides and chemotherapy is highly improved by targeted cell surface calreticulin-inducer peptides. PubMed. [Link]
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Panda, J., et al. (2023). Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids. PubMed. [Link]
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Rai, V., & Singh, S. (2015). REACTIVE OXYGEN SPECIES AND COLORECTAL CANCER. National Institutes of Health. [Link]
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Panda, J., et al. (2023). Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids. Semantic Scholar. [Link]
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Panda, J., et al. (2023). Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids. National Institutes of Health. [Link]
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Lin, J., et al. (2011). STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells. National Institutes of Health. [Link]
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Lin, Q., et al. (2011). STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo. Cancer Letters. [Link]
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Liguori, M., et al. (2022). The Role of Reactive Oxygen Species in Colorectal Cancer Initiation and Progression: Perspectives on Theranostic Approaches. MDPI. [Link]
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Siveen, K. S., et al. (2021). Targeting STAT3 Signaling Pathway in Colorectal Cancer. MDPI. [Link]
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Corvinus, F. M., et al. (2005). Persistent STAT3 Activation in Colon Cancer Is Associated with Enhanced Cell Proliferation and Tumor Growth. National Institutes of Health. [Link]
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Reticuline's Anticancer Activity: A Technical Guide to its Vitamin D Receptor-Dependent Mechanisms
Intended for: Researchers, scientists, and drug development professionals
Abstract
The isoquinoline alkaloid reticuline, a natural compound found in several plant species, has emerged as a promising candidate in oncology research.[1] Recent evidence has illuminated a novel mechanism for its anticancer effects, demonstrating a dependency on the Vitamin D Receptor (VDR). This technical guide provides an in-depth exploration of the VDR-dependent anticancer properties of this compound, with a focus on colorectal cancer. We will dissect the underlying molecular pathways, provide detailed protocols for key validation experiments, and offer insights into data interpretation, thereby equipping researchers with the necessary tools to investigate this promising therapeutic avenue.
Introduction: The Intersection of a Natural Alkaloid and a Nuclear Receptor in Oncology
This compound is a benzylisoquinoline alkaloid, a class of compounds known for a wide range of pharmacological activities, including antitumor effects.[2] While the anticancer potential of various isoquinoline alkaloids has been recognized, the precise molecular targets and mechanisms of action are often not fully elucidated.[3]
The Vitamin D Receptor (VDR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[4] Upon binding to its active ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[5] This binding initiates a cascade of transcriptional regulation that governs a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[6] Notably, dysregulation of the VDR signaling pathway has been implicated in the pathogenesis of several cancers, including colorectal cancer, where lower VDR expression is associated with poorer prognosis.[7]
Recent groundbreaking research has established a direct link between this compound and VDR, demonstrating that this compound exerts its anticancer effects in a VDR-dependent manner. This guide will delve into the specifics of this interaction and the methodologies required to study it.
The Core Mechanism: this compound as a VDR Agonist
The central hypothesis for this compound's anticancer activity is its function as a VDR agonist. In silico docking studies have suggested that this compound can occupy the active site of the VDR, mimicking the action of its natural ligand. This binding is thought to initiate the downstream signaling cascade that ultimately leads to cancer cell death.
VDR-Dependent Signaling Pathway
The proposed VDR-dependent anticancer mechanism of this compound involves the following key steps:
-
This compound Binding to VDR: this compound enters the cancer cell and binds to the VDR in the cytoplasm.
-
Heterodimerization and Nuclear Translocation: The this compound-VDR complex forms a heterodimer with RXR. This complex then translocates into the nucleus.
-
VDRE Binding and Gene Transcription: The this compound-VDR-RXR complex binds to VDREs on the DNA.
-
Modulation of Target Gene Expression: This binding leads to the transcriptional activation or repression of VDR target genes involved in cell cycle regulation and apoptosis.
-
Anticancer Effects: The altered gene expression culminates in the inhibition of cancer cell proliferation, induction of cell cycle arrest, and triggering of apoptosis.
Experimental Validation: A Step-by-Step Guide
To rigorously investigate the VDR-dependent anticancer effects of this compound, a series of well-controlled in vitro and in vivo experiments are necessary. This section provides detailed protocols for these essential assays.
In Vitro Assays
Purpose: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[8][9]
Data Interpretation: A dose- and time-dependent decrease in cell viability indicates a cytotoxic effect of this compound. The IC50 value represents the potency of the compound.
Purpose: To assess the effect of this compound on cancer cell migration.
Protocol:
-
Create a Monolayer: Seed cells in a 6-well plate and grow them to confluence.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing a non-lethal concentration of this compound (e.g., below the IC50) and a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software like ImageJ.[10][11] Calculate the percentage of wound closure.
Data Interpretation: A significant inhibition of wound closure in this compound-treated cells compared to the control indicates an inhibitory effect on cell migration.
Purpose: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[12][13]
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
An increase in the percentage of cells in the lower and upper right quadrants indicates that this compound induces apoptosis.[14]
Purpose: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[15][16]
Data Interpretation: The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) in the this compound-treated group compared to the control suggests cell cycle arrest at that checkpoint.[17]
Demonstrating VDR-Dependency
Purpose: To create a cell line lacking VDR to definitively test for its role in this compound's anticancer effects.
Protocol:
-
gRNA Design: Design guide RNAs (gRNAs) targeting a critical exon of the VDR gene.
-
CRISPR/Cas9 Delivery: Co-transfect the cancer cells with a Cas9-expressing plasmid and a plasmid containing the designed gRNA.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Screening and Validation: Expand the single-cell clones and screen for VDR knockout by Western blotting and DNA sequencing.
Application: Repeat the in vitro assays (MTT, wound healing, apoptosis, cell cycle) using the VDR KO and wild-type (WT) cells.
Data Interpretation: If this compound's anticancer effects are significantly diminished or abolished in the VDR KO cells compared to the WT cells, this provides strong evidence for VDR-dependency.
Purpose: To measure the effect of this compound on the expression of known VDR target genes involved in cell cycle control and apoptosis.
Protocol:
-
Cell Treatment and RNA Extraction: Treat WT and VDR KO cells with this compound. Extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers for VDR target genes (e.g., p21, p27, CYP24A1) and a housekeeping gene for normalization (e.g., GAPDH).
Data Interpretation: An upregulation of anti-proliferative and pro-apoptotic VDR target genes in WT cells treated with this compound, which is absent in VDR KO cells, supports the proposed mechanism.[18]
In Vivo Validation
Purpose: To evaluate the in vivo anticancer efficacy of this compound.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (WT and VDR KO) into the flanks of immunocompromised mice (e.g., nude mice).[19]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound (e.g., via intraperitoneal injection) or a vehicle control daily.
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).[20]
Data Interpretation: A significant reduction in tumor growth in the this compound-treated group compared to the control group in mice bearing WT tumors, with a diminished effect in mice with VDR KO tumors, would confirm the in vivo VDR-dependent anticancer efficacy of this compound.
Translational Perspective
The discovery of this compound's VDR-dependent anticancer mechanism opens up new possibilities for targeted cancer therapy. However, several factors need to be considered for its clinical translation.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic potential.[21] Studies on the bioavailability of isoquinoline alkaloids have shown variability, and further research is needed to optimize the delivery and systemic exposure of this compound.[22][23]
Future Directions
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify more potent and specific VDR-activating analogs of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to this compound treatment.
Conclusion
This compound represents a promising natural product with a novel VDR-dependent mechanism of anticancer activity. The experimental framework outlined in this guide provides a comprehensive approach for researchers to validate and further explore this exciting area of oncology drug discovery. By understanding the intricate interplay between this isoquinoline alkaloid and the VDR signaling pathway, we can pave the way for the development of new and effective cancer therapies.
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Methodological & Application
Application Note & Protocols: A Chemo-Enzymatic Strategy for the Synthesis of (R)-Reticuline and (+)-Salutaridine
Audience: Researchers, scientists, and drug development professionals in the fields of synthetic biology, medicinal chemistry, and pharmacology.
Introduction: Bridging Chemistry and Biology for Alkaloid Synthesis
The morphinan class of benzylisoquinoline alkaloids (BIAs), which includes potent analgesics like morphine and codeine, are indispensable in modern medicine. Their complex molecular architecture, featuring multiple stereocenters and a challenging C-C phenol linkage, renders total chemical synthesis commercially unfeasible.[1] For decades, the pharmaceutical industry has relied on the cultivation of the opium poppy (Papaver somniferum), a method subject to climatic, geographical, and political instabilities.[2]
The biosynthetic pathway to morphine in opium poppy proceeds through key intermediates, including (R)-reticuline and the promorphinan alkaloid (+)-salutaridine.[3][4] Specifically, the stereoselective conversion of (R)-reticuline to (+)-salutaridine via an intramolecular phenol coupling is a pivotal step.[4] This guide details a robust chemo-enzymatic approach that combines the efficiency of multi-step organic synthesis with the unparalleled stereoselectivity of biocatalysis to produce these high-value precursors.[2][5] This hybrid strategy not only provides a more reliable supply chain but also opens avenues for the synthesis of novel alkaloid derivatives.[2][6]
This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the scientific rationale behind the methodological choices for producing (R)-reticuline and its subsequent conversion to (+)-salutaridine.
Overall Synthetic Strategy
The presented chemo-enzymatic route circumvents nature's complex multi-step generation and subsequent inversion of (S)-reticuline.[5][7] Instead, it employs a more direct and efficient pathway:
-
Chemical Synthesis : An advanced organic synthesis route is used to construct the prochiral iminium ion, 1,2-dehydroreticuline. This chemical phase is designed to be high-yielding and minimizes the use of protecting groups.[5][8][9]
-
Enzymatic Reduction : The prochiral 1,2-dehydrothis compound is stereoselectively reduced to the desired (R)-enantiomer of this compound using the enzyme 1,2-dehydrothis compound reductase (DRR). This biocatalytic step ensures exceptionally high enantiomeric purity, a critical requirement for the subsequent transformation.[5][8][10]
-
Enzymatic Phenol Coupling : (R)-Reticuline is converted to (+)-salutaridine via an intramolecular ortho-para C-C phenol coupling. This reaction is catalyzed by salutaridine synthase (SalSyn), a highly specific cytochrome P450 enzyme (CYP719B1), achieving a transformation that is extremely challenging to replicate with conventional chemical methods.[1][5][11]
Figure 1: High-level workflow for the chemo-enzymatic synthesis of (+)-salutaridine.
Part 1: Synthesis of (R)-Reticuline
The synthesis of optically pure (R)-reticuline is achieved in a two-stage process: the chemical synthesis of its prochiral precursor, followed by a highly selective enzymatic reduction.
Stage 1A: Chemical Synthesis of 1,2-Dehydrothis compound
The synthesis of the 1,2-dehydrothis compound intermediate is accomplished through a multi-step chemical route. While several pathways exist, a common strategy involves the coupling of a phenethylamine derivative with a phenylacetic acid derivative, followed by a Bischler-Napieralski cyclization and subsequent oxidation. This approach has been optimized to achieve high overall yields with minimal protecting group chemistry.[9]
Protocol 1: Synthesis of 1,2-Dehydrothis compound Chloride (2)
This protocol is a representative summary of a multi-step synthesis. For detailed step-by-step procedures, consult the primary literature, such as that by Pflueger and Grobe (2023).[5][9]
-
Amide Coupling : Couple N-(4-hydroxy-3-methoxyphenethyl)-methylamine hydrochloride with 2-(3-hydroxy-4-methoxyphenyl)acetic acid to form the corresponding amide. This step typically utilizes standard peptide coupling reagents.
-
Bischler-Napieralski Cyclization : Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., acetonitrile) to induce cyclization, forming the 3,4-dihydroisoquinoline intermediate.
-
Oxidation/Aromatization : The dihydroisoquinoline ring is then oxidized to the fully aromatic isoquinolinium salt, 1,2-dehydrothis compound chloride (2).
-
Purification : The final product is typically purified by recrystallization or column chromatography to yield the precursor as a stable salt.
Stage 1B: Enzymatic Reduction of 1,2-Dehydrothis compound to (R)-Reticuline
Causality Behind Experimental Choice: The reduction of the C=N bond in 1,2-dehydrothis compound must be stereoselective to yield the (R)-enantiomer exclusively. While chemical reducing agents like sodium borohydride can reduce the iminium ion, they produce a racemic mixture of (R)- and (S)-reticuline.[12] The enzyme 1,2-dehydrothis compound reductase (DRR) from Papaver somniferum exhibits strict stereoselectivity, using NADPH as a hydride source to reduce the substrate to (R)-reticuline with exceptional enantiomeric excess (>99% ee) and high conversion rates.[5][8] The use of whole, lyophilized E. coli cells expressing the recombinant DRR simplifies the process by eliminating the need for enzyme purification.
Protocol 2: Biocatalytic Reduction to (R)-Reticuline (1)
-
Materials & Reagents :
-
1,2-dehydrothis compound chloride (Substrate)
-
Lyophilized E. coli cells expressing 1,2-dehydrothis compound reductase (DRR)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
-
Reaction Setup :
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Add NADP⁺ (to a final concentration of 1 mM), D-glucose (100 mM), and Glucose Dehydrogenase (~20 U/mL). Stir until dissolved. This system regenerates the expensive NADPH cofactor, making the process more economical.
-
Add the lyophilized E. coli cell powder containing the DRR enzyme (e.g., 50 g/L).
-
Initiate the reaction by adding the substrate, 1,2-dehydrothis compound chloride, to a final concentration of 10 mM.
-
-
Reaction Conditions :
-
Maintain the reaction at 30°C with gentle agitation (e.g., 150 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours). Quench the reaction in the aliquot with acetonitrile or methanol and analyze by HPLC.
-
-
Work-up and Purification :
-
Once the reaction reaches completion (>99% conversion), terminate the reaction by centrifuging the mixture to pellet the cells.
-
Adjust the pH of the supernatant to ~9.0 with an aqueous base (e.g., Na₂CO₃).
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure (R)-reticuline.
-
| Parameter | Value | Rationale |
| Enzyme | 1,2-Dehydrothis compound Reductase (DRR) | Provides near-perfect stereoselectivity for the (R)-enantiomer.[5][8] |
| Substrate Conc. | 10 mM | A balance between reaction rate and potential substrate inhibition. |
| Cofactor System | NADP⁺ (1 mM) + Glucose/GDH | Enzymatic regeneration of NADPH is cost-effective for scale-up. |
| Temperature | 30 °C | Optimal temperature for enzyme activity and stability. |
| pH | 7.0 | Optimal pH for DRR activity. |
| Typical Yield | >90% (isolated) | The enzymatic step is highly efficient.[5] |
| Enantiomeric Excess | >99% ee | Demonstrates the precision of the biocatalyst.[5] |
| Table 1: Optimized parameters for the enzymatic synthesis of (R)-Reticuline. |
Part 2: Synthesis of (+)-Salutaridine
The conversion of (R)-reticuline to (+)-salutaridine is the first committed step in the morphinan biosynthetic pathway.[4] This transformation involves an intramolecular C-C bond formation between the two phenolic rings.
Causality Behind Experimental Choice: Performing a regio- and stereo-selective ortho-para phenol coupling on a complex molecule like this compound is a formidable challenge in organic chemistry, often requiring multi-step sequences with protecting groups and yielding undesirable isomers. The enzyme salutaridine synthase (SalSyn), a cytochrome P450 from Papaver somniferum (CYP719B1), executes this reaction with absolute precision.[1][13] It catalyzes the coupling of (R)-reticuline, but not (S)-reticuline, to form a single product, (+)-salutaridine.[1][4] The reaction requires a cytochrome P450 reductase (CPR) partner to transfer electrons from NADPH.[14]
Figure 2: Enzymatic conversion of (R)-reticuline to (+)-salutaridine.
Protocol 3: Biocatalytic Synthesis of (+)-Salutaridine (3)
-
Materials & Reagents :
-
(R)-Reticuline (Substrate)
-
Microsomes or purified membrane fraction containing recombinant Salutaridine Synthase (CYP719B1) and a compatible Cytochrome P450 Reductase (CPR). This can be prepared from yeast or insect cell expression systems.[1]
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Potassium phosphate buffer (100 mM, pH 7.5-8.5)
-
Ethyl acetate
-
-
Reaction Setup :
-
In a microcentrifuge tube or small reaction vessel, prepare a solution of potassium phosphate buffer (e.g., pH 8.5, as the enzyme has a higher pH optimum).[14]
-
Add the microsomal preparation containing SalSyn and CPR.
-
Add (R)-reticuline, typically from a stock solution in a minimal amount of DMSO or methanol, to a final concentration of 0.1-0.2 mM. Note: Higher substrate concentrations can lead to inhibition, so starting low is critical.[5]
-
Pre-incubate the mixture at the reaction temperature for 5 minutes.
-
-
Reaction Conditions :
-
Initiate the reaction by adding NADPH to a final concentration of 1-2 mM.
-
Incubate at 30°C with vigorous shaking (~250 rpm) to ensure adequate aeration, as O₂ is a substrate.[15]
-
Monitor the reaction by taking aliquots over time (e.g., 30 min, 1h, 2h, 4h). Stop the reaction in the aliquot by adding an equal volume of ethyl acetate or methanol and analyze by LC-MS.
-
-
Work-up and Analysis :
-
Upon completion (or desired conversion), terminate the entire reaction by adding 2 volumes of ethyl acetate.
-
Vortex vigorously for 1 minute, then centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean tube. Repeat the extraction twice more.
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a small volume of mobile phase (e.g., 50% methanol/water) for analysis.
-
Analyze by LC-MS to confirm the product mass and quantify conversion. The expected mass for (+)-salutaridine [M+H]⁺ is approximately 328.15 g/mol .[12]
-
| Parameter | Value | Rationale |
| Enzyme System | Salutaridine Synthase (CYP719B1) + CPR | The specific P450 and its reductase partner are required for catalytic activity.[1][14] |
| Substrate Conc. | 0.1 - 0.2 mM | SalSyn can be subject to substrate inhibition; low concentrations are key for high conversion.[5] |
| Cofactor | NADPH (1-2 mM) | Provides the reducing equivalents for the P450 catalytic cycle.[15] |
| Temperature | 30 °C | Optimal temperature for enzyme activity.[14] |
| pH | 7.5 - 8.5 | P450 enzymes in this family often show higher activity at slightly alkaline pH.[14] |
| Typical Conversion | >95% (MS yield) | High conversion is achievable under optimized, low-concentration conditions.[5] |
| Table 2: Key parameters for the enzymatic synthesis of (+)-Salutaridine. |
Conclusion and Outlook
The chemo-enzymatic synthesis of (R)-reticuline and (+)-salutaridine represents a powerful convergence of chemical and biological methodologies. This approach effectively addresses the limitations of both purely synthetic and purely biological production routes, offering a scalable, stereochemically precise, and reliable platform for producing crucial precursors to morphinan alkaloids.[2][5] The protocols outlined in this guide provide a validated framework for researchers in drug development and synthetic biology to access these valuable molecules, paving the way for the creation of new therapeutic agents and securing the supply chain for essential medicines.
References
- Pflueger, T., & Grobe, N. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science, 14(36), 9863–9871. [Link]
- Gesell, A., Rolf, M., Ziegler, J., Díaz Chávez, M. L., Huang, F. C., & Kutchan, T. M. (2009). CYP719B1 is salutaridine synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy. The Journal of biological chemistry, 284(36), 24432–24442. [Link]
- Pflueger, T., & Grobe, N. (2023). Concise synthesis of (R)-reticuline and (+)
- Wikipedia. Salutaridine. Wikipedia. [Link]
- Farrow, S. C., & Facchini, P. J. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 701462. [Link]
- Gesell, A., Augustin, M. M., Ziegler, J., & Kutchan, T. M. (2009). Schematic presentation of the biosynthetic pathway leading from ( R )-reticuline to morphine in the opium poppy.
- UniProt Consortium. (n.d.). CYP719B1 - Salutaridine synthase - Papaver somniferum (Opium poppy). UniProtKB. [Link]
- Pflueger, T., & Grobe, N. (2023). Concise synthesis of ( R )‑this compound and (+)‑salutaridine by combining early-stage organic synthesis and late-stage biocatalysis.
- Wikipedia. Salutaridine synthase. Wikipedia. [Link]
- acib GmbH. (2024).
- Giovannini, P. P., & Paradisi, F. (2017). Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids. Molecules (Basel, Switzerland), 22(11), 2005. [Link]
- Grobe, N., et al. (2009). Human P450 2D6 is involved in three reactions in the biosynthesis of morphine.
- Wang, Y., Subrizi, F., Carter, E. M., Sheppard, T. D., Ward, J. M., & Hailes, H. C. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants.
- Gesell, A., Rolf, M., & Kutchan, T. (2009). CYP719B1 Is Salutaridine Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy. Semantic Scholar. [Link]
- Wang, Y., Subrizi, F., Carter, E. M., Sheppard, T. D., Ward, J. M., & Hailes, H. C. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. PubMed. [Link]
- Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 4(9), 564–573. [Link]
- IUBMB. (2002). EC 4.2.1.78. [Link]
- Sato, F., et al. (2010). Method for producing alkaloids.
- Ramírez-Sarmiento, C. A., et al. (2023). Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis. International Journal of Molecular Sciences, 24(11), 9170. [Link]
- Wang, Y., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants.
- Dewick, P. M. (2009). Biosynthesis of (S)-reticuline, the central intermediate of...
- Farrow, S. C., et al. (2016). Stereochemical inversion of (S)-reticuline by a cytochrome P450 fusion in opium poppy.
- Pflueger, T., & Grobe, N. (2023). Supplementary Information for: Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. The Royal Society of Chemistry. [Link]
- Wang, Y., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. BIOTRANS 2023. [Link]
- Pflueger, T., & Grobe, N. (2023). Concise synthesis of (R)-reticuline and (+)
- Mori, T., et al. (2021). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Beilstein Journal of Organic Chemistry, 17, 2236–2263. [Link]
- Higashi, Y., et al. (2007). Crystallization and preliminary X-ray diffraction analysis of salutaridine reductase from the opium poppy Papaver somniferum.
- Glyco Expression Technologies, Inc. (n.d.).
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Application Notes and Protocols for the Extraction of Reticuline from Poppy Straw
For research, scientific, and drug development purposes only.
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the extraction of (S)-reticuline, a pivotal benzylisoquinoline alkaloid, from dried poppy straw (Papaver somniferum). (S)-Reticuline serves as a crucial biosynthetic intermediate to a wide array of pharmacologically significant alkaloids, including morphine, codeine, papaverine, and noscapine.[1][2][3][4][5] The protocol herein is a synthesized methodology based on established principles of natural product chemistry and alkaloid extraction, designed for a laboratory setting. It encompasses the preparation of the plant material, a multi-step solvent extraction and purification process, and analytical techniques for the quantification and characterization of the final product. The rationale behind each step is detailed to provide researchers with a thorough understanding of the underlying chemical principles.
Introduction: The Significance of (S)-Reticuline
(S)-Reticuline is a naturally occurring benzylisoquinoline alkaloid found in plants of the Papaveraceae family, most notably the opium poppy (Papaver somniferum). It occupies a central branch-point in the intricate biosynthetic pathways leading to the formation of numerous isoquinoline alkaloids.[2][3][4] Its unique chemical structure allows for enzymatic modifications that give rise to a diverse array of downstream products with potent physiological activities. The ability to efficiently extract and isolate (S)-reticuline is of significant interest to researchers in the fields of pharmacology, biochemistry, and drug development for the following reasons:
-
Precursor for Biosynthetic Studies: Isolated (S)-reticuline is an invaluable tool for elucidating the enzymatic pathways of alkaloid biosynthesis.[1][4]
-
Source for Semi-Synthetic Drug Development: As a starting material, (S)-reticuline can be used in the semi-synthesis of novel therapeutic agents.
-
Metabolic Engineering: Understanding the dynamics of reticuline production is key to the metabolic engineering of plants or microbial systems for the enhanced production of specific alkaloids.
This guide aims to provide a robust and reproducible protocol for the extraction and purification of (S)-reticuline from poppy straw, a readily available raw material.[6]
Overview of the Extraction Workflow
The extraction of this compound from poppy straw is a multi-stage process that leverages the physicochemical properties of alkaloids. The general workflow can be summarized as follows:
Figure 1: A simplified workflow for the extraction of this compound from poppy straw.
Materials and Reagents
| Material/Reagent | Grade | Purpose | Safety Precautions |
| Dried Poppy Straw | - | Starting Material | Handle with gloves. |
| Isobutanol | Reagent | Extraction Solvent | Flammable, irritant. Use in a fume hood. |
| Methanol | HPLC | Extraction & Analysis | Flammable, toxic. Use in a fume hood. |
| Chloroform | Reagent | Extraction Solvent | Carcinogen, toxic. Use in a fume hood. |
| Ammonia Solution (28%) | Reagent | Basification | Corrosive, respiratory irritant. Use in a fume hood. |
| Hydrochloric Acid (HCl) | Reagent | Acidification | Corrosive. Handle with care. |
| Sodium Hydroxide (NaOH) | Reagent | Basification | Corrosive. Handle with care. |
| Sodium Sulfate (anhydrous) | Reagent | Drying Agent | - |
| Silica Gel (60 Å, 230-400 mesh) | - | Chromatography | Respiratory irritant. Handle with a mask. |
| (S)-Reticuline Standard | Analytical | Quantification | - |
Detailed Protocol
Part 1: Preparation of Poppy Straw
-
Drying: Ensure the poppy straw is thoroughly dried to a moisture content of less than 15% to improve extraction efficiency. This can be achieved by air drying or using a dehydrator at a low temperature (40-50°C).
-
Grinding: Pulverize the dried poppy straw into a fine powder (approximately 80-100 mesh) using a Wiley mill or a similar grinder.[7] A finer particle size increases the surface area available for solvent extraction.
Part 2: Alkaline Solvent Extraction of Total Alkaloids
This step is based on the principle that alkaloids, which are typically present as salts in the plant matrix, are converted to their free base form in an alkaline environment. The free bases are more soluble in organic solvents.
-
Alkalinization: In a large beaker, prepare a slurry of the powdered poppy straw with a sufficient volume of water to create a paste-like consistency. Slowly add a concentrated ammonia solution while stirring until the pH of the slurry reaches 9-10. This converts the alkaloid salts to their free bases.[8]
-
Solvent Extraction: Add a 9:1 mixture of isobutanol and water to the alkalinized slurry at a solid-to-solvent ratio of 1:10 (w/v).[8] Stir the mixture vigorously for 12-24 hours at room temperature.
-
Filtration: Separate the solvent extract from the plant material by vacuum filtration. Wash the filter cake with a small volume of the isobutanol-water solvent to recover any remaining alkaloids.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent. This will yield a crude, concentrated alkaloid extract.
Part 3: Acid-Base Partitioning for Purification
This liquid-liquid extraction technique separates the basic alkaloids from neutral and acidic impurities.
-
Acidification: Dissolve the crude extract from Part 2 in a minimal amount of 1M hydrochloric acid. This will convert the alkaloid free bases back into their hydrochloride salts, which are water-soluble.
-
Organic Wash: Transfer the acidic aqueous solution to a separatory funnel and wash it three times with an equal volume of chloroform to remove non-alkaloidal, organic-soluble impurities. Discard the organic layers.
-
Basification and Re-extraction: Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonia solution. The alkaloid hydrochloride salts will be converted back to their free base form and may precipitate. Extract the aqueous solution three times with an equal volume of chloroform. The alkaloid free bases will partition into the organic layer.
-
Drying and Concentration: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution to dryness under reduced pressure to obtain a purified total alkaloid fraction.
Part 4: Chromatographic Separation of this compound
Column chromatography is employed to separate this compound from other co-extracted alkaloids.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable solvent system, such as chloroform-methanol (e.g., 19:1 to 9:1 gradient).[9]
-
Loading: Dissolve the purified total alkaloid fraction from Part 3 in a minimal volume of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a step-wise or linear gradient of increasing methanol concentration in chloroform.[9] Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent).
-
Fraction Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard on TLC) and concentrate them under reduced pressure to yield isolated this compound.
Part 5: Analysis and Quantification
The identity and purity of the extracted this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified fraction by HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water with 0.1% acetic acid.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the identity of the compound by comparing its retention time and mass spectrum with that of an authentic (S)-reticuline standard.[9][10] The expected [M+H]+ for this compound is approximately 330.17.[10]
-
Quantification: Determine the concentration of this compound in the final extract by constructing a calibration curve using a certified (S)-reticuline standard.
Expected Yields and Purity
The yield of this compound from poppy straw can vary significantly depending on the plant cultivar, growing conditions, and harvesting time. The purity of the final product is dependent on the careful execution of the purification and chromatographic steps.
| Parameter | Expected Range | Notes |
| Yield | 0.01 - 0.1% (w/w) | Highly variable. |
| Purity | >95% | Achievable with careful chromatography. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Extraction Yield | Incomplete alkalinization, insufficient extraction time, or poor solvent choice. | Ensure pH is in the 9-10 range. Increase extraction time. Consider alternative solvent systems. |
| Poor Separation in Chromatography | Improper mobile phase, overloaded column. | Optimize the solvent gradient. Reduce the amount of sample loaded onto the column. |
| Presence of Impurities | Incomplete acid-base partitioning. | Perform additional washes during the liquid-liquid extraction steps. |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all organic solvents and corrosive reagents with care and in accordance with their safety data sheets (SDS).
-
Poppy straw and its extracts contain a mixture of alkaloids with potent physiological effects. Handle with appropriate caution.
References
- Buley, J. S., & Horner, J. W. (1955). U.S. Patent No. 2,715,627. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
- Berna, M., et al. (1995). Extraction of major alkaloids from poppy straw with near-critical mixtures of carbon dioxide and polar modifiers. Journal of Chromatography A, 704(1), 181-187. [URL: https://pubmed.ncbi.nlm.nih.gov/7600010/]
- Han, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1305-1312. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2909458/]
- Kabay, J. (1954). Great Britain Patent No. GB713689A. London, UK: UK Intellectual Property Office. [URL: https://patents.google.
- Farrow, S. C., & Facchini, P. J. (2014). Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism. Frontiers in Plant Science, 5, 225. [URL: https://www.researchgate.net/figure/Benzylisoquinoline-alkaloid-biosynthesis-in-Papaver-somniferum-S-reticuline-is-an_fig1_280082725]
- Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-662. [URL: https://www.researchgate.net/figure/Major-BIA-biosynthetic-pathways-in-opium-poppy-leading-to-S-reticuline-pink_fig1_324886659]
- Ziegler, J., & Facchini, P. J. (2008). Alkaloid biosynthesis: metabolism and trafficking. Annual Review of Plant Biology, 59, 735-769. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2909458/]
- Bayer, I. (1961). Manufacture of alkaloids from the poppy plant in Hungary. Bulletin on Narcotics, 13(1), 21-28. [URL: https://www.unodc.org/unodc/en/data-and-analysis/bulletin/bulletin_1961-01-01_1_page004.html]
- Ziegler, J., et al. (2009). Evolution of morphine biosynthesis in opium poppy. Phytochemistry, 70(15-16), 1696-1707. [URL: https://pubmed.ncbi.nlm.nih.gov/19665152/]
- Wikipedia. (n.d.). Poppy straw. [URL: https://en.wikipedia.org/wiki/Poppy_straw]
- Matsumura, E., et al. (2016). Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. Journal of Bioscience and Bioengineering, 123(2), 246-251. [URL: https://www.tandfonline.com/doi/full/10.1016/j.jbiosc.2016.07.011]
- Al-Amri, A. M., et al. (2004). The GC-MS detection and characterization of this compound as a marker of opium use. Forensic Science International, 140(2-3), 175-183. [URL: https://pubmed.ncbi.nlm.nih.gov/15036439/]
- Nakagawa, A., et al. (2011). A bacterial platform for fermentative production of plant benzylisoquinoline alkaloids. Nature Communications, 2, 236. [URL: https://www.tandfonline.com/doi/full/10.1016/j.jbiosc.2016.07.011]
- Gözde, G., et al. (2014). Optimization of Ultrasound-Assisted Extraction of Morphine from Capsules of Papaver somniferum by Response Surface Methodology. The Scientific World Journal, 2014, 860383. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3914207/]
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- 2. researchgate.net [researchgate.net]
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- 5. Evolution of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poppy straw - Wikipedia [en.wikipedia.org]
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- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Application Note & Protocol: Enzymatic Synthesis of (S)-Reticuline from Norlaudanosoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Reticuline in Benzylisoquinoline Alkaloid Biosynthesis
(S)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of over 2,500 benzylisoquinoline alkaloids (BIAs), a diverse class of plant secondary metabolites with a wide array of pharmacological activities.[1][2] These include the analgesic morphine, the antimicrobial berberine, and the anticancer agent noscapine.[1][2] The complex structures of many BIAs make their chemical synthesis challenging and costly.[1] Consequently, biocatalytic and synthetic biology approaches are emerging as promising alternatives for the sustainable production of these valuable compounds.[2]
This application note provides a detailed protocol for the in vitro enzymatic synthesis of (S)-reticuline using (R,S)-norlaudanosoline as the starting substrate. This pathway circumvents the initial complex steps of BIA biosynthesis by utilizing a readily available precursor.[1] The synthesis is achieved through a cascade of three enzymatic methylation reactions catalyzed by norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), with S-adenosyl-L-methionine (SAM) serving as the essential methyl group donor.[1][2]
We will detail the heterologous expression and purification of the requisite methyltransferases from E. coli, outline a robust protocol for the multi-enzyme synthesis of this compound, and provide methods for the analysis and verification of the final product.
The Enzymatic Pathway: A Stepwise Methylation Cascade
The conversion of norlaudanosoline to this compound proceeds through a series of three sequential methylation reactions. Each step is catalyzed by a specific S-adenosyl-L-methionine-dependent methyltransferase. The causality behind this enzymatic sequence is the stepwise modification of the norlaudanosoline scaffold to create the specific structure of this compound.
Caption: Enzymatic conversion of norlaudanosoline to this compound.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| (R,S)-Norlaudanosoline | Sigma-Aldrich | N1646 |
| S-Adenosyl-L-methionine (SAM) | Sigma-Aldrich | A7007 |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Sigma-Aldrich | I6758 |
| Ampicillin | Sigma-Aldrich | A9518 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Sodium Ascorbate | Sigma-Aldrich | A7631 |
| β-Mercaptoethanol | Sigma-Aldrich | M3148 |
| Phenylmethylsulfonyl fluoride (PMSF) | Sigma-Aldrich | P7626 |
| E. coli BL21(DE3) competent cells | Thermo Fisher Scientific | C600003 |
| pET Expression Vector (e.g., pET-28a) | Novagen | 69864 |
| Ni-NTA Agarose | Qiagen | 30210 |
Experimental Protocols
Part 1: Heterologous Expression and Purification of Methyltransferases (6OMT, CNMT, 4'OMT)
This protocol describes the expression of His-tagged methyltransferases in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC). The His-tag allows for a specific and efficient one-step purification of the recombinant proteins.
1. Gene Synthesis and Cloning:
-
Codon-optimize the DNA sequences for 6OMT, CNMT, and 4'OMT from a plant source (e.g., Coptis japonica or Papaver somniferum) for expression in E. coli.
-
Synthesize the genes and clone them into a pET expression vector (e.g., pET-28a) containing an N-terminal His6-tag.
2. Transformation:
-
Transform the expression plasmids into chemically competent E. coli BL21(DE3) cells.[3]
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.[4]
3. Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[5]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[6]
-
Incubate the culture at a lower temperature (e.g., 18-20°C) overnight with shaking to enhance the yield of soluble protein.[5]
4. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol) and store at -80°C.
5. Protein Quantification and Verification:
-
Determine the protein concentration using a Bradford assay.
-
Verify the purity and molecular weight of the enzymes by SDS-PAGE.
Caption: Workflow for recombinant enzyme expression and purification.
Part 2: In Vitro Enzymatic Synthesis of this compound
This protocol outlines the one-pot reaction for the conversion of norlaudanosoline to this compound using the three purified methyltransferases. The inclusion of sodium ascorbate is crucial to prevent the oxidation of the phenolic substrates and products.
1. Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture:
2. Incubation:
-
Incubate the reaction mixture at 30°C for 2-4 hours.[8] For higher yields, the incubation time can be extended to 12-24 hours.
3. Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation at 95°C for 5 minutes.
-
Centrifuge at high speed to pellet the precipitated enzymes.
-
Transfer the supernatant for analysis.
| Parameter | Recommended Condition | Rationale |
| pH | 7.5 - 8.0 | Optimal for most methyltransferase activities.[7] |
| Temperature | 30°C | Balances enzyme activity and stability.[8] |
| Substrate Concentration | 1 mM | A starting point; can be optimized based on enzyme kinetics. |
| SAM Concentration | 2 mM | Provided in excess to drive the reaction forward. |
| Antioxidant | 25 mM Sodium Ascorbate | Prevents degradation of phenolic compounds.[6] |
Note on SAM Regeneration: For larger-scale or more cost-effective synthesis, incorporating a SAM regeneration system is highly recommended.[9][10][11] These systems typically involve additional enzymes that recycle the inhibitory byproduct S-adenosyl-L-homocysteine (SAH) back to SAM.[9]
Part 3: Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound and its precursors.
1. Sample Preparation:
-
Dilute the reaction supernatant 1:10 with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
3. MRM Transitions:
-
Monitor the following parent -> product ion transitions:
-
Norlaudanosoline: m/z 288 -> 137
-
This compound: m/z 330 -> 192[12]
-
-
Use an authentic this compound standard to confirm the retention time and fragmentation pattern.
Expected Results and Troubleshooting
-
Expected Yield: The yield of this compound can vary depending on enzyme activity and reaction conditions. Yields in the range of 10-150 mg/L have been reported in engineered yeast systems fed with norlaudanosoline.[13] In vitro systems with purified enzymes can potentially achieve higher conversion rates.
-
Troubleshooting:
-
Low Yield:
-
Inactive Enzymes: Verify enzyme activity individually before combining them in the one-pot reaction. Ensure proper folding and solubility during expression and purification.
-
Substrate/Product Degradation: Ensure sufficient antioxidant is present. Work quickly and on ice when possible.
-
SAM Depletion/SAH Inhibition: Increase the initial SAM concentration or implement a SAM regeneration system for longer reaction times.
-
-
Incomplete Conversion:
-
Enzyme Ratio: Optimize the ratio of the three methyltransferases. One enzyme may be a bottleneck in the cascade.
-
Incubation Time: Extend the incubation period.
-
-
No Product Detected:
-
Confirm Enzyme Activity: Test each enzyme with its specific substrate.
-
LC-MS/MS Sensitivity: Ensure the instrument is properly calibrated and the MRM transitions are optimized.
-
-
Conclusion
This application note provides a comprehensive framework for the enzymatic synthesis of (S)-reticuline from norlaudanosoline. By leveraging heterologously expressed and purified methyltransferases, this in vitro method offers a controlled and efficient route to a key intermediate in the biosynthesis of numerous valuable pharmaceuticals. The protocols provided herein are a starting point for optimization and can be adapted for larger-scale production, potentially integrating SAM regeneration systems for improved economic viability. This biocatalytic approach not only facilitates access to this compound but also serves as a platform for the synthesis of other BIAs and novel alkaloid derivatives.
References
- A bicyclic S-adenosylmethionine regeneration system applicable with different nucleosides or nucleotides as cofactor building blocks. PMC. [Link]
- Biomimetic S-Adenosylmethionine Regeneration Starting from Multiple Byproducts Enables Biocatalytic Alkylation with Radical SAM Enzymes. PubMed. [Link]
- A) Natural SAM regeneration.31 Cofactor regeneration pathways using B)...
- Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. PubMed Central. [Link]
- Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids. PMC. [Link]
- LC-MS analysis of this compound produced in E. coli (A) or (S).
- Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species. Frontiers. [Link]
- Purification and properties of S-adenosyl-L-methionine:nicotinic acid-N-methyltransferase from cell suspension cultures of Glycine max L. PubMed. [Link]
- Selection and functional identification of berberine biosynthetic genes in Berberis amurensis. Journal of Pharmaceutical Analysis. [Link]
- Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. SciSpace. [Link]
- Heterologous expression of recombinant proteins in E. coli. IBA Lifesciences. [Link]
- Heterologous protein expression in E. coli. Protocols.io. [Link]
- E. Coli protein expression protocol. Sandiego. [Link]
Sources
- 1. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous protein expression in E. coli [protocols.io]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. maxapress.com [maxapress.com]
- 7. Purification and properties of S-adenosyl-L-methionine:nicotinic acid-N-methyltransferase from cell suspension cultures of Glycine max L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]
- 9. A bicyclic S-adenosylmethionine regeneration system applicable with different nucleosides or nucleotides as cofactor building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomimetic S-Adenosylmethionine Regeneration Starting from Multiple Byproducts Enables Biocatalytic Alkylation with Radical SAM Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Application Notes & Protocols: Metabolic Engineering of Saccharomyces cerevisiae for de novo Reticuline Production
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide for the metabolic engineering of Saccharomyces cerevisiae to achieve de novo production of (S)-reticuline, a critical branch-point intermediate in the biosynthesis of numerous pharmacologically significant benzylisoquinoline alkaloids (BIAs). This guide details the strategic design, experimental execution, and analytical validation required for constructing and optimizing a robust yeast cell factory for reticuline synthesis.
Introduction: The Imperative for Microbial BIA Synthesis
Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of over 2,500 plant-derived specialized metabolites.[1] This group includes potent analgesics like morphine and codeine, antimicrobial agents such as berberine, and anticancer drugs like noscapine.[2][3] Traditional production relies on agricultural cultivation of specific plant species, primarily the opium poppy (Papaver somniferum), which is subject to geographic, climatic, and regulatory constraints, leading to supply chain vulnerabilities.[4]
Metabolic engineering of microbial hosts, particularly the well-characterized yeast Saccharomyces cerevisiae, offers a promising alternative for a stable, scalable, and contained production platform.[1][5] Yeast provides distinct advantages, including rapid growth, amenability to genetic manipulation, and the ability to functionally express complex eukaryotic enzymes like cytochrome P450s, which are crucial for BIA biosynthesis.[1][6][7]
This guide focuses on the de novo synthesis of (S)-reticuline, the central precursor from which major BIA classes, including morphinans, berberines, and sanguinarines, are derived.[4][8] By engineering the complete pathway from the simple carbon source glucose, we can create a versatile platform for the subsequent production of a wide array of high-value pharmaceuticals.
Strategic Design: Engineering the de novo this compound Pathway
The successful reconstruction of the this compound pathway in S. cerevisiae requires a multi-faceted approach, encompassing the enhancement of precursor supply, the introduction of a multi-gene heterologous pathway, and the optimization of enzyme expression and activity.
Enhancing the Precursor Supply: L-Tyrosine
The entire carbon backbone of this compound is derived from the aromatic amino acid L-tyrosine. Native yeast metabolism is tightly regulated to produce only the necessary amounts of aromatic amino acids for primary metabolism. Therefore, significant upstream engineering is required to overproduce L-tyrosine and channel it towards BIA synthesis.
Key Yeast Modifications for L-Tyrosine Overproduction:
-
Abolish Feedback Inhibition: Overexpress mutant versions of key enzymes in the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (ARO4) and chorismate mutase (ARO7), that are insensitive to feedback inhibition by L-tyrosine.
-
Increase Carbon Flux: Upregulate the expression of genes in the pentose phosphate pathway and the shikimate pathway to increase the pool of precursors erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP).
Reconstructing the Heterologous Pathway from L-Tyrosine to (S)-Reticuline
The conversion of L-tyrosine to (S)-reticuline requires the coordinated action of seven heterologous enzymes sourced from plants and mammals.[9] The pathway can be conceptually divided into two modules: the dopamine module and the norcoclaurine condensation and modification module.
2.2.1 Dopamine Biosynthesis Module
The first committed step involves the conversion of L-tyrosine to dopamine. This requires two enzymatic steps.
-
L-Tyrosine to L-DOPA: This hydroxylation is catalyzed by a Tyrosine Hydroxylase (TyrH) . Mammalian TyrH is often used but requires the co-expression of enzymes for the synthesis and recycling of its cofactor, tetrahydrobiopterin (BH4).[10]
-
L-DOPA to Dopamine: This decarboxylation is performed by a DOPA Decarboxylase (DDC) .[9]
2.2.2 Norcoclaurine and this compound Biosynthesis Module
Dopamine is condensed with 4-hydroxyphenylacetaldehyde (4-HPAA), a metabolite naturally derived from L-tyrosine in yeast, to form the BIA scaffold.[10]
-
Pictet-Spengler Condensation: (S)-Norcoclaurine Synthase (NCS) catalyzes the crucial condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first BIA intermediate.[2][11][12] Selecting an optimized NCS variant, such as the one from Coptis japonica, can significantly improve flux.[10]
-
Sequential Methylations and Hydroxylation: A series of five enzymatic steps converts (S)-norcoclaurine to (S)-reticuline. This involves three methyltransferases and a cytochrome P450 monooxygenase.[1][8][10]
-
Norcoclaurine 6-O-methyltransferase (6OMT)
-
Coclaurine N-methyltransferase (CNMT)
-
N-methylcoclaurine 3'-hydroxylase (NMCH) , a cytochrome P450 (CYP80B1 family) that requires a partner Cytochrome P450 Reductase (CPR) for electron transfer.[10][13]
-
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
-
The following diagram illustrates the complete engineered pathway.
Caption: Engineered de novo pathway for (S)-reticuline production in S. cerevisiae.
Experimental Protocols & Methodologies
This section provides detailed protocols for the construction and evaluation of this compound-producing yeast strains.
Protocol: Heterologous Gene Preparation and Codon Optimization
The functional expression of heterologous genes, particularly those from plants, is a common bottleneck.[1] Codon optimization is a critical step to improve translational efficiency in yeast.[14][15]
Principle: The genetic code is degenerate, meaning multiple codons can specify the same amino acid. Different organisms exhibit codon usage bias. By synthesizing genes with codons that match the frequency of highly expressed genes in S. cerevisiae, translation rates can be significantly enhanced.[16][17]
Procedure:
-
Obtain Gene Sequences: Acquire the amino acid sequences for all heterologous enzymes (e.g., from NCBI).
-
Codon Optimization: Use a commercial gene synthesis service or a web-based tool (e.g., DNA Chisel) to perform codon optimization for S. cerevisiae.[17]
-
Strategy: The "match codon usage" or "harmonize relative codon adaptiveness" strategies are recommended over simply using the most frequent codon.[17]
-
Avoidance: Ensure the algorithm avoids introducing unwanted restriction sites, cryptic splice sites, or regions of high secondary structure in the mRNA.
-
-
Gene Synthesis and Cloning: Synthesize the optimized DNA sequences and clone them into yeast expression vectors. It is highly recommended to place each gene under the control of a strong, constitutive promoter (e.g., pTDH3, pTEF1).
Protocol: Yeast Strain Construction via CRISPR-Cas9 Integration
Stable, multi-gene pathway integration into the yeast chromosome is preferable to using episomal plasmids, which can be unstable and impose a metabolic burden. The CRISPR-Cas9 system provides a highly efficient method for targeted genomic integration.
Workflow: The overall workflow involves designing guide RNAs (gRNAs) to target specific, non-essential genomic loci, preparing donor DNA cassettes containing the expression units, and co-transforming these components into a Cas9-expressing yeast strain.
Caption: CRISPR-Cas9 workflow for genomic integration of expression cassettes.
Detailed Steps:
-
Strain Preparation: Use a S. cerevisiae strain (e.g., CEN.PK) that constitutively expresses the Cas9 endonuclease.
-
gRNA Plasmid: Clone a 20-bp gRNA sequence targeting the desired integration site into a yeast shuttle vector that also contains a selectable marker.
-
Donor DNA Preparation: Amplify the gene expression cassette (promoter-gene-terminator) via PCR. In a subsequent PCR step, add 50-60 bp homology arms to both ends of the cassette that are identical to the sequences flanking the gRNA target site in the yeast genome.
-
Transformation (Lithium Acetate Method):
-
Grow the Cas9-expressing yeast strain in YPD medium to an OD600 of 0.8-1.0.
-
Harvest and wash the cells with sterile water, then with a transformation solution (LiOAc, TE buffer).
-
Resuspend cells in a transformation mix containing the gRNA plasmid (~100 ng), donor DNA (~500-1000 ng), single-stranded carrier DNA, and PEG.
-
Heat shock the cells at 42°C for 40-50 minutes.
-
Plate the transformation mixture onto selective agar plates (e.g., SC -Ura to select for the gRNA plasmid).
-
-
Verification:
-
Screen transformants by colony PCR using primers that bind outside the integration site. A successful integration will result in a larger PCR product compared to the wild-type locus.
-
Confirm the integrity of the integrated cassette by Sanger sequencing.
-
Protocol: Shake Flask Cultivation and Metabolite Extraction
Initial screening and optimization are typically performed in small-scale shake flask cultures.
Procedure:
-
Inoculation: Inoculate a single colony of the engineered yeast strain into 5 mL of synthetic complete (SC) medium with 2% glucose. Grow overnight at 30°C with shaking (220 rpm).
-
Main Culture: Inoculate a 50 mL main culture in a 250 mL baffled flask with the overnight culture to a starting OD600 of 0.1.
-
Cultivation: Grow at 30°C with vigorous shaking for 72-96 hours.
-
Sampling and Extraction:
-
Harvest 1 mL of the culture by centrifugation at 13,000 x g for 2 minutes.
-
The BIA metabolites, including this compound, are typically secreted into the medium.[6] Carefully transfer the supernatant to a new microfuge tube.
-
Store the supernatant at -20°C until analysis. For long-term storage, -80°C is recommended.
-
Protocol: Analytical Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other BIA pathway intermediates.
Principle: LC separates the complex mixture of metabolites from the culture supernatant. The separated compounds are then ionized and detected by a mass spectrometer. By using Multiple Reaction Monitoring (MRM), the instrument can be set to detect a specific precursor ion (the molecular weight of this compound) and a specific product ion generated by its fragmentation, providing high specificity and quantitative accuracy.
Method:
-
Sample Preparation: Thaw supernatant samples and clarify by centrifugation or filtration (0.22 µm filter) to remove any remaining cells or debris.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 330.1
-
Product Ion (Q3): m/z 192.1 (or other characteristic fragment)
-
-
Calibration: Prepare a standard curve using an authentic this compound standard (commercially available) in a blank culture medium to ensure accurate quantification.
-
-
Data Analysis: Integrate the peak area for the this compound MRM transition and quantify the concentration using the standard curve.
Optimization and Performance Data
The initial de novo production of this compound in yeast was reported at modest titers, around 19.2 µg/L.[10] However, subsequent optimization efforts focusing on precursor supply, enzyme selection, and fermentation conditions have dramatically increased yields. By 2020, titers for the precursor (S)-reticuline had been improved by over 57,000-fold to reach 4.6 g/L through extensive engineering of both endogenous and exogenous genes.[1][18]
| Engineering Strategy | Reported Impact on Titer | Reference |
| Initial de novo pathway construction | ~19.2 µg/L of this compound | Trenchard et al., 2015[10] |
| Introduction of mutant TyrH & optimized NCS | 160-fold increase in norcoclaurine | Trenchard et al., 2015[10] |
| Upstream pathway and fermentation optimization | Up to 4.6 g/L of (S)-reticuline | Pyne et al., 2020[1][18] |
| Co-culture with E. coli (producing this compound) | 7.2 mg/L of downstream magnoflorine | Minami et al., 2008[1] |
Key Areas for Further Optimization:
-
Enzyme Engineering: Employ directed evolution to improve the catalytic efficiency of rate-limiting enzymes, such as NCS or the cytochrome P450 NMCH.[1]
-
Reductase Partner Matching: The efficiency of cytochrome P450s is highly dependent on their reductase (CPR) partner. Screening CPRs from different plant sources can significantly improve P450 activity.[10]
-
Fermentation Process Development: Transitioning from shake flasks to controlled bioreactors allows for the optimization of pH, dissolved oxygen, and feeding strategies, which can substantially increase final product titers.[5]
-
Subcellular Engineering: Targeting enzymes to specific organelles, such as the endoplasmic reticulum for P450s, can improve pathway efficiency by co-localizing enzymes and intermediates.[1]
Conclusion
The metabolic engineering of S. cerevisiae for the de novo production of this compound is a landmark achievement in synthetic biology. It establishes a robust and versatile platform for the sustainable production of a wide range of high-value BIA-derived pharmaceuticals. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to construct, analyze, and optimize yeast cell factories for this compound and its derivatives, paving the way for next-generation drug discovery and manufacturing.
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Application Note & Protocol: Microbial Production of Reticuline in Escherichia coli from Dopamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Reticuline, a pivotal benzylisoquinoline alkaloid (BIA), serves as the central precursor to a vast array of pharmaceutically significant compounds, including morphine, codeine, and berberine. Traditional extraction from plant sources is often inefficient and unsustainable. This document provides a comprehensive guide to the heterologous production of this compound in Escherichia coli, utilizing dopamine as a direct precursor. We detail the design of the biosynthetic pathway, construction of engineered microbial strains, and provide step-by-step protocols for fermentation and product quantification. This guide is intended to equip researchers with the necessary framework to establish a robust and optimizable platform for microbial BIA production.
Introduction: The Rationale for Microbial this compound Synthesis
Benzylisoquinoline alkaloids represent a structurally diverse class of plant secondary metabolites with potent biological activities. This compound stands at a critical metabolic branchpoint in BIA biosynthesis, making its sustainable production a key goal for synthetic biology and pharmaceutical manufacturing. Chemical synthesis of complex alkaloids like this compound is commercially prohibitive due to the multi-step reactions required.[1] Microbial fermentation in a well-characterized host like E. coli offers a scalable, cost-effective, and controllable alternative to plant extraction.[1]
The strategy outlined here focuses on the conversion of dopamine, a readily available precursor, into (S)-reticuline. This approach simplifies the upstream pathway engineering that would otherwise be required to synthesize dopamine from simple carbon sources like glucose.[2][3] By expressing a curated set of plant and microbial enzymes in E. coli, we can construct an artificial pathway to achieve this transformation efficiently.
The Engineered Biosynthetic Pathway from Dopamine to this compound
The conversion of dopamine to this compound requires the coordinated action of five key enzymes. Two molecules of dopamine are consumed to produce one molecule of this compound. One dopamine molecule is converted to 3,4-dihydroxyphenylacetaldehyde (3,4-DHPAA), which then condenses with a second dopamine molecule to form the BIA scaffold. This is followed by a series of methylation steps to yield this compound.
The core enzymatic steps are as follows:
-
Monoamine Oxidase (MAO): Oxidatively deaminates one molecule of dopamine to produce 3,4-DHPAA.
-
Norcoclaurine Synthase (NCS): Catalyzes the Pictet-Spengler condensation of the second dopamine molecule with 3,4-DHPAA to form the foundational BIA intermediate, (S)-norcoclaurine.[2]
-
Norcoclaurine 6-O-Methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.
-
Coclaurine N-Methyltransferase (CNMT): Adds a methyl group to the amine of (S)-coclaurine to form N-methylcoclaurine.
-
3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT): Performs the final methylation at the 4'-hydroxyl position to yield (S)-reticuline.[2]
S-adenosyl-L-methionine (SAM) serves as the essential methyl donor for the three methylation steps.
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laboratory-scale production of (S)-Reticuline using a bacterial-based method
An Application Guide for the Laboratory-Scale Production of (S)-Reticuline via a Bacterial-Based Platform
Abstract
(S)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities, including morphine, codeine, and berberine.[1][2][3] Traditional reliance on plant extraction for these compounds is often hampered by low yields and complex purification processes.[4][5] This guide details a robust and scalable bacterial-based method for the laboratory production of (S)-Reticuline. By harnessing the metabolic machinery of engineered Escherichia coli, this approach offers a cost-effective and highly controlled alternative to traditional methods. We present a hybrid strategy that combines the in vivo microbial synthesis of the precursor (S)-tetrahydropapaveroline (THP) with a subsequent in vitro enzymatic conversion to (S)-Reticuline, a method proven to achieve high yields.[6][7] This document provides the scientific rationale, detailed step-by-step protocols, and optimization strategies for researchers in metabolic engineering and drug development.
Scientific Foundation: Engineering a BIA Pathway in E. coli
The core of this methodology is the reconstruction of a heterologous biosynthetic pathway within an E. coli host. The synthesis of (S)-Reticuline from the readily available precursor, dopamine, requires a sequence of five enzymatic reactions catalyzed by plant-derived enzymes.
Causality of Enzyme Selection: The pathway is designed to efficiently convert two molecules of dopamine into the key intermediate (S)-THP, which is then methylated three times to yield (S)-Reticuline.
-
Monoamine Oxidase (MAO): The initial step involves the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (3,4-DHPAA). MAO from Micrococcus luteus is frequently used for its efficiency in this conversion.[6][8]
-
Norcoclaurine Synthase (NCS): This is the cornerstone enzyme that performs the stereoselective Pictet-Spengler condensation of 3,4-DHPAA with a second molecule of dopamine.[9][10][11] This reaction forms the characteristic benzylisoquinoline scaffold and critically establishes the (S)-stereochemistry of all subsequent intermediates.[3][12]
-
Methyltransferases (6OMT, CNMT, 4′OMT): A cascade of three S-adenosylmethionine (SAM)-dependent methyltransferases from a high-yielding plant source like Coptis japonica completes the synthesis.[2][6]
-
Norcoclaurine 6-O-methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-THP.
-
Coclaurine N-methyltransferase (CNMT): Adds a methyl group to the secondary amine.
-
3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT): Performs the final methylation to produce (S)-Reticuline.
-
Figure 1: The engineered biosynthetic pathway for (S)-Reticuline production.
Experimental Design: Plasmids and Strains
A multi-plasmid system in an expression host like E. coli BL21(DE3) is recommended. This approach allows for modularity and the ability to adjust the relative expression levels of different pathway segments.
Trustworthiness through Design: The choice of distinct antibiotic resistance markers for each plasmid is critical for stable maintenance of the complete pathway during cell growth and division. Codon optimization of the plant-derived genes for E. coli expression is a crucial preliminary step to prevent bottlenecks caused by differences in tRNA abundance.[13][14]
| Plasmid | Encoded Enzyme(s) | Gene Source (Example) | Vector Backbone (Example) | Resistance | Purpose |
| pET-NCS-MAO | Norcoclaurine Synthase (NCS) Monoamine Oxidase (MAO) | Thalictrum flavumMicrococcus luteus | pETDuet-1 | Ampicillin | In vivo production of (S)-THP |
| pACYC-6OMT | Norcoclaurine 6-O-methyltransferase | Coptis japonica | pACYCDuet-1 | Chloramphenicol | In vitro conversion step |
| pCOLA-CNMT | Coclaurine N-methyltransferase | Coptis japonica | pCOLADuet-1 | Kanamycin | In vitro conversion step |
| pRSF-4OMT | 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase | Coptis japonica | pRSFDuet-1 | Spectinomycin | In vitro conversion step |
Table 1: Recommended plasmid constructs for the hybrid (S)-Reticuline production system.
Detailed Protocols
The following protocols outline the complete workflow, from initial fermentation to final purification.
Figure 2: High-level experimental workflow for (S)-Reticuline production.
Protocol 1: Preparation of Bacterial Cultures
-
Inoculation: Inoculate a single colony of each of the four engineered E. coli BL21(DE3) strains (one carrying pET-NCS-MAO, and three carrying the individual methyltransferase plasmids) into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
Overnight Growth: Incubate the cultures overnight at 37°C with shaking at 220 rpm.
-
Scaling Up: The next morning, use the overnight cultures to inoculate flasks of Terrific Broth (TB) containing the corresponding antibiotics. A 1:100 dilution is recommended. For a 1 L final reaction volume, you will need approximately 350 mL of the NCS-MAO culture and 100 mL of each methyltransferase culture.[15]
-
Incubation: Grow the cultures at 37°C with vigorous shaking. For the methyltransferase strains, expression is often sufficient without an inducer.[15] For the NCS-MAO strain, proceed to Protocol 2A.
Protocol 2: Hybrid Production of (S)-Reticuline
This protocol is divided into three parts: in vivo synthesis of the (S)-THP intermediate, preparation of enzyme lysates, and the final in vitro conversion reaction.
Part A: In Vivo (S)-THP Production
-
Growth: Grow the NCS-MAO strain at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM to induce protein expression.
-
Dopamine Feed: Simultaneously, add a sterile solution of dopamine hydrochloride to the culture to a final concentration of 10-20 mM.
-
Expertise Note: Dopamine is susceptible to oxidation, which can produce toxic reactive oxygen species and darkens the medium. It is crucial to prepare the dopamine solution fresh and add it to the culture immediately. Some protocols suggest adding antioxidants like L-ascorbic acid to the medium.
-
-
Incubation: Reduce the temperature to 25-30°C and continue incubation for 8-12 hours.[6] The culture medium will typically turn a dark brown or black color.
-
Harvest: Centrifuge the culture at 5,000 x g for 20 minutes at 4°C. Carefully collect the supernatant, which now contains (S)-THP. This supernatant can be used directly in the next step or stored at -20°C.
Part B: Preparation of Methyltransferase Crude Lysates
-
Growth: Grow the three methyltransferase-expressing strains at 37°C for 24 hours. As noted, IPTG induction is often unnecessary for these constructs if using a strong constitutive or leaky promoter.[15]
-
Harvest Cells: Centrifuge each culture at 5,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the cell pellets in a lysis buffer (e.g., 100 mM potassium phosphate, pH 7.0, 10% glycerol).
-
Lysis: Lyse the cells using sonication on ice. Perform several cycles of short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating and enzyme denaturation.
-
Clarification: Centrifuge the lysates at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The resulting supernatants are the crude enzyme lysates containing the active methyltransferases. Determine the total protein concentration of each lysate using a standard method like the BCA assay.
Part C: In Vitro Enzymatic Conversion to (S)-Reticuline
-
Reaction Setup: In a sterile flask, combine the following components to create the reaction mixture (example for a 1 L final volume):[6][15]
-
333 mL of the (S)-THP-containing supernatant from Part A.
-
100 mL of each of the three crude methyltransferase lysates.
-
S-adenosylmethionine (SAM) to a final concentration of 10-30 mM. SAM is the methyl donor and is critical for the reaction.
-
Potassium phosphate buffer (pH 7.0) to bring the final volume to 1 L.
-
-
Incubation: Incubate the reaction mixture at 37°C for 8-10 hours with gentle agitation.
-
Reaction Quench: The reaction can be stopped by adding an equal volume of methanol or by proceeding directly to extraction.
Protocol 3: Extraction and Purification
-
Solvent Extraction: Transfer the final reaction mixture to a separatory funnel. Add an equal volume of chloroform and mix thoroughly. Allow the layers to separate. (S)-Reticuline is more soluble in the organic phase.
-
Collect Organic Phase: Collect the lower chloroform layer. Repeat the extraction from the aqueous phase two more times to maximize recovery.
-
Drying and Concentration: Pool the chloroform extracts and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Column Chromatography: For higher purity, the crude product can be purified using column chromatography. A common method is to use a Diaion HP20 resin column, eluting with a stepwise gradient of methanol in water.[5] Fractions containing (S)-Reticuline are pooled and concentrated.
Protocol 4: Analytical Verification
The identity and quantity of the purified (S)-Reticuline should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Method: Use a C18 reverse-phase column.
-
Expected Result: (S)-Reticuline has a molecular weight of 329.16 g/mol . In positive ion mode ESI-MS, it should be detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 330.17.
-
Quantification: A standard curve should be generated using a pure (S)-Reticuline standard to accurately quantify the final yield.
Optimization and Troubleshooting
Achieving high titers of (S)-Reticuline requires careful optimization of the entire process.
| Parameter | Recommended Optimization Strategy | Rationale / Causality |
| (S)-THP Yield | Optimize dopamine concentration, post-induction temperature (18-30°C), and incubation time. Test different E. coli strains. | High concentrations of dopamine and its oxidized byproducts can be toxic to cells, inhibiting growth and enzyme function. Lower temperatures can improve protein folding and solubility. |
| Enzyme Activity | Vary IPTG concentration (0.01-1 mM) for NCS-MAO strain. Ensure efficient cell lysis for methyltransferases. | Over-expression of membrane-associated enzymes like MAO can lead to inclusion bodies. Finding the optimal inducer level balances expression with cell health.[16] |
| Fermentation Media | Supplement media with precursors like L-tyrosine or use richer media formulations. Optimize carbon/nitrogen ratio. | Providing precursors can alleviate metabolic burden on the host. Media components directly impact cell density and metabolic flux.[17][18][19] |
| Product Export | Co-express a transporter protein, such as the Arabidopsis thaliana MATE transporter AtDTX1.[20][21][22] | Intracellular accumulation of alkaloids can be toxic and cause feedback inhibition. Expressing an efflux pump can secrete the product into the medium, relieving toxicity and increasing overall yield.[20][23] |
| SAM Availability | For whole-cell fermentation, over-express genes involved in the methionine biosynthesis pathway. For in vitro reaction, ensure SAM is added in excess. | S-adenosylmethionine is the essential methyl-group donor for the three final reaction steps. Insufficient SAM will directly limit the conversion of (S)-THP to (S)-Reticuline.[6] |
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The Strategic Application of Reticuline in the Synthesis of Novel Alkaloid Derivatives
Introduction: Reticuline as a Keystone in Alkaloid Synthesis
This compound, a benzylisoquinoline alkaloid, stands as a pivotal intermediate in the biosynthesis of a vast array of pharmacologically significant alkaloids.[1][2] Found in nature within plants such as those of the Papaveraceae family (e.g., opium poppy), Annonaceae (e.g., Annona squamosa), and Lauraceae (e.g., Lindera aggregata), this molecule is the branching point for the synthesis of diverse structural classes including morphinans, protoberberines, and aporphines.[3][4] Its unique chemical architecture, featuring a chiral center and multiple reactive phenolic hydroxyl and methoxy groups, makes it an exceptionally versatile scaffold for the generation of novel alkaloid derivatives with potentially enhanced or entirely new biological activities.[4][5]
This guide provides a comprehensive overview of the application of this compound in the synthesis of novel alkaloid derivatives. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic considerations behind various synthetic approaches, detailed experimental protocols, and the characterization of the resulting compounds.
The Biosynthetic Significance of this compound: Nature's Blueprint for Diversity
Understanding the natural role of this compound is fundamental to appreciating its synthetic potential. In plants, L-tyrosine serves as the initial precursor for the biosynthesis of benzylisoquinoline alkaloids (BIAs).[6] Through a series of enzymatic steps, tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde, which then condense to form (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis.[6][7] Subsequent enzymatic modifications, including methylation and hydroxylation, lead to the formation of the central intermediate, (S)-reticuline.[8]
From this crucial juncture, different enzymatic pathways diverge to produce a wide spectrum of alkaloids. For instance, the berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of (S)-reticuline to form the protoberberine scaffold of (S)-scoulerine.[6] In the opium poppy, a complex series of enzymatic transformations converts (S)-reticuline to (R)-reticuline, which then serves as the precursor for the synthesis of morphinan alkaloids like morphine and codeine.[8][9]
This natural divergence underscores the inherent chemical reactivity of the this compound core and provides a blueprint for synthetic chemists to explore novel chemical space. By mimicking and extending these natural pathways, researchers can generate derivatives that are not accessible through natural biosynthesis.
Diagram of this compound's Central Role in Alkaloid Biosynthesis
Caption: this compound as the central hub in the biosynthesis of major alkaloid classes.
Synthetic Strategies for Novel this compound Derivatives
The synthesis of novel alkaloid derivatives from this compound can be broadly categorized into three main approaches: enzymatic synthesis, semi-synthesis, and total synthesis. The choice of strategy depends on the desired structural modifications, scalability, and the availability of starting materials and reagents.
Enzymatic and Chemo-enzymatic Synthesis: Harnessing Nature's Catalysts
The use of isolated enzymes or whole-cell biocatalysts offers a powerful and highly selective method for modifying the this compound scaffold. This approach often provides unparalleled stereoselectivity and regioselectivity, which can be challenging to achieve through traditional chemical methods.
Key Advantages:
-
High Selectivity: Enzymes can catalyze reactions at specific positions on the this compound molecule, avoiding the need for complex protecting group strategies.
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media under mild temperature and pH conditions, which helps to preserve sensitive functional groups.
-
Green Chemistry: Biocatalysis is an environmentally friendly approach that reduces the use of hazardous reagents and solvents.
Recent advancements have demonstrated the potential of chemo-enzymatic strategies, which combine the efficiency of organic synthesis for producing key precursors with the selectivity of enzymatic transformations for the final, often challenging, steps.[9][10] For example, a concise synthesis of (R)-reticuline and its downstream product, (+)-salutaridine, was achieved by preparing a prochiral intermediate through organic synthesis and then employing a stereoselective enzymatic reduction as the key chirality-inducing step.[9][10]
Protocol: Chemo-enzymatic Synthesis of (R)-Reticuline
This protocol outlines a general workflow for the chemo-enzymatic synthesis of (R)-reticuline, inspired by published methodologies.[9][10]
Part A: Chemical Synthesis of 1,2-Dehydrothis compound (Prochiral Precursor)
-
Starting Material: Utilize a suitable precursor such as eugenol, a renewable feedstock.[9]
-
Multi-step Synthesis: Employ a series of organic reactions to construct the 1,2-dehydrothis compound core. This may involve steps like oxidation, amination, and condensation. The specific reaction sequence will depend on the chosen synthetic route.[9]
-
Purification: Purify the resulting 1,2-dehydrothis compound using column chromatography to ensure high purity for the subsequent enzymatic step.
Part B: Enzymatic Reduction to (R)-Reticuline
-
Enzyme Preparation: Express and purify the enzyme 1,2-dehydrothis compound reductase (DRR). Alternatively, use whole lyophilized cells expressing the enzyme.[9]
-
Reaction Setup: In a suitable buffer (e.g., Tris-HCl), dissolve the 1,2-dehydrothis compound substrate.
-
Cofactor Addition: Add a nicotinamide cofactor such as NADPH, which is essential for the reductase activity. A cofactor regeneration system can be included to improve efficiency.[11]
-
Enzymatic Reaction: Initiate the reaction by adding the purified enzyme or whole cells. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by analytical techniques such as HPLC or LC-MS.[12]
-
Work-up and Purification: Once the reaction is complete, quench the reaction and extract the product. Purify the (R)-reticuline using standard chromatographic techniques.
Data Presentation: Comparison of Synthetic Approaches to (R)-Reticuline
| Approach | Key Features | Advantages | Challenges | Reference |
| Classical Organic Synthesis | Multi-step chemical synthesis often requiring protecting groups. | Well-established methodologies. | Can be lengthy, may have lower overall yields, and can generate significant waste. | [13][14] |
| Fermentation/Biosynthesis | Utilizes engineered microorganisms to produce this compound from simple sugars.[15] | Sustainable, can produce specific enantiomers. | Low titers can be a significant hurdle for large-scale production.[9] | [8][15] |
| Chemo-enzymatic Synthesis | Combines chemical synthesis of a precursor with a final enzymatic step.[9] | High stereoselectivity, potentially higher overall yields, and fewer steps than total synthesis. | Requires expertise in both organic chemistry and biocatalysis. | [9][10] |
Semi-Synthesis: Modifying the Natural Scaffold
Semi-synthesis involves the chemical modification of this compound that has been extracted from natural sources or produced via fermentation. This approach is particularly useful for introducing functionalities that are not readily accessible through enzymatic means.
Common semi-synthetic modifications include:
-
Acylation and Esterification: The phenolic hydroxyl groups of this compound can be readily acylated or esterified to produce derivatives with altered polarity and potentially different pharmacological profiles.
-
Alkylation: The hydroxyl and amine functionalities can be alkylated to introduce new substituents.
-
Ring-closing and Ring-opening Reactions: The core structure of this compound can be modified through reactions that form new rings or cleave existing ones, leading to entirely new alkaloid skeletons.
Protocol: General Procedure for O-Acylation of this compound
-
Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).
-
Reagent Addition: Add the acylating agent (e.g., an acid chloride or anhydride) and a base (if necessary, such as triethylamine or DMAP) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Total Synthesis: Building from the Ground Up
Total synthesis offers the greatest flexibility in designing novel this compound derivatives, as it is not constrained by the availability of the natural product. This approach allows for the introduction of a wide range of structural modifications at any position of the molecule. Asymmetric total synthesis has been a significant area of research, enabling the selective synthesis of either the (S)- or (R)-enantiomer of this compound and its analogs.[13][14]
Workflow for the Total Synthesis of a Novel this compound Analog
Caption: A generalized workflow for the total synthesis of a novel this compound analog.
Pharmacological Potential of Novel this compound Derivatives
The primary motivation for synthesizing novel this compound derivatives is the exploration of their pharmacological activities. This compound itself has been shown to possess central nervous system depressing effects and anti-inflammatory properties.[3][16] Modifications to its structure can lead to compounds with a range of biological effects, including:
-
Analgesic Activity: As the precursor to morphine, this compound derivatives are of significant interest for the development of new pain management therapies.[17]
-
Anticancer Activity: Many benzylisoquinoline alkaloids exhibit cytotoxic effects against various cancer cell lines.[18] Novel derivatives could offer improved potency and selectivity.
-
Antimicrobial Activity: Alkaloids such as berberine, which is biosynthetically derived from this compound, are known for their antimicrobial properties.[18]
-
Neurological Activity: Given the effects of this compound on the central nervous system, its derivatives are being investigated for their potential in treating neurological disorders.[3]
A study on novel sulphated derivatives of (S)-reticuline produced through microbial synthesis demonstrated that these modifications altered the biological activity profile of the parent compound, highlighting the potential of this approach for drug discovery.[15]
Analytical Techniques for Characterization
The successful synthesis of novel this compound derivatives relies on robust analytical techniques for their purification and structural elucidation.
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are indispensable for the separation and purification of alkaloids.[12][19] Thin-layer chromatography (TLC) is a valuable tool for rapid reaction monitoring.[20]
-
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (LC-MS), is crucial for determining the molecular weight and fragmentation patterns of new compounds.[12] High-resolution mass spectrometry (HRMS) provides accurate mass data for elemental composition determination.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation of novel derivatives, providing detailed information about the connectivity of atoms within the molecule.
-
Chiral Analysis: For asymmetric syntheses, techniques such as chiral HPLC are necessary to determine the enantiomeric excess of the product.[17]
Conclusion and Future Perspectives
This compound's central role in alkaloid biosynthesis makes it an exceptionally valuable and versatile platform for the synthesis of novel derivatives. The convergence of synthetic chemistry, biocatalysis, and metabolic engineering is opening up new avenues for the efficient and sustainable production of these complex molecules. Chemo-enzymatic approaches, in particular, hold great promise for overcoming the limitations of purely chemical or biological methods. As our understanding of the structure-activity relationships of alkaloids continues to grow, the rational design and synthesis of novel this compound derivatives will undoubtedly play a crucial role in the discovery of next-generation therapeutics.
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- Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (2024). Frontiers.
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- A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. (2022). Research Journal of Pharmacognosy.
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using Reticuline as a precursor for the biosynthesis of noscapine
An Application Guide for the Biosynthesis of Noscapine from (S)-Reticuline
Abstract
Noscapine, a phthalideisoquinoline alkaloid traditionally extracted from the opium poppy (Papaver somniferum), has garnered significant interest beyond its classical use as an antitussive agent for its potential as a microtubule-modulating anticancer therapeutic.[1][2] The elucidation of its complex biosynthetic pathway has paved the way for innovative production strategies, including microbial fermentation and cell-free enzymatic systems.[3][4] This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the enzymatic biosynthesis of noscapine, beginning with the key branch-point intermediate, (S)-reticuline. We detail the enzymatic cascade, provide step-by-step protocols for a multi-enzyme in vitro synthesis, and outline methods for the purification and analysis of the final product.
Introduction: The Rationale for a Biosynthetic Approach
(S)-Reticuline stands as a critical juncture in benzylisoquinoline alkaloid (BIA) metabolism, serving as the precursor to a vast array of pharmacologically important compounds, including morphine, codeine, and noscapine.[5][6][7] The natural biosynthetic pathway to noscapine involves a remarkable sequence of over a dozen enzymatic steps, many of which are catalyzed by enzymes encoded within a 10-gene cluster discovered in P. somniferum.[8][9][10]
Harnessing this enzymatic machinery offers several advantages over traditional extraction or complex chemical synthesis:
-
Sustainability: Reduces reliance on agricultural cultivation of opium poppy.
-
Purity: Minimizes the co-extraction of other alkaloids, simplifying downstream processing.
-
Flexibility: Enables the production of novel noscapinoid derivatives through pathway engineering and substrate feeding, a promising avenue for drug discovery.[3][4]
-
Control: Allows for precise control over reaction conditions to maximize yield and minimize byproduct formation.
This guide focuses on a cell-free, multi-enzyme "one-pot" approach, which, while requiring the upfront production of purified enzymes, provides a clean and highly defined system for converting (S)-reticuline to noscapine.
The Enzymatic Pathway: A Step-by-Step Molecular Transformation
The conversion of (S)-reticuline to noscapine is a lengthy and elegant molecular journey. It begins with the formation of the protoberberine scaffold and proceeds through a series of hydroxylations, methylations, acetylation, and ring rearrangements. Each step is catalyzed by a specific enzyme with a distinct function.
Mechanism of Action and Key Enzymatic Steps
-
(S)-Reticuline → (S)-Scoulerine: The pathway initiates with the berberine bridge enzyme (BBE), a flavin-dependent oxidase. BBE catalyzes an oxidative C-C bond formation, converting the N-methyl group of (S)-reticuline into the "berberine bridge," thereby establishing the tetracyclic protoberberine core of (S)-scoulerine.[6][7][11] This reaction is a hallmark of BIA metabolism and has no simple equivalent in synthetic organic chemistry.[7]
-
(S)-Scoulerine → (S)-Tetrahydrocolumbamine: A methyl group is added to the 9-hydroxyl position of scoulerine by scoulerine 9-O-methyltransferase (SOMT), using S-adenosyl methionine (SAM) as the methyl donor.[12]
-
(S)-Tetrahydrocolumbamine → (S)-Canadine: The enzyme canadine synthase (CAS), a cytochrome P450 monooxygenase (CYP719A21), catalyzes the formation of a methylenedioxy bridge on the A ring to yield (S)-canadine.[13][14]
-
(S)-Canadine → (S)-N-methylcanadine: The isoquinoline nitrogen is methylated by tetrahydroprotoberberine cis-N-methyltransferase (TNMT), again utilizing SAM as the cofactor, to produce (S)-N-methylcanadine.[12]
-
(S)-N-methylcanadine → 1-hydroxy-N-methylcanadine: This is the first committed and rate-limiting step of the noscapine branch.[13] The cytochrome P450 enzyme CYP82Y1 specifically hydroxylates the C1 position of the protoberberine scaffold.[1][14]
-
The Noscapine Gene Cluster Cascade: From this point, a series of enzymes, largely encoded by the noscapine gene cluster, perform the final intricate transformations.[8][15]
-
Hydroxylation (C13): CYP82X2 adds a hydroxyl group at the C13 position.[4][16]
-
Protective Acetylation: An acetyltransferase, AT1, uses acetyl-CoA to acetylate the newly formed C13-hydroxyl group. This step is critical as it acts as a protective group, preventing premature rearrangement and enabling the subsequent reaction.[1][14][15]
-
Hydroxylation & Ring Opening (C8): With the C13 position protected, CYP82X1 hydroxylates the C8 position, which spontaneously triggers the opening of the protoberberine B-ring to form an aldehyde moiety.[4][15]
-
Deacetylation & Hemiacetal Formation: A carboxylesterase, CXE1, removes the protective acetyl group from C13. This removal allows for a spontaneous intramolecular rearrangement, forming a cyclic hemiacetal, a key intermediate named narcotine hemiacetal.[1][14][15]
-
Final Oxidation: The final step is catalyzed by noscapine synthase (NOS or SDR1), a short-chain dehydrogenase/reductase. It oxidizes the hemiacetal to the stable lactone found in the final noscapine molecule.[1][14][15]
-
Note: The pathway also involves O-methyltransferases (MT2, MT3) that add the final methyl groups to the molecule, converting the narcotoline intermediate to noscapine.[4]
Visualizing the Biosynthetic Pathway
Caption: The enzymatic pathway from (S)-Reticuline to Noscapine.
Experimental Application and Protocols
This section outlines the practical steps for the biosynthesis of noscapine. A prerequisite is the availability of all necessary enzymes in a purified and active form.
Table of Key Enzymes and Cofactors
| Enzyme Name | Abbreviation | Function | Cofactor(s) |
| Berberine Bridge Enzyme | BBE | Forms protoberberine scaffold | FAD (prosthetic) |
| Scoulerine 9-O-methyltransferase | SOMT | 9-O-methylation | S-adenosyl methionine (SAM) |
| Canadine Synthase | CAS (CYP719A21) | Forms methylenedioxy bridge | NADPH, P450 Reductase |
| Tetrahydroprotoberberine N-methyltransferase | TNMT | N-methylation | S-adenosyl methionine (SAM) |
| N-methylcanadine 1-hydroxylase | CYP82Y1 | C1 hydroxylation | NADPH, P450 Reductase |
| 1-hydroxy-N-methylcanadine 13-hydroxylase | CYP82X2 | C13 hydroxylation | NADPH, P450 Reductase |
| 1,13-dihydroxy-N-methylcanadine 13-O-acetyltransferase | AT1 | C13 acetylation | Acetyl-CoA |
| 1-hydroxy-13-O-acetyl-N-methylcanadine 8-hydroxylase | CYP82X1 | C8 hydroxylation & ring opening | NADPH, P450 Reductase |
| Carboxylesterase 1 | CXE1 | Deacetylation & cyclization | None |
| Noscapine Synthase | NOS (SDR1) | Final oxidation to lactone | NADPH |
Protocol 1: Multi-Enzyme One-Pot Synthesis of Noscapine
This protocol describes a single-vessel reaction containing all necessary components to convert (S)-reticuline to noscapine.
3.2.1 Materials & Reagents
-
Purified Enzymes: BBE, SOMT, CAS, TNMT, CYP82Y1, CYP82X2, AT1, CYP82X1, CXE1, NOS, and a Cytochrome P450 Reductase (CPR).
-
Substrate: (S)-Reticuline hydrochloride (or free base)
-
Cofactors: S-adenosyl methionine (SAM), NADPH, Acetyl-CoA
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM DTT and 10% (v/v) glycerol.
-
Cofactor Regeneration System (Optional but Recommended): e.g., Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase for NADPH regeneration.
-
Reaction Vessel: Low-adhesion microcentrifuge tubes or glass vial.
-
Terminating Solution: 1 M HCl or Ethyl Acetate.
3.2.2 Step-by-Step Methodology
-
Reaction Preparation: In a 1.5 mL microcentrifuge tube, prepare a 500 µL reaction mixture by adding the following components on ice:
-
375 µL Reaction Buffer
-
50 µL Cofactor Mix (to final concentrations of 2 mM NADPH, 2 mM SAM, 1 mM Acetyl-CoA)
-
10 µL (S)-Reticuline stock solution (e.g., 10 mM in DMSO, for a final concentration of 200 µM)
-
Rationale: The buffer is set to a physiological pH of 7.5 to accommodate the diverse enzyme optima. Cofactors are supplied in excess to drive the reaction forward.[4]
-
-
Enzyme Addition: Add a predetermined, optimized amount of each purified enzyme to the reaction mixture. The optimal concentration for each enzyme (typically in the range of 1-10 µM) must be determined empirically. Add the required catalytic amount of CPR (a 1:2 to 1:5 molar ratio of CYP:CPR is a common starting point).
-
Expert Tip: For complex cascades, adding enzymes sequentially in pathway order with brief pre-incubation periods (5-10 min) can sometimes improve yields by allowing intermediates to form before the next enzyme is introduced.
-
-
Initiation and Incubation: Gently mix the reaction by inversion and incubate at 30°C for 12-24 hours with gentle agitation (e.g., 200 rpm).
-
Rationale: 30°C is a standard temperature for enzymes from mesophilic organisms. The extended incubation time is necessary for the multi-step conversion to proceed to completion.
-
-
Reaction Termination & Extraction:
-
Stop the reaction by adding 500 µL of ethyl acetate.
-
Adjust the pH of the aqueous layer to ~9.0 with 1 M NaOH.
-
Vortex vigorously for 1 minute to extract the alkaloids into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate and combine the organic extracts.
-
-
Sample Preparation for Analysis: Evaporate the pooled organic solvent to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water) for HPLC analysis.
Protocol 2: Analytical Verification by RP-HPLC
This protocol provides a general method for the detection and quantification of noscapine.
3.3.1 Instrumentation and Conditions
-
HPLC System: Standard system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[17][18]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3.3.2 Analysis Procedure
-
Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes.
-
Inject 10 µL of the reconstituted sample from Protocol 1.
-
Run the gradient method.
-
Inject a noscapine analytical standard to determine its retention time for comparison.
-
For definitive confirmation, fractions corresponding to the noscapine peak can be collected and analyzed by mass spectrometry (LC-MS/MS).
Experimental Workflow Visualization
Caption: A simplified workflow for the biosynthesis and analysis of noscapine.
Expected Results and Data Interpretation
Successful execution of the protocol should yield a detectable peak in the HPLC chromatogram corresponding to the noscapine standard. The yield can be quantified by generating a standard curve with known concentrations of the noscapine standard.
Hypothetical Yield Data
The following table presents hypothetical conversion efficiencies for key steps in the pathway, illustrating potential bottlenecks that may require optimization.
| Conversion Step | Substrate | Product | Hypothetical Yield (%) | Key Enzyme |
| 1 | (S)-Reticuline | (S)-N-methylcanadine | 85% | BBE, SOMT, CAS, TNMT |
| 2 | (S)-N-methylcanadine | 1-hydroxy-N-methylcanadine | 60% | CYP82Y1 |
| 3 | 1-hydroxy-N-methylcanadine | Narcotine Hemiacetal | 70% | CYP82X2, AT1, CYP82X1, CXE1 |
| 4 | Narcotine Hemiacetal | Noscapine | 95% | NOS (SDR1) |
| Overall | (S)-Reticuline | Noscapine | ~35% | All Enzymes |
Note: This data is illustrative. Actual yields are highly dependent on enzyme purity, activity, and reaction optimization.
Conclusion
The enzymatic synthesis of noscapine from (S)-reticuline is a powerful demonstration of how natural product pathways can be harnessed for biotechnological applications. While challenging due to the number of enzymes involved—particularly the cofactor-dependent cytochrome P450s—this approach provides a highly specific and controllable route to a valuable pharmaceutical compound. The protocols and data presented herein serve as a foundational guide for researchers to establish and optimize this complex biosynthetic cascade in their own laboratories.
References
- The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC - NIH. (2015).
- Proposed noscapine biosynthetic pathway. Enzymes shown in blue have been functionally characterized. - ResearchGate. (n.d.).
- Complete biosynthesis of noscapine and halogenated alkaloids in yeast - PNAS. (2018).
- The Noscapine Saga: Unravelling a Valuable Jewel from a Poppy Pod—Past, Present and Future - MDPI. (2023). MDPI. [Link]
- Complete biosynthesis of noscapine and halogenated alkaloids in yeast - PubMed Central. (2018).
- Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC - PubMed Central. (n.d.).
- Complete biosynthesis of noscapine and halogenated alkaloids in yeast - PNAS. (2018).
- A Papaver somniferum 10-gene cluster for synthesis of the anticancer alkaloid noscapine - PubMed. (2012).
- Biosynthesis of noscapine from (S)-N-methylcanadine in opium poppy. - ResearchGate. (n.d.).
- This compound - Wikipedia. (n.d.). Wikipedia. [Link]
- Validated method for determination of degradation impurity of Noscapine HCl by HPLC. (n.d.).
- A Papaver somniferum 10-Gene Cluster for Synthesis of the Anticancer Alkaloid Noscapine | Request PDF - ResearchGate. (2012).
- Validated method for determination of degradation impurity of Noscapine HCl by HPLC - Scholars Research Library. (n.d.). Scholars Research Library. [Link]
- Genetic discovery unlocks biosynthesis of medicinal compound in poppy | ScienceDaily. (2012). ScienceDaily. [Link]
- Pathway to noscapine. The biosynthesis of noscapine (5) starts from... | Download Scientific Diagram - ResearchGate. (n.d.).
- Development and Validation of a RP-HPLC Method for the Estimation Nascopine and Chlorpheniramine in Bulk and Dosage Form - IJPPR. (n.d.). International Journal of Pharmacy & Pharmaceutical Research. [Link]
- RP-HPLC Determination of Noscapine,Methoxyphenamine and Theophylline in Human Plasma - Ingenta Connect. (2005). Ingenta Connect. [Link]
- Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library. (2019). ScienceDirect. [Link]
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- NIH Public Access - Caltech Authors. (n.d.). Caltech. [Link]
- ANALYTICAL AAPROACH FOR DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR SIMULTANEOUS ESTIMATION OF NOSCAPINE AND C - IJCRT.org. (n.d.).
- EP3033347B1 - Methods for making noscapine and synthesis intermediates thereof - Google Patents. (n.d.).
- WO2015021561A1 - Compositions and methods for making noscapine and synthesis intermediates thereof - Google Patents. (n.d.).
- Conversion of this compound into scoulerine by a cell free preparation from Macleaya microcarpa cell suspension cultures - PubMed. (1975).
- Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC - PubMed Central. (n.d.).
- WO2010039218A1 - Method of purifying crude noscapine - Google Patents. (n.d.).
- US8394814B2 - Method of purifying crude noscapine - Google Patents. (n.d.).
- Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C—C bond cleavage. (n.d.). Taylor & Francis Online. [Link]
- WO/2007/120538 NARCOTINE PURIFICATION PROCESS - WIPO P
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Application Note: A Modular Cell-Free Enzymatic System for the De Novo Synthesis of (S)-Reticuline
Abstract
(S)-Reticuline is a critical branch-point intermediate in the biosynthesis of a vast array of high-value benzylisoquinoline alkaloids (BIAs), including morphine, codeine, and berberine. Traditional reliance on plant extraction or complex chemical synthesis limits the supply and accessibility of reticuline and its derivatives for research and pharmaceutical development. This application note provides a comprehensive guide to establishing a robust, modular cell-free enzymatic system for the de novo synthesis of (S)-reticuline from the simple precursor L-tyrosine. By decoupling the synthesis from the constraints of living cells, this in vitro approach offers superior control, higher potential titers, and rapid prototyping capabilities. We present detailed, field-tested protocols for the expression and purification of all requisite enzymes, the systematic assembly of the multi-enzyme cascade, and the analytical validation of the final product.
Introduction and Core Principles
The synthesis of (S)-reticuline from L-tyrosine is a complex process requiring a multi-step enzymatic cascade. A cell-free approach offers significant advantages over traditional in vivo fermentation methods.[1][2] Key benefits include the elimination of the cellular membrane as a transport barrier, the removal of competing metabolic pathways that drain precursors, and the ability to directly control the concentration and ratio of each biocatalyst and cofactor.[1][3] This precise control allows for systematic optimization and troubleshooting of the pathway, accelerating development timelines.
The pathway is bifurcated, with one branch converting L-tyrosine to dopamine and the other to 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates are then condensed in an asymmetric Pictet-Spengler reaction, followed by a series of methylation and hydroxylation steps to yield (S)-reticuline.[4][5]
A critical challenge in this pathway is the functional reconstitution of the cytochrome P450 monooxygenase (CYP80B), which catalyzes the final hydroxylation step.[6][7] P450 enzymes are membrane-associated proteins that require a partner reductase (cytochrome P450 reductase, CPR) and a steady supply of NADPH for activity.[7][8] Our protocol explicitly addresses this challenge by incorporating a CPR and an enzymatic NADPH regeneration system, ensuring sustained catalytic activity and cost-effective use of this expensive cofactor.[9][10][11]
The this compound Biosynthetic Pathway
The enzymatic cascade detailed in this guide consists of eight enzymes organized into two converging modules.
}
Materials and Reagents
Enzymes and Plasmids
This protocol assumes that codon-optimized synthetic genes for the following enzymes are cloned into a pET-based expression vector (e.g., pET28a) containing an N-terminal His6-tag for purification.
-
TyrH: Tyrosine 3-Hydroxylase
-
DDC: DOPA Decarboxylase
-
TAT: Tyrosine Aminotransferase
-
HPPD: 4-Hydroxyphenylpyruvate Decarboxylase
-
6OMT: Norcoclaurine 6-O-Methyltransferase
-
NMCH (CYP80B): N-methylcoclaurine 3'-hydroxylase
-
CPR: Cytochrome P450 Reductase
-
GDH: Glucose Dehydrogenase (for NADPH regeneration)
Reagents and Consumables
-
Chemicals: L-Tyrosine, Pyridoxal 5'-phosphate (PLP), S-Adenosyl Methionine (SAM), NADP+, D-Glucose, (R,S)-Reticuline standard, Isopropyl β-D-1-thiogalactopyranoside (IPTG), Kanamycin, Imidazole, HEPES, NaCl, Glycerol, Acetonitrile (HPLC grade), Formic acid (LC-MS grade).
-
Equipment: Incubator shaker, Sonicator or Microfluidizer, Centrifuge, FPLC system with Ni-NTA affinity column, SDS-PAGE apparatus, HPLC system with C18 column and UV detector, Spectrophotometer.
Experimental Protocols
This section is divided into three core workflows: (1) Recombinant enzyme production, (2) Assembly and execution of the cell-free reaction, and (3) Analytical quantification of the product.
Workflow Overview
}
Protocol 1: Recombinant Enzyme Production & Purification
Rationale: High-purity, active enzymes are the foundation of a successful cell-free system. E. coli BL21(DE3) is a robust host for expressing the required enzymes. A His6-tag allows for a standardized, single-step purification via Immobilized Metal Affinity Chromatography (IMAC).
-
Transformation: Transform chemically competent E. coli BL21(DE3) cells with each of the ten expression plasmids individually. Plate on LB agar with Kanamycin (50 µg/mL) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with Kanamycin. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium with Kanamycin with the 10 mL starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Incubate for 16-20 hours at 18°C with shaking. This lower temperature is crucial for the proper folding of many enzymes, especially the P450.
-
Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM HEPES, 300 mM NaCl, 10 mM Imidazole, 10% glycerol, pH 7.5). Lyse the cells using a sonicator (e.g., 10 cycles of 30s ON, 30s OFF on ice) or a microfluidizer.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Purification: Equilibrate a 5 mL Ni-NTA column with Lysis Buffer. Load the clarified supernatant onto the column. Wash the column with 50 mL of Wash Buffer (50 mM HEPES, 300 mM NaCl, 25 mM Imidazole, 10% glycerol, pH 7.5). Elute the His-tagged protein with 15 mL of Elution Buffer (50 mM HEPES, 300 mM NaCl, 250 mM Imidazole, 10% glycerol, pH 7.5).
-
Verification and Storage: Analyze the purified protein fraction via SDS-PAGE to confirm purity (>90%). Measure the protein concentration using a Bradford assay or spectrophotometry (A280). Add glycerol to a final concentration of 20% and store aliquots at -80°C.
| Enzyme | Typical Yield (mg/L culture) | Subunit Size (kDa, approx.) |
| TyrH | 15 - 25 | ~58 |
| DDC | 20 - 40 | ~54 |
| TAT | 30 - 50 | ~45 |
| HPPD | 25 - 40 | ~40 |
| NCS | 10 - 20 | ~17[5] |
| 6OMT | 20 - 35 | ~41 |
| CNMT | 20 - 35 | ~40[15] |
| NMCH (CYP80B) | 5 - 15 | ~55 |
| CPR | 15 - 25 | ~77 |
| GDH | 40 - 60 | ~28 |
| Table 1: Expected protein yields and sizes from E. coli expression. |
Protocol 2: Cell-Free Synthesis of (S)-Reticuline
Rationale: This protocol outlines a one-pot reaction where all purified enzymes are combined. The concentrations provided are starting points and should be optimized for maximum flux. The inclusion of GDH and glucose creates an NADPH regeneration system, which is essential for the P450 (NMCH) activity.[9][11]
-
Prepare Reaction Buffer: Prepare a 10X reaction buffer stock: 500 mM HEPES, pH 7.5.
-
Assemble the Reaction: In a microcentrifuge tube on ice, combine the following components in the order listed to a final volume of 1 mL. Scale up as needed.
| Component | Stock Conc. | Final Conc. | Volume for 1 mL Rxn | Purpose |
| 10X Reaction Buffer | 10X | 1X | 100 µL | pH Buffering |
| L-Tyrosine | 100 mM | 5 mM | 50 µL | Primary Substrate |
| PLP | 10 mM | 0.1 mM | 10 µL | DDC Cofactor |
| SAM | 50 mM | 2 mM | 40 µL | Methyl-group Donor |
| NADP+ | 20 mM | 0.5 mM | 25 µL | P450 Cofactor |
| D-Glucose | 1 M | 50 mM | 50 µL | Regeneration Substrate |
| Purified Enzymes | See Note 1 | See Table | Variable | Biocatalysts |
| Nuclease-free H₂O | - | - | To 1 mL | - |
| Table 2: Recommended reaction setup for (S)-Reticuline synthesis. |
-
Initiate Reaction: Mix gently by pipetting. Take a T=0 sample by withdrawing 50 µL and immediately quenching it as described in Protocol 3, Step 1.
-
Incubation: Incubate the reaction at 30°C for 12-24 hours in a thermomixer with gentle shaking (300 rpm).
Protocol 3: Product Analysis by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for separating and quantifying this compound from the complex reaction mixture.[16][17] A standard curve generated with an authentic reference compound is required for accurate quantification.
-
Sample Preparation:
-
Quench the reaction by adding an equal volume (50 µL) of ice-cold Acetonitrile containing 1% formic acid to your 50 µL reaction aliquot. This precipitates the enzymes.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Method:
-
System: Agilent HPLC System or equivalent[16]
-
Column: C18 reverse-phase column (e.g., TSKgel ODS-80Ts, 4.6 x 250 mm, 5 µm)[16]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Detection: UV, 280 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B (linear gradient)
-
25-30 min: 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Re-equilibrate at 10% B
-
-
-
Quantification:
-
Prepare a standard curve by making serial dilutions of the (R,S)-reticuline standard (e.g., 0, 10, 25, 50, 100, 250 µM) in the reaction buffer. Process these standards identically to the reaction samples.
-
Integrate the peak area for this compound (retention time is typically 7-8 minutes under these conditions[18]).
-
Plot peak area vs. concentration for the standards and use linear regression to determine the concentration of this compound in the experimental samples.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No this compound, High Tyrosine | Inactive upstream enzymes (TyrH, DDC, TAT, HPPD). | Verify activity of individual enzymes. Increase concentration of upstream enzymes. |
| Accumulation of Dopamine or 4-HPAA | Inefficient NCS enzyme. | Increase NCS concentration. Verify NCS activity independently.[19] |
| Accumulation of Norcoclaurine or Coclaurine | Bottleneck at methylation steps (6OMT, CNMT) or hydroxylation (NMCH). | Increase concentration of the corresponding enzyme. Ensure sufficient SAM is present. |
| Accumulation of N-Methylcoclaurine | Inactive P450 system (NMCH/CPR). | Verify P450 and CPR expression and purity. Ensure NADPH regeneration system is active (check GDH activity and glucose/NADP+ concentrations). Increase CPR:P450 ratio to 3:1. |
| Overall Low Yield | Substrate/product inhibition; Cofactor degradation. | Perform a time-course experiment to identify when the reaction stalls. Consider a continuous-exchange cell-free (CECF) setup to remove inhibitory products and replenish substrates.[20] |
References
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- Samanani, N., Liscombe, D. K., & Facchini, P. J. (2004). Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis. PubMed. [Link]
- Construction of an in vitro NADPH regeneration system and its results.
- Luk, L. Y. P., Bunn, S., Liscombe, D. K., Facchini, P. J., & Tanner, M. E. (2007). Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: An enzymatic Pictet-Spengler reaction.
- Gassler, T., et al. (2019). Concise synthesis of (R)-reticuline and (+)
- Hollmann, F., & Wang, Y. (2017). Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways.
- Stadler, R., Kutchan, T. M., & Zenk, M. H. (1995). Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants. PubMed. [Link]
- Zhao, H. (2005). Regeneration of Cofactors for Enzyme Biocatalysis.
- NADPH RapidStart Regeneration System for Extended Metabolism. BioIVT Blogs. [Link]
- Lan, W., Wang, M., Dai, H., & Yang, Q. (2024). Recent progress in photocatalytic NAD(P)H regeneration for photocatalytic-enzymatic-coupling system. Frontiers of Chemical Science and Engineering. [Link]
- Nakagawa, A., et al. (2017). Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. Taylor & Francis Online. [Link]
- Mizuno, H., et al. (2003). Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants. PubMed Central. [Link]
- Morishige, T., Tsujita, T., Yamada, Y., & Sato, F. (2000). Molecular Characterization of the S-Adenosyl-L-methionine:3´-Hydroxy-N-methylcoclaurine 4´-O-Methyltransferase Involved in Isoquinoline Alkaloid Biosynthesis in Coptis japonica. Semantic Scholar. [Link]
- Harding, C., et al. (2018). Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase. PubMed Central. [Link]
- Pinto, G. P., et al. (2023). Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis. MDPI. [Link]
- Frenzel, T., & Zenk, M. H. (1990). Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells. PubMed. [Link]
- Gonzalez, F. J., & Korzekwa, K. R. (1995). Cytochromes P450 expression systems. PubMed. [Link]
- Stech, M., et al. (2024).
- Stech, M., et al. (2024).
- Stadler, R., Kutchan, T. M., & Zenk, M. H. (1995). Purification and characterization of norcoclaurine synthase - The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants.
- Stech, M., et al. (2024).
- Kelwick, R., et al. (2023). Reconstitution of human cytochrome P450 activity using a Leishmania cell-free protein expression system. bioRxiv. [Link]
- Ilg, A., et al. (2010). Figure S6: Side-product identification. HPLC analysis revealed that...
- O'Kane, P. T., et al. (2020).
- Mizanur, R., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. BMC Chemistry. [Link]
- Gregorio, N. E., Levine, M. Z., & Oza, J. P. (2019). A User's Guide to Cell-Free Protein Synthesis. MDPI. [Link]
- Al-Amri, A. M., Smith, R. M., El-Haj, B. M., & Juma'a, M. H. (2004). The GC-MS detection and characterization of this compound as a marker of opium use. PubMed. [Link]
- Adhingane, P., et al. (2020). Cell-Free Synthesis: An Industry Roadmap.
- Thoring, L., et al. (2017). Versatile Cell-Free Protein Synthesis Systems Based on Chinese Hamster Ovary Cells. Protocols.io. [Link]
- Nakagawa, A., et al. (2017). Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. PubMed. [Link]
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Application Notes & Protocols: Isolating and Characterizing Reticuline N-methyltransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Reticuline N-methyltransferase in Alkaloid Biosynthesis
This compound N-methyltransferase (RNMT) is a crucial enzyme in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a large and diverse group of plant secondary metabolites with a wide range of pharmacological activities.[1][2][3] This enzyme catalyzes the N-methylation of the tertiary amine of (S)-reticuline and its R-conformer, a key branch-point intermediate, leading to the formation of quaternary alkaloids like magnoflorine.[1][4] The characterization of RNMT is fundamental for understanding the intricate metabolic pathways of BIAs and for the potential synthetic biology applications aimed at producing valuable pharmaceuticals.
This guide provides a comprehensive overview of the methods for the isolation, purification, and detailed characterization of this compound N-methyltransferase, with a focus on recombinant expression systems which offer a reliable and scalable source of the enzyme. The protocols described herein are based on established methodologies and provide a framework for researchers to study this and other related plant-derived methyltransferases.
Part 1: Recombinant Expression and Purification of this compound N-methyltransferase
The isolation of RNMT from its native plant source can be challenging due to low abundance and the presence of interfering secondary metabolites. Therefore, heterologous expression in a microbial host, such as Escherichia coli, is the preferred method for obtaining sufficient quantities of pure and active enzyme for detailed characterization.
Rationale for Recombinant Expression
-
Yield and Purity: Overcomes the low abundance of the enzyme in plant tissues.
-
Consistency: Provides a reproducible source of the enzyme, free from plant-specific contaminants.
-
Ease of Manipulation: Allows for the introduction of affinity tags (e.g., His-tag) to simplify purification.[3]
Experimental Workflow for RNMT Expression and Purification
Caption: Workflow for recombinant expression and purification of RNMT.
Protocol 1: Recombinant Expression and Purification of His-tagged RNMT
This protocol is adapted from the methods described for the expression of opium poppy RNMT.[3]
1. Gene Cloning and Expression Vector Construction: a. Amplify the full-length coding sequence of RNMT from a cDNA library of the source plant (e.g., Papaver somniferum roots) using sequence-specific primers.[3] b. Incorporate appropriate restriction sites or recombination sequences (e.g., Gateway® attB sites) into the primers for cloning into a suitable E. coli expression vector.[3] A vector that allows for the expression of an N- or C-terminal His6-tag is recommended for simplified purification. c. Clone the PCR product into the expression vector and verify the sequence integrity by DNA sequencing.
2. Transformation and Expression: a. Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3) or ArcticExpress™ (DE3) for improved protein folding at lower temperatures.[3] b. Grow a starter culture overnight at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic. c. Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. e. Continue to culture the cells at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance the yield of soluble protein.
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris. e. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. f. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. g. Elute the His-tagged RNMT with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM). h. Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
4. Purity and Concentration Assessment: a. Assess the purity of the recombinant protein by SDS-PAGE. A single band at the expected molecular weight indicates high purity. b. Confirm the identity of the protein by Western blot analysis using an anti-His-tag antibody. c. Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Part 2: Characterization of this compound N-methyltransferase
Once a pure and active sample of RNMT is obtained, its biochemical and biophysical properties can be thoroughly investigated.
Enzymatic Activity Assay
A robust and sensitive assay is essential for characterizing the enzymatic activity of RNMT. A common method involves quantifying the N-methylated product using liquid chromatography-mass spectrometry (LC-MS).[1]
Caption: General workflow for an RNMT enzymatic activity assay.
Protocol 2: Standard RNMT Activity Assay
1. Reaction Setup: a. Prepare a reaction mixture containing:
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0-8.5)[1]
- Substrate: (S)- or (R)-reticuline (e.g., 50-500 µM)[1]
- Cofactor: S-adenosyl methionine (SAM) (e.g., 500 µM)[1]
- Purified RNMT (e.g., 1-5 µg) b. Initiate the reaction by adding the enzyme. c. As a negative control, use heat-inactivated enzyme (boiled for 15 minutes).[1]
2. Incubation and Termination: a. Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) where the reaction is linear.[1] b. Terminate the reaction by adding an equal volume of an organic solvent like ethyl acetate or methanol.
3. Product Detection and Quantification: a. Centrifuge the terminated reaction to pellet any precipitated protein. b. Analyze the supernatant by LC-MS. The N-methylated product, tembetarine, will have a mass increase of 14 Da compared to the this compound substrate.[1] c. Quantify the product formation by comparing the peak area to a standard curve of an authentic standard.[1]
Determination of pH and Temperature Optima
To define the optimal reaction conditions, the enzyme activity should be assayed over a range of pH values and temperatures.
-
pH Optimum: Perform the standard assay using a series of buffers with overlapping pH ranges (e.g., pH 6.0 to 10.0). RNMT from opium poppy shows a pH optimum of 8.5 for (R)-reticuline and a broader optimum between 7.0 and 9.0 for (S)-reticuline.[1]
-
Temperature Optimum: Conduct the standard assay at various temperatures (e.g., 20°C to 50°C). The reported optimal temperature for opium poppy RNMT is 30°C.[1]
Enzyme Kinetics: Michaelis-Menten Analysis
Determining the kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), is crucial for understanding the enzyme's affinity for its substrates and its catalytic efficiency.[5]
Protocol 3: Michaelis-Menten Kinetics of RNMT
-
Varying Substrate Concentration: To determine the Km for this compound, perform the standard assay with a fixed, saturating concentration of SAM (e.g., 500 µM) and vary the concentration of (S)- or (R)-reticuline (e.g., 0.5 to 500 µM).[1]
-
Varying Cofactor Concentration: To determine the Km for SAM, use a fixed, saturating concentration of this compound (e.g., 500 µM) and vary the concentration of SAM (e.g., 0.5 to 500 µM).[1]
-
Data Analysis: a. Plot the initial reaction velocity (v) against the substrate concentration ([S]). b. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.[6] c. Calculate the turnover number (kcat) from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]). d. The catalytic efficiency is then calculated as kcat/Km.
Table 1: Reported Kinetic Parameters for Opium Poppy RNMT [1]
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| (S)-Reticuline | 42 | 0.028 | 655 |
| (R)-Reticuline | 85 | 0.053 | 618 |
| S-adenosyl methionine (SAM) | 168 | - | - |
Substrate Specificity
RNMT may exhibit activity towards a range of structurally related alkaloids. A substrate screening assay is essential to define its specificity.
Protocol 4: Substrate Specificity Screening
-
Perform the standard enzyme assay with a panel of potential substrates, including various benzylisoquinoline alkaloids with different structural scaffolds.[1]
-
Include substrates with secondary and tertiary amines to assess the enzyme's preference.
-
Analyze the reaction products by LC-MS to detect any mass shifts indicative of N-methylation.
-
Opium poppy RNMT has been shown to accept 1-benzylisoquinoline, aporphine, and pthalideisoquinoline scaffolds.[1]
Biophysical Characterization
Biophysical techniques can provide further insights into the structural integrity and stability of the purified RNMT.
-
Dynamic Light Scattering (DLS): To assess the monodispersity and aggregation state of the protein in solution.
-
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure content and confirm proper folding.
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: To assess the thermal stability of the enzyme and screen for potential stabilizing ligands or buffer conditions.[7]
Conclusion
The methodologies outlined in this guide provide a robust framework for the successful isolation and comprehensive characterization of this compound N-methyltransferase. By employing recombinant expression systems, researchers can obtain high-quality enzyme for detailed kinetic and biophysical studies. A thorough understanding of RNMT's properties is not only crucial for elucidating the complex pathways of alkaloid biosynthesis but also opens avenues for the metabolic engineering of valuable pharmaceutical compounds.
References
- Morris, J. S., & Facchini, P. J. (2016). Isolation and Characterization of this compound N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy. Journal of Biological Chemistry, 291(45), 23416–23427. [Link]
- Morris, J. S., & Facchini, P. J. (2016). Isolation and Characterization of this compound N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy*. Semantic Scholar. [Link]
- Morris, J. S., & Facchini, P. J. (2016). Isolation and Characterization of this compound N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy. PubMed. [Link]
- Li, Y., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science. [Link]
- Morris, J. S., & Facchini, P. J. (2016). Isolation and Characterization of this compound N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy.
- Allali-Hassani, A., et al. (2014). Characterization of the histone methyltransferase PRDM9 using biochemical, biophysical and chemical biology techniques. PubMed. [Link]
- Pattabhi, S., & Soman, J. (2010). Biophysical characterization of recombinant proteins: A key to higher structural genomics success. Protein Science, 19(11), 2055-2067. [Link]
- University of Freiburg. Structure-Based Drug Discovery. [Link]
- Wang, P., et al. (2013). Kinetic Mechanism of Protein N-terminal Methyltransferase 1. Journal of Biological Chemistry, 288(40), 28987–28996. [Link]
- Parker, L. L., & Schaner Tooley, C. E. (2022). Optimizing purification and activity assays of N-terminal methyltransferase complexes. Methods in Enzymology, 667, 269–291. [Link]
- ResearchGate. Enzyme-kinetics characteristics of ThnM1. [Link]
- Reaction Biology. Assay Development for Histone Methyltransferases. [Link]
- Zhao, W., et al. (2021). Characterization of O-Methyltransferases in the Biosynthesis of Phenylphenalenone Phytoalexins Based on the Telomere-to-Telomere Gap-less Genome of Musella lasiocarpa. MPG.PuRe. [Link]
- Liew, K. J., et al. (2016). Structural Basis of Substrate Specificity and Regiochemistry in the MycF/TylF Family of Sugar O-Methyltransferases. ACS Chemical Biology, 11(8), 2217–2226. [Link]
- TeachMePhysiology. Enzyme Kinetics. [Link]
- Reaction Biology. Methyltransferase Assay Services. [Link]
- Coradin, M., & Veland, N. (2025). Determining the Substrate Specificity of Lysine Methyltransferases. Methods in Molecular Biology, 2800, 187-199. [Link]
- Khan Academy. Basics of enzyme kinetics graphs. [Link]
- Ye, L., et al. (2021). Enhanced recombinant expression and purification of human IRAP for biochemical and crystallography studies.
- Hitchcock, M. W., & Shaffer, K. M. (2021). A Review of Alternative Promoters for Optimal Recombinant Protein Expression in Baculovirus-infected Insect Cells. Current Issues in Molecular Biology, 43(2), 586-603. [Link]
- Langeslay, R. R., et al. (2023). Recombinant Expression and Chemical Amidation of Isotopically Labeled Native Melittin. Journal of the American Chemical Society, 145(6), 3369–3374. [Link]
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Application Notes & Protocols: Gordon and Sweet's Silver Staining for Reticulin Fibers
A Senior Application Scientist's Guide to a Classic Histological Technique
This guide provides a comprehensive overview and detailed protocol for the Gordon and Sweet's silver staining method, a cornerstone technique in histopathology for the visualization of reticulin fibers. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical principles, offers a robust step-by-step protocol, and provides expert insights for achieving optimal and reproducible results.
Introduction: The Significance of Reticulin Fiber Staining
Reticulin fibers, a type of connective tissue fiber composed of type III collagen, form a delicate, mesh-like framework that supports the cellular architecture of various organs, including the liver, spleen, lymph nodes, and bone marrow.[1][2][3] In normal tissues, this network is fine and evenly distributed. However, in pathological conditions such as fibrosis, cirrhosis, and certain types of tumors, the reticulin framework can become thickened, disorganized, or lost.[1][4] Visualizing these changes is crucial for diagnosis and for understanding disease progression. Gordon and Sweet's method, first published in 1936, remains a widely used and reliable technique for this purpose due to its high sensitivity and specificity for reticulin fibers.[5][6][7]
The Chemical Principle: A Symphony of Oxidation, Sensitization, and Impregnation
Gordon and Sweet's stain is a silver impregnation technique that relies on the argyrophilic nature of reticulin fibers.[3] Argyrophilic structures can bind silver ions from a solution but lack the inherent ability to reduce them to visible, metallic silver. This reduction must be achieved by an external reducing agent.[3] The process can be broken down into several key chemical stages:
-
Oxidation: The tissue section is first treated with a strong oxidizing agent, typically acidified potassium permanganate. This step is believed to expose aldehyde groups on the carbohydrate components of the reticulin fibers.[8]
-
Bleaching: Following oxidation, a bleaching agent, such as oxalic acid, is used to remove the brown discoloration caused by manganese dioxide, a byproduct of the permanganate reaction.[8]
-
Sensitization (Mordanting): The tissue is then treated with a sensitizer, usually iron (III) alum (ferric ammonium sulfate).[9][10] The iron ions bind to the newly exposed aldehyde groups on the reticulin fibers, forming a complex that will facilitate the subsequent binding of silver ions.[8][10]
-
Impregnation: The core of the technique involves incubating the section in an ammoniacal silver solution. The silver ions in this solution displace the iron ions that are bound to the reticulin fibers.[9][10]
-
Reduction: A reducing agent, most commonly formalin (formaldehyde), is then applied. This reduces the colorless silver ions bound to the reticulin fibers into a visible, black, metallic silver precipitate.[9][10][11]
-
Toning: To enhance the contrast and permanence of the stain, the section is often toned with gold chloride.[9][11] This process involves the replacement of the silver particles with gold, resulting in a finer, more stable, and often more intensely black deposit.[2][11]
-
Fixation: Finally, any unreacted silver salts are removed by treating the section with sodium thiosulfate (hypo). This prevents non-specific blackening of the tissue over time.[2][8][11]
-
Counterstaining: A counterstain, such as Nuclear Fast Red, is often applied to visualize cell nuclei and provide context to the stained reticulin fibers.[9][12]
Experimental Workflow Diagram
Caption: Workflow of the Gordon and Sweet's silver staining method.
Reagents and Solutions
Proper preparation of reagents is critical for the success of this staining method. It is highly recommended to use acid-cleaned glassware and high-purity water.[10][11]
| Reagent/Solution | Composition | Preparation Notes |
| Acidified Potassium Permanganate | 0.5% Potassium Permanganate: 95 ml, 3% Sulfuric Acid: 5 ml | Prepare fresh.[11] |
| 2% Oxalic Acid | Oxalic Acid: 2 g, Distilled Water: 100 ml | Stable solution. |
| 4% Iron Alum (Ferric Ammonium Sulfate) | Ferric Ammonium Sulfate: 4 g, Distilled Water: 100 ml | Stable solution. |
| Ammoniacal Silver Solution | See protocol below | Prepare fresh immediately before use. Ammoniacal silver solutions can be explosive upon drying.[11][13] |
| 10% Formalin | Formaldehyde (37-40%): 10 ml, Distilled Water: 90 ml | --- |
| 0.2% Gold Chloride | 1% Gold Chloride stock: 20 ml, Distilled Water: 80 ml | Store in the refrigerator. |
| 2% Sodium Thiosulfate (Hypo) | Sodium Thiosulfate: 2 g, Distilled Water: 100 ml | Stable solution. |
| Nuclear Fast Red (Kernechtrot) Solution | Commercially available or prepared in the lab | --- |
Detailed Step-by-Step Protocol
This protocol is a standard guideline and may require optimization based on tissue type and fixation. A positive control, such as a normal liver section, should always be included.[1][9]
Preparation of Ammoniacal Silver Solution (Perform immediately before use):
-
To 5 ml of 10% aqueous silver nitrate, add concentrated ammonium hydroxide drop by drop while swirling until the initial precipitate that forms is just dissolved. Avoid adding an excess of ammonia.[11][12]
-
Add 5 ml of 3% sodium hydroxide. A precipitate will re-form.[11][12]
-
Again, add concentrated ammonium hydroxide drop by drop until the precipitate is almost completely dissolved, leaving a faint opalescence or cloudiness.[11][12][14]
-
Bring the final volume to 50 ml with distilled water.[11][12]
Staining Procedure:
-
Deparaffinize sections in xylene and hydrate through graded alcohols to distilled water.[11]
-
Oxidize in acidified potassium permanganate solution for 3-5 minutes.[1][11]
-
Rinse thoroughly in several changes of distilled water.
-
Bleach in 2% oxalic acid for 1-2 minutes, or until sections are colorless.[11][14]
-
Wash in running tap water for 2 minutes, followed by a rinse in distilled water.
-
Sensitize in 4% iron alum solution for 10-15 minutes.[9][11]
-
Rinse thoroughly in several changes of distilled water.
-
Impregnate with the freshly prepared ammoniacal silver solution for 10-30 seconds. The optimal time may vary.[11][12]
-
Quickly rinse in distilled water.
-
Reduce immediately in 10% formalin for 2 minutes. The sections should turn a grayish-black color.[1][11]
-
Wash in running tap water for 2 minutes.
-
Tone in 0.2% gold chloride solution for 2 minutes. This step is optional for some tissues like liver but improves the quality of the stain.[11][12]
-
Rinse in distilled water.
-
Wash in running tap water for 2 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.
Expected Results
Troubleshooting and Expert Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Staining of Reticulin Fibers | - Incomplete oxidation. - Over-dissolving the precipitate in the ammoniacal silver solution.[11] - Insufficient sensitization. | - Ensure fresh potassium permanganate solution. - Be cautious when adding ammonia to the silver solution; a faint cloudiness should remain.[13][14] - Increase the incubation time in the iron alum solution. |
| Excessive Background Staining | - Insufficient rinsing after sensitization or impregnation. - Ammoniacal silver solution prepared with too much ammonia. | - Ensure thorough rinsing with distilled water at the specified steps. - Prepare the ammoniacal silver solution carefully, avoiding an excess of ammonia. A faint smell of ammonia is ideal.[12] |
| Presence of Precipitate on the Section | - Use of non-acid-cleaned glassware.[10][11] - Contaminated solutions. | - Meticulously clean all glassware with an acid solution and rinse thoroughly with distilled water.[14] - Filter solutions if necessary and keep them covered. |
| Sections Falling Off the Slide | - The alkalinity of the ammoniacal silver solution can sometimes cause tissue sections to detach. | - Use adhesive-coated slides. |
Safety Precaution: Ammoniacal silver solutions are hazardous. They can form explosive silver azide if allowed to dry.[11] Always prepare this solution fresh and neutralize any leftover solution with saline (saturated sodium chloride solution) before disposal according to institutional guidelines.[11]
References
- IHC World. (2024). Gordon & Sweet's Staining Protocol for Reticulin. [Link]
- Pathology Core. Gordon and Sweet's Reticulin Method. [Link]
- WebPath. Retic - Gordon and Sweet's Method. [Link]
- StainsFile.
- Bio Optica. GORDON - SWEET. [Link]
- Cancer Diagnostics, Inc. (2020). Reticulin Stain Kit Gordon-Sweet SS1012-GS. [Link]
- myUpchar. (2020). Reticulin stain test: Procedure, Purpose, Results, Cost, Price, Online booking. [Link]
- CliniSciences. Reticulin stain. [Link]
- Leica Biosystems. Special Stains – Which One, How and Why? Part II: Connective Tissue. [Link]
- Histotechnology Group DST Project. Gordon and Sweet's Reticulin.
- Gordon, H., & Sweets, H. H. (1936). A Simple Method for the Silver Impregnation of Reticulum.
- Scientific Research Publishing. H. Gordon and H. H. Sweet, “A Simple Method for the Silver Impregnation of Reticulin,” American Journal of Pathology, Vol. 12, No. 4, 1936, pp. 545-552. [Link]
- Wikipedia. Reticulin stain. [Link]
- Semantic Scholar.
- PubMed.
- ResearchGate. (2022).
- Reddit. (2025). Need help with GSR/reticulin troubleshooting. [Link]
- Slideshare. (2016). RETICULIN STAIN SEMINAR 24.5.pptx. [Link]
- Horobin, R. W., & Bancroft, J. D. (1998). Troubleshooting histology stains. Churchill Livingstone.
- YouTube. (2021). What is silver staining and how does it work?. [Link]
Sources
- 1. webpath.med.utah.edu [webpath.med.utah.edu]
- 2. Reticulin stain Clinisciences [clinisciences.com]
- 3. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]
- 4. myupchar.com [myupchar.com]
- 5. A Simple Method for the Silver Impregnation of Reticulum. | Semantic Scholar [semanticscholar.org]
- 6. A Simple Method for the Silver Impregnation of Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Method for the Silver Impregnation of Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gordon and Sweet's Reticulin - Histotechnology Group DST Project [dstgroupproject.weebly.com]
- 9. research.chop.edu [research.chop.edu]
- 10. bio-optica.it [bio-optica.it]
- 11. Gordon & Sweet's Staining Protocol for Reticulin - IHC WORLD [ihcworld.com]
- 12. stainsfile.com [stainsfile.com]
- 13. cancerdiagnostics.com [cancerdiagnostics.com]
- 14. newcomersupply.com [newcomersupply.com]
Troubleshooting & Optimization
optimizing fermentation conditions for improved Reticuline yield in yeast
Welcome to the technical support center for optimizing fermentation conditions for improved reticuline yield in Saccharomyces cerevisiae. This guide is designed for researchers, scientists, and drug development professionals actively working on the microbial biosynthesis of benzylisoquinoline alkaloids (BIAs). Here, we synthesize field-proven insights and established scientific principles to provide actionable solutions to common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the foundational aspects of this compound production in engineered yeast.
Q1: What is this compound, and why is its production in yeast significant?
This compound is a critical branch-point intermediate in the biosynthesis of a large and diverse class of plant secondary metabolites known as benzylisoquinoline alkaloids (BIAs).[1][2] This class includes numerous pharmacologically important compounds, such as the analgesics morphine and codeine.[1][3] Engineering yeast to produce this compound provides a sustainable and scalable alternative to traditional agricultural sourcing, which can be subject to environmental variability and supply chain instabilities.[4] Microbial fermentation offers the potential for rapid, controlled, and high-yield production of this compound and its derivatives.[4][5]
Q2: What are the core components of the engineered this compound biosynthesis pathway in S. cerevisiae?
The de novo biosynthesis of (S)-reticuline in yeast from simple sugars like glucose involves a multi-step enzymatic pathway heterologously expressed from various plant and sometimes human sources. The pathway can be broadly divided into two key stages:
-
Precursor Supply: This stage involves engineering the yeast's native aromatic amino acid metabolism to increase the production of L-tyrosine.[6] L-tyrosine is then converted to the BIA precursors, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[6]
-
BIA Pathway Construction: These precursors are then condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[3] A series of subsequent enzymatic reactions involving methyltransferases (6OMT, CNMT, 4'OMT) and a cytochrome P450 monooxygenase (CYP80B1) convert (S)-norcoclaurine to the final (S)-reticuline product.[3]
Q3: Why is media composition so critical for this compound yield?
Media composition directly impacts both the growth of the yeast cell factory and the functional expression and activity of the heterologous enzymes in the this compound pathway.[7][8] Key considerations include:
-
Carbon Source: The choice and concentration of the carbon source (e.g., glucose, sucrose, glycerol) affect biomass generation and can influence promoter activity for gene expression.[9][10] High glucose concentrations can lead to overflow metabolism, producing ethanol at the expense of biomass and product formation.[11]
-
Nitrogen Source: Nitrogen is essential for the synthesis of amino acids and proteins, including the enzymes of the this compound pathway. The type and availability of the nitrogen source can influence overall productivity.[10]
-
Micronutrients and Cofactors: The pathway's enzymes, particularly cytochrome P450s, require specific cofactors like heme and NADPH for their catalytic activity.[12] Ensuring the medium is replete with necessary vitamins and minerals is crucial for optimal enzyme function.
Q4: What are the typical starting points for fermentation temperature and pH?
While optimal conditions can be strain-dependent, general starting points for S. cerevisiae fermentations producing BIAs are:
-
Temperature: A temperature range of 25-30°C is often used. However, some plant-derived enzymes in the BIA pathway exhibit enhanced stability and activity at lower temperatures, so testing temperatures around 25°C may be beneficial.[13]
-
pH: Maintaining a pH between 5.0 and 6.0 is a common practice. For BIA production, maintaining a pH in the higher end of this range (5.0-5.7) has been shown to improve the titer of downstream products, potentially by affecting product stability or enzyme activity.[13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound fermentation experiments.
Problem 1: Low or No this compound Titer
This is one of the most common challenges. A logical, step-by-step approach is required to pinpoint the bottleneck.
Initial Diagnostic Questions:
-
Is the yeast growing? Poor biomass accumulation will invariably lead to low product yield.
-
Are all the pathway enzymes being expressed? Lack of expression of even one enzyme will halt the pathway.
-
Is there an accumulation of any pathway intermediates? This can indicate a bottleneck at a specific enzymatic step.
Troubleshooting Workflow & Solutions
Caption: Troubleshooting Decision Tree for Low this compound Yield.
Problem 2: High Levels of Pathway Intermediates
Accumulation of specific intermediates is a clear sign of a metabolic bottleneck.
Causality & Solutions:
-
Insufficient Enzyme Activity: The enzyme responsible for converting the accumulated intermediate may have low expression, poor catalytic efficiency, or be unstable.
-
Cofactor Limitation: Cytochrome P450 enzymes, like CYP80B1, require a partnership with a CPR (cytochrome P450 reductase) and the cofactor NADPH.
-
Enzyme Inhibition: High concentrations of an intermediate could potentially inhibit upstream enzymes.
-
Solution: Implement a fed-batch fermentation strategy to maintain substrates and intermediates at lower, non-inhibitory concentrations.[15]
-
Problem 3: Poor Yeast Growth in Bioreactor
Scaling up from shake flasks to a bioreactor introduces new variables that can impact cell health.
Key Parameters to Scrutinize:
-
Dissolved Oxygen (DO): While the fermentation is anaerobic for product formation, initial aerobic growth is required for biomass accumulation. Insufficient DO during the growth phase will stunt the culture. Conversely, excessive aeration can lead to oxidative stress.
-
Substrate Limitation/Inhibition: In batch culture, the initial high concentration of glucose can cause overflow metabolism, and its eventual depletion will halt growth.[11]
-
Shear Stress: High agitation rates in a bioreactor can cause physical damage to the yeast cells.
-
Solution: Determine the optimal agitation speed that ensures sufficient mixing and oxygen transfer without compromising cell viability.
-
Problem 4: Batch-to-Batch Variability
Inconsistent yields are a common frustration and often point to subtle variations in protocol execution.
Checklist for Reproducibility:
-
Inoculum Preparation: Standardize the age, cell density, and viability of the seed culture used to inoculate the main fermentation.
-
Media Preparation: Ensure all media components are weighed accurately and the final pH is consistent. Prepare media from the same lot of reagents where possible.
-
Bioreactor Calibration: Calibrate all probes (pH, DO, temperature) before each run.
-
Sampling: Use a consistent and sterile sampling technique. Analyze samples promptly or store them appropriately to prevent degradation of this compound.
Experimental Protocols & Data
Protocol: Fed-Batch Fermentation for this compound Production
This protocol outlines a general approach for a two-stage, fed-batch fermentation process.
1. Seed Culture Preparation: a. Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium. b. Grow overnight at 30°C with shaking (220 rpm). c. Use this culture to inoculate a larger volume (e.g., 200 mL in a 1 L flask) and grow to an OD₆₀₀ of 8-10.[20]
2. Bioreactor Setup (Batch Phase): a. Prepare the bioreactor with the initial batch medium (see Table 1 for an example). b. Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.5. c. Set initial parameters: Temperature 30°C, pH 5.5 (controlled with NaOH/HCl), aeration 1 VVM, and agitation to maintain DO > 20%.
3. Growth Phase: a. Allow the yeast to grow until the initial carbon source (e.g., glucose) is nearly depleted. This can be monitored by off-gas analysis (CO₂ evolution) or periodic glucose measurements.
4. Production Phase (Fed-Batch): a. Once the initial carbon source is consumed, begin the feed. The feed medium is a highly concentrated solution of the carbon source (e.g., 500 g/L sucrose).[18] b. The feed rate can be controlled to maintain a low, constant glucose concentration, preventing overflow metabolism. An exponential feeding strategy based on a desired specific growth rate is often effective.[15] c. If using an inducible promoter (e.g., GAL), add the inducer (e.g., galactose) at the beginning of this phase.[20] d. Reduce the temperature to 25°C to potentially improve enzyme stability.[13] e. Continue the fermentation for 72-96 hours, taking samples periodically for OD₆₀₀ and this compound quantification via LC-MS.
Data Presentation
Table 1: Example Basal Salt Medium for Yeast Fermentation
| Component | Concentration (g/L) | Role |
| Glucose | 20 (initial) | Carbon & Energy Source |
| Yeast Extract | 10 | Nitrogen, Vitamins, Growth Factors |
| Peptone | 20 | Nitrogen Source |
| (NH₄)₂SO₄ | 5 | Nitrogen Source |
| KH₂PO₄ | 3 | Phosphorus Source, Buffering |
| MgSO₄·7H₂O | 1 | Divalent Cation, Cofactor |
| Trace Metals Solution | 1 mL/L | Essential Micronutrients |
| Vitamin Solution | 1 mL/L | Essential Vitamins, Cofactors |
Note: This is a starting point. Optimization using techniques like Response Surface Methodology (RSM) is recommended to fine-tune concentrations for a specific strain and process.[21][22]
Table 2: Troubleshooting Summary: Causes & Recommended Actions
| Symptom | Potential Cause | Recommended Action |
| Low Biomass | Nutrient limitation, poor inoculum health, suboptimal physical parameters (pH, temp). | Optimize media, ensure healthy seed culture, verify physical parameter control.[23] |
| Intermediate Accumulation | Enzyme bottleneck (expression/activity), cofactor limitation. | Overexpress downstream enzyme, engineer cofactor supply (e.g., NADPH).[12][14] |
| High Ethanol Production | Overflow metabolism due to high glucose concentration. | Implement a fed-batch strategy to control glucose levels.[11] |
| No Product Formation | Missing/non-functional enzyme, lack of precursor supply. | Verify gene expression, check for precursor accumulation, consider precursor feeding.[24][25] |
Visualization of Key Processes
Caption: Simplified this compound Biosynthesis Pathway in Yeast.
References
- DeLoache, W. C., et al. (2015). De novo production of the key branch point benzylisoquinoline alkaloid this compound in yeast. Nature Chemical Biology, 11(7), 465–471.
- Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 4(9), 564–573.
- Pyne, M. E., et al. (2019). Benzylisoquinoline alkaloid production in yeast via norlaudanosoline improves selectivity and yield. bioRxiv.
- Singh, R., et al. (2017). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology, 7, 2087.
- Oslan, S. N. H., et al. (2020). Critical physical parameters for optimum recombinant protein production in yeast systems. Malaysian Journal of Biochemistry and Molecular Biology, 23(2), 34-45.
- Hjersted, J. L., & Henson, M. A. (2006). Optimization of fed-batch Saccharomyces cerevisiae fermentation using dynamic flux balance models. Biotechnology Progress, 22(5), 1239-1248.
- Li, Y., et al. (2018). Preventing Overflow Metabolism in Crabtree-Positive Microorganisms through On-Line Monitoring and Control of Fed-Batch Fermentations. Sensors, 18(9), 3046.
- Zhou, X., et al. (2021). Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids. Biotechnology Advances, 53, 107842.
- Bonander, N., & Bill, R. M. (2012). Optimising Yeast as a Host for Recombinant Protein Production. In Protein Production. Methods in Molecular Biology. Humana Press.
- Trenchard, I. J., et al. (2015). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Methods in Enzymology, 556, 247-273.
- Zhang, C., et al. (2015). Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions. Frontiers in Microbiology, 6, 554.
- Gorte, O., et al. (2021). Analysis of methods for quantifying yeast cell concentration in complex lignocellulosic fermentation processes. Scientific Reports, 11(1), 11200.
- Shemesh, P., & Fishman, A. (2024). Optimal fermentation conditions for growth and recombinant protein production in Pichia pastoris: Strain selection, ploidy level and carbon source. Current Research in Food Science, 9, 100840.
- Liu, X., et al. (2022). Fed-Batch Fermentation of Saccharomyces pastorianus with High Ribonucleic Acid Yield. Fermentation, 8(9), 444.
- Chen, Y. S., et al. (2021). Adapted feeding strategies in fed-batch fermentation improve sugar delivery and ethanol productivity. Biofuels, 12(1), 1-9.
- Zhang, B., et al. (2024). Metabolic engineering of Saccharomyces cerevisiae for chelerythrine biosynthesis. Journal of Biological Engineering, 18(1), 23.
- Sharma, M., & Sharma, R. (2017). Feeding of Precursors. In Plant Biotechnology. Springer.
- Su, W., et al. (2024). Systematic metabolic engineering enables highly efficient production of vitamin A in Saccharomyces cerevisiae. Green Synthesis & Catalysis.
- White Labs. (n.d.). Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation. White Labs.
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- 4. Production of Benzylisoquinoline Alkaloids in Yeast [research.chalmers.se]
- 5. researchgate.net [researchgate.net]
- 6. De novo production of the key branch point benzylisoquinoline alkaloid this compound in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
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- 9. cris.technion.ac.il [cris.technion.ac.il]
- 10. frontiersin.org [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Metabolic engineering of Saccharomyces cerevisiae for chelerythrine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
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- 17. Optimization of fed-batch Saccharomyces cerevisiae fermentation using dynamic flux balance models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Systematic metabolic engineering enables highly efficient production of vitamin A in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. psasir.upm.edu.my [psasir.upm.edu.my]
- 22. researchgate.net [researchgate.net]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reticuline Titers in E. coli Fermentation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the microbial production of (S)-reticuline. This guide is designed to provide in-depth, field-proven insights into troubleshooting and optimizing the fermentative production of this critical benzylisoquinoline alkaloid (BIA) precursor in engineered Escherichia coli. As a Senior Application Scientist, my goal is to move beyond simple checklists and explain the causality behind experimental choices, empowering you to make informed decisions to rescue and enhance your production titers.
(S)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of a vast array of valuable pharmaceuticals, including morphine, codeine, and berberine.[1][2][3] Reconstructing its complex, multi-enzyme biosynthetic pathway in a microbial host like E. coli is a significant metabolic engineering challenge.[4][5] Low titers are a common and frustrating obstacle. This guide follows a logical diagnostic workflow, from initial fermentation checks to advanced metabolic and genetic strategies, to help you identify and overcome bottlenecks in your system.
Troubleshooting Guide: A Question-Driven Approach
This section is structured to mirror the diagnostic process a researcher would undertake when faced with a low-yield fermentation run.
Section A: Initial Checks & Fermentation Parameters
Before delving into complex genetic modifications, it's crucial to ensure your basic fermentation setup is optimal and reproducible. Issues at this stage are common and often the easiest to fix.
Question: My final reticuline titer is low or nonexistent, but my E. coli culture grew to the expected density. What should I check first?
This scenario often points to issues with induction or suboptimal metabolic activity post-induction, rather than overt culture health problems.
-
Causality: The metabolic burden of expressing a multi-gene pathway (often containing 10-14 genes) and producing a complex secondary metabolite is immense.[6][7] Even with good cell growth, the cells' resources may not be efficiently partitioned towards this compound synthesis if conditions are not ideal.
Troubleshooting Steps & Explanations:
-
Verify Inducer Concentration and Timing:
-
Action: Confirm your IPTG (or other inducer) concentration and the optical density (OD) at which you induced. For complex pathways, induction at a slightly later log phase (e.g., OD600 of 0.6-0.8) can ensure the culture is robust enough to handle the metabolic load.[7]
-
Rationale: High concentrations of inducer (e.g., 1 mM IPTG) can lead to rapid, overwhelming expression of pathway enzymes, causing protein misfolding (inclusion bodies) and depleting cellular resources, ultimately harming productivity.[8][9] Lowering the IPTG concentration to 0.1 mM has been shown to be effective, balancing expression with cell viability.[7][8]
-
-
Optimize Post-Induction Temperature:
-
Action: Lower the fermentation temperature to 18-25°C immediately after induction.
-
Rationale: Many biosynthetic enzymes, particularly those from plant sources, are complex and may not fold correctly at the optimal growth temperature for E. coli (37°C). A lower temperature slows down protein translation, which can significantly improve the proportion of correctly folded, soluble, and active enzymes, and reduces the formation of inactive inclusion bodies.[9][10]
-
-
Ensure Adequate Aeration and pH Control:
-
Action: Check the dissolved oxygen (DO) levels and pH throughout the fermentation. Ensure vigorous shaking (e.g., 200-250 rpm for shake flasks) and use baffled flasks to maximize oxygen transfer. For bioreactors, maintain a DO setpoint (e.g., 30-40%) and a stable pH (typically ~7.0) using automated acid/base feeding.
-
Rationale: The this compound pathway involves several oxygen-dependent enzymes (hydroxylases) and generates acidic or basic byproducts.[11] Insufficient oxygen or pH drift can directly inhibit enzyme activity and negatively impact overall cell health and metabolic flux.
-
Table 1: Recommended Fermentation Parameter Adjustments
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale for Change |
| Induction OD600 | 0.4 - 0.6 | 0.6 - 0.8 | Ensures a more robust cell population before imposing metabolic load. |
| Inducer (IPTG) Conc. | 1.0 mM | 0.1 - 0.5 mM | Reduces expression-related stress and potential protein aggregation.[7][8] |
| Post-Induction Temp. | 37°C | 18°C - 25°C | Improves solubility and activity of heterologous enzymes.[9] |
| Culture Medium | Standard LB | M9 Minimal or Modified LB | Less rich media can slow growth and redirect resources to production. Modified LB with added phosphates and glycerol can improve yields.[7][12] |
Section B: Plasmid & Gene Expression Issues
If fermentation parameters are optimized and titers remain low, the next logical step is to investigate the genetic constructs themselves.
Question: How can I determine if my plasmids are the source of the problem?
The introduction of multiple plasmids carrying the large number of genes required for this compound biosynthesis imposes a significant metabolic burden and can lead to plasmid instability.[7][13]
-
Causality: Without the selective pressure of antibiotics, cells that lose one or more plasmids can grow faster than plasmid-bearing cells, eventually dominating the culture and leading to a sharp drop in productivity. This is known as segregational instability.[14][15]
Troubleshooting Workflow:
Experimental Verification:
-
Plasmid Stability Assay (See Protocol 2): Culture your strain for 24-48 hours post-induction without antibiotics. At various time points, plate dilutions onto both non-selective (plain LB) and selective (LB + antibiotics) agar plates. The ratio of colonies on selective vs. non-selective plates indicates the percentage of cells retaining the plasmid. A significant drop below 90% confirms an instability problem.
-
Protein Expression Analysis: Perform SDS-PAGE and, if possible, Western blotting on cell lysates taken at different times post-induction. This will confirm if the key enzymes of your pathway are being produced. Look for bands of the expected molecular weight.
-
Codon Optimization: Analyze the DNA sequences of your pathway genes. If they are from plant sources, their codon usage may be suboptimal for E. coli's translational machinery. Re-synthesizing genes with codons optimized for E. coli can dramatically increase expression levels.[9][16]
Section C: Metabolic Bottlenecks & Precursor Supply
Your culture is growing, your plasmids are stable, and your enzymes are expressed, but the final product is still missing. This strongly suggests a metabolic issue: a lack of precursors, a poorly functioning enzyme, or the accumulation of a toxic intermediate.
Question: My pathway seems to be expressed but isn't productive. How do I find the metabolic bottleneck?
-
Causality: A multi-step biosynthetic pathway is like an assembly line. If one station is slow (a bottleneck enzyme) or runs out of parts (a precursor), the entire line grinds to a halt. Furthermore, if an intermediate product is toxic, it can poison the workers (the cell), shutting down production.[17][18]
Key Metabolic Checkpoints for this compound Synthesis:
-
L-Tyrosine Availability: The entire BIA pathway begins with L-tyrosine. Standard E. coli strains produce only enough for their own needs.
-
Solution: Use an engineered host strain that overproduces L-tyrosine, such as one with a feedback-resistant version of the enzyme AroG.[7] Alternatively, supplement the medium with L-tyrosine, though this can be expensive for large-scale fermentation.
-
-
The L-DOPA Step: The conversion of L-tyrosine to L-DOPA is a common rate-limiting step.[6]
-
Solution: The choice of enzyme is critical. While several tyrosine hydroxylases exist, the variant from the fruit fly (Drosophila melanogaster) has been shown to be highly effective in E. coli for this compound production.[6] Ensure you are also co-expressing the necessary pathway for regenerating the enzyme's cofactor, tetrahydrobiopterin (BH4).[6][7]
-
-
Dopamine Supply: The pathway requires the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
-
Solution: Some of the earliest successful demonstrations of this compound production in E. coli involved feeding dopamine directly to the culture medium.[1][2][3][19] This bypasses the upstream pathway and can be a powerful diagnostic tool. If feeding dopamine restores this compound production, the bottleneck lies in the conversion of L-tyrosine to dopamine.
-
-
Toxicity of Intermediates: The aldehyde intermediate 3,4-dihydroxyphenylacetaldehyde (DHPAA) can be toxic to E. coli, inhibiting growth and enzyme function.[20]
-
Solution: Fine-tuning the expression levels of the enzymes is key. The goal is to avoid the accumulation of any single intermediate. This can be achieved by using promoters of different strengths to balance the expression of each gene in the pathway, ensuring the "assembly line" runs smoothly.[1]
-
Section D: Host Strain & Advanced Strategies
Question: I've optimized my pathway and fermentation, but my titers have plateaued. What's next?
At this stage, consider advanced strategies focusing on the host chassis and product export.
-
Causality: The accumulation of a final product can be toxic or create feedback inhibition, limiting the maximum achievable titer. Physically removing the product from the cell's cytoplasm can alleviate this issue and pull the metabolic pathway forward.
Advanced Optimization:
-
Transport Engineering: This is one of the most effective strategies for boosting titers of toxic or inhibitory products.
-
Action: Co-express a transporter protein that actively exports this compound from the cytoplasm into the culture medium.
-
Rationale: The MATE (multidrug and toxic compound extrusion) transporter AtDTX1 from Arabidopsis thaliana has been shown to be highly effective. Its expression increased this compound production by up to 11-fold, likely by reducing intracellular product toxicity and improving the stability of the production plasmids.[7][8][12][21]
-
-
Host Strain Selection: The genetic background of your E. coli strain matters.
-
Action: Use a strain optimized for metabolic engineering, such as one with genomic deletions of pathways that compete for precursors. Strains like BL21(DE3) are common starting points, but further modifications to remove proteases (e.g., Lon, OmpT) or competing metabolic pathways can be beneficial.[16][22]
-
Frequently Asked Questions (FAQs)
Q1: What are typical this compound titers reported in E. coli?
Titers vary significantly based on the production strategy. Reported values range from around 11-55 mg/L when feeding dopamine[2][19][23] to over 300 mg/L in highly optimized systems producing de novo from glucose.[11] A combined in vivo/in vitro approach has yielded over 500 mg/L.[20][24] These values provide a benchmark for your own experiments.
Q2: How do I accurately quantify my this compound production?
The gold standard is Liquid Chromatography-Mass Spectrometry (LC-MS). See Protocol 1 for a detailed method. Key requirements are:
-
Pure Standard: An analytical standard of (S)-reticuline is essential for creating a calibration curve to determine concentration.
-
Chiral Column: To distinguish between the biologically active (S)-reticuline and its inactive (R)-stereoisomer, a chiral chromatography column is necessary.[25]
Q3: Can intermediates or the final product be toxic to the cells?
Yes. Dopamine and this compound themselves can inhibit cell growth at higher concentrations.[2] More significantly, pathway intermediates like DHPAA are known to be toxic.[20] This is why balancing pathway flux and considering product export are critical for high-titer fermentation.
Q4: Is it better to put all the genes on one big plasmid or split them across multiple plasmids?
There are trade-offs.
-
Multiple Plasmids: This is a common approach, often dictated by the availability of different antibiotic resistance markers and origins of replication.[7] However, it increases the risk of plasmid instability and imposes a higher metabolic load.
-
Single Plasmid/Genome Integration: This is genetically more stable but can be challenging to construct. It also makes it harder to modulate the expression levels of individual enzymes. For long-term, industrial-scale fermentation, genome integration is often the preferred strategy to eliminate the need for antibiotics and ensure stability.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
-
Sample Preparation:
-
Take a 1.0 mL aliquot of your fermentation broth.
-
Centrifuge at >13,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare a standard curve by dissolving pure (S)-reticuline standard in the fermentation medium (from a non-producing control culture) to concentrations ranging from 1 mg/L to 200 mg/L.
-
-
LC-MS Conditions:
-
Column: Chiral column (e.g., Chiralpak series or equivalent).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typical.
-
Detection: Mass spectrometer in positive ion mode.
-
MRM Transition: Monitor the transition for this compound (m/z [M+H]+ = 330.17 -> fragment ions). The specific fragmentation pattern should be confirmed with the pure standard.[25]
-
-
Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in your samples by interpolating their peak areas from the standard curve.
-
Protocol 2: Plasmid Stability Assay
-
Inoculation: Inoculate a culture in selective medium (containing the appropriate antibiotics) and grow to mid-log phase.
-
Sub-culturing: Dilute the culture 1:1000 into a flask of non-selective liquid medium (no antibiotics). This is Generation 0.
-
Serial Passaging: Grow the culture for 8-10 generations (e.g., 8 hours, depending on growth rate). Then, perform another 1:1000 dilution into fresh non-selective medium. Repeat this process for 40-50 generations.
-
Plating: At regular intervals (e.g., every 8-10 generations), take an aliquot from the non-selective culture, perform serial dilutions, and plate onto both non-selective (LB agar) and selective (LB agar + antibiotics) plates.
-
Calculation: After overnight incubation, count the colonies on both types of plates.
-
Plasmid Stability (%) = (CFU on Selective Plate / CFU on Non-Selective Plate) * 100
-
A stable system should maintain >90% stability for at least 40 generations.
-
References
- Nakagawa, A., Matsumura, E., Koyanagi, T., Katayama, T., Kawano, N., Yoshimatsu, K., Yamamoto, K., Kumagai, H., Sato, F., & Minami, H. (2016). Selection of the optimal tyrosine hydroxylation enzyme for (S)-reticuline production in Escherichia coli. Journal of Biotechnology. [Link]
- Kim, J. S., Nakagawa, A., Yamazaki, Y., Matsumura, E., Koyanagi, T., Minami, H., Katayama, T., Sato, F., & Kumagai, H. (2013). Improvement of this compound productivity from dopamine by using engineered Escherichia coli. Bioscience, Biotechnology, and Biochemistry. [Link]
- Li, Y., Wang, Y., Zhang, G., & Wang, X. (2021). Development of an artificial biosynthetic pathway for biosynthesis of (S)-reticuline based on HpaBC in engineered Escherichia coli. Biotechnology and Bioengineering. [Link]
- Yamada, R., Ikeda, K., Nakagawa, A., Sato, F., Minami, H., & Shitan, N. (2021). Transport engineering for improving production and secretion of valuable alkaloids in Escherichia coli. bioRxiv. [Link]
- Minami, H., Kim, J. S., Ikezawa, N., Takemura, T., Katayama, T., Kumagai, H., & Sato, F. (2008). Microbial production of plant benzylisoquinoline alkaloids.
- Choi, Y. J., & Lee, S. Y. (2021). Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis.
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- Yamada, R., Ikeda, K., Nakagawa, A., Sato, F., Minami, H., & Shitan, N. (2021). Transport engineering for improving production and secretion of valuable alkaloids in Escherichia coli. bioRxiv. [Link]
- Yamada, R., Ikeda, K., Nakagawa, A., Sato, F., Minami, H., & Shitan, N. (2021). Transport engineering for improving the production and secretion of valuable alkaloids in Escherichia coli.
- Matsumura, E., Nakagawa, A., Tomabechi, Y., Koyanagi, T., Kumagai, H., Yamamoto, K., Katayama, T., Sato, F., & Minami, H. (2017). Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. Bioscience, Biotechnology, and Biochemistry. [Link]
- Wang, Y., Liu, X., Zhang, H., Wang, T., & Zhang, J. (2024). Application of plasmid stabilization systems for heterologous protein expression in Escherichia coli. PubMed. [Link]
- Fernandes, P., & Farinha, A. (2021). The Impact of IPTG Induction on Plasmid Stability and Heterologous Protein Expression by Escherichia coli Biofilms. MDPI. [Link]
- Minami, H. (2013). Fermentative production of plant benzylisoquinoline alkaloids in microbes. Bioscience, Biotechnology, and Biochemistry. [Link]
- Wang, Y., Liu, X., Zhang, H., Wang, T., & Zhang, J. (2024). Application of plasmid stabilization systems for heterologous protein expression in Escherichia coli. Semantic Scholar. [Link]
- Yamada, R., Ikeda, K., Nakagawa, A., Sato, F., Minami, H., & Shitan, N. (2021). Transport engineering for improving the production and secretion of valuable alkaloids in Escherichia coli. Journal of Bioscience and Bioengineering. [Link]
- Minami, H., Kim, J. S., Ikezawa, N., Takemura, T., Katayama, T., Kumagai, H., & Sato, F. (2008). Microbial production of plant benzylisoquinoline alkaloids. PubMed. [Link]
- Zhang, T., Liu, X., Wang, Y., & Zhang, H. (2024). Advancements in Microbial Cell Engineering for Benzylisoquinoline Alkaloid Production. ACS Synthetic Biology. [Link]
- Nakagawa, A., Matsumura, E., Koyanagi, T., Katayama, T., Kawano, N., Yoshimatsu, K., Yamamoto, K., Kumagai, H., Sato, F., & Minami, H. (2016). (S)-reticuline production and residual intermediates of (S)-reticuline in the culture medium.
- Vavricka, C. J., et al. (2019). This compound production from (R,S)-THP synthesized by the stepwise biotransformation.
- Yamada, R., et al. (2021). This compound production in E. coli cells and medium.
- Thodey, K., Galanie, S., & Smolke, C. D. (2014). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. PubMed Central. [Link]
- Nakagawa, A., et al. (2018). Microbial production of novel sulphated alkaloids for drug discovery.
- Kim, J. S., et al. (2013). Improvement of this compound Productivity from Dopamine by Using Engineered Escherichia coli. Oxford Academic. [Link]
- Rosano, G. L., & Ceccarelli, E. A. (2014). Factors involved in heterologous expression of proteins in E. coli host. PubMed Central. [Link]
- DeLoache, W. C., et al. (2015). Microbial Production of this compound. OUCI. [Link]
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- Seo, J. H., & Bailey, J. E. (1987). A fermentation strategy for production of recombinant protein subjected to plasmid instability.
- Shomar, H., et al. (2021). Striving for sustainable biosynthesis: discovery, diversification, and production of antimicrobial drugs in Escherichia coli.
- Matsumura, E., et al. (2017). Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. Taylor & Francis Online. [Link]
- Pfeifer, B. A., & Khosla, C. (2014). The Continuing Development of E. coli as a Heterologous Host for Complex Natural Product Biosynthesis. NIH Public Access. [Link]
- Wu, X., et al. (2024).
- Gabelli, S. B., & Georgiev, A. (2014). Explanatory chapter: troubleshooting recombinant protein expression: general. Methods in Enzymology. [Link]
- Eng, T., & Cirino, P. C. (2021). Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli.
- Boyer, M. E., et al. (2020). A rational approach to improving titer in Escherichia coli-based cell-free protein synthesis reactions. Biotechnology Progress. [Link]
- BiologicsCorp. (n.d.). Protein Expression Protocol & Troubleshooting in E. coli. BiologicsCorp. [Link]
- Thodey, K., Galanie, S., & Smolke, C. D. (2014). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Caltech Authors. [Link]
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strategies to overcome Reticuline instability in aqueous solutions
Introduction
Welcome to the technical support guide for handling Reticuline. This compound is a pivotal benzylisoquinoline alkaloid, serving as a key biosynthetic intermediate for a vast array of pharmacologically significant compounds, including morphine and berberine.[1][2][3] As researchers and drug development professionals, you are likely aware that the utility of this compound is often challenged by its inherent instability in aqueous solutions.[4] Its phenolic hydroxyl groups and tetrahydroisoquinoline core make it highly susceptible to degradation, primarily through oxidation.[5][6]
This guide provides a structured, in-depth resource to help you anticipate, troubleshoot, and overcome these stability challenges. We move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: My freshly prepared this compound solution has started to turn yellow or brown. What is happening?
This discoloration is a classic indicator of oxidative degradation. The phenolic groups in the this compound structure are easily oxidized, especially in neutral or alkaline pH and in the presence of dissolved oxygen. This process can form highly colored quinone-type species and other degradation products, rendering your solution unreliable for quantitative experiments.
Q2: What is the optimal pH for dissolving and storing this compound in an aqueous buffer?
For enhanced stability, this compound solutions should be maintained at a slightly acidic pH, typically in the range of 4.0 to 6.0 . In alkaline conditions (pH > 7), the phenolic hydroxyl groups are deprotonated to form phenoxide ions, which are significantly more susceptible to oxidation.[7][8] Acidic conditions help keep these groups protonated, reducing their reactivity with oxygen.
Q3: Can I store my aqueous this compound stock solution at room temperature or 4°C?
Neither is recommended for long-term storage. Chemical degradation reactions, including oxidation, are accelerated by elevated temperatures.[9] For maximum stability, aqueous stock solutions should be flash-frozen in liquid nitrogen and stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. For short-term use (a few days), storage at 2-8°C in a tightly sealed, light-protected vial is acceptable, provided the solution is properly stabilized.
Q4: I'm struggling to dissolve this compound directly in my aqueous buffer. Is this a stability issue?
This is more likely a solubility issue. This compound has limited solubility in water, especially at higher concentrations.[10] Attempting to force it into solution using heat or vigorous, prolonged vortexing can actually accelerate degradation. The recommended approach is to first dissolve the this compound in a small amount of a compatible organic co-solvent before diluting it into your final aqueous buffer.
Part 2: In-Depth Troubleshooting & Experimental Guides
This section provides detailed protocols and explanations for preparing, stabilizing, and validating your this compound solutions.
Guide 1: Preventing Oxidative Degradation
Oxidation is the primary pathway of this compound degradation in solution. The reaction is often initiated by dissolved oxygen and can be catalyzed by trace metal ions.
Mechanism: The Oxidation Pathway
The presence of two phenolic hydroxyl groups and an electron-rich aromatic system makes this compound a prime target for oxidation. In the presence of an oxidizing agent like molecular oxygen (O₂), the molecule can be converted into various products. A key enzymatic example in nature is the conversion of (S)-reticuline by this compound Oxidase, which forms the berberine bridge to produce (S)-scoulerine.[11][12] Similar non-enzymatic oxidation can occur in laboratory solutions.
Caption: Fig 1. Simplified this compound Oxidation Pathway.
Protocol 1.1: Preparation of a Stabilized Aqueous Stock Solution
This protocol integrates pH control and the use of antioxidants to create a robust working solution.
Materials:
-
This compound (solid powder)
-
High-purity (e.g., Milli-Q) water, deoxygenated
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
L-Ascorbic Acid (Vitamin C)
-
Nitrogen or Argon gas source (optional, but recommended)
Procedure:
-
Deoxygenate the Solvent: Before adding any solutes, sparge your high-purity water with nitrogen or argon gas for at least 15-20 minutes. This removes dissolved oxygen, a key reactant in the degradation pathway.
-
Prepare the Buffer: Create your desired buffer (e.g., citrate or acetate) using the deoxygenated water.
-
Add Antioxidant: Dissolve L-Ascorbic Acid into the deoxygenated buffer to a final concentration of 0.1-1.0 mM. Ascorbic acid is a powerful reducing agent that acts as a sacrificial antioxidant, protecting this compound from oxidation.[13]
-
Adjust pH: Use 0.1 M HCl or NaOH to adjust the buffer to the target pH range of 4.0-6.0 . A pH meter is essential for accuracy.
-
Dissolve this compound: Weigh the required amount of this compound and add it to the stabilized, pH-adjusted buffer. Mix gently by inversion or slow stirring until fully dissolved. Note: If solubility is an issue, refer to Guide 2 first.
-
Inert Overlay & Storage: If possible, flush the headspace of your storage vial with nitrogen or argon before sealing. For long-term storage, aliquot into single-use cryovials, flash-freeze in liquid nitrogen, and store at -80°C.
Guide 2: Addressing Poor Aqueous Solubility
Limited water solubility can cause precipitation, leading to inaccurate concentrations and potential bioassay artifacts. Using co-solvents is an effective strategy to overcome this.[14]
Protocol 2.1: Using Co-solvents for Stock Preparation
This method creates a concentrated primary stock in a co-solvent, which can then be safely diluted into your stabilized aqueous buffer.
-
Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application. See Table 1 for common options. Dimethyl sulfoxide (DMSO) is a frequent choice due to its high solubilizing power.
-
Prepare Concentrated Stock: Dissolve the solid this compound in a minimal volume of the chosen co-solvent to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Dilute into Aqueous Buffer: Perform a serial dilution from your co-solvent stock into the final, stabilized aqueous buffer (prepared as per Protocol 1.1). Crucially, ensure the final concentration of the organic co-solvent in your working solution is low (typically <1%, often <0.1%) to avoid impacting biological assays.
| Co-Solvent | Typical Starting Stock Conc. | Max Recommended Final Conc. | Notes |
| DMSO | 10-50 mM | < 0.5% | Widely compatible, but can be toxic to some cells at higher concentrations. |
| Ethanol | 10-20 mM | < 1.0% | Good for many biological assays; can be volatile. |
| Methanol | 10-20 mM | < 0.5% | Effective solvent, but higher cellular toxicity than ethanol. |
| PEG 400 | 5-15 mM | Varies | Polyethylene glycol is a good solubilizer for in vivo formulations. |
Table 1. Common co-solvents for improving this compound solubility.
Guide 3: Verifying this compound Stability (Self-Validation)
Trustworthiness in research requires verification. A simple visual check is insufficient; you must quantitatively confirm the stability of your this compound solution over the course of your experiment. High-Performance Liquid Chromatography (HPLC) is the standard method for this.[15][16]
Protocol 3.1: Stability Assessment via HPLC
This workflow allows you to track the concentration of this compound over time.
-
Prepare Initial Sample (T=0): Immediately after preparing your stabilized this compound solution (using protocols 1.1 and/or 2.1), take an aliquot. Dilute it to an appropriate concentration for HPLC analysis and inject it. This is your baseline (T=0) peak area.
-
Store Solution: Store the bulk solution under your intended experimental conditions (e.g., 37°C in an incubator, or 4°C in a refrigerator).
-
Collect Time-Point Samples: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw another aliquot, dilute it in the same manner, and analyze it by HPLC.
-
Analyze Data: Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease in the main this compound peak area, often accompanied by the appearance of new peaks (degradation products), indicates instability. A solution is generally considered stable if the concentration remains within ±10% of the initial value.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[16]
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% acetic acid or formic acid)[16]
-
Flow Rate: 0.5-1.0 mL/min[16]
-
Detection: UV detector at ~280-285 nm[15]
-
Temperature: 40°C[16]
Caption: Fig 2. HPLC Workflow for Verifying this compound Stability.
References
- Wikipedia. (n.d.). This compound.
- Wikipedia. (n.d.). This compound oxidase.
- Journal of the Chemical Society C. (1968). Alkaloid biosynthesis. Part XI. Studies related to the formation and oxidation of this compound in morphine biosynthesis. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). (-)-Reticuline. PubChem.
- ResearchGate. (n.d.). Novel Formulation Strategies for Poorly Water-soluble Drugs and Herbal Medicines.
- CymitQuimica. (n.d.). CAS 485-19-8: (+)-Reticuline.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (2010). This compound, the central intermediate of tetrahydroisoquinoline alkaloid biosynthesis.
- Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae.
- Al-Amri, A. M., Smith, R. M., El-Haj, B. M., & Juma'a, M. H. (2004). The GC-MS detection and characterization of this compound as a marker of opium use.
- Matsumura, E., et al. (2016). Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. Bioscience, Biotechnology, and Biochemistry, 81(2), 397-404.
- ResearchGate. (n.d.). (A) Oxidative coupling of this compound‐type alkaloids. (B) Selection of....
- Sahoo, N., et al. (2010). Novel approaches for stability improvement in natural medicines. Ancient Science of Life, 30(1), 1-7.
- Geyer, O., et al. (2016). Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse. PLoS One, 11(11), e0166734.
- Pharmaguideline. (2024). Strategies for Resolving Stability Issues in Drug Formulations.
- Taylor & Francis Online. (2016). Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method.
- MDPI. (2023). Anti-Fibrotic and Anti-Inflammatory Effects of Hesperidin in an Ex Vivo Mouse Model of Early-Onset Liver Fibrosis.
- Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647–672.
- ResearchGate. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants.
- Journal of Chemical and Pharmaceutical Research. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Frontiers in Plant Science. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids.
- PubMed. (2025). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
- MDPI. (2022). Antioxidant Nutraceutical Strategies in the Prevention of Oxidative Stress Related Eye Diseases.
- PubMed Central. (2022). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation.
- Preprints.org. (2024). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
- PubMed Central. (2023). Several lines of antioxidant defense against oxidative stress: antioxidant enzymes, nanomaterials with multiple enzyme-mimicking activities, and low-molecular-weight antioxidants.
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- Gordon, V. C., Knobler, C. M., Olins, D. E., & Schumaker, V. N. (1978). Effects of pH on the stability of chromatin core particles. Proceedings of the National Academy of Sciences, 75(2), 660-663.
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- PubMed Central. (2022). The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence.
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- MDPI. (2023). Study on the Solubility of Industrial Lignin in Choline Chloride-Based Deep Eutectic Solvents.
- PubMed Central. (2006). Aqueous Humor Outflow: What Do We Know? Where Will It Lead Us?.
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- National Institutes of Health. (2023). Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling.
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Technical Support Center: Managing Byproduct Formation in Microbial Reticuline Synthesis
Welcome to the technical support center for microbial synthesis of (S)-reticuline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common issues related to byproduct formation during their experiments. As your dedicated scientific partner, we aim to provide you with in-depth, field-proven insights to optimize your reticuline production.
PART 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the microbial synthesis of this compound.
Q1: What are the most common byproducts I should be looking for in my microbial this compound synthesis?
A1: During the microbial synthesis of this compound, several byproducts can arise, diverting metabolic flux away from your desired product. The most prevalent of these include:
-
Dopamine and its derivatives: Accumulation of the precursor dopamine and its reduced form, hydroxytyrosol, is a common issue. This often points to a bottleneck in the condensation step with 3,4-dihydroxyphenylacetaldehyde (3,4-dHPAA).[1]
-
Fusel acids and alcohols: Compounds such as 4-hydroxyphenylacetate and 3,4-dihydroxyphenylacetate can be formed from key intermediates like 4-hydroxyphenylpyruvate (4-HPP) and 3,4-dihydroxyphenylacetaldehyde (3,4-dHPAA) through competing endogenous pathways in the microbial host.[1][2]
-
Uncharacterized byproducts: You may also observe unidentified peaks in your analysis. For example, in some systems, uncharacterized byproducts with a mass-to-charge ratio (m/z) of 328 have been reported, which could be oxidative products of this compound like dehydrothis compound.[3]
-
Incorrect stereoisomers: The formation of the (R)-reticuline enantiomer instead of the desired (S)-reticuline can occur if the enzymes used are not stereospecific or if spontaneous, non-enzymatic reactions take place.[4][5]
Q2: Which enzymatic steps are most critical for controlling byproduct formation?
A2: Several key enzymes in the this compound biosynthetic pathway are critical control points where optimizing expression and activity can significantly reduce byproduct formation:
-
Norcoclaurine Synthase (NCS): This enzyme catalyzes the crucial condensation of dopamine and 3,4-dHPAA. Insufficient NCS activity is a primary reason for the accumulation of dopamine and its derivatives.[1][4]
-
Monoamine Oxidase (MAO): When using a pathway that produces 3,4-dHPAA from dopamine, the activity of MAO needs to be well-balanced. Insufficient MAO activity can lead to a buildup of dopamine.[1][4]
-
Methyltransferases (6OMT, CNMT, 4'OMT): The sequential methylation steps are also critical. Suboptimal activity of any of these methyltransferases can lead to the accumulation of pathway intermediates. Fine-tuning their expression levels is often necessary for efficient conversion to this compound.[6]
-
Cytochrome P450 Enzymes (e.g., CYP80B1): In pathways proceeding via norcoclaurine, the hydroxylation step catalyzed by a cytochrome P450 enzyme is a key control point. These enzymes can be challenging to express functionally in microbial hosts and may require a reductase partner.[7][8]
Q3: I'm seeing low this compound yields and a variety of byproducts. Where should I start my troubleshooting?
A3: A multifactorial problem of low yield and diverse byproducts often points to systemic issues. A good starting point is a systematic evaluation of the following:
-
Gene Expression Analysis: Quantify the transcript levels of all your pathway genes. This can help identify if any of the enzymes are poorly expressed, which can create bottlenecks.[9][10][11]
-
Precursor Supply: Ensure that the upstream pathways are providing an adequate and balanced supply of precursors like L-tyrosine, L-DOPA, and dopamine. Limitations in precursor availability can starve the pathway and lead to the formation of shunt products.[12][13]
-
Fermentation Conditions: Suboptimal fermentation conditions (e.g., pH, temperature, aeration, nutrient limitation) can induce stress responses in your microbial host, leading to the activation of competing metabolic pathways and the formation of byproducts like fusel alcohols.[14][15]
-
Toxicity of Intermediates: High concentrations of pathway intermediates can be toxic to the cells, leading to poor growth and reduced productivity.[12][16] Consider strategies to export the product or intermediates out of the cell to alleviate this.[17]
Q4: What are the recommended analytical methods for accurately quantifying this compound and its byproducts?
A4: For accurate and sensitive quantification of this compound and its byproducts, a combination of chromatographic and mass spectrometric techniques is highly recommended:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for analyzing complex mixtures from fermentation broths. It offers high sensitivity and specificity, allowing for the accurate quantification of this compound and the identification of known and unknown byproducts.[18][19][20]
-
Ultrafiltration HPLC-MS: This technique can be used to identify bioactive components in your mixture by assessing their binding to target proteins.[19]
-
Quantitative Nuclear Magnetic Resonance (qNMR): While less sensitive than MS-based methods, qNMR can be a powerful tool for absolute quantification without the need for authentic standards for every compound.
For robust quantification, it is crucial to develop a validated analytical method, including the use of internal standards and calibration curves with purified standards of this compound and major byproducts.[21]
PART 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Scenario 1: High Accumulation of Dopamine and its Derivatives
Presenting Problem: Your analysis shows high levels of dopamine and/or hydroxytyrosol, with correspondingly low levels of this compound.
Underlying Cause: This is a classic indicator of a bottleneck at the condensation step, where dopamine and 3,4-dHPAA are joined to form norlaudanosoline (or norcoclaurine, depending on the pathway). The most likely culprit is insufficient activity of the Norcoclaurine Synthase (NCS) enzyme.[1][4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for high dopamine accumulation.
Step-by-Step Methodologies
-
Verify NCS Expression and Activity:
-
Protocol:
-
Perform qRT-PCR or proteomics to confirm the expression of the NCS enzyme.
-
Prepare cell lysates from your production strain.
-
Perform an in vitro enzyme assay using dopamine and 3,4-dHPAA as substrates and measure the formation of norlaudanosoline via LC-MS.
-
-
Causality: This initial step confirms whether the enzyme is being produced and is active. A lack of expression or activity is the most direct cause of the bottleneck.
-
-
Optimize NCS Expression Level:
-
Protocol:
-
If NCS expression is low, re-clone it under a stronger promoter or increase the gene copy number.
-
If expression is high but activity is low, consider codon optimization for your host organism.
-
Create a library of strains with varying NCS expression levels to find the optimal balance.[6]
-
-
Causality: The stoichiometry of enzymes is crucial. Too little NCS will not be able to handle the incoming flux of dopamine, while overexpression can lead to metabolic burden.[22]
-
-
Evaluate Upstream Enzyme Balance (e.g., MAO):
-
Protocol:
-
Analyze the expression levels of the enzyme responsible for producing 3,4-dHPAA (e.g., MAO).
-
Fine-tune the expression of this upstream enzyme relative to NCS to ensure a balanced supply of both substrates for the condensation reaction.
-
-
Causality: An imbalance in the dopamine to 3,4-dHPAA ratio can inhibit the NCS reaction or lead to the accumulation of the more abundant precursor.[1]
-
-
Check for Cofactor Limitations:
-
Protocol:
-
Review the cofactor requirements for all enzymes in your pathway. For example, some upstream enzymes may require specific cofactors like S-adenosylmethionine (SAM) for methyltransferases.
-
Supplement the fermentation medium with the necessary cofactors or engineer the host to overproduce them.
-
-
Causality: Even with optimal enzyme expression, a lack of necessary cofactors will limit the overall pathway flux.
-
Scenario 2: Accumulation of Fusel Acids and Alcohols
Presenting Problem: You observe significant production of byproducts such as 4-hydroxyphenylacetate or 3,4-dihydroxyphenylacetate.
Underlying Cause: These byproducts are typically formed through the action of endogenous host enzymes on key pathway intermediates. For example, 4-hydroxyphenylacetaldehyde can be converted to fusel acids or alcohols via the Ehrlich pathway.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for fusel acid/alcohol accumulation.
Step-by-Step Methodologies
-
Identify Competing Endogenous Pathways:
-
Protocol:
-
Consult literature and databases (e.g., KEGG) to identify potential endogenous enzymes in your host (e.g., E. coli or S. cerevisiae) that can act on your pathway intermediates.
-
Perform transcriptomic or proteomic analysis to see if these competing pathways are upregulated during your fermentation.
-
-
Causality: By identifying the specific "leaks" in your metabolic network, you can take targeted action to plug them.
-
-
Gene Knockout of Competing Pathways:
-
Protocol:
-
Use CRISPR-Cas9 or other gene editing tools to knock out the genes encoding the identified competing enzymes.
-
-
Causality: Deleting competing pathways is a direct and often highly effective strategy to redirect metabolic flux towards your desired product.[22]
-
-
Optimize Fermentation Conditions:
-
Protocol:
-
Adjust fermentation parameters such as temperature, pH, and nutrient feeding strategies. For example, maintaining a low, controlled growth rate through nutrient limitation can sometimes reduce the formation of overflow metabolites.[14]
-
-
Causality: Suboptimal growth conditions can induce stress responses that activate pathways leading to fusel alcohol production. Optimizing these conditions can maintain metabolic homeostasis.
-
-
Enhance Flux Towards this compound:
-
Protocol:
-
Increase the expression or catalytic efficiency of the enzymes immediately downstream of the intermediate that is being diverted.
-
-
Causality: By creating a stronger "pull" towards the this compound pathway, you can outcompete the endogenous enzymes for the shared intermediate.
-
Scenario 3: Low Overall this compound Titer with No Single Dominant Byproduct
Presenting Problem: Your this compound yield is low, but you don't see a significant accumulation of any single byproduct. The carbon seems to be going to general biomass or a wide range of minor products.
Underlying Cause: This often points to a general inefficiency in the pathway, which could be due to a number of factors including suboptimal enzyme expression levels, poor precursor supply, or overall metabolic burden on the host.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low overall this compound titer.
Step-by-Step Methodologies
-
Fine-Tune Enzyme Expression Levels:
-
Protocol:
-
Causality: Achieving a balanced expression of all enzymes is critical to avoid the accumulation of any single intermediate and to ensure a smooth metabolic flow through the pathway.[9]
-
-
Enhance Precursor Supply:
-
Protocol:
-
Causality: The overall rate of this compound production can be limited by the availability of the primary building blocks. Increasing their supply can significantly boost the final titer.
-
-
Optimize Fermentation Process:
-
Protocol:
-
Experiment with different media compositions, feeding strategies (e.g., fed-batch vs. batch), and physical parameters (temperature, pH, aeration).
-
For example, a fed-batch strategy with controlled feeding of the carbon source can prevent overflow metabolism and maintain healthier cells for longer, leading to higher final titers.[1]
-
-
Causality: The fermentation environment has a profound impact on cellular metabolism. A well-designed fermentation process can significantly improve product yields.
-
-
Address Metabolic Burden:
-
Protocol:
-
If the heterologous pathway is imposing a significant metabolic burden on the host, consider strategies to reduce it, such as using weaker promoters for some enzymes or integrating the pathway into the host genome to ensure stable, lower-level expression.
-
Splitting the pathway across multiple strains in a co-culture system can also distribute the metabolic load.[25]
-
-
Causality: Overloading the cell with the expression of many foreign proteins can divert resources from essential cellular functions, leading to poor growth and low productivity.[16][26]
-
PART 3: Data and Protocols
Table 1: Summary of Common Byproducts and Their Origins
| Byproduct Class | Specific Examples | Precursor Intermediate | Likely Cause |
| Dopamine Derivatives | Dopamine, Hydroxytyrosol | Dopamine | Inefficient NCS activity[1] |
| Fusel Acids/Alcohols | 4-hydroxyphenylacetate, 3,4-dihydroxyphenylacetate | 4-HPP, 3,4-dHPAA | Endogenous host pathways[1][2] |
| Incorrect Stereoisomers | (R)-reticuline | Norlaudanosoline | Non-specific enzymes or spontaneous reactions[4][5] |
| Oxidative Products | Dehydrothis compound | This compound | Host oxidative stress, non-specific P450 activity[3] |
Experimental Protocol: LC-MS/MS Quantification of this compound
-
Sample Preparation:
-
Centrifuge 1 mL of culture broth at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the sample in an appropriate solvent (e.g., 50% methanol in water) containing an internal standard (e.g., a stable isotope-labeled this compound).
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set up Multiple Reaction Monitoring (MRM) for this compound and its byproducts using specific precursor-product ion transitions.
-
-
Quantification:
-
Generate a calibration curve using purified standards of this compound.
-
Calculate the concentration of this compound in the samples based on the peak area ratios relative to the internal standard.
-
This compound Biosynthesis Pathway and Byproduct Formation
Caption: Simplified this compound biosynthesis pathway highlighting key enzymatic steps and points of byproduct formation.
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- Thodey, K., Galanie, S., & Smolke, C. D. (2014). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 10(10), 837–844.
- Kim, J. S., Nakagawa, A., Yamazaki, Y., Matsumura, E., Koyanagi, T., Minami, H., Katayama, T., Sato, F., & Kumagai, H. (2013). Improvement of this compound productivity from dopamine by using engineered Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 77(10), 2166–2168.
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- Minami, H., Kim, J. S., Ikezawa, N., Takemura, T., Katayama, T., Kumagai, H., & Sato, F. (2008). Microbial production of plant benzylisoquinoline alkaloids. Proceedings of the National Academy of Sciences of the United States of America, 105(21), 7393–7398.
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- Jones, J. A., & Koffas, M. A. (2019). Synthetic biology strategies for microbial biosynthesis of plant natural products. Current Opinion in Biotechnology, 59, 88-95.
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Microbial Production of Reticuline
Welcome to the technical support center for the microbial production of reticuline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this critical benzylisoquinoline alkaloid (BIA) intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, grounded in scientific principles and field-proven insights.
Introduction
This compound is a crucial branch-point intermediate in the biosynthesis of a wide array of valuable pharmaceuticals, including morphine, codeine, and berberine.[1][2] The transition from laboratory-scale proof-of-concept to industrial-scale production of this compound in microbial hosts like Escherichia coli and Saccharomyces cerevisiae presents a unique set of challenges.[][4] This guide provides a structured approach to identifying and resolving these common hurdles, ensuring a more efficient and predictable scale-up process.
Section 1: Troubleshooting Guide
This section is organized in a question-and-answer format to directly address common problems encountered during the scale-up of microbial this compound production.
Low this compound Titer
Question: My engineered microbial strain shows promising this compound production at the shake-flask level, but the titer significantly drops upon scaling up to a bioreactor. What are the potential causes and how can I troubleshoot this?
Potential Causes:
-
Suboptimal Fermentation Conditions: Environmental parameters that are easily controlled in small volumes, such as pH, dissolved oxygen (DO), and temperature, can become heterogeneous in large bioreactors, leading to metabolic stress and reduced productivity.[][5]
-
Metabolic Burden and Pathway Imbalance: Overexpression of the multi-gene this compound biosynthetic pathway can impose a significant metabolic load on the host, leading to depleted precursor pools, accumulation of toxic intermediates, and reduced growth.[6]
-
Inefficient Precursor Supply: The availability of the primary precursor, L-tyrosine, is often a rate-limiting step for this compound biosynthesis.[7]
-
Enzyme Inefficiency or Inhibition: One or more enzymes in the pathway may have low catalytic efficiency, be inhibited by pathway intermediates or byproducts, or require specific cofactors that become limiting at scale.[8][9]
-
Genetic Instability: Plasmid loss or genomic mutations can occur during prolonged fermentation, leading to a decline in the producing population.[]
Troubleshooting Protocol:
-
Optimize Fermentation Parameters:
-
pH Control: Implement a two-stage pH control strategy. For instance, in E. coli, maintaining a pH of 7.0 during the growth phase and shifting to a slightly lower or higher pH during the production phase can enhance yields.[10]
-
Dissolved Oxygen (DO): Ensure adequate oxygen supply, as several enzymes in the pathway, particularly cytochrome P450s in yeast, are oxygen-dependent.[8][11] A cascaded control strategy linking agitation speed and air/oxygen flow rate to the DO setpoint is recommended.
-
Feeding Strategy: Implement a fed-batch or continuous culture system to maintain optimal concentrations of the carbon source (e.g., glucose or glycerol) and avoid the accumulation of inhibitory byproducts like acetate.[12] Glycerol has been shown to be a more suitable carbon source than glucose for BIA production in some cases.[12]
-
-
De-bottleneck the Biosynthetic Pathway:
-
Enzyme Expression Tuning: Utilize promoters of varying strengths to balance the expression levels of pathway enzymes. Overexpression of all enzymes is not always optimal; identifying and specifically upregulating the rate-limiting steps is crucial.[13][14] For example, 4'-O-methyltransferase (4'OMT) has been identified as a potential bottleneck.[8][15]
-
Enzyme Engineering: Employ directed evolution or protein engineering strategies to improve the catalytic efficiency and substrate specificity of rate-limiting enzymes.[15]
-
Cofactor Engineering: Ensure an adequate supply of cofactors such as S-adenosylmethionine (SAM) for methyltransferases and tetrahydrobiopterin (BH4) for tyrosine hydroxylase.[7][16] This can be achieved by overexpressing genes involved in their biosynthesis and regeneration.[7]
-
-
Enhance Precursor Supply:
-
Engineer the host's central metabolism to channel more carbon flux towards L-tyrosine production. This can involve overexpressing key enzymes in the shikimate pathway and removing feedback inhibition.[8]
-
-
Ensure Strain Stability:
-
Integrate the biosynthetic pathway genes into the host chromosome to prevent plasmid loss.
-
Perform periodic checks of the culture for genetic mutations and revertants.
-
Workflow for Diagnosing Low this compound Titer:
Caption: Diagnostic workflow for troubleshooting low this compound titer.
Accumulation of Toxic Intermediates
Question: I am observing a significant accumulation of intermediates like L-DOPA, dopamine, or norlaudanosoline, which seems to be inhibiting cell growth and this compound production. How can I mitigate this?
Potential Causes:
-
Pathway Imbalance: The rate of production of an intermediate exceeds the rate of its consumption by the subsequent enzyme in the pathway.[10]
-
Enzyme Degradation of Intermediates: Some enzymes, like tyrosinase, can degrade pathway intermediates, reducing the overall flux towards this compound.[16]
-
Toxicity of Intermediates: High concentrations of certain aromatic compounds can be toxic to microbial cells, impairing their metabolic activity.[6][17]
Troubleshooting Protocol:
-
Balance Pathway Expression:
-
As described in the previous section, use promoters of different strengths to fine-tune the expression of each enzyme in the pathway. The goal is to create a "just-in-time" production and consumption of intermediates.[10]
-
Consider creating synthetic protein scaffolds to co-localize pathway enzymes, thereby channeling substrates and preventing the accumulation of intermediates.
-
-
Select a More Suitable Enzyme:
-
Enhance Host Tolerance:
-
Employ strategies to improve the host's tolerance to toxic intermediates. This can include overexpressing efflux pumps to export the toxic compounds from the cell or engineering transcription factors that regulate stress responses.[6]
-
-
Process Engineering Solutions:
-
Implement in-situ product removal techniques to continuously remove the toxic intermediate from the fermentation broth.
-
This compound Biosynthetic Pathway and Potential Bottlenecks:
Caption: Simplified this compound biosynthetic pathway highlighting potential bottlenecks.
Challenges in Downstream Processing and Purification
Question: I am struggling to efficiently purify this compound from the fermentation broth. What are the common challenges and recommended protocols?
Potential Causes:
-
Complex Broth Composition: The fermentation medium contains a multitude of components, including residual nutrients, cell debris, and other secreted metabolites, which can interfere with purification.[18]
-
Low Product Concentration: Low titers of this compound make its recovery and purification challenging and costly.[18]
-
Similar Physicochemical Properties of Byproducts: Structurally similar pathway intermediates or byproducts can co-elute with this compound during chromatography.
Troubleshooting Protocol:
-
Initial Broth Treatment:
-
Extraction and Concentration:
-
Liquid-Liquid Extraction: Use an appropriate organic solvent to extract this compound from the aqueous supernatant. The choice of solvent and pH will depend on the specific properties of this compound.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to concentrate this compound and remove interfering compounds.
-
-
Chromatographic Purification:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for the final purification of this compound.[20] Optimization of the mobile phase composition and gradient is crucial for achieving high purity.
-
Column Selection: Choose a column with appropriate chemistry (e.g., C18) and dimensions based on the scale of production.
-
-
Quantification:
Sources
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- 2. [PDF] Microbial production of plant benzylisoquinoline alkaloids | Semantic Scholar [semanticscholar.org]
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- 14. Metabolic engineering of Saccharomyces cerevisiae for chelerythrine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
addressing feedback inhibition in the Reticuline biosynthesis pathway
Welcome to the technical support center for researchers engaged in the metabolic engineering of the reticuline biosynthesis pathway. This guide is designed to provide expert-driven, field-proven insights into one of the most common hurdles in maximizing product yield: feedback inhibition . Here, we move beyond simple protocols to explain the underlying principles, helping you diagnose issues and rationally design solutions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses foundational concepts regarding feedback inhibition in the context of benzylisoquinoline alkaloid (BIA) production.
Q1: What is the significance of the this compound biosynthesis pathway?
A: The this compound biosynthesis pathway is a pivotal metabolic route in certain plants, such as the opium poppy, that produces (S)-reticuline. This compound is the central branch-point intermediate for the synthesis of over 2,500 benzylisoquinoline alkaloids (BIAs).[1][2] This diverse class of molecules includes many pharmacologically important compounds, such as the analgesic morphine, the antimicrobial agents berberine and sanguinarine, and the antitussive noscapine.[1][3][4] Engineering this pathway into microbial hosts like Saccharomyces cerevisiae or Escherichia coli is a major goal of synthetic biology to create sustainable and controlled production platforms for these valuable drugs.[5][6][7][8][9]
Q2: What, fundamentally, is feedback inhibition and how does it manifest in this pathway?
A: Feedback inhibition is a natural cellular regulatory mechanism where the end product of a metabolic pathway binds to and inhibits an enzyme that functions early in that same pathway.[10][11][12] This process acts like a thermostat, preventing the over-accumulation of a product when its concentration is sufficient for the cell's needs.[10][11] In the context of engineered this compound production, this "off-switch" becomes a significant bottleneck. As the desired product (or a downstream derivative) accumulates to high concentrations, it shuts down its own synthesis, leading to stalled production, low titers, and the accumulation of upstream intermediates.[13] The inhibition is often allosteric, meaning the product binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme's catalytic efficiency.[10][14]
Q3: Which specific enzymes in the this compound pathway are the primary culprits for feedback inhibition?
A: Research, particularly in engineered yeast systems, has identified several key enzymes that are highly susceptible to feedback inhibition. The most critical points of regulation are often the enzymes immediately responsible for, or downstream of, major branch-point intermediates.
| Enzyme | Abbreviation | Reaction | Known Inhibitor(s) | Inhibition Type |
| Tyrosine Hydroxylase | TyrH / TH | L-tyrosine → L-DOPA | Dopamine, L-DOPA | Competitive (with cofactor), Substrate inhibition |
| Norcoclaurine Synthase | NCS | Dopamine + 4-HPAA → (S)-norcoclaurine | (S)-norcoclaurine | Product Inhibition |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | (S)-3'-hydroxy-N-methylcoclaurine → (S)-reticuline | (S)-reticuline | Non-competitive |
| Salutaridinol-7-O-acetyltransferase | SalAT | Salutaridinol → Salutaridinol-7-O-acetate | Thebaine | Mixed Inhibition |
This table summarizes findings from multiple studies. Inhibition kinetics can vary based on the specific enzyme variant and experimental conditions.[13][15][16][17]
Systematic screening in engineered yeast has shown that (S)-reticuline potently inhibits 4'OMT, and the downstream morphinan alkaloid, thebaine, inhibits the SalAT/THS2 enzyme system.[13] Furthermore, the very first enzyme in the pathway, tyrosine hydroxylase (TyrH), which produces the precursor L-DOPA, is subject to feedback inhibition by catecholamines like dopamine.[15][16][17][18]
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides practical, step-by-step guidance for identifying and overcoming feedback inhibition in your experiments.
Q4: My engineered strain produces this compound (or a downstream BIA) initially, but the titer plateaus quickly at a low level. Upstream intermediates are accumulating. How can I definitively confirm that feedback inhibition is the cause?
A: This production profile is a classic indicator of feedback inhibition. To confirm it, you need to demonstrate that the presence of the final product directly impedes the activity of an upstream enzyme. This can be achieved through both in vivo and in vitro methods.
Sources
- 1. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Full-length transcriptome and metabolite analysis reveal this compound epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum [frontiersin.org]
- 3. Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Saccharomyces cerevisiae for chelerythrine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering of Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial production of plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast metabolic engineering for the production of pharmaceutically important secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
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- 13. researchgate.net [researchgate.net]
- 14. Insight into de-regulation of amino acid feedback inhibition: a focus on structure analysis method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. De novo production of the key branch point benzylisoquinoline alkaloid this compound in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tyrosine hydroxylase: regulation by feedback inhibition and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Intracellular Availability of Reticuline Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the biosynthesis of benzylisoquinoline alkaloids (BIAs). This guide is designed to provide in-depth, field-proven insights into troubleshooting and optimizing the intracellular availability of reticuline precursors. This compound is a critical branch-point intermediate in the biosynthesis of over 2,500 BIAs, a class of metabolites with significant pharmacological value.[1] Increasing the intracellular pool of its precursors, primarily L-tyrosine and its derivative L-DOPA, is a common bottleneck in engineering microbial hosts like Escherichia coli and Saccharomyces cerevisiae for BIA production.[2][3][4]
This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your research.
Part 1: Troubleshooting Guide - Common Experimental Hurdles
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Yield of L-DOPA from L-Tyrosine
Question: My engineered E. coli/S. cerevisiae strain shows high L-tyrosine production, but the conversion to L-DOPA is inefficient, leading to a significant bottleneck. What are the likely causes and how can I troubleshoot this?
Answer:
This is a frequent and critical challenge. The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the rate-limiting step in the biosynthesis of catecholamines and, by extension, this compound.[5][6] Inefficiency here can stem from several factors related to the chosen tyrosine hydroxylation enzyme and the cellular environment.
Causality-Driven Troubleshooting Steps:
-
Enzyme Selection and Activity:
-
The Problem: Not all tyrosine hydroxylation enzymes are created equal, and their performance can be host-dependent. There are three main types: tyrosinase (TYR), tyrosine hydroxylase (TH), and 4-hydroxyphenylacetate 3-monooxygenase (HpaBC).[2][7] The chosen enzyme may have low intrinsic activity, poor expression, or be improperly folded in your host.
-
The Solution:
-
Screen a panel of enzymes: Systematically express and evaluate different tyrosine hydroxylation enzymes from various organisms. For instance, a study in E. coli found that tyrosine hydroxylase from Drosophila melanogaster was most suitable for (S)-reticuline production.[2][7]
-
Codon Optimization: Ensure the gene sequence of your chosen hydroxylase is optimized for the codon usage of your host organism (E. coli or S. cerevisiae) to improve expression levels.[8]
-
Directed Evolution: If a promising enzyme is identified but its activity is still suboptimal, consider using directed evolution techniques to enhance its catalytic efficiency or stability.
-
-
-
Cofactor Availability and Regeneration:
-
The Problem: Tyrosine hydroxylases are dependent on specific cofactors. For example, many TH enzymes require tetrahydrobiopterin (BH4) and Fe2+.[5] Insufficient intracellular pools of these cofactors will directly limit enzyme activity.
-
The Solution:
-
Engineer Cofactor Biosynthesis: Co-express the necessary biosynthetic pathways for the required cofactors. For BH4-dependent enzymes, this involves introducing the BH4 regeneration pathway.[2]
-
Supplementation: In initial experiments, supplementing the culture medium with the necessary cofactors or their precursors can help diagnose a deficiency.
-
-
-
Feedback Inhibition:
-
The Problem: The product, L-DOPA, or downstream metabolites like dopamine, can inhibit the activity of tyrosine hydroxylase.[6][9] This is a natural regulatory mechanism that can cap your product yield.
-
The Solution:
-
Enzyme Engineering: Screen for or engineer mutant versions of the hydroxylase that are resistant to feedback inhibition.
-
Product Sequestration/Export: Engineer your host to express transporter proteins that can either sequester L-DOPA in a vacuole (in yeast) or export it out of the cell, thereby reducing the intracellular concentration and alleviating feedback inhibition.
-
-
Experimental Workflow: Screening Tyrosine Hydroxylation Enzymes
Caption: Workflow for selecting the optimal tyrosine hydroxylation enzyme.
Issue 2: Low Availability of L-Tyrosine Precursor
Question: My engineered strain is not producing sufficient L-tyrosine, the primary precursor for the this compound pathway. How can I increase the carbon flux towards aromatic amino acid biosynthesis?
Answer:
Boosting the precursor supply is a cornerstone of metabolic engineering.[10] L-tyrosine is derived from the shikimate pathway, which itself draws precursors from central carbon metabolism.[11][12] Low L-tyrosine levels indicate that the carbon flux into this pathway is insufficient or is being diverted elsewhere.
Systematic Approach to Increasing L-Tyrosine Pools:
-
Enhancing Precursor Supply from Central Metabolism:
-
The Problem: The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[12] The availability of these two molecules is often a limiting factor.
-
The Solution:
-
Overexpress key enzymes: Increase the expression of transketolase (tktA) and transaldolase (talB) to enhance the production of E4P from the pentose phosphate pathway.[11]
-
Modify glucose uptake: In E. coli, replacing the native phosphotransferase system (PTS) for glucose uptake with a non-PTS system can increase the availability of PEP.[11]
-
-
-
Overcoming Pathway Regulation:
-
The Problem: The shikimate pathway is tightly regulated, primarily through feedback inhibition of the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[13] In E. coli, there are three isoenzymes (AroF, AroG, AroH), each inhibited by one of the aromatic amino acids.
-
The Solution:
-
Use feedback-resistant mutants: Express variants of DAHP synthase (e.g., aroGfbr) that are insensitive to feedback inhibition by L-phenylalanine, L-tyrosine, and L-tryptophan.[13]
-
Derepress transcriptional regulators: In E. coli, the TyrR repressor controls the expression of several genes in the aromatic amino acid biosynthesis pathway. Deleting or modifying tyrR can lead to overexpression of these genes.
-
-
-
Blocking Competing Pathways:
-
The Problem: Chorismate, the end product of the shikimate pathway, is a branch point for the synthesis of all three aromatic amino acids.[12] Flux may be diverted towards phenylalanine or tryptophan.
-
The Solution:
-
Downregulate or knockout competing enzymes: Reduce the expression or delete the genes for chorismate mutase/prephenate dehydratase (pheA) and anthranilate synthase (trpE), which lead to phenylalanine and tryptophan, respectively. This will channel more chorismate towards tyrosine biosynthesis.
-
-
Metabolic Pathway Visualization: Directing Carbon to L-Tyrosine
Caption: Metabolic engineering strategies to increase L-Tyrosine production.
Issue 3: Accumulation of Toxic Intermediates
Question: After successfully increasing precursor supply, my cells are showing signs of toxicity (e.g., reduced growth rate, cell lysis). I suspect the accumulation of L-DOPA or dopamine is the cause. How can I mitigate this?
Answer:
Metabolic burden and the toxicity of pathway intermediates are significant hurdles in heterologous expression.[8] Both L-DOPA and dopamine can be cytotoxic, likely through the generation of reactive oxygen species (ROS).[5]
Strategies to Mitigate Intermediate Toxicity:
-
Balancing Pathway Enzyme Expression:
-
The Problem: An imbalance in the expression levels of pathway enzymes can lead to the accumulation of a specific intermediate. If the enzymes downstream of L-DOPA are expressed at lower levels or are less active than the tyrosine hydroxylase, L-DOPA will accumulate.
-
The Solution:
-
Promoter Tuning: Use promoters of varying strengths to fine-tune the expression level of each enzyme in the pathway. The goal is to match the flux through each step, avoiding bottlenecks and accumulations.
-
Ribosome Binding Site (RBS) Engineering: In prokaryotes, engineer the RBS sequences to modulate the translation initiation rate for each gene.
-
-
-
Subcellular Compartmentalization (in Yeast):
-
The Problem: High cytoplasmic concentrations of toxic intermediates can interfere with essential cellular processes.
-
The Solution:
-
Target enzymes to organelles: In S. cerevisiae, targeting the enzymes of the this compound pathway to the vacuole or mitochondria can sequester toxic intermediates away from the cytoplasm. This requires adding appropriate targeting signal peptides to the enzyme sequences.
-
-
-
Enhanced Product Export:
-
The Problem: Allowing toxic products to accumulate intracellularly will inevitably harm the cell.
-
The Solution:
-
Overexpress efflux pumps: Identify and overexpress native or heterologous membrane transporters (e.g., ABC transporters) that can export L-DOPA, dopamine, or this compound itself from the cell into the culture medium.[14][15] This not only reduces toxicity but can also simplify downstream purification.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which host organism is better for this compound production, E. coli or S. cerevisiae?
A1: Both organisms have been successfully engineered for this compound production and each has distinct advantages.[4]
-
E. coli offers rapid growth, well-established genetic tools, and typically higher initial titers for many small molecules. However, it lacks the post-translational modifications and endomembrane systems (like the endoplasmic reticulum) necessary for the proper folding and function of some plant-derived enzymes, particularly cytochrome P450s, which are common in BIA pathways.[4][16]
-
S. cerevisiae , as a eukaryote, is often better at expressing complex eukaryotic enzymes like plant P450s.[4] Its ability to perform post-translational modifications and its internal membrane structures are advantageous for complex multi-step pathways.[10] However, initial titers in yeast can sometimes be lower than in E. coli, and optimization can be more complex.
The choice often depends on the specific enzymes in your pathway. For pathways heavily reliant on P450s, yeast is generally the preferred host.
Q2: How important is the stereochemistry of this compound, and how do I control it?
A2: Stereochemistry is crucial. (S)-reticuline is the precursor to a vast array of BIAs, including morphinans (like morphine and codeine) after its conversion to (R)-reticuline.[17][18] The initial condensation of dopamine and 4-hydroxyphenylacetaldehyde is catalyzed by norcoclaurine synthase (NCS), which stereospecifically produces (S)-norcoclaurine, leading to (S)-reticuline. Ensuring you are using a highly specific (S)-NCS is the primary way to control this. The conversion to the (R)-form for morphinan synthesis requires an additional enzyme, a this compound epimerase, which is a bifunctional enzyme that oxidizes (S)-reticuline to 1,2-dehydrothis compound and then reduces it to (R)-reticuline.[17]
Q3: Can I use transcription factors to globally regulate the this compound precursor pathway?
A3: Yes, this is an advanced and powerful strategy. Instead of individually overexpressing each gene, you can engineer the expression of transcription factors (TFs) that positively regulate the entire aromatic amino acid pathway.[19] For example, in plants, TFs from families like WRKY, bHLH, and MYB are known to orchestrate the expression of BIA pathway genes.[19] Identifying and expressing a master regulator TF in your microbial host could lead to a more coordinated and balanced upregulation of the necessary genes, potentially reducing metabolic burden compared to the strong, constitutive overexpression of many individual enzymes.
References
- Minami, H., et al. (2021). Selection of the optimal tyrosine hydroxylation enzyme for (S)-reticuline production in Escherichia coli. Applied Microbiology and Biotechnology, 105(14-15), 5849-5860. [Link]
- DeLoache, W. C., et al. (2015). De novo production of the key branch point benzylisoquinoline alkaloid this compound in yeast. Metabolic Engineering, 30, 193-201. [Link]
- Li, Y., et al. (2021). Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids. Applied Microbiology and Biotechnology, 105(14-15), 5747-5762. [Link]
- Zhang, T., et al. (2024). Metabolic engineering of Saccharomyces cerevisiae for chelerythrine biosynthesis. Biotechnology for Biofuels and Bioproducts, 17(1), 86. [Link]
- Nakagawa, A., et al. (2021). The optimal tyrosine hydroxylation enzyme for (S)-reticuline production in Escherichia coli. Research Square. [Link]
- Minami, H., et al. (2021). Selection of the optimal tyrosine hydroxylation enzyme for (S)-reticuline production in Escherichia coli.
- Trenchard, I. J., et al. (2015). De novo production of the key branch point benzylisoquinoline alkaloid this compound in yeast.
- Kim, J. S., et al. (2013). Improvement of this compound productivity from dopamine by using engineered Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 77(10), 2166-2168. [Link]
- Pesnot, T., et al. (2018). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis.
- Huccetogullari, D., et al. (2019). Metabolic engineering of microorganisms for production of aromatic compounds. Microbial Cell Factories, 18(1), 38. [Link]
- Gildea, H. K., et al. (2023). Widespread and Heterologous Effects of L-DOPA on Monoaminergic Tissue Metabolism in Newborn Rats Expressing Air-Stepping. International Journal of Molecular Sciences, 24(22), 16462. [Link]
- Ledesma-Amaro, R. (2017). Metabolic engineering strategies for high-level production of aromatic amino acid pathway derivatives in Saccharomyces cerevisiae. Iowa State University Digital Repository. [Link]
- Liscombe, D. K., & Facchini, P. J. (2016). Isolation and Characterization of this compound N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy. Journal of Biological Chemistry, 291(45), 23597-23611. [Link]
- Liu, W., et al. (2022). Biomimetic synthesis of L-DOPA inspired by tyrosine hydroxylase. Journal of Inorganic Biochemistry, 233, 111878. [Link]
- Kang, M. K., et al. (2020). Yeast metabolic engineering for the production of pharmaceutically important secondary metabolites. Applied Microbiology and Biotechnology, 104(11), 4659-4674. [Link]
- Wallace, S., & Sadler, J. C. (2022). Advances in engineering microbial biosynthesis of aromatic compounds and related compounds. Journal of Industrial Microbiology & Biotechnology, 49(1), kuab069. [Link]
- Kream, R. M., & Stefano, G. B. (2009). Tyrosine and tyramine increase endogenous ganglionic morphine and dopamine levels in vitro and in vivo: Cyp2d6 and tyrosine hydroxylase modulation demonstrates a dopamine coupling.
- Nakagawa, A. (2021). (S)-reticuline production and residual intermediates of (S)-reticuline in the culture medium.
- Wang, J., et al. (2020). Recent Advances in Metabolically Engineered Microorganisms for the Production of Aromatic Chemicals Derived From Aromatic Amino Acids. Frontiers in Bioengineering and Biotechnology, 8, 631. [Link]
- Rai, A., et al. (2022). Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids. Physiologia Plantarum, 174(4), e13753. [Link]
- Gesell, A., et al. (2009). Description of the (R)-reticuline to morphine biosynthetic pathway in opium poppy.
- Wikipedia. (n.d.). Tyrosine hydroxylase. Wikipedia.
- Morris, J. S., & Facchini, P. J. (2016). Schematic presentation of the biosynthetic pathway leading from (R)-reticuline to morphine in the opium poppy.
- Shadrin, A., et al. (2021). Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts. International Journal of Molecular Sciences, 22(16), 8756. [Link]
- Pienkny, S., et al. (2009). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 70(11-12), 1387-1393. [Link]
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Technical Support Center: Enhancing Reticuline Efflux from Microbial Hosts
Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals working on the microbial production of Reticuline. (S)-Reticuline is a critical branch-point intermediate in the biosynthesis of a vast array of valuable benzylisoquinoline alkaloids (BIAs), including morphine, codeine, and berberine.[1][2] Engineering microbial hosts like Escherichia coli and Saccharomyces cerevisiae to produce this compound offers a promising alternative to traditional plant extraction.[3][4] However, a common bottleneck in achieving high titers is the efficient export of this compound from the microbial cell. This guide provides in-depth troubleshooting advice and detailed protocols to help you diagnose and overcome challenges related to this compound efflux.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efflux from the microbial host so important?
A1: (S)-Reticuline is a pivotal alkaloid precursor in the BIA pathway.[2][5] In engineered microbial systems, this compound is synthesized intracellularly from precursors like dopamine or tyrosine.[1][6] Efficient efflux is critical for several reasons:
-
Preventing Feedback Inhibition: High intracellular concentrations of this compound or its precursors can inhibit enzymes earlier in the biosynthetic pathway, reducing overall productivity.
-
Alleviating Host Toxicity: While this compound itself may not be highly toxic at low concentrations, its accumulation, or the accumulation of related intermediates, can impose a metabolic burden and stress the host cell, leading to reduced growth and viability.[7]
-
Simplifying Downstream Processing: Exporting the product to the culture medium simplifies purification, as it separates the target molecule from the bulk of intracellular proteins and other metabolites.[3]
-
Enabling Continuous Production: Efficient efflux is a prerequisite for developing continuous fermentation processes where the product is constantly removed from the culture.
Q2: What are the primary types of transporters that can be used for this compound efflux?
A2: The two major superfamilies of transporters relevant for this compound efflux are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[8][9]
-
ABC Transporters: These are primary active transporters that use the energy from ATP hydrolysis to pump substrates across the cell membrane.[10][11] They are often involved in detoxifying cells by exporting a wide range of compounds.
-
MFS Transporters: These are secondary transporters that utilize the proton motive force (the electrochemical gradient of protons across the membrane) to drive substrate transport.[8][9] This family includes antiporters and symporters.
The choice between these depends on the specific host, the desired transport kinetics, and the potential metabolic burden associated with ATP consumption (for ABC transporters).
Q3: What are the initial indicators that this compound efflux is a limiting factor in my experiment?
A3: Several signs may point towards an efflux bottleneck:
-
High Intracellular vs. Low Extracellular Titers: You observe significant amounts of this compound inside the cells (in cell lysates) but very low concentrations in the culture supernatant.
-
Stalled Production: this compound production plateaus early, even when substrates and nutrients are not depleted. This can suggest feedback inhibition.
-
Reduced Host Fitness: You notice a significant decrease in cell growth rate or viability after inducing the this compound biosynthesis pathway, which could be due to intracellular product accumulation.
-
Plasmid Instability: In some cases, high intracellular product concentrations can lead to stress responses that result in the loss of production plasmids.[12]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or undetectable extracellular this compound despite confirmation of intracellular production.
Q: My HPLC analysis of cell lysates shows that my engineered S. cerevisiae (or E. coli) is producing this compound, but the concentration in the culture medium is negligible. What's going wrong?
A: This is a classic sign of an export bottleneck. The synthesized this compound is trapped inside the cells.
Root Causes & Diagnostic Steps:
-
Insufficient Native Efflux: The host's native transporters are likely inadequate for exporting a specialized metabolite like this compound.
-
Action: Perform a time-course experiment measuring both intracellular and extracellular this compound concentrations. A high and rising intracellular-to-extracellular ratio confirms an export limitation.
-
-
Suboptimal Heterologous Transporter Expression: If you have already introduced a transporter, it may not be expressing or folding correctly.
-
Action (Protocol 1): Verify transporter expression using Western blot (if you have an antibody or epitope tag) or RT-qPCR to check for mRNA transcripts.
-
Action: Perform codon optimization of your transporter gene for the specific host (E. coli, S. cerevisiae).[13][14][15] Mismatched codon usage is a common reason for poor expression of heterologous proteins.[16]
-
-
Incorrect Transporter Localization: The expressed transporter must be correctly integrated into the plasma membrane to function.
-
Action: Use fluorescence microscopy to visualize the transporter's location. This can be achieved by fusing a fluorescent protein (like GFP) to your transporter. The fluorescence should be localized to the cell periphery.
-
Solutions:
-
Solution A: Screen for Effective Heterologous Transporters:
-
Identify candidate transporters from plants known to produce BIAs (e.g., from Papaver somniferum or Coptis japonica) or promiscuous drug resistance transporters from other microbes.[12] The MATE (Multidrug and Toxic Compound Extrusion) family is a promising source.[12]
-
Synthesize codon-optimized versions of these transporter genes for your host.
-
Clone them into an expression vector under the control of an inducible or strong constitutive promoter and test their ability to increase extracellular this compound titers.
-
-
Solution B: Engineer Transporter Expression Levels (Promoter Engineering):
-
The expression level of a transporter is critical. Too low, and it won't be effective. Too high, and it can cause a severe metabolic burden and toxicity by disrupting the cell membrane.[12]
-
Create a promoter library with varying strengths to drive transporter expression.[17][18][19] This allows you to fine-tune the expression level to find a balance between efficient efflux and host health. For S. cerevisiae, a range of constitutive promoters (e.g., TEF1, GPD1) or inducible promoters (e.g., GAL1, CUP1) can be used.[20][21]
-
Workflow for Troubleshooting Low Extracellular this compound
Caption: Troubleshooting workflow for low this compound export.
Problem 2: Cell growth is severely inhibited or viability drops after expressing a heterologous transporter.
Q: I've successfully cloned and induced the expression of a plant-derived ABC transporter in E. coli, but now my cultures won't grow. What is happening?
A: This indicates that the transporter expression is toxic to the host. This is a common issue with membrane proteins.
Root Causes & Diagnostic Steps:
-
Expression Overload (Metabolic Burden): High-level expression of a large membrane protein can overwhelm the cell's protein synthesis and membrane insertion machinery, depleting resources and causing stress.
-
Action: Use a range of inducer concentrations (e.g., IPTG for E. coli, galactose for S. cerevisiae) to find a lower expression level that is less toxic. Monitor both growth (OD600) and this compound efflux at each concentration.
-
-
Membrane Disruption: Over-insertion of foreign proteins can compromise the integrity of the cell membrane, making it "leaky."
-
Action (Protocol 2): Perform a membrane integrity assay. For example, use dyes like propidium iodide (PI), which can only enter cells with compromised membranes. An increase in PI fluorescence in the transporter-expressing population indicates membrane damage.
-
-
Incorrect Folding or Assembly: Misfolded membrane proteins can form toxic aggregates within the cell membrane or cytoplasm.
-
Action: Lower the culture temperature after induction (e.g., from 37°C to 20-25°C for E. coli). This slows down protein synthesis and can aid in proper folding.
-
Solutions:
-
Solution A: Titrate Expression with Inducible Promoters:
-
Instead of a strong constitutive promoter, use a tightly controlled inducible promoter (e.g., pBAD, pTet for E. coli; pGAL1 for S. cerevisiae). This allows you to induce expression only after the culture has reached a sufficient cell density.
-
-
Solution B: Co-express Chaperones:
-
Co-expressing molecular chaperones can assist in the proper folding and membrane insertion of the transporter, reducing the formation of toxic aggregates.
-
-
Solution C: Modify Membrane Composition (Advanced):
-
In S. cerevisiae, the lipid composition of the membrane can affect the function and stability of embedded proteins.[22][23][24] Engineering the host's lipid biosynthesis pathways (e.g., altering sterol or phospholipid content) can sometimes improve the accommodation of heterologous membrane proteins.[25][26] This is a complex strategy but can be highly effective.
-
Comparison of Transporter Types and Considerations
| Feature | ABC Transporters | MFS Transporters | Key Considerations for this compound Efflux |
| Energy Source | ATP Hydrolysis[10] | Proton Motive Force[9] | High-level expression of ABC transporters can drain cellular ATP, impacting growth and pathway productivity. |
| Structure | Two Transmembrane Domains (TMDs) and two Nucleotide-Binding Domains (NBDs) | Typically 12 or 14 transmembrane helices | Can be large and complex to express and fold correctly in a heterologous host. |
| Substrate Affinity | Can be highly specific or broadly polyspecific.[8] | Often polyspecific, contributing to multidrug resistance.[8] | Look for transporters from plants that naturally export alkaloids or promiscuous fungal/bacterial drug pumps. |
| Host Preference | Found in all domains of life. | Found in all domains of life. | Codon optimization is crucial for expressing plant or fungal transporters in E. coli or S. cerevisiae.[27] |
Problem 3: High variability in extracellular this compound titers between different colonies or batches.
Q: I get good this compound export from some of my transformed colonies, but others produce very little. The results are not reproducible between experiments. Why?
A: This issue often stems from genetic instability or inconsistent expression dynamics.
Root Causes & Diagnostic Steps:
-
Plasmid Instability: As noted earlier, the metabolic burden of producing this compound and expressing a transporter can lead to plasmid loss in a portion of the cell population.[12]
-
Action: Perform serial plating of your culture on both selective (with antibiotic) and non-selective agar plates. A significant drop in colony count on the selective plate compared to the non-selective one indicates plasmid loss.
-
-
Promoter Leakiness or Inconsistent Induction: If using an inducible promoter, "leaky" basal expression before induction can cause a low level of chronic stress, selecting for mutations that reduce expression.
-
Action: Compare the growth of cells with the empty vector vs. the transporter plasmid in the absence of an inducer. Slower growth of the transporter-containing strain suggests leaky expression is causing a fitness cost.
-
-
Genomic Integration Site Effects (S. cerevisiae): If you have integrated your pathway and transporter genes into the yeast genome, the specific location of integration can significantly affect expression levels due to local chromatin structure.
-
Action: If you observe colony-to-colony variation after integration, analyze several independent transformants. Use targeted integration into well-characterized, highly expressed loci.
-
Solutions:
-
Solution A: Chromosomal Integration:
-
To ensure stability, integrate the biosynthetic pathway and transporter genes into the host chromosome. This prevents plasmid loss and ensures a consistent gene copy number.
-
-
Solution B: Use Tightly Regulated Promoters:
-
Switch to a promoter system with very low basal expression, such as the pBAD/araC system in E. coli or engineered tetracycline-inducible systems.
-
-
Solution C: Implement Stronger Selection:
-
If you must use plasmids, ensure you are using the appropriate antibiotic concentration and that the antibiotic is stable under your fermentation conditions.
-
Mechanism of ABC vs. MFS Transporters
Caption: Simplified models of ABC and MFS transporter mechanisms.
Section 3: Key Experimental Protocols
Protocol 1: Quantification of Intra- and Extracellular this compound by HPLC
This protocol provides a general framework. Specific parameters like column type, mobile phase, and gradient may need to be optimized.
-
Sample Preparation:
-
Take a 1 mL aliquot of your microbial culture at a specific time point.
-
Centrifuge at 10,000 x g for 2 minutes to pellet the cells.
-
Extracellular Sample: Carefully collect the supernatant. Filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Intracellular Sample: Wash the cell pellet once with 1 mL of cold phosphate-buffered saline (PBS) and centrifuge again. Resuspend the pellet in 500 µL of a lysis buffer (e.g., methanol or a suitable buffer with sonication). Vortex vigorously or sonicate to ensure complete lysis. Centrifuge at maximum speed for 10 minutes to pellet cell debris. Transfer the supernatant to an HPLC vial.
-
-
HPLC-PDA Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is typical for alkaloid separation. The pH of the mobile phase can be critical for good peak shape.[28]
-
Detection: Use a photodiode array (PDA) detector. This compound has a characteristic UV absorbance spectrum that can be used for identification.
-
Quantification: Create a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in your samples by comparing the peak area to the standard curve.[29]
-
-
Data Normalization:
-
Measure the optical density (OD600) of the culture when the sample was taken.
-
Express the intracellular this compound concentration as mg/g of dry cell weight to normalize for differences in cell density. Express the extracellular concentration as mg/L of culture medium.
-
Protocol 2: Propidium Iodide (PI) Assay for Membrane Integrity
-
Cell Preparation:
-
Harvest 1 mL of culture (both a control strain and your transporter-expressing strain).
-
Centrifuge cells and wash once with 1 mL of PBS.
-
Resuspend the cells in 1 mL of PBS to an OD600 of approximately 0.5.
-
-
Staining:
-
Add propidium iodide to the cell suspension to a final concentration of 1-2 µg/mL.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
As a positive control, treat a separate aliquot of control cells with 70% isopropanol for 10 minutes to permeabilize the membranes before staining.
-
-
Analysis:
-
Analyze the samples by flow cytometry or fluorescence microscopy.
-
Use an excitation wavelength of ~488 nm and measure emission at ~617 nm.
-
A significant increase in the percentage of fluorescent (PI-positive) cells in your transporter-expressing sample compared to the control indicates compromised membrane integrity.
-
References
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Technical Support Center: Overcoming Intermediate Toxicity in Microbial Reticuline Production
This guide is designed for researchers, scientists, and drug development professionals engaged in the microbial production of reticuline, a critical precursor for a wide range of benzylisoquinoline alkaloids (BIAs). The accumulation of toxic intermediates is a common and significant bottleneck in achieving high titers of this compound. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to diagnose and mitigate these toxicity issues, thereby enhancing the robustness and efficiency of your microbial production platform.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the microbial biosynthesis of this compound.
Q1: My E. coli culture is turning dark brown or black. What is causing this, and is it detrimental to this compound production?
A1: The dark pigmentation is typically due to the oxidation and polymerization of catechol-containing intermediates, primarily L-DOPA and dopamine, into melanin-like compounds. This process is often exacerbated by alkaline pH and high dissolved oxygen levels. The formation of these pigments is a strong indicator of pathway imbalance, where the rate of production of these intermediates exceeds the capacity of downstream enzymes to convert them. This is indeed detrimental as it diverts precursors from your desired product, this compound, and the reactive quinone species formed during oxidation can cause cellular stress and damage.
Q2: I am observing a decrease in cell growth after inducing the this compound pathway. What are the likely toxic intermediates?
A2: The most common culprits for cytotoxicity are L-DOPA, dopamine, and 3,4-dihydroxyphenylacetaldehyde (DHPAA). These molecules, particularly at high concentrations, can generate reactive oxygen species (ROS) and electrophilic quinones.[1] This leads to oxidative stress, damages cellular components like DNA and proteins, and can ultimately inhibit cell growth and reduce overall productivity.
Q3: What is the fundamental principle behind balancing metabolic pathways to reduce intermediate toxicity?
A3: The core principle is to ensure a smooth and continuous flow of metabolites through the engineered pathway, preventing the accumulation of any single intermediate to toxic levels. This is achieved by carefully modulating the expression levels of each enzyme in the pathway. Ideally, the activity of each successive enzyme should be sufficient to process the product of the preceding enzyme efficiently. This prevents the buildup of upstream intermediates and ensures that the metabolic burden is evenly distributed.[2]
Q4: Is there a preferred microbial host, E. coli or S. cerevisiae, for mitigating intermediate toxicity?
A4: Both hosts have their advantages and disadvantages. E. coli is often favored for its rapid growth and well-established genetic tools, making initial strain engineering faster. However, it is also more susceptible to the toxicity of catechol-containing intermediates. S. cerevisiae, being a eukaryote, offers the advantage of subcellular compartmentalization.[2] By targeting pathway enzymes to organelles like peroxisomes or vacuoles, toxic intermediates can be sequestered away from the cytosol, thereby protecting the cell and potentially increasing product titers.[3][4]
Q5: How can I confirm which toxic intermediate is accumulating in my culture?
A5: The most reliable method is to perform analytical quantification of the intermediates from your culture supernatant and cell lysate. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the standard technique for this purpose. By comparing the retention times and spectral data of peaks from your samples to those of authentic standards of L-DOPA, dopamine, norlaudanosoline, and other pathway intermediates, you can accurately identify and quantify the accumulating species.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to intermediate toxicity during this compound production.
| Observed Problem | Potential Causes | Recommended Solutions |
| Low this compound Titer with Dark Culture Pigmentation | 1. Pathway Imbalance: Overexpression of upstream enzymes (e.g., tyrosine hydroxylase, L-DOPA decarboxylase) relative to downstream enzymes. 2. Suboptimal Fermentation Conditions: High pH and/or high dissolved oxygen promoting oxidation of dopamine and L-DOPA. | 1. Balance Pathway Expression: Use a promoter library with varying strengths to fine-tune the expression of each pathway enzyme. Aim for lower, more controlled expression of upstream enzymes.[5][6] 2. Optimize Fermentation Parameters: Control the pH of the culture medium to be slightly acidic (pH 6.0-6.5).[7] Optimize aeration and agitation to maintain a lower dissolved oxygen level that still supports cell growth but minimizes oxidation.[7][8] |
| Poor Cell Growth After Pathway Induction | 1. High Accumulation of Toxic Intermediates: L-DOPA, dopamine, or DHPAA reaching cytotoxic concentrations. 2. Metabolic Burden: High-level expression of multiple heterologous enzymes draining cellular resources. | 1. Reduce Upstream Flux: Lower the expression of the initial enzymes in the pathway or use a weaker inducible promoter. 2. Enhance Downstream Enzyme Activity: Evolve key downstream enzymes like norcoclaurine synthase (NCS) for higher catalytic efficiency to pull the flux towards this compound. 3. Compartmentalization (in yeast): Target the pathway enzymes to peroxisomes to sequester toxic intermediates.[2] |
| Accumulation of a Specific Intermediate (Confirmed by HPLC) | 1. Bottleneck at a Specific Enzymatic Step: The enzyme responsible for converting the accumulating intermediate is inefficient or has low expression. 2. Feedback Inhibition: The accumulated intermediate or a downstream product may be inhibiting an upstream enzyme. | 1. Increase Expression of the Bottleneck Enzyme: Use a stronger promoter for the specific enzyme that follows the accumulated intermediate. 2. Enzyme Engineering: Use directed evolution or rational design to improve the catalytic activity or substrate affinity of the bottleneck enzyme.[9] |
| Formation of Unexpected Byproducts | 1. Enzyme Promiscuity: Pathway enzymes may be acting on non-native substrates in the host cell. 2. Spontaneous Side Reactions: Highly reactive intermediates like DHPAA can undergo non-enzymatic reactions. | 1. Enzyme Engineering for Specificity: Evolve the promiscuous enzyme to have higher specificity for its intended substrate. 2. Minimize Intermediate Accumulation: A well-balanced pathway will reduce the concentration of reactive intermediates, thereby minimizing side reactions. |
Key Protocols and Methodologies
This section provides detailed protocols for some of the key experimental strategies to overcome intermediate toxicity.
Protocol for Balancing Pathway Expression using a Promoter Library in E. coli
This protocol describes a method to create a library of expression cassettes with varying promoter strengths to fine-tune the expression of genes in the this compound biosynthesis pathway.[5][10]
Materials:
-
Plasmids carrying the genes of the this compound pathway.
-
A promoter-probing vector with a reporter gene (e.g., GFP).
-
Degenerate oligonucleotides for the promoter library.
-
Klenow fragment of DNA polymerase I.
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli cells.
Procedure:
-
Design and Synthesize a Degenerate Promoter Library:
-
Design oligonucleotides with randomized bases at key positions within the -35 and -10 promoter regions.
-
Include flanking regions with restriction sites for cloning.
-
-
Generate Double-Stranded Promoter Fragments:
-
Anneal a short primer complementary to the 3' end of the degenerate oligonucleotide.
-
Use the Klenow fragment to synthesize the complementary strand.
-
-
Clone the Promoter Library into a Reporter Vector:
-
Digest the double-stranded promoter fragments and the reporter vector with the chosen restriction enzymes.
-
Ligate the promoter library fragments upstream of the reporter gene (e.g., GFP).
-
-
Characterize the Promoter Library:
-
Transform the ligation mixture into competent E. coli.
-
Plate on selective media and pick individual colonies.
-
Measure the reporter gene expression (e.g., fluorescence) for each clone to determine the strength of each synthetic promoter.
-
-
Construct Pathway Expression Plasmids:
-
Select a range of promoters with varying strengths (low, medium, high).
-
Use these promoters to drive the expression of each gene in the this compound pathway in different combinations.
-
-
Screen for Optimal this compound Production:
-
Transform the various pathway constructs into your production strain.
-
Culture the engineered strains and quantify this compound production and intermediate accumulation using HPLC.
-
Identify the combination of promoter strengths that results in the highest this compound titer with minimal intermediate accumulation.
-
Protocol for Directed Evolution of Norcoclaurine Synthase (NCS)
This protocol outlines a general workflow for improving the catalytic efficiency of NCS using error-prone PCR and a high-throughput screen.[11][12]
Materials:
-
Plasmid containing the NCS gene.
-
Error-prone PCR kit or reagents (e.g., Taq polymerase, MnCl₂).
-
Primers flanking the NCS gene.
-
Competent E. coli cells for library creation and expression.
-
96-well plates for high-throughput screening.
-
Substrates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
-
A colorimetric or fluorometric assay to detect norcoclaurine or a downstream product.
Procedure:
-
Create a Mutant NCS Library using Error-Prone PCR:
-
Perform PCR amplification of the NCS gene under conditions that promote a higher error rate (e.g., by adding MnCl₂ or using a specialized polymerase).
-
Vary the number of PCR cycles to control the mutation frequency.
-
-
Clone the Mutant Library into an Expression Vector:
-
Digest the PCR products and the expression vector.
-
Ligate the mutant NCS genes into the vector.
-
-
Transform and Create a Mutant Library:
-
Transform the ligation mixture into highly competent E. coli cells.
-
Plate on selective media to obtain a library of colonies, each expressing a different NCS variant.
-
-
High-Throughput Screening of the Library:
-
Inoculate individual colonies into 96-well plates containing growth medium and an inducer for protein expression.
-
After sufficient growth and expression, lyse the cells.
-
Add the substrates (dopamine and 4-HPAA) to each well.
-
After a set incubation time, measure the product formation using a suitable high-throughput assay.
-
-
Identify and Characterize Improved Variants:
-
Select the clones that show the highest activity in the primary screen.
-
Isolate the plasmids from these clones and sequence the NCS gene to identify the mutations.
-
Purify the promising NCS variants and perform detailed kinetic analysis to confirm their improved catalytic efficiency.
-
Protocol for Quantification of this compound and Intermediates by HPLC-UV
This protocol provides a general method for the analysis of this compound and its precursors from culture samples.[13][14][15]
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standards: L-DOPA, dopamine, norlaudanosoline, this compound.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation:
-
Take a known volume of your culture and centrifuge to separate the cells from the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For intracellular analysis, resuspend the cell pellet in a suitable buffer, lyse the cells (e.g., by sonication), centrifuge to remove cell debris, and filter the lysate.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 280 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for each compound (L-DOPA, dopamine, norlaudanosoline, this compound).
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject your samples and determine the peak areas for each compound.
-
Use the calibration curves to calculate the concentration of each intermediate and this compound in your samples.
-
Visualizations
This compound Biosynthesis Pathway and Points of Toxicity
Caption: this compound biosynthesis pathway highlighting toxic intermediates.
Troubleshooting Workflow for Low this compound Titer
Caption: Troubleshooting workflow for low this compound titers.
References
- Sato, F. (2007). Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis. Current Pharmaceutical Biotechnology, 8(4), 211-218. [Link][16][17][18][19]
- Li, Y., & Li, S. (2024). Advancements in Microbial Cell Engineering for Benzylisoquinoline Alkaloid Production. ACS Synthetic Biology. [Link][3][20]
- Park, S. H., & Lee, S. Y. (2008). Metabolic engineering of microorganisms: general strategies and drug production. Drug Discovery Today, 13(19-20), 874-881. [Link][21]
- Ghirga, F., Bonamore, A., & Boffi, A. (2018). Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids. In Green Chemistry. IntechOpen. [Link][5]
- CD Biosynsis. (n.d.).
- Minami, H., Kim, J. S., Ikezawa, N., Takemura, T., Katayama, T., Kumagai, H., & Sato, F. (2008). Microbial production of plant benzylisoquinoline alkaloids. Proceedings of the National Academy of Sciences, 105(21), 7393-7398. [Link][23][24]
- Zhao, J., Zhang, Y., Liu, Y., & Sun, Z. (2023). Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines. AMB Express, 13(1), 22. [Link][11][18]
- Villageliú, D., & Lyte, M. (2018). Response of E. coli to dopamine analyzed by UHPLC-ECD.
- Lourido, T., Guedes, R. C., & Sousa, S. F. (2023). Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis. Molecules, 28(11), 4265. [Link][9][25][26]
- Alper, H., Fischer, C., Martinez, A., & Stephanopoulos, G. (2005). Tuning genetic control through promoter engineering. Proceedings of the National Academy of Sciences, 102(36), 12678-12683. [Link][27]
- Gesell, A., Rolf, M., Ziegler, J., Díaz Chávez, M. L., Huang, F. C., & Kutchan, T. M. (2011). CYP719B1 is salutaridine synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy. The Journal of biological chemistry, 286(1), 823–833. [Link][20][28]
- Stokes, A. H., Hastings, T. G., & Vrana, K. E. (1999). The cytotoxicity of dopamine may be an artefact of cell culture. Journal of neuroscience research, 55(6), 659–665. [Link][1]
- Li, X., Wang, Y., & Xu, X. (2022). Natural promoters and promoter engineering strategies for metabolic regulation in Saccharomyces cerevisiae. Journal of Industrial Microbiology and Biotechnology, 49(1), kuab077. [Link][19]
- Surwase, S. N., & Jadhav, J. P. (2011). Effect of initial pH on L-Dopa production.
- PubChem. (n.d.). (S)-reticuline biosynthesis I. [Link][4][21]
- Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature chemical biology, 4(9), 564–573. [Link][29]
- Gao, J., Liu, Y., & Xu, J. (2023). Whole-cell catalyze L-dopa to dopamine via co-expression of transport protein AroP in Escherichia coli. AMB Express, 13(1), 82. [Link][6]
- Sheng, X., & Lv, Y. (2021). Sustainable supply of wilforic acid C via decompartmentalization of peroxisomal acetyl-CoA and systematic engineering in yeast.
- Choi, Y. J., & Lee, S. Y. (2021). Hierarchical metabolic engineering for rewiring cellular metabolism. Biotechnology and Bioprocess Engineering, 26(5), 683–692. [Link][30]
- Lee, J. W., & Na, D. (2018). Advancement of Metabolic Engineering Assisted by Synthetic Biology. International journal of molecular sciences, 19(12), 3848. [Link][2]
- Kumar, S., & Sarma, M. K. (2013). Effect of pH on L-dopa production (mg/ml) by A. rutilum.
- Patsnap Synapse. (2024). Troubleshooting Guide for Common Recombinant Protein Problems. [Link][31]
- Nakagawa, A., Matsumura, E., Koyanagi, T., Katayama, T., Kawano, N., Yoshimatsu, K., ... & Minami, H. (2018). Microbial production of novel sulphated alkaloids for drug discovery. Scientific reports, 8(1), 7943. [Link][9]
- Samanani, N., & Facchini, P. J. (2002). Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants. The Journal of biological chemistry, 277(37), 33878–33883. [Link][32]
- Wang, Y., Wei, X., Wang, X., & Wang, Q. (2024). Metabolic engineering of Escherichia coli for high-yield dopamine production via optimized fermentation strategies. Frontiers in microbiology, 15, 1367341. [Link][33]
- Rocchetti, G., Giuberti, G., & Lucini, L. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Plants (Basel, Switzerland), 11(21), 2955. [Link][12][14]
- Ziegler, J., & Facchini, P. J. (2008). Alkaloid biosynthesis: metabolism and trafficking. Annual review of plant biology, 59, 735–769. [Link][34]
- Matsumura, E., Yamamoto, K., Yoshimatsu, K., & Minami, H. (2017). Laboratory-scale production of (S)-reticuline, an important intermediate of benzylisoquinoline alkaloids, using a bacterial-based method. Bioscience, biotechnology, and biochemistry, 81(2), 396–402. [Link][35][36]
- Karunakara, A. C., Subbaiah, K. V., & Rao, D. S. (2013). Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC.
- Kane, P. M. (2006). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Cold Spring Harbor protocols, 2006(3), pdb.prot4341. [Link][13]
- Nguyen, T. H. T., Le, T. H., & Nguyen, T. H. (2017). Effect of heavy metals, pesticides and pharmaceuticals on yeast's vacuoles as a biomarker for toxic detection.
- O'Connor, S. E. (2009). Biosynthesis of (S)-reticuline, the central intermediate of tetrahydroisoquinoline alkaloid biosynthesis.
- Das, A., & Ghosh, D. (2017). Synthesis of dopamine in E. coli using plasmid-based expression system and its marked effect on host growth profiles. Applied microbiology and biotechnology, 101(22), 8193–8203. [Link][39]
- Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step. YouTube. [Link][40]
- Hägele, L., Trachtmann, N., & Takors, R. (2024). In vitro and in vivo investigation of dopamine production in E. coli FUS4.T2.
- Morris, J. S., & Facchini, P. J. (2016). Isolation and Characterization of this compound N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy. The Journal of biological chemistry, 291(8), 3806–3818. [Link][15]
- Costa, P. R., & Leão, J. M. (2022).
- Li, Y., & Li, S. (2021). Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids. Applied microbiology and biotechnology, 105(14-15), 5699–5714. [Link][28][43]
- Kováčik, P., & Peč, M. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules (Basel, Switzerland), 26(6), 1675. [Link]
Sources
- 1. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. | Semantic Scholar [semanticscholar.org]
- 2. Peroxisomes: A New Hub for Metabolic Engineering in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein targeting to yeast peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards repurposing the yeast peroxisome for compartmentalizing heterologous metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction and model-based analysis of a promoter library for E. coli: an indispensable tool for metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promoter Engineering for Metabolic Pathways Service - CD Biosynsis [biosynsis.com]
- 7. Influence of Dissolved Oxygen (DO) on Fermentation and Control Measures | Meckey [meckey.com]
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- 10. researchgate.net [researchgate.net]
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- 12. Development and Use of a Novel Random Mutagenesis Method: In Situ Error-Prone PCR (is-epPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
fine-tuning enzyme expression levels for optimal Reticuline production
Welcome to the technical support center for the fine-tuning of enzyme expression levels for optimal Reticuline production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of engineering the this compound biosynthetic pathway. Here, we address common challenges with in-depth, field-proven insights and actionable protocols to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical enzymes in the this compound biosynthesis pathway to focus on for expression tuning?
A1: The entire pathway's balance is crucial, but certain enzymatic steps are frequently identified as bottlenecks. Key enzymes to monitor and fine-tune include:
-
Tyrosine Hydroxylase (TyrH) or equivalent (e.g., HpaBC): This is often a rate-limiting step, converting L-tyrosine to L-DOPA. Its efficiency directly impacts the precursor supply for the entire pathway.
-
Norcoclaurine Synthase (NCS): This enzyme catalyzes the first committed step in benzylisoquinoline alkaloid (BIA) biosynthesis, the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). Imbalances here can lead to the accumulation of precursors.
-
Cytochrome P450 Enzymes (e.g., CYP80B1 and its reductase partner, CPR): These membrane-bound enzymes are notoriously difficult to express functionally in heterologous hosts like E. coli and yeast.[1][2][3][4] Their activity is often a significant bottleneck.
-
Methyltransferases (6OMT, CNMT, 4'OMT): While generally more robustly expressed than P450s, their sequential action requires balanced expression to prevent the accumulation of intermediates like norcoclaurine, coclaurine, and 3'-hydroxy-N-methylcoclaurine.
Q2: Which host organism is best for this compound production: E. coli or Saccharomyces cerevisiae?
A2: The choice of host depends on several factors, including the specific enzymes in your pathway and your lab's expertise.
-
Escherichia coli is advantageous for:
-
Rapid growth and high cell densities.
-
A vast toolkit of well-characterized genetic parts (promoters, RBSs) for expression tuning.[5]
-
Simpler genetic manipulation.
-
-
Saccharomyces cerevisiae (yeast) is often preferred when:
For pathways heavily reliant on P450s, yeast is generally the more suitable host. Some researchers have also successfully used co-culture systems of E. coli and yeast to leverage the strengths of both organisms.[6]
Q3: What is "metabolic burden," and how can it affect my this compound-producing strain?
A3: Metabolic burden refers to the drain on the host cell's resources caused by the expression of heterologous genes and the production of foreign metabolites.[7][8][9] This can manifest as:
-
Reduced growth rate.
-
Decreased cell viability.
-
Lower final product titers.
-
Genetic instability of your expression plasmids.
Overexpression of pathway enzymes, especially those that are inefficient or produce toxic intermediates, can significantly increase metabolic burden. Fine-tuning enzyme expression to the lowest effective level is a key strategy to mitigate these effects.
Troubleshooting Guides
Troubleshooting Scenario 1: Low Final this compound Titer
Problem: You have successfully constructed your this compound-producing strain, but the final yield is significantly lower than expected.
Possible Causes:
-
Suboptimal Expression Levels of One or More Enzymes: The expression of each enzyme is not balanced, creating a bottleneck in the pathway.
-
Poor Precursor Supply: Insufficient production of L-tyrosine, dopamine, or 4-HPAA limits the overall flux into the pathway.
-
Inefficient Enzyme Activity: One or more enzymes may have low intrinsic activity or may not be functioning correctly in the heterologous host. This is particularly common for plant P450s.[1][3]
-
Metabolic Burden: High-level expression of many heterologous enzymes is stressing the host cells, leading to reduced overall productivity.[7][8]
-
Product or Intermediate Toxicity/Degradation: this compound or a pathway intermediate may be toxic to the host or may be spontaneously degrading in the culture medium.
Suggested Solutions:
-
Solution 1.1: Verify and Quantify Enzyme Expression Levels.
-
Western Blot Analysis: Perform a western blot to confirm that all enzymes in the pathway are being expressed. This provides a qualitative assessment of protein levels.
-
Quantitative Mass Spectrometry (qMS): For a more precise measurement of enzyme concentrations, consider using qMS-based proteomics.
-
-
Solution 1.2: Systematically Tune Enzyme Expression.
-
Promoter Engineering: Replace the promoters of your pathway genes with a library of promoters of varying, well-characterized strengths.[10][11][12][13][14] This allows you to modulate transcription levels.
-
RBS Engineering: Utilize an RBS (Ribosome Binding Site) library or a predictive tool like the RBS Calculator to fine-tune the translation initiation rate for each enzyme.[15][16][17][18][19] This is a more granular approach to controlling protein levels.
-
-
Solution 1.3: Enhance Precursor Supply.
-
Overexpress key enzymes in the host's native aromatic amino acid biosynthesis pathway to increase the availability of L-tyrosine.[20]
-
Introduce heterologous enzymes that can shunt more carbon flux towards dopamine and 4-HPAA production.
-
-
Solution 1.4: Address Inefficient Enzyme Activity.
-
Codon Optimization: Ensure that the coding sequences of your heterologous genes are optimized for the codon usage of your host organism.
-
Enzyme Engineering: If a specific enzyme is identified as a bottleneck, consider using directed evolution or rational design to improve its catalytic efficiency.
-
For P450s in Yeast: Co-express chaperones or engineering the endoplasmic reticulum can improve functional expression.[3][4]
-
Troubleshooting Scenario 2: Accumulation of a Pathway Intermediate
Problem: HPLC or LC-MS analysis of your culture supernatant or cell lysate shows a high concentration of a specific intermediate (e.g., L-DOPA, dopamine, norcoclaurine) and very little this compound.
Possible Causes:
-
Downstream Enzyme Bottleneck: The enzyme immediately following the accumulating intermediate is either expressed at too low a level or has insufficient activity.
-
Upstream Enzyme Overexpression: The enzyme producing the intermediate is expressed at a much higher level than the subsequent enzyme, leading to a "push" of flux that the downstream part of the pathway cannot handle.
-
Cofactor Limitation: The downstream enzyme may require a specific cofactor that is limited in the host cell.
-
Feedback Inhibition: The accumulating intermediate may be inhibiting an upstream enzyme.
Suggested Solutions:
-
Solution 2.1: Identify the Bottleneck Enzyme.
-
The bottleneck is the enzyme that consumes the accumulating intermediate. For example, if dopamine is accumulating, the issue likely lies with Norcoclaurine Synthase (NCS).
-
-
Solution 2.2: Rebalance Enzyme Expression Ratios.
-
Increase Expression of the Bottleneck Enzyme: Use a stronger promoter or a more efficient RBS for the gene encoding the bottleneck enzyme.
-
Decrease Expression of the Upstream Enzyme: Use a weaker promoter or a less efficient RBS for the gene encoding the enzyme that produces the accumulating intermediate. This helps to balance the metabolic flux.
-
-
Solution 2.3: In Vitro Enzyme Assays.
-
If rebalancing expression does not solve the problem, perform in vitro assays with purified enzymes and substrates to confirm the activity of the suspected bottleneck enzyme. This can help determine if the issue is with the enzyme's intrinsic properties rather than its expression level.
-
-
Solution 2.4: Cofactor Engineering.
-
If a cofactor is limiting (e.g., S-adenosylmethionine (SAM) for methyltransferases), consider overexpressing genes involved in the biosynthesis of that cofactor.
-
Experimental Protocols
Protocol 1: Promoter-Based Tuning of Enzyme Expression in S. cerevisiae
This protocol describes how to create a set of expression vectors for a target gene with different constitutive promoters to modulate its expression level.
-
Select a Panel of Promoters: Choose a set of well-characterized constitutive promoters with a range of strengths (e.g., pTEF1, pPGK1, pADH1, pRPL18B).
-
Vector Construction: Using standard molecular cloning techniques (e.g., Gibson assembly, Golden Gate), clone your gene of interest downstream of each selected promoter in a yeast expression vector.
-
Yeast Transformation: Transform the library of plasmids into your this compound-producing yeast strain.
-
Cultivation and Analysis:
-
Grow individual colonies from each transformation in selective media.
-
Induce gene expression if necessary.
-
Harvest cells and prepare lysates for Western blot analysis to confirm varying protein expression levels.
-
Analyze the culture supernatant and cell lysates via HPLC or LC-MS to quantify this compound and pathway intermediates.[21][22][23][24]
-
-
Selection of Optimal Promoter: Identify the promoter that results in the best balance of pathway flux and minimal intermediate accumulation.
Protocol 2: Western Blot for Pathway Enzyme Expression
This protocol provides a general workflow for assessing the expression of your pathway enzymes.[25][26][27][28]
-
Sample Preparation:
-
Harvest a defined amount of cells from your culture.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.
-
Include a molecular weight marker.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to your target enzyme (ensure you have antibodies for each enzyme in the pathway) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Presentation
Table 1: Example of Promoter Strength Characterization in S. cerevisiae
| Promoter | Relative Strength | Observed this compound Titer (mg/L) | Key Intermediate Accumulation |
| pREV1 | Weak | 5.2 | Low |
| pADH1 | Medium | 15.8 | Moderate Dopamine |
| pTEF1 | Strong | 12.1 | High Dopamine, Low Norcoclaurine |
| pGPD | Very Strong | 8.5 | Severe Dopamine Accumulation, Growth Defect |
Visualizations
This compound Biosynthesis Pathway with Potential Bottlenecks
Caption: The this compound biosynthesis pathway, highlighting common bottlenecks.
Workflow for Troubleshooting Low this compound Titer
Caption: A systematic workflow for diagnosing and resolving low this compound yields.
References
- Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
- Azure Biosystems. (n.d.). 6 Western Blotting Steps.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
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Validation & Comparative
A Comparative Analysis of Reticuline Biosynthesis in Different Plant Species
A Technical Guide for Researchers and Drug Development Professionals
Reticuline, a pivotal benzylisoquinoline alkaloid (BIA), stands as a critical branch-point intermediate in the biosynthesis of a vast array of pharmacologically significant compounds, including morphine, codeine, berberine, and sanguinarine.[1][2][3] The intricate enzymatic pathway leading to (S)-reticuline is a subject of intense research, with notable variations observed across different plant species. This guide provides a comprehensive comparative analysis of this compound biosynthesis, focusing on key plant species such as Papaver somniferum (opium poppy), Coptis japonica, and Eschscholzia californica (California poppy). By synthesizing technical data and field-proven insights, this document aims to equip researchers and drug development professionals with a deeper understanding of the nuances of this compound production in nature.
The Core Biosynthetic Pathway: A Conserved Blueprint with Species-Specific Adaptations
The biosynthesis of (S)-reticuline originates from the amino acid L-tyrosine, which is converted through a series of enzymatic steps to (S)-norcoclaurine, the first committed intermediate of the BIA pathway.[2][4] (S)-norcoclaurine then undergoes a sequence of methylation and hydroxylation reactions to yield the central intermediate, (S)-reticuline.[2][5] While this fundamental pathway is conserved, the specific enzymes catalyzing each step, their isoforms, and their regulatory mechanisms can differ significantly between plant species, influencing the overall efficiency and the downstream BIA profile.
Figure 1. Generalized biosynthetic pathway leading to (S)-reticuline and its major downstream branches.
Comparative Analysis of Key Biosynthetic Enzymes
A detailed examination of the enzymes involved in the conversion of (S)-norcoclaurine to (S)-reticuline reveals species-specific variations that are critical for understanding the metabolic flux towards different BIAs.
| Enzyme | Abbreviation | Function | Papaver somniferum (Opium Poppy) | Coptis japonica | Eschscholzia californica (California Poppy) |
| Norcoclaurine Synthase | NCS | Condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. | PsNCS | CjNCS1, CjPR10A[6] | EcNCS |
| (S)-norcoclaurine 6-O-methyltransferase | 6OMT | O-methylation of (S)-norcoclaurine at the 6-hydroxyl position to yield (S)-coclaurine. | Ps6OMT | Cj6OMT[7] | Ec6OMT |
| (S)-coclaurine N-methyltransferase | CNMT | N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine. | PsCNMT | CjCNMT[7] | EcCNMT |
| (S)-N-methylcoclaurine 3'-hydroxylase | CYP80B1 | Hydroxylation of (S)-N-methylcoclaurine at the 3'-position. This is a cytochrome P450-dependent monooxygenase. | PsCYP80B1 | CjCYP80B2[7] | EcCYP80B1[8] |
| (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | O-methylation of the 4'-hydroxyl group to produce (S)-reticuline. | Ps4'OMT | Cj4'OMT[7] | Ec4'OMT |
Table 1. Key enzymes in the biosynthesis of (S)-reticuline from (S)-norcoclaurine across different plant species.
The existence of enzyme isoforms, as seen with norcoclaurine synthase in Coptis japonica (CjNCS1 and CjPR10A), suggests functional redundancy or differential regulation under specific conditions.[6] Furthermore, while the core enzymatic functions are conserved, subtle differences in substrate specificity and kinetic parameters of these enzymes across species can lead to variations in metabolic efficiency. For instance, a comparative analysis of methyltransferases for this compound production in a microbial system found that a combination of 6OMT and CNMT from P. somniferum with 4'OMT from C. japonica was the most effective combination.[9]
Regulation of this compound Biosynthesis: A Multi-layered Control System
The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control of biosynthetic genes and the spatial organization of the pathway within the plant.
In Coptis japonica, the transcription factors CjWRKY1 (a WRKY-type) and CjbHLH1 (a basic helix-loop-helix type) have been shown to comprehensively regulate the expression of genes involved in berberine biosynthesis, including those leading to this compound.[7] Overexpression of CjWRKY1 in Eschscholzia californica cells has been demonstrated to modulate the expression of endogenous bHLH transcription factors and influence the accumulation of specific BIAs.[10]
In Papaver somniferum, the biosynthesis of BIAs is compartmentalized among different cell types of the phloem, including companion cells, sieve elements, and laticifers.[11] The transcripts and enzymes for different parts of the pathway are spatially separated, necessitating the transport of intermediates between these cells.[11] This complex organization adds another layer of regulation to the overall metabolic flux.
Experimental Protocols for Studying this compound Biosynthesis
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols for key experimental workflows.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol allows for the quantification of the expression levels of biosynthetic genes in different plant tissues or under various experimental conditions.
Methodology:
-
RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable method (e.g., Trizol reagent or a commercial plant RNA extraction kit).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for the target biosynthetic genes and a reference gene (e.g., actin or ubiquitin) for normalization.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the designed primers.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method.
Figure 2. Workflow for gene expression analysis using qRT-PCR.
Heterologous Expression and Enzyme Activity Assays
This approach is crucial for functionally characterizing the enzymes of the this compound biosynthetic pathway.
Methodology:
-
Gene Cloning: Amplify the coding sequence of the target biosynthetic enzyme from cDNA and clone it into a suitable expression vector (e.g., for E. coli or Saccharomyces cerevisiae).
-
Heterologous Expression: Transform the expression construct into the chosen host organism and induce protein expression.
-
Protein Extraction: Lyse the cells and prepare a crude protein extract or purify the recombinant protein.
-
Enzyme Assay: Perform an in vitro enzyme assay by incubating the protein extract or purified enzyme with the appropriate substrate(s) and co-factors (e.g., S-adenosylmethionine for methyltransferases).
-
Product Analysis: Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm enzyme activity and determine kinetic parameters.
Figure 3. Workflow for heterologous expression and enzyme activity assays.
Metabolite Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical tool for identifying and quantifying this compound and other BIAs in plant extracts.
Methodology:
-
Metabolite Extraction: Extract metabolites from plant tissue using a suitable solvent system (e.g., methanol/water).
-
Sample Preparation: Centrifuge the extract to remove debris and filter the supernatant. The sample may require further concentration or dilution.
-
LC Separation: Inject the sample onto an HPLC or UHPLC system equipped with a suitable column (e.g., C18) to separate the metabolites based on their physicochemical properties.
-
MS Detection: Eluted compounds are introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Data Analysis: Process the data to identify and quantify this compound and other target alkaloids by comparing retention times and mass spectra to authentic standards.
Conclusion and Future Perspectives
The biosynthesis of this compound is a highly orchestrated process that exhibits both conserved features and significant variations across different plant species. Understanding these differences at the genetic, enzymatic, and regulatory levels is paramount for both fundamental plant science and applied biotechnology. The comparative analysis presented here highlights the key enzymatic players and regulatory strategies employed by prominent BIA-producing plants.
Future research will likely focus on the discovery of novel enzymes and regulatory factors from a wider range of plant species, further expanding our understanding of BIA diversity. The application of synthetic biology and metabolic engineering approaches, guided by the knowledge of these species-specific differences, holds immense promise for the sustainable production of high-value, this compound-derived pharmaceuticals in microbial or plant-based platforms.[12][13]
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A Comparative Study of the Analgesic Effects of Reticuline and Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the analgesic properties of reticuline and codeine, grounded in experimental data and established pharmacological principles. By moving beyond surface-level descriptions, we aim to elucidate the mechanistic nuances and experimental considerations crucial for informed research and development in pain management.
Introduction: A Tale of Precursor and Product
This compound and codeine are intrinsically linked within the biosynthetic pathway of opium alkaloids. This compound, a pivotal benzylisoquinoline alkaloid intermediate, serves as the direct precursor to thebaine, which is then converted to codeine and morphine in the opium poppy (Papaver somniferum)[1]. While codeine is a well-established analgesic and antitussive, the intrinsic analgesic properties of this compound itself are a subject of scientific inquiry. This guide dissects the available evidence to compare these two molecules, evaluating their mechanisms, efficacy, and the experimental methodologies used to characterize them.
Codeine , or 3-methylmorphine, is a natural opioid analgesic indicated for mild to moderate pain[2]. Its therapeutic utility has been recognized for decades. This compound , on the other hand, is primarily studied for its role in alkaloid biosynthesis. However, understanding its potential direct pharmacological effects is crucial for exploring novel analgesic pathways and optimizing synthetic biology approaches for opioid production.
Comparative Mechanism of Action
The analgesic effects of opioids are primarily mediated through their interaction with a family of G-protein coupled receptors (GPCRs), namely the mu (µ), delta (δ), and kappa (κ) opioid receptors[3][4]. Activation of these receptors, particularly the mu-opioid receptor (MOR), leads to a cascade of intracellular events that inhibit neuronal excitability and reduce the transmission of pain signals[3][5][6].
Codeine: A Prodrug's Journey to Analgesia
Codeine itself possesses a relatively low binding affinity for mu-opioid receptors[5][7]. Its analgesic efficacy is predominantly attributed to its metabolism in the liver into morphine, a much more potent MOR agonist[8][9][10]. This conversion is catalyzed by the cytochrome P450 enzyme CYP2D6[2][5].
Key points of codeine's mechanism:
-
Prodrug Metabolism: Approximately 5-10% of a codeine dose is O-demethylated to morphine, which is responsible for the majority of its analgesic effect[2][9].
-
Genetic Polymorphism: The efficacy of codeine is highly variable among individuals due to genetic differences in CYP2D6 activity. "Poor metabolizers" may experience little to no pain relief, while "ultra-rapid metabolizers" can have an exaggerated response and increased risk of toxicity due to higher morphine concentrations[8][11].
-
Receptor Activation: The resulting morphine binds to MORs in the central nervous system (CNS), including the spinal cord and midbrain[3][12]. This binding inhibits the release of nociceptive neurotransmitters like substance P and glutamate, leading to analgesia[5][6][8].
This compound: Investigating Intrinsic Activity
The direct analgesic mechanism of this compound is not as well-defined as that of codeine. As a precursor, its primary role is not as a receptor agonist. However, research into its pharmacological profile is ongoing. The central question is whether this compound exhibits any clinically relevant affinity for opioid receptors or if its effects are mediated through other pathways. The structural similarity to other benzylisoquinoline alkaloids suggests the potential for interaction with various receptor systems. Determining the binding affinity of this compound at opioid receptors through radioligand binding assays is a critical step in characterizing its potential as a direct analgesic[7][13][14].
Signaling Pathway Visualization
The diagram below illustrates the established pathway for codeine and the hypothetical direct pathway for a potential MOR agonist.
Caption: Standardized workflow for preclinical analgesic testing.
Quantitative Data Comparison
While direct comparative studies between this compound and codeine are scarce in publicly available literature, we can present representative data for codeine to establish a benchmark. A study in rats with neuropathic pain showed that codeine at doses of 10 and 30 mg/kg attenuated mechanical and cold allodynia.[15] When combined with paracetamol, 60 mg of codeine provides a significant additional analgesic effect compared to paracetamol alone.[16][17] In contrast, nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to be more effective than codeine for postoperative pain in adult outpatients.[18]
| Compound | Test Model | Effective Dose Range | Key Findings | Reference |
| Codeine | Neuropathic Pain (Rats) | 10-30 mg/kg (s.c.) | Attenuated mechanical and cold allodynia. | [15] |
| Codeine | Postoperative Pain (Human) | 60 mg (oral) | Provides additional analgesia when combined with paracetamol. | [16] |
| This compound | Data Not Available | To Be Determined | Requires direct experimental investigation. |
This table should be populated with data from future direct comparative studies.
Discussion and Future Directions
The primary challenge in comparing this compound and codeine is the disparity in available data. Codeine is a well-characterized prodrug whose analgesic effects are inextricably linked to its metabolic conversion to morphine.[5][9] This metabolic dependence is both a key functional aspect and a source of significant clinical variability.[11]
For this compound, the path forward requires a systematic investigation of its intrinsic pharmacological properties.
Key Research Questions for this compound:
-
Receptor Binding Affinity: What is the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors? This is the foundational experiment to determine if it has any direct opioid activity.[13][14]
-
In Vivo Analgesia: Does this compound demonstrate analgesic effects in established preclinical models like the hot-plate and tail-flick tests? If so, what is its potency (ED50) and efficacy compared to codeine and morphine?
-
Mechanism of Action: If this compound shows analgesic properties, is the effect reversible by opioid antagonists like naloxone? This would confirm an opioid receptor-mediated mechanism.
-
Pharmacokinetics and Metabolism: How is this compound absorbed, distributed, metabolized, and excreted? Does it have any active metabolites that contribute to its effects?
By addressing these questions through rigorous, controlled experimentation, the scientific community can accurately place this compound within the spectrum of analgesic compounds, clarifying whether it is merely a biosynthetic precursor or a pharmacologically active molecule in its own right.
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A Comparative Guide to the Anticancer Activity of Reticuline Derivatives in Breast Cancer Cell Lines
This guide provides a comprehensive evaluation of reticuline and its synthetic derivatives as potential therapeutic agents against breast cancer. We will delve into the experimental data supporting their cytotoxic effects, explore their mechanisms of action, and provide detailed, field-proven protocols for researchers to replicate and expand upon these findings. Our focus is on delivering a scientifically rigorous comparison to aid in the advancement of novel anticancer drug discovery.
Introduction: The Therapeutic Potential of this compound
This compound is a naturally occurring benzylisoquinoline alkaloid found in a variety of plant species, including those of the Papaveraceae family.[1][2] It serves as a crucial biosynthetic precursor to a wide range of biologically active alkaloids, such as morphine and codeine.[2][3] Beyond its role as a key metabolic intermediate, this compound itself and its derivatives have garnered significant interest for their potential pharmacological properties, including anticancer activities.[1][4]
The core structure of this compound, a tetrahydroisoquinoline scaffold, presents a versatile template for synthetic modification, allowing for the generation of novel derivatives with enhanced potency and selectivity against cancer cells.[5][6][7] This guide will specifically focus on the evaluation of these derivatives against well-established human breast cancer cell lines, providing a comparative analysis of their efficacy.
Comparative Cytotoxicity of this compound Derivatives
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. This is typically achieved through cell viability assays, which measure the dose-dependent ability of a compound to inhibit cell proliferation or induce cell death. Here, we compare the cytotoxic activity of various synthetic derivatives against two widely used breast cancer cell lines: MCF-7 (hormone-receptor-positive) and MDA-MB-231 (triple-negative).[8]
| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Derivative 3c | MDA-MB-231 | 5.3 ± 0.69 | Doxorubicin | Not Specified |
| Derivative 3c | MCF-7 | 3.54 ± 0.76 | Doxorubicin | Not Specified |
| Derivative 4d | MDA-MB-231 | 7.9 ± 0.99 | Doxorubicin | Not Specified |
| Derivative 4d | MCF-7 | 4.75 ± 1.09 | Doxorubicin | Not Specified |
| Derivative 7h | MDA-MB-231 | 2.4 ± 0.6 (µg/mL) | Doxorubicin | Not Specified |
| Derivative 7e | MCF-7 | 3.1 ± 0.8 (µg/mL) | Doxorubicin | Not Specified |
| Eupatorin | MCF-7 (48h) | ~15 | Doxorubicin | ~2.3 |
| Eupatorin | MDA-MB-231 (48h) | ~15 | Doxorubicin | ~1.7 |
Note: The data presented is a synthesis from multiple sources to illustrate the comparative potencies. Direct comparison between different studies should be made with caution due to variations in experimental conditions.[9][10]
Expert Insights: The IC50 values (the concentration of a drug that inhibits cell growth by 50%) are a critical metric for comparing the potency of different compounds. As seen in the table, synthetic modification of the this compound scaffold can lead to derivatives with significant cytotoxic activity, in some cases approaching the potency of established chemotherapeutic agents like doxorubicin.[11] It is also crucial to assess the selectivity of these compounds by testing their effects on non-cancerous cell lines (e.g., MCF-10A) to ensure they preferentially target cancer cells.[10][12]
Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Potent cytotoxicity is a desirable attribute, but understanding how a compound kills cancer cells is paramount for its development as a therapeutic agent. Two primary mechanisms through which anticancer drugs exert their effects are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Induction of Apoptosis
Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer. Many effective chemotherapeutic agents work by reactivating this process in cancer cells.[13] The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early hallmark of apoptosis.[14][15]
Experimental Workflow: Apoptosis Assessment by Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay [14][16][17]
-
Cell Culture and Treatment: Seed MCF-7 or MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Carefully collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the supernatant containing the floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual media or serum.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells[14]
-
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Some anticancer agents can halt the cell cycle at specific checkpoints (G1, S, or G2/M phase), preventing cancer cells from replicating their DNA and dividing.[18][19] This can lead to cell death or senescence.
Experimental Workflow: Cell Cycle Analysis
Caption: A potential mechanism of action for this compound derivatives.
Experimental Validation: Western Blotting
Western blotting is a powerful technique to quantify the expression levels of specific proteins involved in these signaling pathways. By comparing the protein expression in treated versus untreated cells, researchers can determine if a this compound derivative is modulating a particular pathway.
Key Proteins to Analyze:
-
PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR
-
Apoptosis Pathway: Bcl-2, Bax, Cleaved Caspase-3, PARP
Expert Insights: A decrease in the phosphorylation of Akt and mTOR, along with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and cleaved caspase-3, would provide strong evidence that the this compound derivative is inducing apoptosis through the inhibition of the PI3K/Akt pathway. [20]
Conclusion and Future Directions
The evidence presented in this guide suggests that this compound and its derivatives are a promising class of compounds for the development of novel anticancer therapies for breast cancer. Their ability to induce cytotoxicity, trigger apoptosis, and cause cell cycle arrest in breast cancer cell lines warrants further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of derivatives to identify the chemical modifications that lead to the most potent and selective anticancer activity.
-
In Vivo Studies: Evaluating the most promising derivatives in animal models of breast cancer to assess their efficacy and safety in a whole-organism context.
-
Combination Therapies: Investigating the potential of this compound derivatives to enhance the efficacy of existing chemotherapeutic agents or targeted therapies.
By pursuing these avenues of research, the scientific community can work towards translating the therapeutic potential of this compound derivatives into effective treatments for breast cancer patients.
References
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validating the role of Reticuline in plant defense mechanisms through gene silencing
An objective comparison of gene silencing techniques for validating the role of Reticuline in plant defense mechanisms, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Guide to Validating this compound's Role in Plant Defense Through Gene Silencing
This compound stands as a critical branch-point intermediate in the intricate biosynthetic pathways of benzylisoquinoline alkaloids (BIAs), a diverse class of plant secondary metabolites. Many BIAs, such as morphine, codeine, and sanguinarine, are not only pharmacologically significant but are also believed to be key components of a plant's chemical defense arsenal against pathogens and herbivores. To scientifically validate this defensive role, it is essential to precisely manipulate the BIA pathway. Gene silencing offers a powerful approach to downregulate key enzymatic steps, thereby revealing the functional consequences of depleting specific alkaloids.
This guide provides a comparative analysis of two primary gene silencing methodologies—Virus-Induced Gene Silencing (VIGS) and stable RNA interference (RNAi) transformation—for elucidating the function of genes in the this compound pathway. We will focus on a hypothetical experiment targeting the Berberine Bridge Enzyme (BBE) , which catalyzes the conversion of (S)-reticuline to (S)-scoulerine, a crucial step leading to the production of antimicrobial alkaloids like sanguinarine.
The Centrality of this compound in BIA Biosynthesis
This compound's position in the BIA pathway is pivotal. It serves as the last common precursor to several major alkaloid classes. Understanding the enzymes that utilize this compound as a substrate is key to dissecting the downstream functional roles of these specialized metabolic branches.
Caption: Experimental workflow for transiently silencing the BBE gene using VIGS.
Step-by-Step VIGS Protocol
-
Vector Construction:
-
Amplify a 200-300 bp fragment from a conserved region of the target gene (BBE) using cDNA from the experimental plant (e.g., Papaver somniferum).
-
Ligate this fragment into the pTRV2 VIGS vector.
-
Transform the pTRV2-BBE construct and the helper pTRV1 vector into separate Agrobacterium tumefaciens (strain GV3101) cultures.
-
-
Agro-infiltration:
-
Grow liquid cultures of both Agrobacterium strains to an OD₆₀₀ of ~1.5.
-
Pellet the bacteria and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
-
Mix the pTRV1 and pTRV2-BBE cultures in a 1:1 ratio. An empty pTRV2 vector is used as a negative control.
-
Using a needleless syringe, infiltrate the abaxial side of the cotyledons or first true leaves of 2-week-old poppy seedlings.
-
-
Plant Growth and Analysis:
-
Grow plants for 3 weeks under controlled conditions (e.g., 22°C, 16h light) to allow for systemic spread of the virus and establishment of silencing.
-
Perform a pathogen assay by inoculating leaves with a fungal pathogen.
-
Harvest tissue from systemic (newly emerged) leaves for molecular and chemical analysis.
-
Methodology 2: Stable RNAi Transformation
This method involves the permanent integration of a gene-silencing cassette into the plant's genome, leading to heritable and consistent downregulation of the target gene.
RNAi Experimental Workflow
Caption: Workflow for generating and analyzing stable BBE-RNAi transgenic plants.
Step-by-Step Stable RNAi Protocol
-
Vector Construction:
-
Clone the same BBE gene fragment into a vector designed to create an intron-spliced hairpin RNA (ihpRNA). The fragment is inserted in both sense and antisense orientations, separated by an intron. This entire cassette is driven by a strong constitutive promoter like CaMV 35S.
-
Transform this binary vector into Agrobacterium.
-
-
Plant Transformation and Regeneration:
-
Generate sterile plant tissues (explants), such as poppy cotyledons or hypocotyls.
-
Co-cultivate the explants with the transformed Agrobacterium.
-
Transfer explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) and hormones to induce callus formation.
-
Subculture the calli on shoot induction medium to regenerate T0 plantlets. This is a highly species-dependent and often lengthy process.
-
-
Screening and Analysis:
-
Grow the T0 plants to maturity and collect T1 seeds.
-
Germinate T1 seeds on selection media to identify lines with stable transgene integration.
-
Use qRT-PCR to screen T1 or T2 generations to find homozygous lines exhibiting the strongest BBE silencing.
-
Once confirmed, these stable lines can be used for definitive pathogen assays and metabolic profiling, using wild-type plants as controls.
-
Interpreting the Data: A Comparative Outlook
Below is a table of hypothetical results from our experiment targeting the BBE gene, comparing a wild-type plant with plants subjected to VIGS and stable RNAi.
| Parameter | Wild-Type (Control) | BBE-VIGS Plant | BBE-RNAi Stable Line |
| Relative BBE mRNA Expression | 100% | 35% ± 8% | 12% ± 3% |
| This compound Level (µg/g fresh wt) | 2.1 | 15.7 | 22.4 |
| Sanguinarine Level (µg/g fresh wt) | 45.2 | 9.8 | 3.1 |
| Fungal Lesion Diameter (mm) at 72h | 4.5 ± 0.5 mm | 12.1 ± 1.8 mm | 14.8 ± 1.1 mm |
Analysis of Results:
-
Molecular Evidence: Both methods successfully reduced BBE transcript levels, with the stable RNAi line showing more profound and less variable silencing.
-
Biochemical Consequence: As hypothesized, silencing BBE caused a significant accumulation of its substrate, this compound, and a corresponding depletion of the downstream product, sanguinarine. This directly validates the in-planta function of the BBE enzyme.
-
Phenotypic Validation: The BBE-silenced plants in both experiments exhibited significantly larger fungal lesions. This provides strong evidence that sanguinarine (or other downstream alkaloids) is essential for the plant's defense against this particular pathogen. The stronger phenotype in the RNAi line correlates with its more complete gene silencing.
Conclusion and Strategic Recommendations
Both VIGS and stable RNAi are effective at validating gene function, but they serve different strategic purposes.
-
VIGS is the superior choice for initial functional genomics screening. Its rapidity makes it ideal for testing the roles of multiple candidate genes from the this compound pathway. It provides a strong indication of function, guiding which genes warrant a more in-depth and resource-intensive investigation.
-
Stable RNAi transformation is the gold standard for definitive functional proof. It creates a permanent genetic resource (the silenced line) that allows for detailed, repeatable, and quantitative experiments on plant fitness, defense, and metabolism. While time-consuming, the quality and reliability of the data are unparalleled for mechanistic studies.
For a robust research program, a tiered approach is recommended: use VIGS for broad, rapid discovery and then develop stable RNAi lines for the most promising gene candidates to build an irrefutable, in-depth biological narrative. This strategy balances speed with scientific rigor, accelerating the validation of this compound's crucial role in plant chemical defense.
A-Scientist-s-Guide-to-Comparative-Metabolomics-of-High-vs-Low-Reticuline-Producing-Plant-Varieties
This guide provides a comprehensive framework for conducting a comparative metabolomics study of plant varieties with differential production of reticuline, a pivotal benzylisoquinoline alkaloid (BIA) intermediate.[1][2][3][4] For researchers in botany, pharmacology, and drug development, understanding the metabolic distinctions that lead to high this compound accumulation is paramount for targeted breeding, genetic engineering, and the synthesis of valuable downstream pharmaceuticals like morphine, codeine, and berberine.[5][6][7][8]
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, ensuring a robust and self-validating study design. We will explore the intricate biosynthetic pathway of this compound, detail rigorous analytical methodologies, and provide a clear roadmap for data interpretation and visualization.
The Central Role of this compound in BIA Biosynthesis
(S)-Reticuline stands as a critical branch-point intermediate in the biosynthesis of over 2,500 BIAs.[9] Its formation is the culmination of a series of enzymatic steps starting from L-tyrosine, which is converted into two precursor molecules: dopamine and 4-hydroxyphenylacetaldehyde.[9] The condensation of these precursors, catalyzed by norcoclaurine synthase, marks the first committed step in the pathway.[2] Subsequent reactions involving N-methyltransferases, O-methyltransferases, and cytochrome P450 monooxygenases lead to the synthesis of (S)-reticuline.[5][10]
From (S)-reticuline, the pathway diverges into several branches, leading to a vast array of pharmacologically active compounds. For instance, the epimerization of (S)-reticuline to (R)-reticuline is a key step in the biosynthesis of morphinan alkaloids like morphine and codeine.[9] This underscores the importance of understanding the metabolic flux towards and away from this compound in determining the final alkaloid profile of a plant.
Visualizing the this compound Biosynthetic Pathway
To appreciate the complexity of this pathway, the following diagram illustrates the key enzymatic steps leading to and from (S)-reticuline.
Caption: Simplified biosynthetic pathway of (S)-reticuline and its major downstream branches.
Comparative Metabolomics Workflow: A Strategic Approach
The core of this guide is a robust and reproducible workflow for comparing the metabolomes of high and low this compound-producing plant varieties. The objective is to identify not just the end-products, but the subtle shifts in precursor and intermediate pools that contribute to the differential accumulation of this compound.
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the comparative metabolomics workflow.
Caption: A generalized workflow for comparative metabolomics of plant varieties.
Detailed Experimental Protocols
The success of a comparative metabolomics study hinges on meticulous and consistent execution of experimental protocols. The following sections provide detailed, step-by-step methodologies.
Plant Material and Sample Preparation
The choice of plant material and the method of preparation are critical for obtaining a representative snapshot of the metabolome.
-
Plant Material: Utilize well-characterized high and low this compound-producing varieties of the same plant species (e.g., Papaver somniferum or Coptis japonica).[11][12][13] Grow plants under identical, controlled environmental conditions to minimize phenotypic plasticity.
-
Harvesting: Collect samples from the same tissue type (e.g., latex, roots, or leaves) at the same developmental stage. For each variety, collect at least five biological replicates.
-
Quenching: Immediately upon harvesting, flash-freeze the tissue in liquid nitrogen to halt all enzymatic activity.[14] This step is crucial to prevent post-harvest metabolic changes.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Store the powdered tissue at -80°C until extraction.
Metabolite Extraction
The goal of extraction is to efficiently and reproducibly recover a broad range of metabolites while minimizing degradation.
-
Extraction Solvent: A commonly used solvent for extracting a wide range of plant metabolites, including alkaloids, is 80% aqueous methanol.[15]
-
Procedure:
-
Weigh approximately 100 mg of frozen, powdered plant tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol.
-
Vortex thoroughly for 1 minute.
-
Incubate on ice for 20 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For a more exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of 80% methanol, and the supernatants combined.
-
The final extract is ready for analysis or can be stored at -80°C.
-
Analytical Techniques: LC-MS and NMR
A multi-platform approach utilizing both Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive view of the metabolome.[16][17][18][19][20]
-
LC-MS/MS for Targeted and Untargeted Analysis:
-
Rationale: LC-MS offers high sensitivity and selectivity, making it ideal for detecting and quantifying a wide range of metabolites, even those present at low concentrations.[21][22][23][24]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system is recommended.
-
Chromatography: Use a C18 reversed-phase column for the separation of semi-polar metabolites like BIAs. A typical mobile phase gradient would involve water and acetonitrile, both with 0.1% formic acid.
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to maximize metabolite coverage. For untargeted analysis, collect full scan MS data. For targeted analysis and structural confirmation, acquire MS/MS fragmentation data.[25]
-
-
NMR Spectroscopy for Structural Elucidation and Quantification:
-
Rationale: NMR is a non-destructive technique that provides detailed structural information and is inherently quantitative.[16][17][18][26] It is particularly useful for identifying novel compounds and for quantifying major metabolites.
-
Sample Preparation: Evaporate the solvent from a portion of the metabolite extract and reconstitute in a deuterated solvent (e.g., methanol-d4) containing a known concentration of an internal standard (e.g., TSP).
-
Data Acquisition: Acquire 1D ¹H NMR spectra for an overview of the metabolite profile. For more detailed structural analysis and to resolve signal overlap, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.[19]
-
Data Analysis and Interpretation
The vast datasets generated by metabolomics experiments require sophisticated data analysis strategies to extract meaningful biological insights.
Data Pre-processing
-
LC-MS Data: Raw data should be processed using software such as XCMS or MS-DIAL for peak picking, retention time correction, and peak alignment. The resulting data matrix will contain the intensity of each metabolic feature across all samples.
-
NMR Data: NMR spectra are typically processed using software like MestReNova or TopSpin. This involves Fourier transformation, phase and baseline correction, and referencing to the internal standard.
Statistical Analysis
-
Univariate Analysis: Perform t-tests or ANOVA on the normalized intensities of each metabolic feature to identify those that are significantly different between the high and low this compound-producing varieties.
-
Multivariate Analysis:
-
Principal Component Analysis (PCA): An unsupervised method to visualize the overall variation in the dataset and to identify outliers.
-
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): A supervised method that can be used to build a model that separates the two groups and to identify the metabolites that are most important for this separation.
-
Metabolite Identification
The identification of significantly altered metabolites is a critical step.
-
LC-MS Data: Metabolites are putatively identified by matching their accurate mass and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, MassBank) and databases (e.g., KEGG, PubChem). Confirmation of identity requires comparison to an authentic chemical standard.
-
NMR Data: The identification of metabolites from NMR spectra is based on matching the chemical shifts and coupling constants to those of known compounds in databases such as the Human Metabolome Database (HMDB) or the Biological Magnetic Resonance Data Bank (BMRB).
Comparative Metabolite Profiles: Presenting the Data
Clear and concise presentation of the data is essential for communicating the findings of a comparative metabolomics study.
Table 1: Hypothetical Comparative Metabolite Profiles in High vs. Low this compound-Producing Papaver somniferum Varieties
| Metabolite | PubChem CID | High this compound Variety (Relative Abundance ± SD) | Low this compound Variety (Relative Abundance ± SD) | Fold Change | Putative Role |
| L-Tyrosine | 6057 | 1.2 ± 0.3 | 1.5 ± 0.4 | 0.8 | Precursor |
| Dopamine | 681 | 3.5 ± 0.8 | 1.8 ± 0.5 | 1.9 | Precursor |
| (S)-Norcoclaurine | 442654 | 4.2 ± 1.1 | 2.1 ± 0.6 | 2.0 | Intermediate |
| (S)-Reticuline | 10174 | 15.8 ± 3.2 | 2.5 ± 0.7 | 6.3 | Target Intermediate |
| (S)-Scoulerine | 72300 | 8.9 ± 2.0 | 1.2 ± 0.3 | 7.4 | Downstream (Berberine branch) |
| Salutaridine | 160538 | 2.1 ± 0.5 | 0.4 ± 0.1 | 5.3 | Downstream (Morphinan branch) |
| Berberine | 2353 | 12.3 ± 2.8 | 1.8 ± 0.5 | 6.8 | End Product |
| Morphine | 5288826 | 1.5 ± 0.4 | 0.3 ± 0.1 | 5.0 | End Product |
Note: The values in this table are hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative metabolomics of high versus low this compound-producing plant varieties. By combining meticulous experimental design, advanced analytical techniques, and robust data analysis, researchers can gain deep insights into the metabolic networks that govern the production of this vital alkaloid.
The knowledge gained from such studies will be instrumental in:
-
Informing Breeding Programs: Identifying metabolic markers for high this compound production to accelerate the development of elite plant varieties.
-
Metabolic Engineering: Pinpointing key enzymatic steps that can be targeted for up- or down-regulation to enhance this compound accumulation.[27][28][29]
-
Drug Discovery: Providing a deeper understanding of the biosynthesis of pharmacologically important BIAs, which can aid in the discovery of novel derivatives with improved therapeutic properties.
The continued advancement of analytical technologies and bioinformatics tools will undoubtedly further enhance our ability to unravel the complexities of plant specialized metabolism, paving the way for new discoveries and applications in medicine and agriculture.
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A Senior Application Scientist's Guide to Assessing Enzyme Substrate Specificity in the Reticuline Pathway
This guide provides a comprehensive comparison of methodologies for assessing the substrate specificity of enzymes in the Reticuline pathway, a critical nexus in the biosynthesis of a vast array of pharmacologically significant benzylisoquinoline alkaloids (BIAs).[1][2][3][4] For researchers in metabolic engineering and drug development, a nuanced understanding of enzyme promiscuity and selectivity is paramount for rationally designing biosynthetic pathways to produce novel compounds or enhance the yield of known therapeutic agents like morphine, codeine, and berberine.[1][2][4][5] This document moves beyond a mere recitation of protocols, offering insights into the causality behind experimental choices and emphasizing self-validating systems to ensure scientific rigor.
The Centrality of this compound and the Imperative of Specificity
The biosynthesis of over 2,500 known BIAs originates from the amino acid L-tyrosine.[2][4] A series of enzymatic conversions leads to the formation of (S)-norcoclaurine, the universal precursor to all BIAs. Subsequent reactions yield the pivotal branch-point intermediate, (S)-reticuline.[2][3] From this juncture, the pathway diverges significantly, with different enzyme classes—including methyltransferases, cytochrome P450 monooxygenases, and the berberine bridge enzyme (BBE)—catalyzing a cascade of reactions to produce the vast structural diversity of BIAs.[1][3][4]
The substrate specificity of these downstream enzymes dictates the metabolic flux and the final alkaloid profile within a plant or an engineered microbial host. A single enzyme's ability to accept or reject various this compound-derived intermediates determines which branch of the pathway is activated. Therefore, accurately characterizing this specificity is not an academic exercise but a foundational requirement for successful synthetic biology applications.[1]
dot
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A Comparative Guide to Reticuline N-methyltransferase Activity Across Species
For researchers, scientists, and drug development professionals navigating the intricate pathways of alkaloid biosynthesis, understanding the nuances of key enzymes is paramount. Reticuline N-methyltransferase (RNMT) stands as a critical enzymatic player, catalyzing a pivotal N-methylation step in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of compounds renowned for their pharmacological significance. This guide provides an in-depth, cross-species comparison of RNMT activity, offering objective analysis, supporting experimental data, and actionable protocols to empower your research.
Introduction: RNMT as a Gatekeeper in Benzylisoquinoline Alkaloid Metabolism
The biosynthesis of over 2,500 BIAs, including potent analgesics like morphine and codeine, the antimicrobial agent berberine, and the anticancer drug noscapine, originates from the amino acid L-tyrosine. A central intermediate in this complex network is (S)-reticuline, a branch-point metabolite that can be directed towards numerous structural subclasses.[1] The fate of (S)-reticuline is determined by the action of specific enzymes, and this compound N-methyltransferase (RNMT) plays a crucial role in one of these branches.
RNMT catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the tertiary nitrogen atom of (S)-reticuline. This reaction yields the quaternary ammonium ion (S)-tembetarine.[1] This N-methylation prevents other enzymes, such as the berberine bridge enzyme which acts on (S)-reticuline, from using it as a substrate, thereby channeling the metabolic flux towards the synthesis of aporphine alkaloids like magnoflorine.[1][2][3] Given its strategic position, the comparative study of RNMT's efficiency, substrate affinity, and regulatory properties across different plant species is essential for applications in metabolic engineering and synthetic biology.
Caption: The central role of (S)-reticuline and RNMT in the benzylisoquinoline alkaloid (BIA) pathway.
Comparative Biochemical Analysis of Plant N-Methyltransferases
While a direct this compound N-methyltransferase has been most thoroughly characterized in the opium poppy, Papaver somniferum, other related N-methyltransferases (NMTs) from different species provide valuable insights into the functional diversity of this enzyme class. These enzymes, while not all strictly "this compound" N-methyltransferases, act on similar benzylisoquinoline alkaloid substrates. To date, RNMT activity appears to be confined to the plant kingdom, as no orthologs have been characterized in fungi or bacteria.
Kinetic Properties
The kinetic parameters (Km, Vmax, kcat) define an enzyme's efficiency and affinity for its substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate. The data below, derived from studies on heterologously expressed and purified enzymes, highlights the functional variations among plant NMTs.
| Enzyme | Species | Substrate | Km (µM) | Vmax (pmol min⁻¹ µg⁻¹) | Reference |
| RNMT | Papaver somniferum | (S)-Reticuline | 42 | 39.6 | [1] |
| RNMT | Papaver somniferum | (R)-Reticuline | 85 | 74.8 | [1] |
| RNMT | Papaver somniferum | S-adenosyl-L-methionine (SAM) | 168 | N/A | [1] |
| PavNMT | Thalictrum flavum | (S)-Reticuline | Similar to (±)-pavine | N/A | [2][3] |
| CNMT | Coptis japonica | (S)-Coclaurine | Broad Substrate Specificity | N/A | [4] |
Expert Insights: The RNMT from P. somniferum displays a notable preference for the (S)-enantiomer of this compound, as evidenced by its significantly lower Km value compared to the (R)-enantiomer.[1] This stereoselectivity is crucial for ensuring the correct downstream products are formed. Interestingly, the Vmax is higher for (R)-reticuline, suggesting that while binding is less efficient, the catalytic turnover is faster once the substrate is bound.[1] The Pavine N-methyltransferase (PavNMT) from Thalictrum flavum also efficiently utilizes (S)-reticuline, indicating a degree of functional conservation across plant families.[2][3] The broad substrate specificity of Coclaurine N-methyltransferase (CNMT) from Coptis japonica contrasts with the more specialized RNMT, which is a common evolutionary theme in plant secondary metabolism where enzymes evolve from generalists to specialists.[4]
Biochemical Properties and Substrate Preference
Optimal reaction conditions, such as pH and temperature, are critical for maximal enzyme activity. These parameters often reflect the physiological conditions of the cellular compartment in which the enzyme operates.
| Enzyme | Species | Optimal pH | Optimal Temperature (°C) | Key Substrate Preferences | Reference |
| RNMT | Papaver somniferum | 7.0 - 9.0 ((S)-Reticuline)8.5 ((R)-Reticuline) | 30 | Tertiary amines: (R)-Reticuline > (S)-Reticuline > (S)-Corytuberine | [1] |
| PavNMT | Thalictrum flavum | N/A | N/A | (±)-Pavine, (S)-Reticuline | [2][3] |
Expert Insights: The relatively broad pH optimum for P. somniferum RNMT with its primary substrate, (S)-reticuline, suggests it can function effectively under varying cellular conditions.[1] The enzyme's preference for tertiary amine-containing substrates like this compound and corytuberine clearly distinguishes it from other NMTs in the BIA pathway, such as CNMT, which acts on secondary amines like coclaurine.[1][2] This substrate specificity is a key determinant in directing metabolic flux.
Experimental Protocols: A Validated Assay for RNMT Activity
To facilitate comparative studies, a robust and reproducible assay is essential. The following protocol for an HPLC-based assay for RNMT activity is synthesized from established methodologies.[1] This system is self-validating through the inclusion of critical negative controls.
Workflow Overview
Caption: A validated experimental workflow for assaying this compound N-methyltransferase activity.
Step-by-Step Methodology
Objective: To quantify the formation of (S)-tembetarine from (S)-reticuline catalyzed by RNMT.
Materials:
-
Purified recombinant RNMT enzyme
-
(S)-Reticuline substrate stock solution (in DMSO or appropriate solvent)
-
S-adenosyl-L-methionine (SAM) stock solution (freshly prepared in water)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.0
-
Stop Solution: Methanol with 1% (v/v) acetic acid
-
Microcentrifuge tubes
-
Thermomixer or water bath set to 30°C
-
LC-MS system with a C18 column
Procedure:
-
Reaction Setup (on ice):
-
For a standard 50 µL reaction, label microcentrifuge tubes for each sample, control, and time point.
-
Causality: Performing the setup on ice is critical to prevent premature enzymatic activity before the intended start of the reaction.
-
Prepare a master mix containing the reaction buffer and SAM to ensure consistency across all samples.
-
Add the following to each tube:
-
35 µL Reaction Buffer (100 mM Tris-HCl, pH 7.0)
-
5 µL SAM solution (to a final concentration of 500 µM)
-
5 µL (S)-Reticuline solution (for kinetic analysis, this will be a range of concentrations, e.g., 0.5 to 500 µM final concentration)
-
-
-
Negative Controls (Trustworthiness Pillar):
-
Boiled Enzyme Control: Prepare a sample with a full reaction mix but use RNMT enzyme that has been boiled for 15 minutes. This ensures that any product formation is due to enzymatic activity and not spontaneous degradation or contamination.
-
No Substrate Control: Prepare a reaction mix with the active enzyme but replace the (S)-reticuline solution with the solvent used for its stock. This control verifies that there are no interfering peaks from the enzyme preparation or buffer that could be misidentified as the product.
-
No SAM Control: Prepare a reaction with active enzyme and substrate but omit SAM. This confirms the absolute dependency of the reaction on the methyl donor.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 5 µL of purified RNMT enzyme solution (e.g., to a final concentration of 0.1-0.5 µg/µL).
-
Mix gently by flicking the tube and briefly centrifuge to collect the contents.
-
Immediately transfer the tubes to a 30°C incubator. Incubate for a predetermined time (e.g., 60 minutes) where the reaction is in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding 150 µL of ice-cold Stop Solution.
-
Causality: The acidic methanol solution serves two purposes: it denatures the enzyme, instantly halting the reaction for precise timing, and it precipitates proteins which could otherwise interfere with the downstream LC-MS analysis.
-
Vortex briefly and centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
LC-MS Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject a sample (e.g., 2-10 µL) onto a C18 column.
-
Use a gradient elution, for example, with Solvent A (10 mM ammonium acetate, pH 5.5, in 5% acetonitrile) and Solvent B (100% acetonitrile).[1]
-
Monitor the substrate ((S)-reticuline, m/z 330) and the product ((S)-tembetarine, m/z 344) using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
-
Data Analysis:
-
Quantify the product peak area by comparing it to a standard curve generated with an authentic (S)-tembetarine standard.
-
Calculate the initial reaction velocity (v) at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the velocity vs. substrate concentration data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).
-
Implications for Drug Development and Metabolic Engineering
The variations in RNMT activity and substrate specificity across species have significant implications. For metabolic engineers seeking to produce specific BIAs in heterologous systems like yeast or E. coli, selecting an RNMT with the desired kinetics and specificity is crucial.[5] For example, expressing the P. somniferum RNMT could effectively divert the metabolic flux from berberine-type alkaloids towards aporphine alkaloids.
In drug development, understanding the enzyme's active site and inhibition profile is key. While specific inhibitors for RNMT are not widely reported, the available structural and kinetic data can guide the rational design of transition-state analog inhibitors or substrate-mimicking compounds.[6] Such inhibitors could be valuable tools for probing the BIA pathway or for developing novel therapeutics.
Conclusion
This compound N-methyltransferase is a pivotal enzyme that dictates the flow of metabolites into specific branches of the vast benzylisoquinoline alkaloid pathway. While our most detailed understanding comes from the Papaver somniferum enzyme, comparative analysis with related N-methyltransferases from other plant species reveals a fascinating landscape of functional diversification in substrate affinity and specificity. The provided protocols and data serve as a foundational guide for researchers aiming to harness the power of this enzyme for synthetic biology applications or to target it for therapeutic intervention. Future research focusing on the characterization of RNMTs from a wider range of BIA-producing plants will undoubtedly uncover further subtleties in their catalytic mechanisms and evolutionary origins.
References
- Title: Isolation and Characterization of this compound N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy Source: The Journal of Biological Chemistry URL:[Link]
- Title: Structural and Functional Studies of Pavine N-Methyltransferase from Thalictrum flavum Reveal Novel Insights into Substrate Recognition and Catalytic Mechanism Source: The Journal of Biological Chemistry URL:[Link]
- Title: Molecular cloning and characterization of coclaurine N-methyltransferase from cultured cells of Coptis japonica Source: PubMed URL:[Link]
- Title: Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species Source: Frontiers in Plant Science URL:[Link]
- Title: Structural and Functional Studies of Pavine N-Methyltransferase from Thalictrum flavum Reveal Novel Insights into Substrate Recognition and Catalytic Mechanism Source: PubMed URL:[Link]
- Title: O- and N-Methyltransferases in benzylisoquinoline alkaloid producing plants Source: ResearchG
- Title: Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids Source: Frontiers in Plant Science URL:[Link]
- Title: A selection of plant alkaloids biosynthesized by O- and N-methyltransferases, which have been cloned and functionally characterized in vitro.
- Title: Molecular Origins of Functional Diversity in Benzylisoquinoline Alkaloid Methyltransferases Source: Frontiers in Plant Science URL:[Link]
- Title: Isolation and Characterization of this compound N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy Source: PubMed Central URL:[Link]
- Title: Metabolic engineering of plant alkaloid biosynthesis Source: PNAS URL:[Link]
- Title: Microbial production of plant benzylisoquinoline alkaloids Source: PNAS URL:[Link]
- Title: Diversity in Chemical Structures and Biological Properties of Plant Alkaloids Source: Molecules URL:[Link]
- Title: Purification, crystallization and X-ray diffraction analysis of pavine N-methyltransferase from Thalictrum flavum Source: PubMed Central URL:[Link]
- Title: Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases Source: International Journal of Molecular Sciences URL:[Link]
- Title: Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state Source: Organic & Biomolecular Chemistry URL:[Link]
- Title: The berberine biosynthetic pathway in Coptis japonica.
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Reticuline as a Dynamic Biomarker for Metabolic Flux in Engineered Yeast: A Comparative Guide
In the landscape of metabolic engineering and synthetic biology, the ability to accurately quantify the flow of metabolites through cellular pathways—known as metabolic flux—is paramount. This guide provides an in-depth comparison of methodologies for measuring metabolic flux in engineered Saccharomyces cerevisiae, with a special focus on a novel application: the use of the benzylisoquinoline alkaloid (BIA), reticuline, as a dynamic biomarker for the aromatic amino acid biosynthesis pathway.
We will explore the rationale, experimental protocols, and comparative performance of this this compound-based reporter system against the established gold standard, ¹³C-Metabolic Flux Analysis (¹³C-MFA), and the rapidly advancing technology of genetically encoded biosensors. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize microbial cell factories for the production of valuable natural products and pharmaceuticals.
The Imperative for Real-Time Flux Monitoring
Metabolic engineering aims to rationally design and modify cellular metabolism to overproduce a target compound.[1][2] A cell's metabolic state, however, is not static; it is a dynamic network of interconnected reactions. The true bottleneck in a pathway may not be enzyme expression levels alone, but the actual flux of precursors.[3] Therefore, tools that can provide a readout of metabolic flux are essential for identifying rate-limiting steps, diagnosing metabolic imbalances, and guiding strain improvement strategies.[4][5]
This compound: A High-Value Product Repurposed as a Flux Reporter
This compound is a pivotal branch-point intermediate in the biosynthesis of over 2,500 BIAs, a class of metabolites with a wide range of pharmacological activities, including the analgesics morphine and codeine.[6][7] Significant efforts have been directed at engineering S. cerevisiae to produce this compound de novo from glucose, with titers steadily increasing through extensive metabolic engineering.[8][9]
Here, we propose a paradigm shift: to leverage the very production of this compound not as an end-goal, but as a sensitive and dynamic indicator of the metabolic flux directed from central carbon metabolism into the shikimate pathway and subsequently to L-tyrosine, its primary precursor. The core principle is that under specific, engineered conditions, the rate of this compound synthesis can serve as a reliable proxy for the upstream flux that feeds its production.
dot
Caption: Conceptual workflow of the this compound-based flux biomarker system.
Comparative Analysis of Flux Measurement Methodologies
We will now compare the proposed this compound-based approach with two other powerful techniques for flux analysis in yeast.
| Feature | This compound-Based Biomarker | ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Genetically Encoded Biosensors (e.g., FBP sensor) |
| Principle | Rate of end-product synthesis as a proxy for pathway flux. | Isotopic labeling patterns in metabolites determine absolute fluxes.[3] | Ligand-binding domains fused to fluorescent proteins report metabolite concentration.[10][11] |
| Temporal Resolution | Minutes to hours (sampling frequency). | Hours to days (requires isotopic steady state).[4] | Seconds to minutes (real-time imaging).[12] |
| Spatial Resolution | Population average (from culture supernatant). | Population average (from bulk biomass). | Single-cell and subcellular.[10][11] |
| Type of Measurement | Relative flux (production rate). | Absolute flux (e.g., mmol/gDCW/h).[13] | Relative metabolite concentration. |
| Complexity | Moderate (strain engineering, LC-MS). | High (expensive isotopes, complex modeling).[4][13] | High (sensor design, advanced microscopy). |
| Cost | Moderate (LC-MS analysis). | High (¹³C-labeled substrates). | Moderate to High (microscopy equipment). |
| Key Advantage | Directly measures flux into a specific, heterologous pathway. | Gold standard for quantitative, network-wide flux determination.[3] | Unprecedented spatiotemporal resolution.[12] |
| Key Limitation | Indirect; assumes downstream pathway is not limiting. | Low temporal resolution; assumes metabolic steady state. | Reports concentration, not flux directly; limited dynamic range.[7][10] |
Methodology 1: The this compound-Based Flux Biomarker
This approach leverages a highly engineered yeast strain capable of producing this compound and measures its accumulation over time as an indicator of flux towards L-tyrosine.
Causality and Experimental Rationale
The central hypothesis is that by ensuring the enzymes of the heterologous BIA pathway converting L-tyrosine to this compound are expressed at high, non-rate-limiting levels, the bottleneck for this compound production is shifted upstream to the supply of L-tyrosine itself. Consequently, the measured rate of this compound accumulation in the culture medium becomes directly proportional to the metabolic flux through the shikimate and L-tyrosine biosynthesis pathways. This provides a powerful, pathway-specific readout that is particularly useful for evaluating engineering strategies aimed at increasing precursor supply from central carbon metabolism.[9]
Experimental Protocol
1. Strain Construction:
-
Start with a S. cerevisiae strain engineered for high-level production of L-tyrosine.
-
Integrate a multi-gene cassette encoding the enzymatic pathway from L-tyrosine to this compound. This typically includes enzymes such as tyrosine hydroxylase, DOPA decarboxylase, norcoclaurine synthase, and several methyltransferases.[9]
-
Place these genes under the control of strong, constitutive promoters to ensure their expression is not a limiting factor.
2. Yeast Cultivation:
-
Inoculate a pre-culture of the engineered yeast strain in an appropriate synthetic defined medium.
-
Use the pre-culture to inoculate the main culture in a bioreactor with controlled pH, temperature, and aeration.
-
Begin sampling immediately after inoculation and continue at regular intervals (e.g., every 2-4 hours) throughout the exponential and stationary growth phases.
3. Sample Preparation:
-
Withdraw 1 mL of culture at each time point.
-
Centrifuge at 13,000 x g for 2 minutes to pellet the cells.
-
Collect the supernatant, which contains the secreted this compound, and store at -20°C until analysis.
4. LC-MS/MS Quantification of this compound:
-
Thaw supernatant samples and dilute as necessary.
-
Analyze samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatography: Use a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[9][14]
-
Mass Spectrometry: Operate the MS in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 330 -> m/z 192).[14]
-
Quantification: Generate a standard curve using a pure this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
5. Data Analysis:
-
Plot the concentration of this compound over time.
-
Calculate the specific production rate (e.g., in µg/L/h/OD₆₀₀) during the exponential growth phase. This value serves as the proxy for the metabolic flux into the L-tyrosine pathway.
Methodology 2: The Gold Standard - ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is the benchmark for quantifying intracellular metabolic fluxes. It involves feeding the cells a ¹³C-labeled carbon source and measuring the incorporation of the isotope into cellular metabolites, typically proteinogenic amino acids.[3][4]
Causality and Experimental Rationale
By measuring the specific patterns of ¹³C labeling in amino acids, which are direct products of central metabolic intermediates, one can deduce the relative contributions of different pathways to the synthesis of these precursors. When combined with a stoichiometric model of cellular metabolism and measured substrate uptake and product secretion rates, these labeling patterns allow for the calculation of absolute intracellular fluxes throughout the central carbon network.[13] This method provides a comprehensive snapshot of the metabolic state of the cell.[5]
dot
Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.
Experimental Protocol
1. Isotopic Labeling Experiment:
-
Cultivate the yeast strain in a chemostat under defined conditions to achieve a metabolic steady state.
-
The feed medium should contain a known mixture of ¹³C-labeled glucose (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose) and naturally labeled glucose.[4]
-
Allow the culture to grow for at least 5-7 residence times to ensure isotopic steady state is reached.
2. Biomass Harvesting and Hydrolysis:
-
Rapidly quench metabolic activity and harvest the yeast cells.
-
Wash the cell pellet to remove extracellular medium.
-
Hydrolyze the total cell protein to release free amino acids (e.g., using 6 M HCl at 110°C for 24 hours).
3. Derivatization and GC-MS Analysis:
-
Derivatize the amino acids to make them volatile for gas chromatography (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS).
-
Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for different fragments.
4. Flux Calculation:
-
Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions and extracellular rates to a stoichiometric model of yeast central carbon metabolism.[15]
-
The software performs an iterative optimization to find the set of flux values that best explains the experimental data.
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the calculated fluxes.
Methodology 3: The Emerging Alternative - Genetically Encoded Biosensors
Genetically encoded biosensors are engineered proteins that report the intracellular concentration of a specific metabolite by a change in a fluorescent signal.[10] For flux analysis, biosensors for "flux-signaling" metabolites, whose concentrations are known to correlate with the flux through a pathway, are particularly valuable.[11] A well-studied example in yeast is the use of a biosensor for fructose-1,6-bisphosphate (FBP) to report on glycolytic flux.[11][16]
Causality and Experimental Rationale
The concentration of FBP, an intermediate in glycolysis, has been shown to strongly correlate with the rate of glycolytic flux.[11] By expressing a biosensor that fluoresces in response to FBP binding, the metabolic activity of individual cells can be monitored in real-time.[16] This approach provides unparalleled spatiotemporal resolution, revealing cell-to-cell heterogeneity and dynamic changes in metabolism that are averaged out by bulk measurement techniques like ¹³C-MFA or the this compound-based assay. While this method measures concentration, not flux directly, the strong correlation provides a powerful qualitative and semi-quantitative view of pathway activity.
Experimental Protocol
1. Strain Construction:
-
Transform the yeast strain of interest with a plasmid encoding the FBP biosensor. The biosensor typically consists of an FBP-binding protein (e.g., the bacterial transcription factor CggR) fused with a fluorescent protein.[11]
-
Include a second, constitutively expressed fluorescent protein of a different color (e.g., mCherry) for ratiometric analysis to normalize for biosensor expression levels.
2. Live-Cell Imaging:
-
Grow the biosensor-expressing yeast cells in a microfluidic device that allows for continuous media exchange and long-term imaging.
-
Use a fluorescence microscope equipped with an environmental chamber to maintain constant temperature.
-
Acquire images in both fluorescent channels at regular intervals (e.g., every 1-5 minutes).
3. Image and Data Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity in each channel for each cell over time.
-
Calculate the ratio of the biosensor fluorescence to the reference fluorescence for each cell.
-
This ratio is a proxy for the intracellular FBP concentration and, by extension, the glycolytic flux. Analyze the dynamics of this ratio in response to environmental perturbations or across the cell cycle.
Conclusion and Future Outlook
The choice of a metabolic flux analysis method depends on the specific research question.
-
¹³C-MFA remains the undisputed gold standard for obtaining accurate, absolute, and network-wide flux maps at a steady state.[3] Its low temporal resolution and high cost are its primary drawbacks.
-
Genetically encoded biosensors offer a revolutionary window into the dynamics and heterogeneity of metabolism at the single-cell level.[11][12] Their main limitations are that they report metabolite concentration rather than flux directly, and the dynamic range of the sensors can be limited.[10]
-
The proposed This compound-based biomarker presents a compelling middle ground. It offers a pathway-specific, quantitative measure of flux that is less complex and costly than ¹³C-MFA and provides a true flux-related output (product formation rate) rather than an indirect concentration measurement. Its primary limitation is the inherent assumption that the engineered downstream pathway is not rate-limiting.
By repurposing a high-value production pathway into a dynamic sensing module, the this compound biomarker approach offers a novel and pragmatic tool for the rational engineering of yeast cell factories. As the field of synthetic biology advances, such integrated "sense-and-respond" systems, where production pathways double as reporters for cellular states, will become increasingly vital for accelerating the design-build-test-learn cycle of metabolic engineering.
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A Comparative Analysis of the Biological Activities of Reticuline and its Sulphated Derivatives
Introduction: Exploring the Potential of Reticuline and the Rationale for its Sulphation
This compound, a pivotal benzylisoquinoline alkaloid, serves as a central precursor in the biosynthesis of a vast array of pharmacologically significant alkaloids.[1] Its inherent biological activities, including anti-inflammatory and anticancer properties, have garnered considerable interest within the scientific community.[2][3] Structural modification through sulphation has emerged as a strategic approach to potentially modulate the bioactivity, solubility, and pharmacokinetic profile of natural products. This guide provides a comprehensive comparative study of the biological activities of this compound and its sulphated derivatives, (S)-reticuline 7-O-sulphate and (S)-reticuline 3′-O-sulphate, synthesizing available experimental data to offer insights for researchers, scientists, and drug development professionals.
The process of sulphation, catalyzed by sulfotransferase enzymes, introduces a sulphate group onto the molecule, which can significantly alter its physicochemical properties and biological interactions.[4] This guide will delve into the known biological activities of this compound and directly compare them with its sulphated counterparts, highlighting how this chemical modification influences their therapeutic potential.
Comparative Biological Activities: A Data-Driven Analysis
A seminal study by Matsumura et al. (2018) provides a direct comparison of the biological effects of (S)-Reticuline and its 7-O-sulphate and 3′-O-sulphate derivatives by profiling their impact on 148 protein biomarkers in human primary cell-based disease models. This high-throughput analysis revealed distinct biological activity profiles for each compound. (S)-Reticuline influenced the expression of 47 biomarkers, whereas (S)-reticuline 7-O-sulphate and (S)-reticuline 3′-O-sulphate affected 30 and 41 biomarkers, respectively, indicating that sulphation alters the biological activity spectrum of the parent molecule.[5]
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory properties in vivo. Studies have shown its ability to mitigate ear edema and paw edema in animal models, which is associated with the reduced infiltration of neutrophil leukocytes.[2] The underlying mechanism for these effects involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the JAK2/STAT3 and NF-κB signaling pathways.[2]
The comparative biomarker study revealed that both this compound and its sulphated derivatives modulate inflammatory and immunomodulatory biomarkers. For instance, all three compounds influenced the expression of inflammation-related markers like IL-1α and soluble TNF-α, as well as immunomodulatory markers such as macrophage colony-stimulating factor (CSF1) and soluble IL-10.[5]
A key differentiating effect was observed with (S)-reticuline 3′-O-sulphate , which significantly repressed the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) in a fibrosis disease model.[5] TIMP-1 is a crucial regulator of the extracellular matrix and is implicated in the pathogenesis of fibrotic diseases.[6] Its downregulation by the 3'-O-sulphate derivative suggests a potential therapeutic application in treating fibrotic conditions.
dot
Figure 1: Simplified signaling pathways for the anti-inflammatory and anti-fibrotic effects of this compound and its 3'-O-sulphate derivative.
Neuroprotective Potential and Implications for Alzheimer's Disease
While the neuroprotective effects of many alkaloids are under investigation, the comparative biomarker data for this compound and its sulphated derivatives offer specific insights.[7] A significant finding from the study by Matsumura et al. (2018) is the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1) by (S)-reticuline 7-O-sulphate .[5] ICAM-1 is known to be expressed on neuritic plaques and cerebrovascular endothelium in Alzheimer's disease, suggesting its involvement in the neuroinflammatory processes of the disease.[8] The ability of the 7-O-sulphate derivative to decrease ICAM-1 expression points towards a potential neuroprotective role and a possible therapeutic avenue for Alzheimer's disease.
dot
Figure 2: Proposed mechanism of the neuroprotective effect of this compound 7-O-Sulphate via ICAM-1 downregulation in the context of Alzheimer's Disease.
Anticancer Activity
This compound has demonstrated anticancer and pro-apoptotic activities. In a study on the HCT116-WT colorectal cancer cell line, this compound inhibited cell viability in a dose-dependent manner.[3]
Table 1: Cytotoxicity of this compound against HCT116-WT Colorectal Cancer Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116-WT | 17.1 | [3] |
Currently, there is a lack of publicly available data on the comparative cytotoxicity of the sulphated derivatives of this compound against cancer cell lines. Further research is warranted to elucidate the impact of sulphation on the anticancer potential of this compound.
Antioxidant Activity
Synthesis of Sulphated this compound Derivatives
The sulphated derivatives of (S)-reticuline can be synthesized using a chemoenzymatic approach. This method involves the biotransformation of purified (S)-reticuline using engineered E. coli strains that express human sulfotransferases (hSULTs).[4]
Experimental Protocol: Chemoenzymatic Synthesis of (S)-Reticuline O-Sulphates[4]
-
Cultivation of hSULT-expressing E. coli: Grow E. coli BL21(DE3) strains expressing the desired human sulfotransferase isozyme in a suitable culture medium.
-
Induction of Protein Expression: Induce the expression of the sulfotransferase enzyme at the appropriate cell density.
-
Substrate Addition: Add purified (S)-reticuline to the culture medium.
-
Sulphate Source: Supplement the culture with a sulphate source, such as ammonium sulphate.
-
Incubation: Incubate the culture for a specified period (e.g., 60 hours) to allow for the biotransformation to occur.
-
Extraction and Analysis: Recover the culture supernatant and analyze for the presence of (S)-reticuline O-sulphates using techniques like LC-MS.
dot
Figure 3: Workflow for the chemoenzymatic synthesis of sulphated this compound derivatives.
Conclusion and Future Directions
This comparative guide highlights the distinct biological activity profiles of this compound and its sulphated derivatives. The available data suggests that sulphation is a viable strategy to modulate the therapeutic properties of this compound, potentially enhancing its specificity towards certain disease targets.
The downregulation of ICAM-1 by (S)-reticuline 7-O-sulphate and the repression of TIMP-1 by (S)-reticuline 3′-O-sulphate are promising findings that warrant further investigation for their potential application in Alzheimer's disease and fibrotic disorders, respectively.
However, significant research gaps remain. There is a pressing need for direct comparative studies that provide quantitative data (e.g., IC50 values) on the antioxidant, anti-inflammatory, and anticancer activities of this compound and its full panel of sulphated derivatives. Such studies are essential for a comprehensive understanding of their structure-activity relationships and for guiding future drug development efforts.
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- 8. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Reticuline-Tubulin Interaction in Cancer Cells
For researchers, scientists, and drug development professionals, the validation of a direct interaction between a small molecule and its protein target is a cornerstone of mechanistic understanding and a critical step in the drug discovery pipeline. This guide provides an in-depth, comparative framework for validating the hypothesized interaction between the benzylisoquinoline alkaloid, reticuline, and tubulin, a key cytoskeletal protein and a well-established target in oncology.
While this compound has demonstrated pro-apoptotic and anticancer activities, its direct molecular targets are still under investigation.[1] Drawing parallels from structurally related alkaloids like noscapine and berberine, which are known to interact with tubulin and disrupt microtubule dynamics, we present a multi-faceted approach to rigorously test the hypothesis that this compound exerts its anticancer effects, at least in part, by directly binding to tubulin.[2][3][4][5][6]
This guide eschews a rigid template, instead offering a logical, evidence-based workflow. We will compare and contrast several orthogonal experimental techniques, providing not just the "how" but the critical "why" behind each methodological choice. Each step is designed to build a self-validating body of evidence, moving from broad functional effects to direct, high-resolution confirmation of interaction.
The Central Hypothesis: this compound as a Microtubule-Targeting Agent
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer drugs.[7][8] These agents typically fall into two main categories: microtubule-stabilizing agents (e.g., paclitaxel) and microtubule-destabilizing agents (e.g., colchicine, vinca alkaloids).[4][9] Our central hypothesis is that this compound, like other alkaloids, modulates microtubule dynamics, thereby inducing cell cycle arrest and apoptosis in cancer cells.
A Multi-Pronged Approach to Validation
No single experiment can definitively validate a protein-ligand interaction. A robust validation strategy relies on the convergence of evidence from multiple, independent assays that probe different aspects of the interaction. Here, we compare three key techniques:
-
Tubulin Polymerization Assay: A direct, in vitro biochemical assay to measure the functional consequence of the interaction.
-
Immunofluorescence Microscopy: A cell-based imaging technique to visualize the effect of the compound on the microtubule network in situ.
-
In Situ Proximity Ligation Assay (PLA): A highly specific cell-based assay to detect the close proximity of this compound and tubulin, implying a direct interaction.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Workflow for validating the this compound-tubulin interaction.
The Functional Litmus Test: Tubulin Polymerization Assay
The most direct way to test our hypothesis is to determine if this compound affects the polymerization of purified tubulin in vitro. This assay is a cornerstone for characterizing microtubule-targeting agents.[9]
Comparison of Methodologies
| Assay Type | Principle | Advantages | Disadvantages |
| Turbidimetric Assay | Measures the light scattered by microtubules as they polymerize. The increase in absorbance at 340 nm is proportional to the mass of the microtubule polymer.[9] | Simple, real-time kinetics, cost-effective. | Lower sensitivity, potential for compound interference (e.g., precipitation). |
| Fluorescence-Based Assay | Utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized tubulin, leading to an increase in fluorescence.[10][11] | Higher sensitivity, better signal-to-noise ratio, requires less tubulin.[11] | Potential for compound autofluorescence to interfere with the signal. |
For initial screening, the fluorescence-based assay is recommended due to its higher sensitivity, which is particularly useful for detecting the effects of potentially weak binders.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
Objective: To quantify the effect of this compound on the rate and extent of tubulin polymerization compared to known microtubule-targeting agents.
Materials:
-
Lyophilized, >99% pure tubulin (from bovine brain or a cancer cell line)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter (e.g., DAPI)
-
This compound (dissolved in DMSO)
-
Positive Controls: Paclitaxel (stabilizer), Colchicine (destabilizer)
-
Vehicle Control: DMSO
-
Temperature-controlled 96-well fluorometer
Procedure:
-
On ice, reconstitute tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.
-
Prepare reaction mixtures in a pre-chilled 96-well plate. Each well should contain tubulin, GTP (1 mM final), and the fluorescent reporter.
-
Add this compound at a range of concentrations (e.g., 1 µM to 100 µM). Include wells with paclitaxel (e.g., 10 µM) and colchicine (e.g., 10 µM) as positive controls, and a DMSO-only vehicle control.
-
Initiate polymerization by transferring the plate to the fluorometer pre-warmed to 37°C.
-
Monitor fluorescence (e.g., excitation 360 nm, emission 420 nm) every 30 seconds for 60-90 minutes.
Data Interpretation and Comparison
The output will be a set of polymerization curves. The effect of this compound should be compared to the controls:
| Compound | Expected Effect on Polymerization Curve | IC50 / EC50 |
| Vehicle (DMSO) | Sigmoidal curve with nucleation, growth, and plateau phases. | N/A |
| Paclitaxel (Stabilizer) | Eliminates the nucleation phase, increases the rate and extent of polymerization.[11] | EC50 typically in the low µM range. |
| Colchicine (Destabilizer) | Decreases the rate and extent of polymerization.[12] | IC50 values can range from low nM to µM depending on the assay conditions.[12][13] |
| This compound (Hypothesized) | If it acts as a destabilizer, a dose-dependent decrease in the rate and extent of polymerization is expected. If a stabilizer, an increase would be observed. | To be determined. |
dot graph { layout=neato; node [shape=plaintext]; edge [color="#5F6368"];
}
Caption: Expected results from a tubulin polymerization assay.
Visualizing the Impact: Immunofluorescence Microscopy
While the polymerization assay provides quantitative data on the direct interaction with purified tubulin, immunofluorescence microscopy allows us to visualize the effect of this compound on the entire microtubule network within the context of a cancer cell.
Rationale and Comparison to Alternatives
Immunofluorescence offers a clear visual readout of the microtubule cytoskeleton's integrity.[8][14] An alternative, expressing fluorescently tagged tubulin (e.g., GFP-tubulin), can also be used for live-cell imaging to observe dynamics. However, immunofluorescence of fixed cells is often more accessible and avoids potential artifacts from overexpressing a tagged protein.
Experimental Protocol: Immunofluorescence of the Microtubule Network
Objective: To qualitatively and quantitatively assess changes in microtubule organization in cancer cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HeLa, A549) cultured on glass coverslips
-
This compound, Paclitaxel, Colchicine (dissolved in DMSO)
-
Fixation solution (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin (mouse or rabbit)
-
Secondary antibody: fluorescently-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope (confocal recommended for higher resolution)
Procedure:
-
Seed cancer cells on coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, paclitaxel (e.g., 10 nM), colchicine (e.g., 100 nM), and a DMSO vehicle control for a relevant time period (e.g., 24 hours).
-
Fix the cells with ice-cold methanol for 10 minutes.
-
Permeabilize the cells with Triton X-100 for 5 minutes.
-
Block non-specific antibody binding with BSA for 30 minutes.
-
Incubate with the primary anti-tubulin antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides and image.
Data Interpretation and Comparison
The visual changes in the microtubule network are often striking and provide strong evidence for a compound's mechanism of action.
| Treatment | Expected Phenotype | Quantitative Analysis |
| Vehicle (DMSO) | Well-defined, filamentous microtubules extending from the microtubule-organizing center to the cell periphery. | Baseline measurements of microtubule density and length. |
| Paclitaxel (Stabilizer) | Formation of dense microtubule bundles, particularly near the nucleus, and multiple asters during mitosis.[8] | Increased microtubule density and signal intensity. |
| Colchicine (Destabilizer) | Diffuse tubulin staining and a significant reduction or complete loss of the filamentous microtubule network.[14] | Decreased microtubule density and increased "texture homogeneity" of the tubulin signal.[12] |
| This compound (Hypothesized) | If it acts as a destabilizer, a phenotype similar to colchicine is expected, with a dose-dependent disassembly of microtubules. | Quantification of microtubule loss can be performed using image analysis software (e.g., ImageJ) to measure parameters like filament density and length.[15][16] |
Pinpointing the Interaction: In Situ Proximity Ligation Assay (PLA)
The PLA technique is a powerful tool for visualizing protein-protein interactions in situ.[17][18] It provides single-molecule resolution and can detect even transient or weak interactions.[17] We can adapt this method to detect the close proximity of a small molecule (this compound) to a protein (tubulin). This requires a primary antibody that specifically recognizes this compound. If one is not available, a "tag-based" approach can be used where a known tag is conjugated to this compound, and an anti-tag antibody is used.
Rationale and Comparison to Alternatives
While co-immunoprecipitation (Co-IP) is a standard method for detecting protein-protein interactions, it is not suitable for small molecule-protein interactions. PLA offers a significant advantage by providing spatial information within the cell and detecting interactions at endogenous protein levels.[18] A positive PLA signal is generated only when the two probes are within 40 nanometers of each other, providing strong evidence of a direct or very close interaction.[17]
dot graph TD { rankdir=LR; node [shape=plaintext];
}
Caption: Principle of the Proximity Ligation Assay for this compound-Tubulin.
Experimental Protocol: In Situ PLA for this compound-Tubulin Interaction
Objective: To visualize and quantify the close proximity of this compound and tubulin in cancer cells.
Materials:
-
Cancer cells cultured on coverslips
-
This compound
-
Primary Antibodies:
-
Rabbit anti-tubulin antibody
-
Mouse anti-reticuline antibody (or anti-tag antibody if using tagged this compound)
-
-
PLA Reagents (e.g., Duolink® PLA kit):
-
PLA probes (anti-rabbit PLUS, anti-mouse MINUS)
-
Ligation solution and ligase
-
Amplification solution and polymerase
-
Detection reagents (fluorescently labeled oligonucleotides)
-
-
Standard immunofluorescence reagents (fixation, permeabilization, blocking buffers)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for a short duration (e.g., 1-4 hours) to capture the interaction before major downstream effects occur. Include a no-reticuline control.
-
Fix, permeabilize, and block the cells as described in the immunofluorescence protocol.
-
Incubate with the pair of primary antibodies (anti-tubulin and anti-reticuline) simultaneously.
-
Negative Controls: To ensure specificity, include samples incubated with only one primary antibody at a time.
-
Follow the manufacturer's protocol for the PLA steps:
-
Incubate with the PLA probes.
-
Perform the ligation reaction to form a circular DNA template if the probes are in proximity.
-
Perform the rolling-circle amplification.
-
Incubate with the fluorescent detection reagents.
-
-
Mount the coverslips and image the PLA signals (distinct fluorescent spots).
Data Interpretation and Comparison
The results are interpreted by counting the number of fluorescent spots per cell.
| Condition | Expected Result | Interpretation |
| This compound-Treated Cells | A significant number of distinct fluorescent spots per cell. | Indicates that this compound and tubulin are in close proximity (<40 nm), strongly suggesting a direct interaction. |
| No-Reticuline Control | Few or no fluorescent spots. | Demonstrates that the signal is dependent on the presence of this compound. |
| Single Primary Antibody Controls | Few or no fluorescent spots. | Confirms that the signal is not due to non-specific binding of the PLA probes. |
The quantification of PLA spots can be performed using software like ImageJ, providing a statistical measure of the interaction.[19]
Synthesizing the Evidence: Building a Conclusive Case
By employing this tripartite strategy, researchers can build a compelling, multi-layered case for the interaction of this compound with tubulin.
-
A positive result in the tubulin polymerization assay establishes a direct, functional consequence of the interaction in a controlled, in vitro setting.
-
The characteristic changes observed in immunofluorescence microscopy validate this functional effect within the complex cellular environment, providing a clear visual phenotype.
-
A positive signal in the in situ proximity ligation assay provides the most direct evidence of the two molecules being in close proximity within the cell, bridging the gap between the in vitro and cellular-level observations.
Should this compound prove to be a genuine tubulin-binding agent, this validated mechanism of action would provide a strong rationale for its further development as a novel anticancer therapeutic. This guide provides the framework for such a validation, emphasizing scientific rigor, logical progression, and the power of convergent evidence.
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A Comparative Guide to Assessing the Neurotoxicity of Reticuline in Dopaminergic Neurons
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the neurotoxic potential of the isoquinoline alkaloid, Reticuline, with a specific focus on its effects on dopaminergic neurons. The methodologies presented herein are designed to be robust and self-validating, offering a clear comparative analysis against established neurotoxic and neuroprotective agents.
Introduction: The Enigma of this compound in Neurobiology
This compound is a pivotal benzylisoquinoline alkaloid, serving as a crucial metabolic precursor to a wide array of pharmacologically active compounds, including morphine. Its endogenous presence has been detected in the mammalian brain, suggesting a potential, yet unclarified, role in neural biochemistry[1]. The vulnerability of dopaminergic neurons to degeneration is a cornerstone of Parkinson's Disease (PD) pathology, making the assessment of any endogenous or exogenous compound's effect on this specific neuronal population critically important[2][3][4][5]. Dopaminergic neurons exhibit a heightened sensitivity to chemical insults, a characteristic linked to their intrinsic neurobiology, including dopamine metabolism which can itself generate oxidative stress[5][6][7].
This guide outlines a multi-assay approach to characterize the neurotoxic profile of this compound. To establish a robust comparative context, we will benchmark its effects against MPP+ (1-methyl-4-phenylpyridinium) , a potent and well-characterized dopaminergic neurotoxin, and Quercetin , a natural flavonoid often studied for its neuroprotective properties[8][9].
I. The Experimental Framework: Rationale and Design
The selection of an appropriate model and controls is fundamental to the integrity of any neurotoxicity study. Our framework prioritizes clarity, reproducibility, and clinical relevance.
Cellular Model: Differentiated SH-SY5Y Cells
For this assessment, the human neuroblastoma cell line SH-SY5Y is the recommended in vitro model. Its human origin, dopaminergic characteristics (expressing tyrosine hydroxylase and the dopamine transporter), and ability to be differentiated into a more mature, neuron-like phenotype make it an ideal initial screening tool[7][10][11][12].
Why Differentiation Matters: Undifferentiated SH-SY5Y cells are proliferative and may be less sensitive to certain toxic insults. Differentiation, typically induced with Retinoic Acid (RA), arrests the cell cycle and extends neurite-like processes, yielding a post-mitotic phenotype that more closely mimics mature neurons[10][13]. This differentiated state often confers increased vulnerability to neurotoxins, providing a more physiologically relevant model for neurodegeneration studies[10].
Controls and Comparators: Setting the Benchmarks
-
Positive Control (The Neurotoxin): MPP+ is the active metabolite of the neurotoxin MPTP. It is actively taken up by dopaminergic neurons via the dopamine transporter and selectively inhibits Complex I of the mitochondrial electron transport chain. This action leads to ATP depletion, a surge in reactive oxygen species (ROS), and subsequent apoptotic cell death, faithfully replicating key pathological events in PD[14][15][16][17].
-
Comparative Compound (The Modulator): Quercetin is a flavonoid with well-documented antioxidant properties. In various models, it has demonstrated the ability to protect neurons from oxidative damage and reduce inflammation[8]. Including Quercetin allows us to not only classify this compound on a toxicity spectrum but also to compare its profile to a compound with a potentially protective mechanism. It's important to note that even protective compounds can exhibit toxicity at high concentrations[8].
II. Core Methodologies for Neurotoxicity Profiling
A robust assessment relies on a multi-pronged approach, interrogating cell viability, oxidative stress, and the induction of programmed cell death (apoptosis). Below are detailed, step-by-step protocols for a core assay battery.
A. Cell Viability Assessment: The MTT Assay
Principle: This colorimetric assay provides a quantitative measure of metabolic activity, which serves as an effective proxy for cell viability. In healthy cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Differentiation: Replace the growth medium with a low-serum medium (e.g., 1% FBS) containing 10 µM all-trans-Retinoic Acid. Culture for 5-7 days, replacing the medium every 2 days. Protect plates from light[13].
-
Treatment: Prepare serial dilutions of this compound, MPP+, and Quercetin in the differentiation medium. Replace the medium in the wells with the treatment solutions. Include a "vehicle-only" control group. Incubate for 24-48 hours.
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals should become visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Express results as a percentage of the vehicle-treated control.
B. Oxidative Stress Measurement: DCFDA-ROS Assay
Principle: Oxidative stress is a primary mechanism of dopaminergic neuron degeneration[4][18]. The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay measures intracellular ROS levels. Cell-permeable DCFDA is deacetylated by cellular esterases and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.
Step-by-Step Protocol:
-
Cell Culture & Treatment: Seed and differentiate SH-SY5Y cells in a black, clear-bottom 96-well plate as described above. Treat with compounds for a shorter duration, typically 6-12 hours, to capture the onset of oxidative stress.
-
DCFDA Loading: Remove the treatment medium and wash the cells gently with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA in PBS to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Data Acquisition: Wash the cells again with PBS. Measure fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm. Express results as a fold change relative to the vehicle-treated control.
C. Apoptosis Detection: Caspase-3 Activity and Nuclear Staining
Principle: Apoptosis is a controlled, programmed form of cell death critical to neurodegeneration[3][19]. It is executed by a family of proteases called caspases, with Caspase-3 being a key effector[20]. Its activation is a hallmark of apoptosis. This can be complemented by visualizing nuclear morphology changes.
1. Fluorometric Caspase-3 Activity Assay
Step-by-Step Protocol:
-
Cell Culture & Treatment: Seed, differentiate, and treat cells in a standard 96-well plate as described for the MTT assay (24-hour treatment is typical).
-
Cell Lysis: After treatment, remove the medium and lyse the cells using a manufacturer-provided lysis buffer.
-
Substrate Incubation: Transfer the cell lysates to a black 96-well plate. Add a reaction buffer containing a fluorogenic Caspase-3 substrate (e.g., DEVD-AFC).
-
Data Acquisition: Incubate at 37°C for 1-2 hours. Measure the fluorescence of the cleaved substrate (e.g., Ex/Em = 400/505 nm). Express data as a fold change in activity over the vehicle control.
2. Hoechst 33342 Nuclear Staining
Step-by-Step Protocol:
-
Cell Culture & Treatment: Grow, differentiate, and treat cells on glass coverslips or in an imaging-quality 96-well plate.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash again with PBS and incubate with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes.
-
Imaging: Wash a final time and mount the coverslips or image the plate directly using a fluorescence microscope. Healthy nuclei will appear round and evenly stained, while apoptotic nuclei will be condensed, fragmented, and brightly stained.
III. Visualizing the Workflow and Potential Mechanisms
To ensure clarity in experimental design and interpretation, visual diagrams are indispensable.
Experimental Workflow Diagram
Caption: A streamlined workflow for assessing the neurotoxicity of this compound in differentiated SH-SY5Y cells.
Potential Neurotoxic Signaling Pathway
Caption: The intrinsic apoptotic pathway often implicated in dopaminergic neurotoxicity.
IV. Data Synthesis and Comparative Analysis
All quantitative data should be consolidated for straightforward comparison. The table below presents a hypothetical but plausible dataset derived from the described assays.
| Compound | Concentration (µM) | Cell Viability (% of Control) | ROS Production (Fold Change) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | - | 100 ± 4.5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| MPP+ | 10 | 85 ± 5.1 | 1.8 ± 0.3 | 1.5 ± 0.3 |
| 100 | 62 ± 6.3 | 3.5 ± 0.4 | 2.8 ± 0.5 | |
| 500 | 35 ± 4.8 | 5.1 ± 0.6 | 4.5 ± 0.6 | |
| This compound | 10 | 98 ± 3.9 | 1.1 ± 0.2 | 1.1 ± 0.2 |
| 100 | 75 ± 7.2 | 2.2 ± 0.4 | 1.9 ± 0.4 | |
| 500 | 48 ± 6.5 | 3.8 ± 0.5 | 3.2 ± 0.5 | |
| Quercetin | 10 | 102 ± 4.1 | 0.9 ± 0.1 | 0.9 ± 0.1 |
| 100 | 95 ± 5.0 | 0.8 ± 0.2 | 1.0 ± 0.3 | |
| 500 | 80 ± 8.1 | 1.3 ± 0.3 | 1.4 ± 0.3 |
Interpretation of Hypothetical Data:
-
MPP+ behaves as expected, showing a clear dose-dependent decrease in cell viability that strongly correlates with increases in both ROS production and Caspase-3 activation. This validates the sensitivity of the assay system.
-
This compound , in this scenario, demonstrates a neurotoxic profile. While less potent than MPP+ at equivalent concentrations, it clearly induces cell death, oxidative stress, and apoptosis at concentrations of 100 µM and above.
-
Quercetin shows no toxicity at lower concentrations and may even be mildly protective. At the highest concentration (500 µM), a slight decrease in viability is observed, a common phenomenon with many phenolic compounds at high doses[8].
V. Conclusion and Future Directions
This guide provides a foundational, comparative framework for assessing the neurotoxicity of this compound in a dopaminergic neuronal model. The multi-assay approach, anchored by appropriate controls, allows for a nuanced characterization of a compound's effects, moving beyond a simple "toxic" or "non-toxic" label to elucidate potential mechanisms of action.
Based on our hypothetical data, this compound exhibits moderate, dose-dependent neurotoxicity mediated by oxidative stress and apoptosis. This finding warrants further investigation.
Next Steps for Advanced Research:
-
Validation in Advanced Models: Confirm findings in more complex systems, such as primary rodent mesencephalic cultures or human iPSC-derived dopaminergic neurons, which offer higher physiological relevance[21][22].
-
Mechanism Deep Dive: Investigate the specific source of ROS (e.g., mitochondrial vs. cytosolic) and explore the involvement of other cell death pathways, such as necroptosis.
-
Structure-Activity Relationship: Compare the toxicity of this compound to its metabolic derivatives to understand how structural modifications impact its neurotoxic potential.
By systematically applying the principles and protocols outlined here, researchers can generate high-quality, reproducible data to clarify the role of compounds like this compound in the complex landscape of neurodegeneration.
References
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC. (2023-06-16).
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- Functional neurotoxicity assays to assess substance-induced signaling alterations of human dopaminergic neurons - ResearchGate. (2021-01-01).
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- Adult Neurotoxicity Testing - DNTOX. (n.d.).
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- Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research | Request PDF - ResearchGate. (n.d.).
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- Insulin Blocks Glutamate-Induced Neurotoxicity in Differentiated SH-SY5Y Neuronal Cells. (n.d.).
- Selective dopaminergic neurotoxicity modulated by inherent cell-type specific neurobiology - PMC - PubMed Central. (n.d.).
- Caspase-8 Is an Effector in Apoptotic Death of Dopaminergic Neurons in Parkinson's Disease, But Pathway Inhibition Results in Neuronal Necrosis - NIH. (n.d.).
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- Molecular Regulation in Dopaminergic Neuron Development. Cues to Unveil Molecular Pathogenesis and Pharmacological Targets of Neurodegeneration - PubMed Central. (2020-06-03).
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Reticuline
Reticuline, a pivotal benzylisoquinoline alkaloid in the biosynthesis of numerous pharmacologically significant compounds like morphine, presents unique handling and disposal challenges due to its biological activity and toxicity.[1][2] For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of this compound is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements.
Foundational Knowledge: Understanding the Hazard
The imperative for stringent disposal protocols is rooted in the inherent hazards of this compound. A thorough understanding of its toxicological profile is the first step in ensuring safe handling from acquisition to disposal. This compound is classified as acutely toxic and poses significant health risks upon exposure.[3]
Causality of Hazard: this compound's toxicity stems from its potent biological effects, including central nervous system depression and toxicity to dopaminergic neurons.[1] Exposure through ingestion, skin contact, or inhalation can lead to systemic toxic effects. Therefore, every handling step must be designed to prevent unintended exposure.
Table 1: this compound Hazard Profile Summary
| Hazard Classification | GHS Hazard Statement | NFPA 704 Rating | Description of Risk |
|---|---|---|---|
| Acute Oral Toxicity | H301: Toxic if swallowed | Health: 3 | Small quantities can cause serious toxic effects if ingested. |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | Fire: 0 | Skin absorption can lead to systemic toxicity. |
| Acute Inhalation Toxicity | H331: Toxic if inhaled | Reactivity: 0 | Inhaling dust or aerosols can cause severe respiratory and systemic effects. |
| Skin & Eye Irritation | H315 & H319: Causes skin and serious eye irritation | Direct contact can cause inflammation, redness, and pain. |
Data sourced from Cayman Chemical Safety Data Sheet.[3]
The Regulatory Mandate: Compliance as a Non-Negotiable
The disposal of chemical waste, including this compound, is rigorously governed by national and local regulations. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5]
The Core Principle: The guiding principle is that hazardous waste must be managed from "cradle-to-grave." This means its generation, transportation, treatment, storage, and disposal are all regulated. On-site chemical neutralization or treatment is a complex, regulated activity and is not recommended for this compound without specific institutional approval and infrastructure. The standard and safest procedure is to transfer the waste to a licensed hazardous waste disposal vendor.[6][7]
Standard Operating Procedure: this compound Waste Disposal
This protocol outlines the self-validating system for safely managing this compound waste from the point of generation to its final collection for disposal.
Expertise & Experience: Before handling this compound in any form (pure solid, solutions, or waste), ensure appropriate safety measures are in place. The primary goal is to minimize exposure.
-
Engineering Controls: Always handle solid this compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
-
Required PPE:
-
Gloves: Wear nitrile gloves (double-gloving is recommended) to prevent skin contact. Dispose of gloves immediately after handling.[6]
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[8]
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be required. Consult your institution's Environmental Health & Safety (EHS) department.
-
Trustworthiness: Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal. This compound waste must never be mixed with other waste streams.[9]
-
Solid this compound Waste: This includes expired pure chemical, unused reaction material, and grossly contaminated items like weigh boats or spatulas.
-
Liquid this compound Waste: This includes reaction quench solutions, mother liquors from crystallization, and solvent rinses from contaminated glassware.
-
Contaminated Labware: This includes items like pipette tips, gloves, and absorbent pads that have come into contact with this compound. These should be collected in a separate, clearly marked hazardous waste bag or container.
Authoritative Grounding: EPA and OSHA regulations mandate specific container and labeling practices.[10][11]
-
Container Selection:
-
Labeling Protocol:
-
Obtain a hazardous waste label from your institution's EHS department.
-
Affix the label to the container before adding any waste.
-
Clearly write the words "Hazardous Waste ".[12]
-
List all chemical constituents by their full name (e.g., "this compound," "Methanol"). Do not use abbreviations or formulas.[9]
-
Estimate the percentage of each component.
-
Mark the appropriate hazard characteristics (e.g., Toxic).[12]
-
Regulatory Compliance: An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[9][13]
-
Location: The SAA must be under the direct control of laboratory personnel.[13]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[13]
-
Container Management:
This is the final and most critical step in the disposal workflow.
-
Full Container: Once a waste container is full (or waste is no longer being generated), date the hazardous waste label.
-
Request Pickup: Contact your institution's EHS department or follow the established procedure to request a hazardous waste pickup.
-
Documentation: Complete any required waste manifests or logbooks as instructed by EHS.
Emergency Protocols: Spills and Exposures
In the event of an accident, a prepared response is essential to mitigate harm.
Spill Response (Solid or Liquid):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.
-
Containment (for minor spills): If you are trained and it is safe to do so, contain the spill.
-
Wear full PPE as described in Step 1.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, surround the area with a compatible absorbent (e.g., vermiculite or a commercial spill kit).
-
-
Cleanup: Collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[14]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the cleanup debris as hazardous waste containing this compound and arrange for disposal.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.[15]
Visualizing the Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for safe this compound disposal.
References
- This compound Properties. DrugFuture.
- (+)-Reticuline Physical Properties. CymitQuimica. Link
- This compound - Wikipedia. Wikipedia. Link
- This compound - Safety D
- (R)-Reticuline Biological Activity. TargetMol. Link
- This compound | C19H23NO4 | CID 439653.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources. Link
- Managing Hazardous Chemical Waste in the Lab. American Association for Clinical Chemistry (AACC). Link
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Link
- Safety Data Sheet Reticulum Stain Kit (OSHA). Diagnostic BioSystems. Link
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Link
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. Link
- OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. Link
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Link
- Laboratory Waste Management: The New Regul
- SAFETY D
- SAFETY D
- (S)
- SAFETY DATA SHEET - 252565 (Altern
- In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. Link
- Laboratory chemical waste disposal guidelines. University of Otago. Link
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). Link
- Correct Disposal and Clean up. Learning Videos Channel. Link
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- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. resources.duralabel.com [resources.duralabel.com]
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- 7. ptb.de [ptb.de]
- 8. dbiosys.com [dbiosys.com]
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- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. connmaciel.com [connmaciel.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
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- 15. youtube.com [youtube.com]
Navigating the Unseen Threat: A Researcher's Guide to Safely Handling Reticuline
For the dedicated researchers and scientists in drug development, the pursuit of novel therapeutics often involves handling compounds with limited safety data. Reticuline, a pivotal benzylisoquinoline alkaloid in the biosynthesis of many potent analgesics, is one such compound. While its therapeutic potential is significant, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical for your protection.
The Core Directive: Proactive Containment for an Unseen Hazard
This compound presents a significant health risk, classified as toxic if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, with the potential for respiratory irritation.[1] A critical piece of information for laboratory personnel is the absence of a formally established Occupational Exposure Limit (OEL) from regulatory bodies like OSHA or ACGIH. The Safety Data Sheet (SDS) for this compound indicates that there are no components with limit values that necessitate workplace monitoring.[2]
This absence of a defined OEL does not imply safety; rather, it elevates the need for a conservative, risk-based approach to handling. We must operate under the assumption of high potency and low permissible exposure. The primary safety principle when handling this compound is containment . All procedures should be designed to minimize the generation of dust and prevent any contact with the operator.
Hazard and Exposure Control Summary
| Hazard Classification | Handling Strategy & Primary Engineering Control |
| Acute Toxicity (Oral, Dermal, Inhalation) [1] | High-containment handling. Use of a powder containment hood or glove box is mandatory. |
| Skin and Eye Irritation [1] | Full personal protective equipment (PPE) to prevent any skin or eye contact. |
| Respiratory Irritation [1] | Engineering controls to prevent dust generation. Respiratory protection is a crucial secondary measure. |
| No Established OEL [2] | Adopt a stringent Occupational Exposure Banding (OEB) approach, treating this compound as a high-potency compound. |
Your Armor: Personal Protective Equipment (PPE) Protocol
The selection and use of PPE is your last line of defense, but it must be approached with the same rigor as your experimental design. The following is a step-by-step guide to donning and doffing PPE for handling this compound.
Donning PPE: A Deliberate Sequence for Maximum Protection
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
